molecular formula C10H12N5O6PS-2 B15586799 5'-AMPS

5'-AMPS

カタログ番号: B15586799
分子量: 361.27 g/mol
InChIキー: UBCPYVAQZGCDJO-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
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説明

5'-AMPS is a useful research compound. Its molecular formula is C10H12N5O6PS-2 and its molecular weight is 361.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C10H12N5O6PS-2

分子量

361.27 g/mol

IUPAC名

2-(6-aminopurin-9-yl)-5-(dioxidophosphinothioyloxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H14N5O6PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(21-10)1-20-22(18,19)23/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,23)/p-2

InChIキー

UBCPYVAQZGCDJO-UHFFFAOYSA-L

製品の起源

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Core Properties of 5'-Adenosine Monophosphate (5'-AMP)

This guide provides a comprehensive overview of the structural and chemical properties of 5'-Adenosine Monophosphate (5'-AMP), a pivotal nucleotide in cellular metabolism and signaling. The information is presented to support research, discovery, and development activities where 5'-AMP is a molecule of interest.

Chemical Structure and Identification

5'-Adenosine monophosphate is a ribonucleotide composed of a phosphate (B84403) group, the pentose (B10789219) sugar ribose, and the nucleobase adenine.[1][2] The phosphate group is esterified to the 5'-hydroxyl group of the ribose sugar.

Table 1: Chemical Identifiers for 5'-AMP

IdentifierValue
IUPAC Name [(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate[1]
Synonyms 5'-Adenylic acid, Adenosine (B11128) 5'-monophosphate, AMP[1][3]
CAS Number 61-19-8[1]
Chemical Formula C₁₀H₁₄N₅O₇P[1]
Molecular Weight 347.22 g/mol [1]

Physicochemical Properties

The physicochemical properties of 5'-AMP are critical for its handling, formulation, and analytical characterization.

Table 2: Quantitative Physicochemical Data for 5'-AMP

PropertyValueConditions
Melting Point 178-185 °C[4][5]Not specified
pKa 3.8, 6.225 °C[6][7]
Water Solubility Soluble[4]Not specified
Solubility in PBS (pH 7.2) 10 mg/mL[3]Not specified
UV Absorbance Maximum (λmax) 258 nm[3]pH 7[6][7]

Role in Cellular Signaling

5'-AMP is a central molecule in cellular energy homeostasis and signal transduction. It serves as a precursor for the synthesis of adenosine triphosphate (ATP) and the second messenger cyclic adenosine monophosphate (cAMP).[8]

AMP-Activated Protein Kinase (AMPK) Pathway

A primary role of 5'-AMP is the allosteric activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][3][9] When cellular ATP levels are low, and consequently AMP levels rise, AMP binds to the γ-subunit of AMPK, leading to its activation.[1] Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.[1]

AMPK_Pathway cluster_energy_state Cellular Energy State ATP_low Low Cellular ATP AMP_high High Cellular AMP AMPK AMPK AMP_high->AMPK Activates Catabolic Catabolic Pathways (ATP Production) AMPK->Catabolic Stimulates Anabolic Anabolic Pathways (ATP Consumption) AMPK->Anabolic Inhibits

Figure 1: Activation of the AMPK signaling pathway by high cellular AMP levels.

Cyclic AMP (cAMP) Signaling Pathway

5'-AMP is the precursor to cyclic AMP (cAMP), a ubiquitous second messenger involved in numerous signal transduction pathways.[10][11] The enzyme adenylyl cyclase, often activated by G-protein coupled receptors in response to hormones and neurotransmitters, catalyzes the conversion of ATP to cAMP.[1][10] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream proteins to elicit a cellular response.[10][12]

cAMP_Pathway Hormone Hormone/ Neurotransmitter Receptor GPCR Hormone->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Proteins PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Figure 2: The cAMP signaling pathway, initiated by extracellular signals.

Experimental Protocols

Accurate quantification and characterization of 5'-AMP are essential for research. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques for this purpose.

Quantification of 5'-AMP using Reversed-Phase HPLC

This protocol outlines a general method for the separation and quantification of 5'-AMP from biological samples.

Methodology:

  • Sample Preparation:

    • Extract nucleotides from cells or tissues using a suitable extraction buffer (e.g., 0.3 M perchloric acid).[13]

    • Centrifuge the extract to pellet debris and neutralize the supernatant with a potassium-based buffer.[13]

    • Filter the neutralized supernatant through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 3 x 150 mm, 2.7 µm particle size).[14]

    • Mobile Phase: Isocratic elution with 50 mM potassium hydrogen phosphate buffer (pH 6.80).[14]

    • Flow Rate: 0.6 mL/min.[14]

    • Detection: UV absorbance at 254 nm.[14]

    • Injection Volume: 1 µL.[14]

  • Quantification:

    • Generate a standard curve using known concentrations of 5'-AMP.

    • Integrate the peak area corresponding to 5'-AMP in the sample chromatogram.

    • Calculate the concentration of 5'-AMP in the sample by comparing its peak area to the standard curve.

HPLC_Workflow Start Start: Biological Sample Extraction Nucleotide Extraction (e.g., Perchloric Acid) Start->Extraction Centrifugation Centrifugation & Neutralization Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Quantification vs. Standard Curve Detection->Quantification End End: 5'-AMP Concentration Quantification->End

Figure 3: General workflow for the quantification of 5'-AMP by HPLC.

Structural Analysis of 5'-AMP by NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and environment of 5'-AMP.[15] Both ¹H and ³¹P NMR are commonly used.

Methodology:

  • Sample Preparation:

    • Dissolve the 5'-AMP sample in a suitable deuterated solvent (e.g., D₂O).

    • Adjust the pH of the solution as needed to mimic physiological conditions or to study pH-dependent conformational changes.

    • Add an internal standard (e.g., DSS or TSP) for chemical shift referencing if required.

  • NMR Data Acquisition:

    • Acquire ¹H and ³¹P NMR spectra on a high-field NMR spectrometer.

    • Typical parameters for ¹H NMR include a sufficient number of scans for good signal-to-noise, a relaxation delay of 1-5 seconds, and a spectral width covering the expected proton chemical shifts.

    • For ³¹P NMR, a wider spectral width is used to observe the phosphate resonance.[16]

  • Data Analysis:

    • Process the raw NMR data (Fourier transformation, phasing, and baseline correction).

    • Assign the observed resonances to the corresponding nuclei in the 5'-AMP molecule based on their chemical shifts, coupling constants, and comparison to literature data.

    • Analyze chemical shift changes to study interactions with other molecules or conformational changes.[17]

NMR_Workflow Start Start: 5'-AMP Sample Dissolution Dissolution in Deuterated Solvent Start->Dissolution pH_Adjustment pH Adjustment & Internal Standard Dissolution->pH_Adjustment Acquisition NMR Data Acquisition (¹H, ³¹P) pH_Adjustment->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Coupling) Processing->Analysis End End: Structural Information Analysis->End

References

what is the role of 5'-AMPS in purine metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of 5'-AMP in Purine (B94841) Metabolism

Introduction

Purine nucleotides are fundamental biomolecules essential for all forms of life. They serve as monomeric units for nucleic acid synthesis, act as the primary currency for cellular energy transfer (ATP and GTP), function as components of essential coenzymes (e.g., NAD+, FAD, Coenzyme A), and play critical roles as signaling molecules (e.g., cAMP, cGMP). The intricate network of metabolic pathways responsible for their synthesis and degradation, known as purine metabolism, is tightly regulated to maintain appropriate intracellular pools. At the heart of this network lies Adenosine 5'-monophosphate (5'-AMP), a molecule whose significance extends far beyond its role as a simple structural component. This technical guide provides a comprehensive examination of the multifaceted roles of 5'-AMP in the de novo synthesis, salvage, and catabolic pathways of purine metabolism, offering insights for researchers, scientists, and professionals in drug development.

The Multifaceted Role of 5'-AMP in Purine Metabolism

5'-AMP is a central node in purine metabolism, functioning as a biosynthetic precursor, a key intermediate in salvage operations, a component of energy-regulating cycles, and a critical allosteric regulator that provides feedback control over the entire network.

A. End-Product of De Novo Synthesis

The de novo pathway builds purine nucleotides from simple precursors like amino acids, CO2, and formate. This energy-intensive process culminates in the synthesis of Inosine 5'-monophosphate (IMP), the first compound in the pathway with a complete purine ring.[1] IMP stands at a crucial branch point, from which both AMP and Guanosine monophosphate (GMP) are derived.[2]

The conversion of IMP to AMP is a two-step process:

  • Adenylosuccinate Synthetase (AdSS) catalyzes the condensation of IMP with L-aspartate, utilizing GTP as an energy source, to form adenylosuccinate.[3][4]

  • Adenylosuccinate Lyase (AdSL) then removes the carbon skeleton of aspartate as fumarate, yielding AMP.[3]

This pathway ensures that the production of adenine (B156593) nucleotides is linked to the availability of guanine (B1146940) nucleotides (GTP), representing a key point of cross-regulation.

IMP Inosine 5'-monophosphate (IMP) ADSS Adenylosuccinate Synthetase (AdSS) IMP->ADSS ADS Adenylosuccinate ADSS->ADS GDP_Pi_out ADSS->GDP_Pi_out GDP + Pi ADSL Adenylosuccinate Lyase (AdSL) ADS->ADSL AMP Adenosine 5'-monophosphate (AMP) ADSL->AMP Fum_out ADSL->Fum_out Fumarate GTP_in GTP_in->ADSS GTP Asp_in Asp_in->ADSS Aspartate Adenine Adenine APRT Adenine Phosphoribosyltransferase (APRT) Adenine->APRT Adenosine Adenosine AK Adenosine Kinase Adenosine->AK AMP Adenosine 5'-monophosphate (AMP) APRT->AMP PPi_out APRT->PPi_out PPi AK->AMP ADP_out AK->ADP_out ADP PRPP_in PRPP_in->APRT PRPP ATP_in ATP_in->AK ATP AMP AMP IMP IMP AMP->IMP AMP Deaminase NH3 ADS Adenylosuccinate IMP->ADS Adenylosuccinate Synthetase Aspartate + GTP GDP + Pi ADS->AMP Adenylosuccinate Lyase Fumarate PRPP PRPP + Gln PPAT PRPP Amidotransferase (Committed Step) PRPP->PPAT PRA 5-Phosphoribosylamine MultiStep Multiple Steps (9 reactions) PRA->MultiStep IMP IMP MultiStep->IMP AdSS Adenylosuccinate Synthetase IMP->AdSS IMPDH IMP Dehydrogenase IMP->IMPDH AMP AMP AMP->PPAT Inhibits AMP->AdSS Inhibits GMP GMP GMP->PPAT Inhibits PPAT->PRA AdSS->AMP IMPDH->GMP

References

5'-Adenosine Monophosphate (5'-AMP) as a Precursor for ATP Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of 5'-adenosine monophosphate (5'-AMP) as a precursor for the synthesis of adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell. This document details the core biochemical pathways, key enzymatic players, and regulatory networks that govern the conversion of AMP to ATP. It is intended to be a comprehensive resource, offering detailed experimental protocols and quantitative data to support research and development in cellular metabolism and drug discovery.

Introduction: The Central Role of AMP in Cellular Energetics

Maintaining energy homeostasis is fundamental to all cellular processes. The relative concentrations of ATP, adenosine diphosphate (B83284) (ADP), and AMP are critical indicators of the cell's energetic state. While ATP provides the immediate energy for most cellular reactions, a decrease in the ATP/ADP ratio, and consequently an increase in the AMP/ATP ratio, signals a state of energy deficit. 5'-AMP, far from being a mere breakdown product of ATP, acts as a crucial signaling molecule and a key substrate for the rapid regeneration of ATP, thereby ensuring cellular survival under metabolic stress.

The conversion of AMP to ATP is primarily managed through two interconnected pathways: the direct phosphorylation of AMP to ADP catalyzed by adenylate kinase, and the broader purine (B94841) salvage pathway which recycles purine bases to replenish the nucleotide pool. The elevation of intracellular AMP levels also triggers the activation of the master energy sensor, AMP-activated protein kinase (AMPK), which orchestrates a global metabolic shift to restore energy balance.

Biochemical Pathways for ATP Synthesis from 5'-AMP

The Adenylate Kinase Reaction: A Rapid ATP Buffering System

The most direct route for the conversion of AMP to a state from which ATP can be readily synthesized is through the action of adenylate kinase (AK), also known as myokinase. This ubiquitous enzyme catalyzes the reversible phosphotransferase reaction:

ATP + AMP ⇌ 2 ADP [1][2]

This reaction is critical for maintaining the equilibrium of adenine (B156593) nucleotides within the cell.[1] Under conditions of high energy demand and ATP consumption, the resulting increase in ADP and AMP shifts the equilibrium, and adenylate kinase works in the reverse direction to generate ADP from ATP and AMP. The two molecules of ADP produced can then be rapidly phosphorylated to ATP through glycolysis and oxidative phosphorylation. The equilibrium constant for this reaction is close to 1, meaning the reaction is readily reversible and its direction is dictated by the intracellular concentrations of the three adenine nucleotides.[1]

The significance of the adenylate kinase reaction lies in its ability to amplify the signal of low energy. A small decrease in ATP and a corresponding increase in ADP leads to a much larger relative increase in the concentration of AMP. This amplified AMP signal is a potent activator of the AMPK signaling pathway.

The Purine Salvage Pathway: Recycling for Nucleotide Pool Maintenance

The purine salvage pathway provides an energy-efficient mechanism to recycle purine bases, including adenine derived from the breakdown of nucleic acids or from dietary sources, back into the nucleotide pool.[3] This pathway is particularly crucial in tissues with high energy demands or limited de novo purine synthesis capabilities.[3]

Two key enzymes are involved in the direct conversion of purine bases to AMP and other purine mononucleotides:

  • Adenine phosphoribosyltransferase (APRT): Catalyzes the reaction between adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form AMP and pyrophosphate.[4] Adenine + PRPP → AMP + PPi

  • Hypoxanthine-guanine phosphoribosyltransferase (HPRT): Salvages hypoxanthine (B114508) and guanine (B1146940) by converting them to inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), respectively. IMP can then be converted to AMP in a two-step process.[3][5]

The purine salvage pathway is energetically less demanding than the de novo synthesis of purines and plays a vital role in maintaining the necessary precursors for ATP synthesis.[6]

Regulation of ATP Synthesis by AMP: The AMPK Signaling Pathway

Elevated intracellular AMP levels serve as a critical alarm signal for a low energy state, leading to the activation of the AMP-activated protein kinase (AMPK).[7] AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[8] Binding of AMP to the γ subunit induces a conformational change that allosterically activates the kinase and makes it a better substrate for its upstream activating kinases, such as liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2).[8][9]

Once activated, AMPK phosphorylates a multitude of downstream targets to orchestrate a metabolic switch. This involves:

  • Inhibition of ATP-consuming anabolic pathways: such as fatty acid synthesis, cholesterol synthesis, and protein synthesis.[2][9]

  • Activation of ATP-producing catabolic pathways: including glycolysis and fatty acid oxidation.[2][9]

This coordinated response helps to restore cellular ATP levels and maintain energy homeostasis.

Quantitative Data

Table 1: Kinetic Parameters of Adenylate Kinase Isoforms
IsoformTissue/Cellular LocationSubstrateKm (µM)Vmax (U/mg)Reference(s)
AK1Cytosol (skeletal muscle, brain)AMP~1000x higher than AK7/8-[1]
AK2Mitochondrial intermembrane spaceAMP--[10]
AK3Mitochondrial matrixAMP--[11]
AK4Mitochondrial matrixAMP--[11]
AK5CytosolAMP--[11]
AK7Cytosol (skeletal muscle)AMPLower than AK1-[1]
AK8CytosolAMPLower than AK1-[1]
Table 2: Intracellular Adenine Nucleotide Concentrations and Ratios
Cell Type/ConditionATP (mM)ADP (mM)AMP (mM)ATP:ADP RatioATP:AMP RatioReference(s)
Healthy Mammalian Cells2-100.1-10.01-0.1>10:1~100:1[1][12][13]
E. coli (aerobic, glucose minimal media)~0.6----[14]
HeLa Cells (purine-rich media)---Similar to purine-depletedSimilar to purine-depleted[9][15]
HeLa Cells (purine-depleted media)--Slightly higherSimilar to purine-richSimilar to purine-rich[9][15]
Mouse Liver (fed state)~3-4~0.5-1~0.02-0.05~5-8:1~60-200:1[13]
Mouse Liver (starved state)~2-3~0.5-1~0.05-0.1~3-5:1~20-60:1[13]

Note: Concentrations can vary significantly based on the cell type, metabolic state, and the method of measurement.

Experimental Protocols

Adenylate Kinase Activity Assay

This protocol is adapted from commercially available kits and is based on the measurement of ATP produced from the adenylate kinase-catalyzed reaction.

Principle: The assay involves two steps. First, adenylate kinase in the sample converts ADP to ATP and AMP. The newly formed ATP is then used in a coupled enzymatic reaction to generate a detectable signal (colorimetric or fluorometric).

Materials:

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Microplate reader

  • AK Assay Buffer

  • ADP Substrate

  • AK Developer

  • AK Probe

  • ATP Standard

  • Sample (cell/tissue lysate)

  • Protease Inhibitor Cocktail

Procedure:

  • Sample Preparation:

    • Tissues: Homogenize ~50 mg of tissue in 150 µL of cold AK Assay Buffer containing a protease inhibitor cocktail. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.

    • Cells: Resuspend 1-5 x 106 cells in 150 µL of cold AK Assay Buffer. Homogenize and centrifuge as for tissues.

  • ATP Standard Curve Preparation:

    • Prepare a series of ATP standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting the ATP Standard stock in AK Assay Buffer.

  • Reaction Mix Preparation:

    • For each well, prepare a reaction mix containing:

      • AK Assay Buffer

      • ADP Substrate

      • AK Developer

      • AK Probe

  • Assay:

    • Add 50 µL of the reaction mix to each well containing the standard or sample (2-50 µL).

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the absorbance at 570 nm (colorimetric) or fluorescence at Ex/Em = 535/587 nm (fluorometric).

  • Calculation:

    • Subtract the 0 standard reading from all readings. Plot the standard curve.

    • Calculate the adenylate kinase activity of the sample from the standard curve.

Luciferase-Based ATP Assay

This protocol provides a highly sensitive method for quantifying intracellular ATP levels.

Principle: Firefly luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Materials:

  • 96-well opaque white microplate

  • Luminometer

  • ATP Assay Buffer

  • D-Luciferin

  • Firefly Luciferase

  • Cell Lysis Reagent

  • ATP Standard

  • Cultured cells

Procedure:

  • Cell Culture and Lysis:

    • Plate cells in a 96-well plate and culture under desired conditions.

    • To lyse the cells, remove the culture medium and add 100 µL of Cell Lysis Reagent to each well. Incubate for 5 minutes at room temperature with gentle shaking.

  • ATP Standard Curve Preparation:

    • Prepare a serial dilution of the ATP Standard in ATP Assay Buffer to generate a standard curve (e.g., from 10-6 M to 10-12 M).

  • ATP Detection Cocktail Preparation:

    • Prepare the ATP detection cocktail fresh by mixing D-Luciferin and Firefly Luciferase in ATP Assay Buffer according to the manufacturer's instructions.

  • Measurement:

    • Add 100 µL of the ATP detection cocktail to each well containing the cell lysate or ATP standard.

    • Immediately measure the luminescence using a luminometer.

  • Calculation:

    • Generate a standard curve by plotting luminescence versus ATP concentration.

    • Determine the ATP concentration in the samples from the standard curve and normalize to the cell number or protein concentration.

Western Blot for Phosphorylated AMPK (p-AMPK)

This protocol outlines the detection of the activated form of AMPK by targeting the phosphorylation of its α-subunit at Threonine 172.

Materials:

  • SDS-PAGE equipment

  • Electrotransfer apparatus

  • PVDF or nitrocellulose membrane

  • Primary antibody against p-AMPKα (Thr172)

  • Primary antibody against total AMPKα

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) detection reagents

  • Cell lysate containing phosphatase inhibitors

Procedure:

  • Sample Preparation:

    • Lyse cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate the protein samples on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AMPKα (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL detection reagents and visualize the bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα or a loading control like β-actin or GAPDH.

Purine Salvage Pathway Enzyme Assays

Principle: This assay measures the conversion of adenine and PRPP to AMP. The formation of AMP can be quantified using HPLC.[16]

Materials:

  • HPLC system with a UV detector

  • Red blood cell lysate or other cell/tissue extracts

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl2)

  • Adenine

  • PRPP

  • AMP standard

Procedure:

  • Sample Preparation: Prepare a lysate from red blood cells or other tissues.

  • Reaction:

    • Incubate the lysate with adenine and PRPP in the assay buffer at 37°C.

    • Stop the reaction at various time points by adding a quenching solution (e.g., perchloric acid).

  • Analysis:

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant by HPLC to quantify the amount of AMP produced.

    • Calculate the enzyme activity based on the rate of AMP formation.

Principle: This fluorometric assay measures the conversion of hypoxanthine to IMP, which is then oxidized by IMP dehydrogenase to produce NADH, leading to a fluorescent signal.[17][18]

Materials:

  • 96-well white microplate

  • Fluorometric microplate reader

  • HPRT Assay Buffer

  • HPRT Substrate Mix (containing hypoxanthine and PRPP)

  • HPRT Developer (containing IMP dehydrogenase and NAD+)

  • HPRT Probe

  • IMP Standard

  • Cell/tissue lysate

Procedure:

  • Standard Curve and Reaction Mix Preparation: Prepare an IMP standard curve and a reaction mix containing the HPRT Assay Buffer, Substrate Mix, Developer, and Probe.

  • Assay:

    • Add the reaction mix to wells containing the sample or IMP standards.

    • Measure the fluorescence kinetically at Ex/Em = 535/587 nm.

  • Calculation:

    • Calculate the HPRT activity from the rate of fluorescence increase, calibrated against the IMP standard curve.

Visualizations

Signaling and Metabolic Pathways

ATP_Synthesis_from_AMP cluster_main_pathways Core ATP Regeneration from AMP cluster_salvage_pathway Purine Salvage Pathway cluster_ampk_signaling AMPK Signaling Cascade AMP AMP Adenylate Kinase Adenylate Kinase AMP->Adenylate Kinase Substrate Increased AMP/ATP Ratio Increased AMP/ATP Ratio AMP->Increased AMP/ATP Ratio ATP ATP ATP->Adenylate Kinase Substrate ADP ADP Glycolysis / OxPhos Glycolysis / OxPhos ADP->Glycolysis / OxPhos Substrate Adenylate Kinase->ADP Product (x2) Glycolysis / OxPhos->ATP Product Adenine Adenine APRT APRT Adenine->APRT Substrate PRPP PRPP PRPP->APRT Substrate APRT->AMP Product AMPK AMPK Increased AMP/ATP Ratio->AMPK Activates Anabolic Pathways Anabolic Pathways AMPK->Anabolic Pathways Inhibits Catabolic Pathways Catabolic Pathways AMPK->Catabolic Pathways Activates

Caption: Overview of ATP synthesis from AMP and its regulatory role.

Experimental Workflows

Experimental_Workflow cluster_adenylate_kinase_assay Adenylate Kinase Activity Assay Workflow cluster_atp_assay Intracellular ATP Measurement Workflow cluster_ampk_blot p-AMPK Western Blot Workflow ak_start Prepare Cell/Tissue Lysate ak_react Incubate with ADP Substrate ak_start->ak_react ak_detect Measure ATP Production (Colorimetric/Fluorometric) ak_react->ak_detect ak_calc Calculate AK Activity ak_detect->ak_calc atp_start Culture and Lyse Cells atp_react Add Luciferin/Luciferase Cocktail atp_start->atp_react atp_detect Measure Luminescence atp_react->atp_detect atp_calc Quantify ATP from Standard Curve atp_detect->atp_calc ampk_start Prepare Lysates with Phosphatase Inhibitors ampk_sds SDS-PAGE and Protein Transfer ampk_start->ampk_sds ampk_probe Incubate with Primary (p-AMPK) and Secondary Antibodies ampk_sds->ampk_probe ampk_detect ECL Detection and Imaging ampk_probe->ampk_detect ampk_analyze Quantify and Normalize Bands ampk_detect->ampk_analyze

Caption: Standard experimental workflows for studying AMP-related ATP synthesis.

Conclusion

5'-AMP is a central molecule in cellular bioenergetics, acting not only as a precursor for ATP synthesis but also as a critical sensor of the cell's energy status. The efficient conversion of AMP to ATP via adenylate kinase and the purine salvage pathway, coupled with the regulatory oversight of the AMPK signaling network, forms a robust system for maintaining energy homeostasis. A thorough understanding of these pathways and the experimental methodologies to study them is essential for researchers in basic science and for professionals in drug development targeting metabolic diseases, cancer, and other conditions where cellular energy regulation is compromised. This guide provides a foundational resource to support these endeavors.

References

The Degradation of 5'-Adenosine Monophosphate: A Core Biochemical Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical pathway responsible for the degradation of 5'-adenosine monophosphate (5'-AMP). This catabolic process is fundamental to purine (B94841) metabolism, energy homeostasis, and cellular signaling. A thorough understanding of this pathway, its key enzymatic players, and their regulation is critical for researchers in metabolic diseases, oncology, and pharmacology.

Introduction to 5'-AMP Degradation

5'-Adenosine monophosphate (5'-AMP) is a central molecule in cellular bioenergetics and signaling. Its intracellular concentration is tightly regulated, and its degradation is a critical process for maintaining cellular health. The catabolism of 5'-AMP proceeds via two primary branches, culminating in the production of uric acid, the final product of purine degradation in humans.[1] Dysregulation of this pathway is implicated in various pathological conditions, including hyperuricemia, gout, and immunodeficiencies.

The Two Major Branches of 5'-AMP Degradation

The initial step in 5'-AMP degradation can occur via one of two key enzymatic reactions, dictating the subsequent metabolic route.

The Dephosphorylation Pathway initiated by 5'-Nucleotidase

In this pathway, 5'-AMP is dephosphorylated to adenosine (B11128) by the action of 5'-nucleotidases (EC 3.1.3.5).[2][3] These enzymes are widely distributed in mammalian tissues and exist in various isoforms with distinct subcellular localizations and kinetic properties.[2][3][4]

The Deamination Pathway initiated by AMP Deaminase

Alternatively, 5'-AMP can be deaminated to inosine (B1671953) monophosphate (IMP) by AMP deaminase (AMPD; EC 3.5.4.6).[5][6][7] This enzyme is particularly active in skeletal muscle and plays a crucial role in the purine nucleotide cycle.[6][7]

The choice between these two initial steps is influenced by the cell type, its energetic state, and the presence of allosteric regulators.

The Common Pathway to Uric Acid

Following the initial divergence, the products of both branches, adenosine and IMP, are channeled into a common pathway that leads to the formation of uric acid.

  • Adenosine Deaminase (ADA): Adenosine, produced by 5'-nucleotidase, is deaminated to inosine by adenosine deaminase (EC 3.5.4.4).[8]

  • Purine Nucleoside Phosphorylase (PNP): Inosine is then phosphorolytically cleaved by purine nucleoside phosphorylase (EC 2.4.2.1) to yield hypoxanthine (B114508) and ribose-1-phosphate.[9][10]

  • Xanthine (B1682287) Oxidase (XO): The final two steps are catalyzed by xanthine oxidase (EC 1.17.3.2), a molybdenum-containing enzyme. It first hydroxylates hypoxanthine to form xanthine, and then further hydroxylates xanthine to produce the final product, uric acid.[11][12][13]

Visualization of the 5'-AMP Degradation Pathway

The following diagram illustrates the core biochemical pathway of 5'-AMP degradation.

5-AMP Degradation Pathway AMP 5'-AMP Ado Adenosine AMP->Ado 5'-Nucleotidase IMP IMP AMP->IMP AMP Deaminase Ino Inosine Ado->Ino Adenosine Deaminase Hyp Hypoxanthine Ino->Hyp Purine Nucleoside Phosphorylase Xan Xanthine Hyp->Xan Xanthine Oxidase UA Uric Acid Xan->UA Xanthine Oxidase IMP->Ino 5'-Nucleotidase Enzyme Assay Workflow cluster_prep Sample Preparation cluster_assay Enzyme Reaction cluster_detection Detection Tissue Tissue/Cell Homogenization Centrifuge1 Centrifugation Tissue->Centrifuge1 Supernatant Collect Supernatant (Crude Enzyme Extract) Centrifuge1->Supernatant ReactionMix Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Supernatant->ReactionMix Add Enzyme Extract Incubate Incubate at Optimal Temperature and pH ReactionMix->Incubate StopReaction Stop Reaction Incubate->StopReaction Detect Quantify Product Formation (Spectrophotometry/HPLC) StopReaction->Detect Calculate Calculate Enzyme Activity Detect->Calculate

References

The Cornerstone of Cellular Energy: A Technical Guide to the Discovery and History of Adenosine 5'-Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the pivotal discovery, initial characterization, and the elucidation of the profound biological roles of adenosine (B11128) 5'-monophosphate (AMP), tailored for researchers, scientists, and professionals in drug development.

This technical guide navigates the historical landscape of biochemical discovery to illuminate the journey of adenosine 5'-monophosphate (AMP), a molecule central to cellular metabolism and signaling. From its initial isolation from muscle tissue to the intricate understanding of its function as a critical regulator of cellular energy homeostasis, this document provides a comprehensive overview for the scientific community.

Discovery and Early History

The discovery of adenosine 5'-monophosphate, initially termed "adenylic acid," is intrinsically linked with the pioneering era of muscle biochemistry in the early 20th century. The German biochemist Gustav Embden is credited with the first isolation and identification of this crucial nucleotide from muscle tissue. His work laid the foundation for understanding the chemical components of muscle and their roles in contraction and energy metabolism.

Shortly after Embden's discovery, the scientific community's focus intensified on the energetic processes within the cell. In 1929, Karl Lohmann, a German biochemist, made the landmark discovery of adenosine triphosphate (ATP)[1][2]. Lohmann's work was pivotal in demonstrating the relationship between ATP and AMP, showing that ATP could be hydrolyzed to release energy, yielding adenosine diphosphate (B83284) (ADP) and AMP. This established the fundamental concept of the adenylate system (ATP, ADP, and AMP) as the cell's primary energy currency.

Contemporaneously, the American biochemists Cyrus Fiske and Yellapragada SubbaRow independently isolated a substance from muscle that was a mixture of ATP and ADP. These parallel discoveries underscored the significance of adenine-containing nucleotides in cellular bioenergetics.

The early research on AMP was not without its challenges. The isolation and purification techniques of the time were arduous and required significant ingenuity. The initial characterization of adenylic acid involved classical chemical methods to determine its elemental composition and molecular structure, confirming it as a compound containing adenine (B156593), a ribose sugar, and a single phosphate (B84403) group.

Experimental Protocols of Early Isolation

Reconstructed Protocol for the Isolation of "Muscle Adenylic Acid" (AMP)

This reconstructed protocol is based on the general principles of tissue extraction and chemical precipitation prevalent in the 1920s.

Objective: To isolate adenylic acid (adenosine 5'-monophosphate) from muscle tissue.

Materials:

  • Fresh muscle tissue (e.g., from rabbit or frog)

  • Trichloroacetic acid (TCA) or similar protein precipitating agent

  • Barium acetate (B1210297) or lead acetate solution

  • Ethanol (B145695)

  • Ether

  • Distilled water

  • Mortar and pestle

  • Centrifuge

  • Filter paper and funnel

Methodology:

  • Tissue Preparation: Freshly excised muscle tissue was rapidly chilled and minced. The minced tissue was then ground into a fine paste using a mortar and pestle, often with the addition of sand to aid in the disruption of the muscle fibers.

  • Protein Precipitation and Extraction: The muscle paste was treated with a cold solution of trichloroacetic acid to precipitate the proteins. This step was crucial for separating the small, acid-soluble molecules, including nucleotides, from the larger protein components of the cell. The mixture was then thoroughly mixed and centrifuged or filtered to separate the protein precipitate from the acidic extract.

  • Precipitation of Phosphorylated Compounds: The resulting acid-soluble extract, containing a mixture of phosphorylated compounds including adenylic acid, was neutralized. A solution of barium acetate or lead acetate was then added. This caused the precipitation of insoluble barium or lead salts of the phosphorylated compounds, including adenylic acid.

  • Fractional Precipitation and Purification: The precipitate containing the mixed phosphate salts was collected by centrifugation. The subsequent purification steps would have involved a series of fractional precipitations. This was a meticulous process of dissolving the precipitate in a minimal amount of acid and then re-precipitating it by carefully adjusting the pH or by adding ethanol. This process was repeated multiple times to separate the different phosphorylated compounds based on their differential solubility.

  • Removal of Cations and Final Isolation: Once a fraction enriched in adenylic acid was obtained, the barium or lead ions were removed. This was typically achieved by adding a stoichiometric amount of sulfuric acid to precipitate barium sulfate (B86663) or lead sulfate, which was then removed by filtration.

  • Crystallization and Drying: The final solution, now containing purified adenylic acid, was concentrated, and the adenylic acid was crystallized, often by the addition of ethanol. The resulting crystals were then washed with ethanol and ether and dried.

Quantitative Data from Early Characterization

The initial characterization of adenosine 5'-monophosphate relied on classical chemical analysis techniques to determine its fundamental properties. While extensive datasets from modern analytical instruments were not available, early researchers meticulously gathered quantitative data to establish the identity and purity of the isolated compound.

PropertyEarly 20th Century FindingsModern Accepted Value (for comparison)
Elemental Composition Early analyses would have determined the empirical formula by combustion analysis, yielding the percentage of Carbon, Hydrogen, Nitrogen, and Phosphorus. These results would have been consistent with a formula of C10H14N5O7P.C10H14N5O7P
Molecular Weight Determined through methods such as freezing point depression or boiling point elevation of a solution, or through titration. The values obtained would have been in the range of 347 g/mol .347.22 g/mol
Phosphate Content The amount of inorganic phosphate released upon acid hydrolysis was a key quantitative measure. This would have confirmed the presence of a single phosphate group per molecule.One phosphate group per molecule
Adenine to Ribose Ratio Through degradative chemistry, the molar ratio of adenine to ribose would have been determined to be 1:1.1:1

Elucidation of Signaling Pathways

The historical understanding of AMP's role has evolved from a simple component of the adenylate energy pool to a sophisticated signaling molecule. A pivotal moment in this understanding was the discovery of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

The AMP-Activated Protein Kinase (AMPK) Signaling Pathway

The discovery of AMPK emerged from studies in the 1970s and 1980s on the regulation of key metabolic enzymes. It was observed that the activities of acetyl-CoA carboxylase (ACC) and HMG-CoA reductase were inhibited by a kinase that was itself activated by AMP[3]. This kinase was later named AMP-activated protein kinase (AMPK).

AMPK functions as a cellular energy sensor. When the cellular energy state is low, indicated by an increase in the AMP:ATP ratio, AMP binds to the regulatory γ-subunit of the AMPK heterotrimer. This allosteric activation makes AMPK a better substrate for its upstream kinases, leading to its phosphorylation and full activation. The primary upstream kinases responsible for activating AMPK are LKB1 and Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).

Once activated, AMPK phosphorylates a multitude of downstream targets, leading to a coordinated cellular response to restore energy balance. This involves the inhibition of anabolic (energy-consuming) pathways and the activation of catabolic (energy-producing) pathways.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream_inhibited Anabolic Pathways (Inhibited) cluster_downstream_activated Catabolic Pathways (Activated) Low Energy Low Energy State (High AMP:ATP Ratio) LKB1 LKB1 CaMKKb CaMKKβ AMPK AMPK (Inactive) LKB1->AMPK P CaMKKb->AMPK P AMPK_active AMPK (Active) ACC ACC (Acetyl-CoA Carboxylase) AMPK_active->ACC Inhibits Fatty Acid Synthesis mTORC1 mTORC1 AMPK_active->mTORC1 Inhibits Protein Synthesis SREBP1 SREBP-1c AMPK_active->SREBP1 Inhibits Lipid Synthesis Glycolysis Glycolysis AMPK_active->Glycolysis Activates Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK_active->Fatty_Acid_Oxidation Activates Autophagy Autophagy AMPK_active->Autophagy Activates

AMPK Signaling Pathway Activation and Downstream Effects.
Experimental Workflow for Studying AMPK Activation

Modern techniques allow for the detailed investigation of the AMPK signaling pathway. A typical experimental workflow to assess the activation of AMPK in response to a stimulus (e.g., a drug candidate or metabolic stress) is outlined below.

AMPK_Activation_Workflow Treatment 2. Treatment (e.g., drug candidate, glucose deprivation) Cell_Lysis 3. Cell Lysis (Extraction of proteins) Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Analysis Protein_Quantification->Western_Blot pAMPK_Detection Probing with anti-pAMPK (Thr172) antibody Western_Blot->pAMPK_Detection tAMPK_Detection Probing with anti-total AMPK antibody Western_Blot->tAMPK_Detection pACC_Detection Probing with anti-pACC (Ser79) antibody Western_Blot->pACC_Detection Data_Analysis 6. Data Analysis (Densitometry and statistical analysis) pAMPK_Detection->Data_Analysis tAMPK_Detection->Data_Analysis pACC_Detection->Data_Analysis Conclusion 7. Conclusion (Assessment of AMPK activation) Data_Analysis->Conclusion

Experimental Workflow for Assessing AMPK Activation.

Conclusion

From its humble beginnings as "muscle adenylic acid," adenosine 5'-monophosphate has emerged as a molecule of profound importance in biochemistry and cell biology. Its discovery was a critical step in unraveling the complexities of cellular energy metabolism. The subsequent elucidation of its role as a key signaling molecule, primarily through the activation of AMPK, has opened up numerous avenues for therapeutic intervention in metabolic diseases, cancer, and other conditions. The journey of AMP from a simple muscle extract to a central regulator of cellular life is a testament to the persistent inquiry that drives scientific progress. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the rich history and complex biology of this essential nucleotide.

References

The Central Role of 5'-AMP in Cellular Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular energy status is a tightly regulated process fundamental to cell survival and function. The concentration of 5'-adenosine monophosphate (5'-AMP) serves as a critical indicator of a low energy state, acting as a key allosteric regulator of the master energy sensor, AMP-activated protein kinase (AMPK). An elevated AMP/ATP ratio triggers the activation of AMPK, initiating a cascade of events that shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. This guide provides an in-depth exploration of the function of 5'-AMP in cellular energy sensing, the intricacies of the AMPK signaling pathway, detailed experimental protocols for its study, and quantitative data to support researchers in the field of metabolic diseases and drug development.

Introduction: 5'-AMP as a Critical Sensor of Cellular Energy Status

In eukaryotic cells, the primary energy currency is adenosine (B11128) triphosphate (ATP). Cellular activities continuously hydrolyze ATP to ADP and inorganic phosphate (B84403), and under conditions of high energy demand or metabolic stress, two molecules of ADP can be converted to one molecule of ATP and one molecule of 5'-AMP by the enzyme adenylate kinase.[1][2] This reaction ensures that small decreases in ATP lead to a much larger proportional increase in AMP, making the AMP:ATP ratio a highly sensitive indicator of cellular energy stress.[3][4] This rise in 5'-AMP concentration is the primary signal that activates the central regulator of cellular metabolism, the AMP-activated protein kinase (AMPK).[1][5]

The AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[6] The γ subunit contains binding sites for AMP and ATP, and the binding of these molecules is competitive.[7] When the cellular AMP:ATP ratio rises, AMP displaces ATP from the γ subunit, leading to the activation of AMPK through a multi-faceted mechanism.[5][8]

Mechanisms of AMPK Activation by 5'-AMP

The binding of 5'-AMP to the γ subunit of AMPK initiates a cascade of events leading to its activation:

  • Allosteric Activation: AMP binding induces a conformational change in the AMPK complex, leading to a direct, moderate allosteric activation of the kinase.[9][10][11]

  • Promotion of Phosphorylation: The conformational change induced by AMP binding makes the threonine residue at position 172 (Thr172) on the catalytic α subunit a better substrate for upstream kinases.[5][8] The primary upstream kinase in response to energy stress is Liver Kinase B1 (LKB1).[12]

  • Inhibition of Dephosphorylation: AMP binding also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, thus prolonging the activated state of AMPK.[8][13]

The combined effect of these three mechanisms can lead to a more than 1000-fold increase in AMPK activity in response to cellular stress.

Upstream Kinases: LKB1 and CaMKK2

While LKB1 is the primary kinase responsible for AMPK activation in response to an increased AMP/ATP ratio, another key upstream kinase is the calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2).[14] CaMKK2 activates AMPK in response to an increase in intracellular calcium levels, a mechanism that is independent of changes in the AMP:ATP ratio.[15][16]

Downstream Effects of AMPK Activation

Once activated, AMPK phosphorylates a multitude of downstream targets to restore cellular energy homeostasis. This is achieved by:

  • Inhibiting Anabolic Pathways: AMPK activation switches off energy-consuming processes such as the synthesis of fatty acids, cholesterol, and proteins. A key target in this regulation is the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[17][18] AMPK also inhibits the mTORC1 pathway, a central regulator of protein synthesis and cell growth.[6][9]

  • Activating Catabolic Pathways: AMPK promotes ATP-generating pathways. It stimulates glucose uptake by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane and enhances glycolysis by activating phosphofructokinase-2.[6][17][19] Furthermore, it stimulates fatty acid oxidation and mitochondrial biogenesis.[8][20]

The intricate network of AMPK signaling is a critical area of research for understanding and treating metabolic diseases.

Quantitative Data on 5'-AMP Sensing and AMPK Activation

The following tables summarize key quantitative data related to the interaction of 5'-AMP with AMPK and the effects of various compounds on the AMPK signaling pathway.

Table 1: Binding Affinities and Activation Constants

MoleculeTargetParameterValueReference(s)
5'-AMPRat Liver AMPKEC50 (Allosteric Activation)6 ± 3 µM[2]
A-769662Rat Liver AMPKEC50 (Direct Activation)0.8 µM[12]
ATPAMPK γ subunitBindingCompetitive with AMP[7]

Table 2: IC50 and EC50 Values of Selected AMPK Modulators

CompoundActionTargetIC50/EC50Cell/Assay TypeReference(s)
Metformin (B114582)Activator (indirect)AMPKVaries (mM range)Hepatocytes, Skeletal Muscle[21]
AICARActivator (AMP mimetic)AMPKVaries (mM range)Various cell types[9]
A-769662Activator (direct)AMPKEC50 = 0.8 µMPartially purified rat liver AMPK[12]
DorsomorphinInhibitorAMPKIC50 = 6.526 µM92-1 UM cells[22]
AMPK-IN-4InhibitorAMPK (α1)IC50 = 393 nMIn vitro kinase assay[3]
AMPK-IN-4InhibitorAMPK (α2)IC50 = 141 nMIn vitro kinase assay[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the role of 5'-AMP and the AMPK pathway.

Measurement of Cellular Adenine (B156593) Nucleotides (AMP, ADP, ATP) by HPLC

This protocol describes the extraction and quantification of adenine nucleotides from cultured cells using reversed-phase high-performance liquid chromatography (RP-HPLC).[7][19][23][24]

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Perchloric acid (PCA), 0.4 M, ice-cold

  • Potassium carbonate (K2CO3), 2 M

  • HPLC system with a C18 column and UV detector (254 nm)

  • Mobile phase: 50 mM potassium hydrogen phosphate, pH 6.80

  • Standards for ATP, ADP, and AMP

Procedure:

  • Cell Lysis and Extraction:

    • Wash cultured cells with ice-cold PBS.

    • Add ice-cold 0.4 M PCA to the cells and scrape them.

    • Collect the cell lysate and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acid-soluble nucleotides.

  • Neutralization:

    • Neutralize the supernatant by adding 2 M K2CO3 dropwise until the pH is between 6.5 and 7.0.

    • Incubate on ice for 15 minutes to allow precipitation of potassium perchlorate.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • The resulting supernatant contains the nucleotide extract.

  • HPLC Analysis:

    • Inject the nucleotide extract into the HPLC system.

    • Separate the nucleotides using an isocratic elution with the mobile phase.

    • Detect the nucleotides by UV absorbance at 254 nm.

  • Quantification:

    • Create a standard curve using known concentrations of ATP, ADP, and AMP standards.

    • Determine the concentration of each nucleotide in the samples by comparing their peak areas to the standard curve.

    • Calculate the AMP:ATP ratio.

In Vitro AMPK Kinase Activity Assays

This assay measures the incorporation of a radiolabeled phosphate from ATP onto a specific peptide substrate (SAMS peptide).[3][25]

Materials:

  • Purified active AMPK enzyme

  • SAMS peptide substrate (HMRSAMSGLHLVKRR)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.2 mM DTT)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Unlabeled ATP

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing kinase assay buffer, SAMS peptide, and active AMPK enzyme.

    • For inhibitor studies, pre-incubate the master mix with the inhibitor or vehicle control.

  • Initiate Reaction:

    • Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P/³³P]-ATP.

    • Incubate at 30°C for a predetermined time (e.g., 15-30 minutes) within the linear range of the reaction.

  • Stop Reaction:

    • Spot a portion of the reaction mixture onto a P81 phosphocellulose paper strip to terminate the reaction.

  • Washing:

    • Wash the P81 paper strips multiple times in 1% phosphoric acid to remove unincorporated radiolabeled ATP.

  • Quantification:

    • Air dry the P81 strips and measure the incorporated radioactivity using a scintillation counter.

This non-radioactive assay measures the amount of ADP produced during the kinase reaction.[17][18][26]

Materials:

  • Purified active AMPK enzyme

  • SAMS peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque multi-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In a white multi-well plate, set up the kinase reaction containing kinase assay buffer, SAMS peptide, active AMPK enzyme, and ATP.

    • For inhibitor/activator studies, include varying concentrations of the compound.

    • Incubate at 30°C for 30-60 minutes.

  • Terminate Reaction and Deplete ATP:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

Visualizing the Core Pathways and Workflows

Signaling Pathways

AMPK_Signaling_Pathway Energy_Stress Energy Stress (e.g., Hypoxia, Low Glucose) AMP_ATP_Ratio Increased AMP/ATP Ratio Energy_Stress->AMP_ATP_Ratio Increased_Ca Increased Intracellular Ca²⁺ CaMKK2 CaMKK2 Increased_Ca->CaMKK2 LKB1 LKB1 AMP_ATP_Ratio->LKB1 activates AMPK AMPK AMP_ATP_Ratio->AMPK allosterically activates LKB1->AMPK P (Thr172) CaMKK2->AMPK P (Thr172) Anabolic_Pathways Anabolic Pathways (e.g., Protein, Lipid Synthesis) AMPK->Anabolic_Pathways Catabolic_Pathways Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic_Pathways mTORC1 mTORC1 Anabolic_Pathways->mTORC1 ACC ACC Anabolic_Pathways->ACC GLUT4 GLUT4 Translocation Catabolic_Pathways->GLUT4 PFK2 PFK2 Catabolic_Pathways->PFK2

Caption: Core AMPK signaling pathway activation and downstream effects.

Experimental Workflows

Radiometric_AMPK_Assay_Workflow Start Start: Prepare Reaction Mix (AMPK, SAMS, Buffer) Initiate Initiate Reaction (Add [γ-³²P/³³P]-ATP) Start->Initiate Incubate Incubate (30°C, 15-30 min) Initiate->Incubate Stop Stop Reaction (Spot on P81 paper) Incubate->Stop Wash Wash P81 Paper (1% Phosphoric Acid) Stop->Wash Quantify Quantify Radioactivity (Scintillation Counter) Wash->Quantify End End: Analyze Data Quantify->End

Caption: Workflow for a radiometric AMPK kinase assay.

ADP_Glo_Assay_Workflow Start Start: Set up Kinase Reaction (AMPK, Substrate, ATP) Incubate_Kinase Incubate (30°C, 30-60 min) Start->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate_Kinase->Add_ADP_Glo Incubate_ADP_Glo Incubate (RT, 40 min) Add_ADP_Glo->Incubate_ADP_Glo Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate_ADP_Glo->Add_Detection Incubate_Detection Incubate (RT, 30-60 min) Add_Detection->Incubate_Detection Measure Measure Luminescence Incubate_Detection->Measure End End: Analyze Data Measure->End

Caption: Workflow for the ADP-Glo™ AMPK kinase assay.

Conclusion and Future Directions

The role of 5'-AMP as a sensitive indicator of cellular energy depletion and its subsequent activation of the AMPK signaling pathway is a cornerstone of metabolic regulation. This intricate system ensures that cells can adapt to metabolic stress by conserving energy and promoting ATP production. The detailed understanding of this pathway, facilitated by robust experimental protocols and quantitative data, is paramount for the development of novel therapeutics for metabolic disorders such as type 2 diabetes, obesity, and certain cancers. Future research will likely focus on isoform-specific AMPK activators and inhibitors, the interplay between AMPK and other signaling networks, and the therapeutic potential of modulating this critical energy-sensing pathway in a tissue-specific manner. The methodologies and data presented in this guide provide a solid foundation for researchers to further unravel the complexities of cellular energy homeostasis.

References

The Structural Dichotomy of Adenosine Monophosphates: A Technical Guide to 5'-AMPS and 3'-5' Cyclic AMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental structural and functional distinctions between 5'-Adenosine Monophosphate (5'-AMP) and 3'-5' Cyclic Adenosine (B11128) Monophosphate (cAMP). Understanding these differences is paramount for researchers in cellular signaling, drug discovery, and molecular biology, as the subtle variation in their phosphodiester linkage dictates their profoundly different roles in cellular physiology.

Core Structural Differences: A Tale of Two Bonds

The primary structural difference between 5'-AMP and 3'-5' cyclic AMP lies in the connectivity of the phosphate (B84403) group to the ribose sugar.[1][2] Both molecules share a common core of an adenine (B156593) base and a ribose sugar. However, the nature of the phosphodiester bond sets them on divergent functional paths.

5'-Adenosine Monophosphate (5'-AMP) , also known as adenylic acid, is a canonical ribonucleotide.[3] It features a single phosphate group esterified to the 5'-hydroxyl group of the ribose sugar. This linear arrangement allows for the facile addition of further phosphate groups to form adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP), the primary energy currency of the cell.[3]

3'-5' Cyclic Adenosine Monophosphate (cAMP) , in stark contrast, possesses a unique cyclic phosphodiester bond. In this configuration, the single phosphate group is esterified to both the 3'-hydroxyl and the 5'-hydroxyl groups of the same ribose sugar.[4][5] This cyclization results in a more constrained and conformationally rigid structure compared to the flexible, linear arrangement of 5'-AMP.[6]

Below is a diagram illustrating the fundamental structural difference between these two molecules.

Figure 1. Chemical structures of 5'-AMP and 3'-5' cyclic AMP.

Quantitative Structural Comparison

The distinct bonding in 5'-AMP and cAMP leads to measurable differences in their molecular geometry. The cyclic nature of cAMP, in particular, imposes significant conformational constraints on the ribose and phosphate moieties. While precise bond lengths and angles can vary slightly depending on the crystalline form and experimental conditions, the following table provides a comparative summary based on crystallographic data.

Parameter5'-Adenosine Monophosphate (5'-AMP)3'-5' Cyclic Adenosine Monophosphate (cAMP)Reference
Phosphodiester Linkage Linear ester bond at the 5' positionCyclic ester bond between 3' and 5' positions[2]
Ribose Pucker Typically C2'-endo or C3'-endo, relatively flexiblePredominantly C4'-exo, more rigid conformation[6][7]
Glycosidic Bond Conformation (χ) Typically in the anti conformationPredominantly in the anti conformation[6][7]
Phosphate Group Conformation Flexible, with multiple possible torsion anglesConstrained within the cyclic structure[6]

Functional Divergence: From Energy Precursor to Second Messenger

The structural dichotomy between 5'-AMP and cAMP directly translates into their distinct and non-overlapping roles in cellular signaling and metabolism.

5'-AMP: A Key Regulator of Cellular Energy Homeostasis

5'-AMP is a critical indicator of the cell's energy status. When ATP is consumed, it is hydrolyzed to ADP and then to AMP, leading to an increase in the AMP:ATP ratio. This increase is a key signal for the activation of AMP-activated protein kinase (AMPK) , a central regulator of metabolism.[8][9] Activated AMPK orchestrates a cellular response to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., glycolysis, fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (e.g., protein synthesis, lipid synthesis).[10][11]

The signaling pathway for AMPK activation by 5'-AMP is depicted below.

AMPK_Pathway cluster_upstream Upstream Signals cluster_core AMPK Activation cluster_downstream Downstream Effects Low Energy State Low Energy State (High AMP:ATP Ratio) AMP 5'-AMP Low Energy State->AMP AMPK AMPK (Inactive) AMP->AMPK binds to γ-subunit AMPK_active AMPK (Active) AMPK->AMPK_active Conformational Change & Phosphorylation (by LKB1) Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) AMPK_active->Catabolism Anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipid Synthesis) AMPK_active->Anabolism

Figure 2. The 5'-AMP-activated protein kinase (AMPK) signaling pathway.
3'-5' Cyclic AMP: The Archetypal Second Messenger

In contrast to the metabolic role of 5'-AMP, cAMP is a quintessential second messenger molecule.[4][12] It is synthesized from ATP by the enzyme adenylyl cyclase in response to extracellular signals, such as hormones and neurotransmitters, binding to G protein-coupled receptors (GPCRs).[13][14] The primary intracellular effector of cAMP is Protein Kinase A (PKA) .[15][16] Upon binding of cAMP, the inactive PKA holoenzyme dissociates, releasing its active catalytic subunits. These subunits then phosphorylate a multitude of downstream target proteins, thereby modulating a wide array of cellular processes including gene expression, metabolism, and ion channel activity.[17]

The signaling cascade initiated by cAMP is illustrated in the following diagram.

PKA_Pathway cluster_upstream Extracellular Signal cluster_core cAMP-PKA Activation cluster_downstream Downstream Cellular Responses Hormone Hormone/Neurotransmitter GPCR GPCR Hormone->GPCR G_Protein G Protein (Gs) GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC ATP ATP cAMP 3'-5' cyclic AMP ATP->cAMP Adenylyl Cyclase PKA_inactive PKA (Inactive Holoenzyme) cAMP->PKA_inactive binds to regulatory subunits PKA_active PKA (Active Catalytic Subunits) PKA_inactive->PKA_active Dissociation Phosphorylation Phosphorylation of Target Proteins PKA_active->Phosphorylation Cellular_Response Gene Expression, Metabolism, Ion Channel Activity, etc. Phosphorylation->Cellular_Response

References

The Sentinel of Cellular Energy: A Technical Guide to 5'-AMP's Allosteric Regulation of Key Metabolic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, maintaining energy homeostasis is paramount. A key sentinel in this process is adenosine (B11128) monophosphate (5'-AMP), a sensitive indicator of the cell's energy status. When cellular energy levels decline, the concentration of 5'-AMP rises, triggering a cascade of allosteric regulatory events that recalibrate metabolic pathways to conserve ATP and activate energy-producing processes. This technical guide provides an in-depth exploration of the pivotal role of 5'-AMP in the allosteric regulation of four critical enzymes: AMP-activated protein kinase (AMPK), glycogen (B147801) phosphorylase, phosphofructokinase-1 (PFK-1), and fructose-1,6-bisphosphatase (FBPase-1).

Executive Summary

5'-AMP acts as a crucial allosteric effector, directly modulating the activity of key enzymes to orchestrate a coordinated response to cellular energy depletion. It activates catabolic pathways such as glycolysis and glycogenolysis while simultaneously inhibiting anabolic pathways like gluconeogenesis. This guide will delve into the molecular mechanisms of this regulation, present quantitative data on these interactions, detail experimental protocols for their study, and provide visual representations of the involved signaling pathways. Understanding these intricate regulatory networks is fundamental for researchers in metabolic diseases and professionals in drug development seeking to modulate cellular energy balance for therapeutic benefit.

Key Enzymes under 5'-AMP's Allosteric Control

The allosteric regulation by 5'-AMP is a cornerstone of metabolic control, ensuring that cellular energy production is tightly coupled to energy expenditure. Below, we examine the impact of 5'-AMP on four key metabolic enzymes.

AMP-Activated Protein Kinase (AMPK): The Master Energy Sensor

AMPK is a heterotrimeric protein kinase that functions as a central hub in cellular energy sensing.[1][2] When the cellular AMP:ATP ratio rises, 5'-AMP binds to the γ-subunit of AMPK, inducing a conformational change that leads to its activation.[3] This activation is a multi-step process involving:

  • Allosteric Activation: Direct binding of 5'-AMP allosterically activates the kinase.[4]

  • Promotion of Phosphorylation: 5'-AMP binding makes AMPK a better substrate for its upstream activating kinases, such as liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[3]

  • Inhibition of Dephosphorylation: 5'-AMP protects AMPK from dephosphorylation and inactivation by protein phosphatases.

Once activated, AMPK phosphorylates a multitude of downstream targets, leading to the stimulation of catabolic pathways (e.g., glucose uptake and fatty acid oxidation) and the inhibition of anabolic processes (e.g., protein and lipid synthesis).[2][5]

Glycogen Phosphorylase: Mobilizing Glucose Stores

Glycogen phosphorylase is the key enzyme responsible for glycogenolysis, the breakdown of glycogen into glucose-1-phosphate, thereby providing a rapid source of glucose for energy production.[6] The muscle isoform of glycogen phosphorylase b is allosterically activated by 5'-AMP.[7] In times of high energy demand, such as during strenuous exercise, increased levels of 5'-AMP bind to the enzyme, shifting it from its less active T-state to the more active R-state, thus promoting glycogen breakdown to fuel glycolysis.[6]

Phosphofructokinase-1 (PFK-1): The Gatekeeper of Glycolysis

PFK-1 catalyzes the committed step of glycolysis, the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.[8][9] This reaction is a major control point of glycolysis and is subject to complex allosteric regulation. High levels of ATP, a signal of energy abundance, inhibit PFK-1.[1][10] Conversely, 5'-AMP acts as a potent allosteric activator of PFK-1, relieving the ATP-induced inhibition and stimulating the glycolytic pathway when the cell is in a low-energy state.[10][11] This reciprocal regulation by ATP and AMP allows for sensitive control of glycolytic flux in response to the cell's energy charge.[8]

Fructose-1,6-Bisphosphatase (FBPase-1): A Checkpoint in Gluconeogenesis

FBPase-1 is a key regulatory enzyme in gluconeogenesis, the pathway for glucose synthesis from non-carbohydrate precursors. It catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a step that is the reverse of the PFK-1 reaction in glycolysis.[12][13] To prevent a futile cycle of glycolysis and gluconeogenesis occurring simultaneously, these two pathways are reciprocally regulated. 5'-AMP is a potent allosteric inhibitor of FBPase-1.[14][15] When cellular energy is low (high 5'-AMP), FBPase-1 is inhibited, thus shutting down the energy-consuming process of gluconeogenesis.[14]

Quantitative Data on 5'-AMP Allosteric Regulation

The following tables summarize the available quantitative data for the allosteric regulation of the discussed enzymes by 5'-AMP. These values are critical for understanding the sensitivity and dynamics of these regulatory mechanisms.

EnzymeParameterValueOrganism/TissueReference
AMP-Activated Protein Kinase (AMPK)Half-maximal activation (AC₅₀)< 2 µMMammalian[16]
Glycogen Phosphorylase bActivation Constant (Kₐ)Data not availableRabbit Skeletal MuscleSpecific value not found in provided results
Phosphofructokinase-1 (PFK-1)ActivationRelieves ATP inhibitionVarious[8][10][11]
Fructose-1,6-Bisphosphatase-1 (FBPase-1)Inhibition Constant (Kᵢ)1.1 µM (for an inhibitor competing at the AMP site)Human[17][18]
Fructose-1,6-Bisphosphatase[AMP]₀.₅ (for inhibition)>1000-fold increase in mutantsPig Kidney[19]

Note: Specific binding affinities (Kd), activation constants (Ka), and inhibition constants (Ki) for 5'-AMP itself are not consistently reported across the provided search results. The table reflects the available quantitative information.

Signaling Pathways and Logical Relationships

The allosteric regulation by 5'-AMP is integrated into broader signaling networks that control cellular energy metabolism. The following diagrams, generated using the DOT language, illustrate these pathways and relationships.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_AMPK AMPK Activation cluster_downstream Downstream Effects High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK Allosteric Activation LKB1 LKB1 LKB1->AMPK Phosphorylation CaMKKbeta CaMKKbeta CaMKKbeta->AMPK Phosphorylation Glycolysis Glycolysis AMPK->Glycolysis Activates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Activates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Protein Synthesis Protein Synthesis AMPK->Protein Synthesis Inhibits Lipid Synthesis Lipid Synthesis AMPK->Lipid Synthesis Inhibits

Caption: AMPK Signaling Pathway Activation and Downstream Effects.

Glycogenolysis_Regulation High AMP High AMP Glycogen Phosphorylase b (inactive) Glycogen Phosphorylase b (inactive) High AMP->Glycogen Phosphorylase b (inactive) Allosteric Activation Glycogen Phosphorylase a (active) Glycogen Phosphorylase a (active) Glycogen Phosphorylase b (inactive)->Glycogen Phosphorylase a (active) Glycogen Glycogen Glycogen Phosphorylase a (active)->Glycogen Breaks down Glucose-1-Phosphate Glucose-1-Phosphate Glycogen->Glucose-1-Phosphate Glycolysis Glycolysis Glucose-1-Phosphate->Glycolysis

Caption: Allosteric Regulation of Glycogenolysis by 5'-AMP.

Glycolysis_Gluconeogenesis_Regulation cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis Fructose-6-Phosphate Fructose-6-Phosphate PFK-1 PFK-1 Fructose-6-Phosphate->PFK-1 Fructose-1,6-Bisphosphate_gly Fructose-1,6-Bisphosphate PFK-1->Fructose-1,6-Bisphosphate_gly Fructose-1,6-Bisphosphate_gng Fructose-1,6-Bisphosphate FBPase-1 FBPase-1 Fructose-1,6-Bisphosphate_gng->FBPase-1 Fructose-6-Phosphate_gng Fructose-6-Phosphate FBPase-1->Fructose-6-Phosphate_gng High AMP High AMP High AMP->PFK-1 Activates High AMP->FBPase-1 Inhibits High ATP High ATP High ATP->PFK-1 Inhibits

Caption: Reciprocal Regulation of Glycolysis and Gluconeogenesis by 5'-AMP.

Experimental Protocols for Studying 5'-AMP Allosteric Regulation

A variety of biophysical and biochemical techniques are employed to characterize the allosteric regulation of enzymes by 5'-AMP. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Objective: To determine the thermodynamic parameters of 5'-AMP binding to a target enzyme.

Materials:

  • Isothermal titration calorimeter

  • Purified target enzyme (e.g., AMPK, FBPase-1) in a suitable buffer (e.g., HEPES, Tris)

  • 5'-AMP solution in the same buffer

  • Degassing station

  • Syringes and sample cells for the ITC instrument

Protocol:

  • Sample Preparation:

    • Prepare a solution of the target enzyme at a concentration of 10-50 µM in a buffer with a known ionization enthalpy.

    • Prepare a 10-20 fold higher concentration of 5'-AMP in the exact same buffer.

    • Thoroughly degas both the enzyme and 5'-AMP solutions to prevent bubble formation.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

    • Equilibrate the instrument to the set temperature.

  • Titration:

    • Load the enzyme solution into the sample cell (typically ~200-300 µL).

    • Load the 5'-AMP solution into the injection syringe (typically ~40-50 µL).

    • Perform a series of small injections (e.g., 1-2 µL) of the 5'-AMP solution into the enzyme solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of 5'-AMP to the enzyme.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equations: ΔG = -RTln(Ka) (where Ka = 1/Kd) and ΔG = ΔH - TΔS.

ITC_Workflow Prepare & Degas\nEnzyme and 5'-AMP Prepare & Degas Enzyme and 5'-AMP Load into\nITC Cell & Syringe Load into ITC Cell & Syringe Prepare & Degas\nEnzyme and 5'-AMP->Load into\nITC Cell & Syringe Titrate 5'-AMP\ninto Enzyme Titrate 5'-AMP into Enzyme Load into\nITC Cell & Syringe->Titrate 5'-AMP\ninto Enzyme Measure Heat Change Measure Heat Change Titrate 5'-AMP\ninto Enzyme->Measure Heat Change Analyze Binding\nIsotherm Analyze Binding Isotherm Measure Heat Change->Analyze Binding\nIsotherm

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Objective: To determine the association (kon) and dissociation (koff) rate constants and the equilibrium dissociation constant (Kd) for the interaction between 5'-AMP and an immobilized enzyme.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, NTA)

  • Purified target enzyme

  • 5'-AMP solutions at various concentrations

  • Running buffer (e.g., HBS-EP)

  • Immobilization and regeneration solutions

Protocol:

  • Enzyme Immobilization:

    • Activate the sensor chip surface according to the manufacturer's instructions (e.g., using EDC/NHS for amine coupling).

    • Inject the purified enzyme over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups on the surface.

  • Binding Analysis:

    • Flow the running buffer over the sensor surface to establish a stable baseline.

    • Inject a series of 5'-AMP solutions at different concentrations (e.g., ranging from 0.1 to 10 times the expected Kd) over the immobilized enzyme surface.

    • Monitor the change in the SPR signal (response units, RU) during the association phase.

    • Switch back to the running buffer and monitor the dissociation of the 5'-AMP from the enzyme.

  • Surface Regeneration:

    • If necessary, inject a regeneration solution to remove any remaining bound 5'-AMP and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the Kd as koff / kon.

SPR_Workflow Immobilize Enzyme\non Sensor Chip Immobilize Enzyme on Sensor Chip Inject 5'-AMP\n(Association) Inject 5'-AMP (Association) Immobilize Enzyme\non Sensor Chip->Inject 5'-AMP\n(Association) Flow Buffer\n(Dissociation) Flow Buffer (Dissociation) Inject 5'-AMP\n(Association)->Flow Buffer\n(Dissociation) Regenerate Surface Regenerate Surface Flow Buffer\n(Dissociation)->Regenerate Surface Analyze Sensorgram Analyze Sensorgram Regenerate Surface->Analyze Sensorgram

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Enzyme Kinetics Assays for Allosteric Regulation

Enzyme kinetics assays are used to measure the effect of an allosteric regulator on the catalytic activity of an enzyme.

Objective: To determine the activation constant (Ka) or inhibition constant (Ki) of 5'-AMP for a target enzyme.

Materials:

  • Spectrophotometer or other suitable detection instrument

  • Purified enzyme

  • Substrate(s) for the enzyme

  • 5'-AMP solutions at various concentrations

  • Assay buffer

  • Coupling enzymes and reagents (if a coupled assay is used)

Protocol:

  • Assay Setup:

    • Prepare a reaction mixture containing the assay buffer, substrate(s), and any necessary cofactors.

    • Prepare a series of reaction mixtures, each containing a different concentration of 5'-AMP. Include a control with no 5'-AMP.

    • Pre-incubate the enzyme with the different concentrations of 5'-AMP for a set period.

  • Initiate the Reaction:

    • Initiate the reaction by adding the substrate (or enzyme, depending on the experimental design).

  • Monitor the Reaction:

    • Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence of a product or substrate.

  • Data Analysis:

    • Determine the initial reaction velocity (v₀) for each 5'-AMP concentration.

    • For an allosteric activator, plot v₀ against the 5'-AMP concentration and fit the data to the Hill equation to determine the Ka and the Hill coefficient (nH).

    • For an allosteric inhibitor, determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) and calculate the Ki using the Cheng-Prusoff equation if the mechanism of inhibition is known.

Enzyme_Kinetics_Workflow Prepare Reaction Mix\nwith varying [5'-AMP] Prepare Reaction Mix with varying [5'-AMP] Initiate Reaction Initiate Reaction Prepare Reaction Mix\nwith varying [5'-AMP]->Initiate Reaction Monitor Product\nFormation Monitor Product Formation Initiate Reaction->Monitor Product\nFormation Calculate Initial\nVelocities Calculate Initial Velocities Monitor Product\nFormation->Calculate Initial\nVelocities Determine Ka or Ki Determine Ka or Ki Calculate Initial\nVelocities->Determine Ka or Ki

Caption: Enzyme Kinetics Assay Workflow for Allosteric Regulation.

X-ray Crystallography for Structural Insights

X-ray crystallography provides high-resolution structural information about how 5'-AMP binds to its allosteric site and induces conformational changes in the enzyme.

Objective: To determine the three-dimensional structure of an enzyme in complex with 5'-AMP.

Materials:

  • Highly purified and concentrated enzyme

  • 5'-AMP

  • Crystallization screens and reagents

  • X-ray diffraction equipment (synchrotron or in-house source)

Protocol:

  • Co-crystallization or Soaking:

    • Co-crystallization: Mix the purified enzyme with an excess of 5'-AMP and set up crystallization trials using various precipitants, buffers, and salts.

    • Soaking: Grow crystals of the apo-enzyme first and then soak them in a solution containing 5'-AMP.

  • Crystal Harvesting and Cryo-protection:

    • Once crystals have grown to a suitable size, harvest them and transfer them to a cryo-protectant solution to prevent ice formation during data collection.

    • Flash-cool the crystals in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the cryo-cooled crystal on the X-ray beamline.

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Build an atomic model of the enzyme-5'-AMP complex into the electron density map.

    • Refine the model to improve its agreement with the experimental data.

  • Structural Analysis:

    • Analyze the final structure to identify the specific interactions between 5'-AMP and the enzyme at the allosteric site.

    • Compare the structure of the complex with the apo-enzyme structure to understand the conformational changes induced by 5'-AMP binding.

Crystallography_Workflow Co-crystallize or Soak\nEnzyme with 5'-AMP Co-crystallize or Soak Enzyme with 5'-AMP Collect X-ray\nDiffraction Data Collect X-ray Diffraction Data Co-crystallize or Soak\nEnzyme with 5'-AMP->Collect X-ray\nDiffraction Data Determine Electron\nDensity Map Determine Electron Density Map Collect X-ray\nDiffraction Data->Determine Electron\nDensity Map Build and Refine\nAtomic Model Build and Refine Atomic Model Determine Electron\nDensity Map->Build and Refine\nAtomic Model Analyze Structure Analyze Structure Build and Refine\nAtomic Model->Analyze Structure

Caption: X-ray Crystallography Experimental Workflow.

Conclusion and Future Directions

The allosteric regulation of key metabolic enzymes by 5'-AMP is a fundamental mechanism for maintaining cellular energy homeostasis. This guide has provided a comprehensive overview of the roles of AMPK, glycogen phosphorylase, PFK-1, and FBPase-1 in this intricate network. The quantitative data, signaling pathway diagrams, and detailed experimental protocols presented herein offer a valuable resource for researchers and drug development professionals.

Future research in this field will likely focus on:

  • Elucidating the precise quantitative parameters (Kd, Ka, Ki) for 5'-AMP binding to a wider range of enzymes and their isoforms.

  • Discovering and characterizing novel small-molecule modulators that target the 5'-AMP allosteric sites for therapeutic purposes, particularly in the context of metabolic diseases such as type 2 diabetes and obesity, as well as cancer.

  • Investigating the interplay between 5'-AMP signaling and other metabolic and signaling pathways to gain a more holistic understanding of cellular energy regulation.

  • Utilizing advanced structural biology techniques , such as cryo-electron microscopy (cryo-EM), to visualize larger and more complex enzyme assemblies in their various allosteric states.

By continuing to unravel the complexities of 5'-AMP-mediated allosteric regulation, the scientific community can pave the way for innovative therapeutic strategies aimed at correcting metabolic imbalances and improving human health.

References

The Pivotal Role of 5'-Adenosine Monophosphate in the Symphony of RNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of ribonucleic acid (RNA) is a cornerstone of cellular function, indispensable for the flow of genetic information and the regulation of gene expression. While adenosine (B11128) triphosphate (ATP) is universally recognized as the direct precursor for the incorporation of adenosine into the growing RNA chain, the role of 5'-adenosine monophosphate (5'-AMP) is often perceived as secondary, merely a building block for ATP regeneration. This technical guide delves into the multifaceted and critical involvement of 5'-AMP in RNA synthesis, moving beyond its foundational role in cellular bioenergetics to explore its profound impact as a key allosteric regulator and a sentinel of the cell's energetic state. We will dissect the intricate signaling pathways governed by 5'-AMP, provide detailed experimental protocols for investigating these mechanisms, and present key quantitative data to offer a comprehensive resource for researchers in molecular biology and drug development.

The Indirect Command: 5'-AMP as a Master Regulator of Ribosomal RNA Synthesis via AMPK

The most significant, albeit indirect, influence of 5'-AMP on RNA synthesis is exerted through its role as a potent allosteric activator of AMP-activated protein kinase (AMPK). AMPK is a highly conserved serine/threonine kinase that functions as a cellular energy sensor.[1][2] When cellular energy levels are low, characterized by an increased AMP:ATP ratio, 5'-AMP binds to the γ-subunit of AMPK, triggering a conformational change that leads to its activation through phosphorylation by upstream kinases like LKB1 and CaMKKβ.[3][4]

Activated AMPK orchestrates a global shutdown of anabolic processes to conserve energy, with a profound impact on ribosome biogenesis, a major consumer of cellular resources. A key target in this pathway is the regulation of ribosomal RNA (rRNA) synthesis by RNA Polymerase I (Pol I). AMPK has been shown to phosphorylate and inhibit key components of the Pol I transcription machinery, thereby downregulating rRNA synthesis. This intricate signaling cascade ensures that the energetically expensive process of ribosome production is tightly coupled to the cell's metabolic state.

The AMPK Signaling Pathway to RNA Polymerase I

The activation of AMPK by 5'-AMP initiates a signaling cascade that ultimately represses rRNA transcription. This pathway involves the phosphorylation of several downstream targets that directly or indirectly interact with the Pol I complex. The precise molecular mechanisms are still under active investigation, but a general model has emerged where AMPK activation leads to the inhibition of transcription initiation and elongation.

AMPK_RNA_Pol_I_Pathway cluster_input Cellular Stress cluster_AMPK AMPK Activation cluster_downstream Downstream Effects Metabolic Stress Metabolic Stress AMP_ATP_Ratio Increased AMP:ATP Ratio Metabolic Stress->AMP_ATP_Ratio AMP 5'-AMP AMP_ATP_Ratio->AMP AMPK AMPK AMP->AMPK Allosteric Activation Transcription_Factors Transcription Factors & Co-regulators AMPK->Transcription_Factors Phosphorylation Pol_I RNA Polymerase I Transcription_Factors->Pol_I Inhibition rRNA_synthesis rRNA Synthesis Pol_I->rRNA_synthesis Inhibition

Figure 1: Simplified signaling pathway of AMPK-mediated inhibition of rRNA synthesis.

Quantitative Insights into 5'-AMP-Mediated Regulation

To fully appreciate the regulatory dynamics of 5'-AMP, it is crucial to consider the quantitative aspects of the key molecular interactions and cellular concentrations.

Enzyme Kinetics

The following table summarizes key kinetic parameters for AMPK and RNA Polymerase II, highlighting the concentrations at which 5'-AMP and ATP exert their effects.

EnzymeLigand/SubstrateParameterValueReference(s)
AMP-activated protein kinase (AMPK) 5'-AMPKa (allosteric activation)~0.5 - 5 µM[5][6]
ATPKm~50 - 200 µM[7]
RNA Polymerase II ATPKm~10 - 50 µM[8][9]

Table 1: Key Kinetic Parameters of AMPK and RNA Polymerase II. These values can vary depending on the specific isoforms, substrate sequences, and experimental conditions.

Cellular Adenine (B156593) Nucleotide Concentrations

The cellular concentrations of adenine nucleotides are highly dynamic and reflect the metabolic state of the cell. The following table provides approximate concentration ranges in mammalian cells under normal and metabolic stress conditions.

NucleotideNormal Conditions (µM)Metabolic Stress (µM)Reference(s)
ATP 1000 - 5000100 - 1000[10][11]
ADP 100 - 500200 - 800[10][11]
AMP 10 - 5050 - 500[10][11]
AMP:ATP Ratio ~0.01 - 0.02~0.1 - 1.0[10][11]

Table 2: Approximate Cellular Concentrations of Adenine Nucleotides. These concentrations can vary significantly between different cell types and subcellular compartments.

The Direct Role of 5'-AMP's Precursor: ATP in RNA Synthesis

While 5'-AMP's regulatory role is profound, its most direct connection to RNA synthesis is as the immediate precursor to ATP. The enzyme adenylate kinase catalyzes the readily reversible reaction:

2 ADP ⇌ ATP + AMP

This equilibrium is crucial for maintaining the cellular energy charge and ensuring a sufficient supply of ATP for transcription. RNA polymerases utilize ATP, along with GTP, CTP, and UTP, as substrates to build the RNA polymer.[12] The polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the α-phosphate of the incoming ribonucleoside triphosphate, releasing pyrophosphate. The specificity of RNA polymerases for triphosphates over monophosphates is a key feature of the transcription process.[13]

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments.

In Vitro Transcription Assay

This protocol allows for the synthesis of RNA from a DNA template in a controlled environment, enabling the study of factors affecting transcription.

IVT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Template DNA Template (with promoter) Incubation Incubate at 37°C Template->Incubation NTPs NTPs (ATP, GTP, CTP, UTP) NTPs->Incubation Polymerase RNA Polymerase (e.g., T7, SP6) Polymerase->Incubation Buffer Transcription Buffer (Mg2+, DTT) Buffer->Incubation Purification RNA Purification Incubation->Purification Analysis Gel Electrophoresis & Quantification Purification->Analysis

Figure 2: Workflow for a typical in vitro transcription assay.

Methodology:

  • Reaction Setup: In a nuclease-free tube on ice, combine the following components in the specified order: nuclease-free water, transcription buffer (typically containing Tris-HCl, MgCl₂, DTT, and spermidine), ribonucleotide triphosphates (NTPs, including ATP, GTP, CTP, and UTP), the linear DNA template containing a polymerase promoter (e.g., T7, SP6), and RNase inhibitor.[14][15][16]

  • Enzyme Addition: Add the appropriate RNA polymerase (e.g., T7 or SP6 RNA polymerase).

  • Incubation: Mix gently and incubate at 37°C for 1-2 hours.[17]

  • DNase Treatment: To remove the DNA template, add DNase I and incubate for an additional 15 minutes at 37°C.

  • RNA Purification: Purify the synthesized RNA using a column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Analysis: Analyze the quantity and quality of the RNA using UV spectrophotometry and denaturing gel electrophoresis.[14]

AMPK Activity Assay

This assay measures the kinase activity of AMPK, often by quantifying the phosphorylation of a specific substrate.

AMPK_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection AMPK_enzyme Purified AMPK Incubation Incubate at 30°C AMPK_enzyme->Incubation Substrate Substrate Peptide (e.g., SAMS) Substrate->Incubation ATP_source [γ-32P]ATP or Cold ATP/ADP detection ATP_source->Incubation Activator 5'-AMP Activator->Incubation Buffer Kinase Buffer (Mg2+, DTT) Buffer->Incubation Detection Measure Phosphorylation (e.g., Scintillation counting, Luminescence) Incubation->Detection

Figure 3: General workflow for an AMPK activity assay.

Methodology (Radiometric Assay):

  • Reaction Mix: Prepare a reaction mix containing kinase buffer, a synthetic peptide substrate (e.g., SAMS peptide), the purified AMPK enzyme, and the desired concentration of 5'-AMP.[18][19]

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

  • Stopping the Reaction: Spot the reaction mixture onto phosphocellulose paper to stop the reaction.

  • Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the AMPK activity.[18]

Alternative Non-Radioactive Method (e.g., ADP-Glo™ Assay): This method measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[19][20]

Quantification of Intracellular Adenine Nucleotides by HPLC

High-performance liquid chromatography (HPLC) is a sensitive and reliable method for separating and quantifying intracellular nucleotides.

Methodology:

  • Cell Lysis and Extraction: Rapidly quench metabolic activity and lyse cells using a cold extraction solution (e.g., perchloric acid or methanol).[21][22][23]

  • Neutralization and Centrifugation: Neutralize the extract (if using acid) and centrifuge to remove precipitated proteins and cell debris.

  • HPLC Analysis: Inject the supernatant onto a reverse-phase HPLC column.

  • Separation: Separate the adenine nucleotides using an ion-pairing reagent (e.g., tetrabutylammonium (B224687) phosphate) in the mobile phase.[21]

  • Detection: Detect the nucleotides using a UV detector at 254 nm.

  • Quantification: Determine the concentration of each nucleotide by comparing the peak areas to those of known standards.[22]

5'-Adenylated RNA: An Activated Intermediate

While not a direct product of transcription by RNA polymerase, 5'-adenylated RNA (5'-AppRNA) is a key intermediate in the reactions catalyzed by RNA and DNA ligases.[12][24][25][26] In these reactions, the ligase first reacts with ATP to form a covalent enzyme-AMP intermediate. The AMP moiety is then transferred to the 5'-phosphate of an RNA or DNA molecule, creating a high-energy pyrophosphate bond. This "activated" 5' end is then susceptible to nucleophilic attack by a 3'-hydroxyl group, resulting in the formation of a phosphodiester bond and the release of AMP.[1][27][28][29]

Protocols have been developed for the efficient in vitro synthesis of 5'-AppRNA, which is a valuable tool for studying ligation mechanisms and for various applications in molecular biology, including RNA sequencing and the generation of capped RNAs.[24][25][26][30][31]

Conclusion and Future Perspectives

The involvement of 5'-adenosine monophosphate in RNA synthesis is a testament to the intricate and highly regulated nature of cellular processes. Beyond its fundamental role as a precursor for ATP, 5'-AMP acts as a critical signaling molecule, translating the energetic status of the cell into a coordinated transcriptional response, most notably in the regulation of ribosome biogenesis. For researchers and drug development professionals, a deep understanding of these pathways is paramount. Targeting the AMPK signaling network, for instance, holds therapeutic potential in diseases characterized by dysregulated cell growth and metabolism.

Future research will likely focus on further elucidating the downstream targets of AMPK that impinge on RNA synthesis and on exploring the potential for non-canonical roles of 5'-AMP in transcription. The development of novel techniques to study these processes at the single-cell level will undoubtedly provide even greater insights into the dynamic interplay between cellular metabolism and gene expression. This comprehensive guide provides a solid foundation for these future endeavors, offering the necessary theoretical background, quantitative data, and practical methodologies to explore the multifaceted world of 5'-AMP and its profound impact on the synthesis of RNA.

References

An In-depth Technical Guide to Physiological Concentrations of 5'-AMP in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-monophosphate (5'-AMP) is a central molecule in cellular bioenergetics and signaling. As a product of ATP hydrolysis, its intracellular concentration is a critical indicator of the cell's energy status. The ratio of AMP to ATP is a key regulatory mechanism, most notably through the activation of AMP-activated protein kinase (AMPK), a master sensor of metabolic stress. Understanding the physiological concentrations of 5'-AMP across different mammalian cell types is fundamental for research in metabolism, oncology, and the development of therapeutics targeting energy-sensitive pathways. This guide provides a detailed overview of 5'-AMP concentrations, the methodologies for its quantification, and its role in cellular signaling.

Quantitative Data: Physiological Concentrations of 5'-AMP

The absolute intracellular concentration of 5'-AMP can vary significantly depending on the cell type, metabolic state, and the analytical method used for quantification. The data is often presented in different units (e.g., µM, nmol/mg of protein, pmol per cell count), which can make direct comparisons challenging. The following tables summarize available quantitative data for 5'-AMP in several mammalian cell models.

Table 1: Intracellular 5'-AMP Concentration in Cultured Mammalian Cell Lines

Cell LineConcentrationMethodReference
iBMK (immortalized Baby Mouse Kidney)36.8 µMLC-MS/MSPark, J. O. et al. (2016)[1][2]
Jurkat (Human T lymphocyte)~30 µM (estimated from total nucleotides)LC-MSbioRxiv (2025)[3]
Primary Astrocytes (mouse)2.5 ± 0.4 pmol / 10^6 cellsHPLC with fluorescence detection[4]

Note: The available data for absolute basal concentrations of 5'-AMP in many common cell lines like HeLa and HEK293 is limited in publicly accessible literature. Much of the research focuses on the AMP:ATP ratio rather than the absolute concentration of AMP.

Table 2: Adenine (B156593) Nucleotide Concentrations in Mammalian Tissues

Tissue/Cell TypeAMP ConcentrationADP ConcentrationATP ConcentrationMethodReference
Human Blood (Capillary)76.9 ± 20 µM254.8 ± 8 µM1393.1 ± 189 µMµ-SPE RP-HPLC[5]

Note: Tissue-level concentrations represent an average across various cell types within that tissue and may not reflect the concentration within a specific cell.

Signaling Pathways Involving 5'-AMP

The primary role of 5'-AMP as a signaling molecule is mediated through the AMP-activated protein kinase (AMPK) pathway. AMPK is a heterotrimeric enzyme that acts as a cellular energy sensor. When the cellular energy state is low, indicated by an increase in the AMP:ATP ratio, AMP binds to the regulatory γ-subunit of AMPK. This binding induces a conformational change that allosterically activates the kinase and promotes its phosphorylation by upstream kinases, such as LKB1 and CaMKK2, leading to a substantial increase in its catalytic activity.

Once activated, AMPK orchestrates a metabolic switch:

  • Inhibition of Anabolic Pathways: It phosphorylates and inactivates key enzymes involved in energy-consuming processes like fatty acid synthesis (via ACC phosphorylation), cholesterol synthesis, and protein synthesis (via inhibition of the mTORC1 pathway).

  • Activation of Catabolic Pathways: It promotes ATP-generating processes such as fatty acid oxidation and glycolysis.

AMPK_Signaling_Pathway cluster_inputs Cellular Stress cluster_anabolic Anabolic Pathways (Inhibited) cluster_catabolic Catabolic Pathways (Activated) Low_Glucose Low Glucose AMP_ATP_Ratio Increased AMP:ATP Ratio Low_Glucose->AMP_ATP_Ratio Hypoxia Hypoxia Hypoxia->AMP_ATP_Ratio Exercise Exercise Exercise->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Binds & Activates Fatty_Acid_Synth Fatty Acid Synthesis AMPK->Fatty_Acid_Synth Inhibits Cholesterol_Synth Cholesterol Synthesis AMPK->Cholesterol_Synth Inhibits Protein_Synth Protein Synthesis (mTORC1) AMPK->Protein_Synth Inhibits Fatty_Acid_Ox Fatty Acid Oxidation AMPK->Fatty_Acid_Ox Activates Glycolysis Glycolysis & Glucose Uptake AMPK->Glycolysis Activates Autophagy Autophagy AMPK->Autophagy Activates LKB1 LKB1 LKB1->AMPK Phosphorylates Experimental_Workflow Cell_Culture 1. Mammalian Cell Culture (Adherent Cells) Wash 2. Rapid Wash (Ice-cold PBS) Cell_Culture->Wash Quench 3. Metabolic Quenching (Dry Ice / Liquid N2) Wash->Quench Extract 4. Metabolite Extraction (-80°C 80% Methanol) Quench->Extract Separate 5. Separate Debris (Centrifugation at 4°C) Extract->Separate Collect 6. Collect Supernatant (Contains Metabolites) Separate->Collect Dry 7. Dry Extract (Vacuum Concentrator) Collect->Dry Reconstitute 8. Reconstitute Dry->Reconstitute Analysis 9. LC-MS/MS Analysis (HILIC, MRM) Reconstitute->Analysis Data 10. Data Processing (Quantification & Normalization) Analysis->Data

References

The Pivotal Role of 5'-AMP as a Neuronal Signaling Molecule: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Adenosine (B11128) 5'-monophosphate (5'-AMP) is a critical intracellular signaling molecule in neurons, primarily acting as a sensitive indicator of the cell's energy status. Under conditions of metabolic stress, such as glucose deprivation, hypoxia, or intense neuronal activity, the consumption of adenosine triphosphate (ATP) leads to a rise in the intracellular concentration of 5'-AMP. This change in the AMP:ATP ratio is a key signal that triggers a cascade of events aimed at restoring energy homeostasis and protecting the neuron from damage. The principal effector of 5'-AMP signaling is the AMP-activated protein kinase (AMPK), a highly conserved serine/threonine kinase that functions as a master regulator of cellular metabolism.[1][2] This technical guide provides an in-depth overview of 5'-AMP signaling in neurons, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways and methodologies.

Core Signaling Pathway: The 5'-AMP/AMPK Axis

The canonical signaling pathway initiated by 5'-AMP involves the direct activation of AMPK. AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[3] The γ subunit contains binding sites for AMP and ATP.[4] When the AMP:ATP ratio increases, the binding of 5'-AMP to the γ subunit induces a conformational change that allosterically activates the kinase and makes it a better substrate for upstream activating kinases, such as liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[5][6] This results in the phosphorylation of a critical threonine residue (Thr172) on the α subunit, leading to a substantial increase in AMPK activity.[4][5]

Activated AMPK orchestrates a comprehensive response to restore cellular energy balance by:

  • Inhibiting anabolic pathways that consume ATP, such as protein synthesis (via inhibition of the mTOR pathway) and lipid synthesis.[1]

  • Activating catabolic pathways that generate ATP, including glucose uptake and glycolysis, and fatty acid oxidation.[6]

  • Regulating neuronal processes such as autophagy, axonal growth, and synaptic plasticity.[4][7]

The signaling cascade is a critical mechanism for neuronal survival under stress, although prolonged or excessive activation can also trigger pro-apoptotic pathways.[6]

Signaling Pathway Diagram

AMPK_Signaling cluster_inputs Cellular Stress cluster_core Core Signaling cluster_outputs Downstream Effects Metabolic Stress Metabolic Stress Increased AMP/ATP Ratio Increased AMP/ATP Ratio Metabolic Stress->Increased AMP/ATP Ratio Neuronal Activity Neuronal Activity Neuronal Activity->Increased AMP/ATP Ratio AMPK AMPK Increased AMP/ATP Ratio->AMPK Activates p-AMPK (Active) p-AMPK (Active) AMPK->p-AMPK (Active) Phosphorylation (LKB1, CaMKKβ) Inhibit Anabolism Inhibit Anabolism p-AMPK (Active)->Inhibit Anabolism e.g., mTOR inhibition Activate Catabolism Activate Catabolism p-AMPK (Active)->Activate Catabolism e.g., Glycolysis Neuronal Function Neuronal Function p-AMPK (Active)->Neuronal Function e.g., Autophagy AMP_Metabolism ATP ATP ADP ADP ATP->ADP Energy Consumption 5'-AMP 5'-AMP ADP->5'-AMP Adenylate Kinase IMP IMP 5'-AMP->IMP AMP Deaminase Adenosine Adenosine 5'-AMP->Adenosine 5'-Nucleotidase HPLC_Workflow Neuronal Tissue Neuronal Tissue Homogenization Homogenization Neuronal Tissue->Homogenization Lysis Buffer Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection HPLC-ECD HPLC-ECD Supernatant Collection->HPLC-ECD Data Analysis Data Analysis HPLC-ECD->Data Analysis Standard Curve AMPK_Activity_Workflow Neuronal Lysate Neuronal Lysate Immunoprecipitation (optional) Immunoprecipitation (optional) Neuronal Lysate->Immunoprecipitation (optional) Kinase Reaction Kinase Reaction Neuronal Lysate->Kinase Reaction Direct Assay Immunoprecipitation (optional)->Kinase Reaction Detection Detection Kinase Reaction->Detection SAMS peptide + [γ-³²P]ATP Data Analysis Data Analysis Detection->Data Analysis

References

Endogenous Sources of Adenosine 5'-Monophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous sources of adenosine (B11128) 5'-monophosphate (AMP), a critical nucleotide in cellular energy homeostasis and signaling. This document details the primary metabolic pathways responsible for AMP synthesis and degradation, presents quantitative data on enzyme kinetics and cellular concentrations, outlines detailed experimental protocols for its measurement, and visualizes the key signaling pathways in which AMP plays a pivotal role.

Core Metabolic Pathways of AMP

Adenosine 5'-monophosphate is a central node in cellular metabolism, with its intracellular concentration being tightly regulated through a balance of synthesis, salvage, and degradation pathways. These processes ensure a stable energy charge and provide the necessary precursors for nucleic acid synthesis and cellular signaling.

De Novo Synthesis

The de novo synthesis of purine (B94841) nucleotides is an energy-intensive process that builds the purine ring from simpler molecules. The pathway culminates in the synthesis of inosine (B1671953) monophosphate (IMP), which serves as a crucial branch point for the synthesis of both AMP and guanosine (B1672433) monophosphate (GMP).[1][2][3][4] The conversion of IMP to AMP is a two-step process:

  • Adenylosuccinate Synthetase catalyzes the addition of aspartate to IMP, forming adenylosuccinate. This reaction requires energy in the form of guanosine triphosphate (GTP).

  • Adenylosuccinate Lyase then cleaves fumarate (B1241708) from adenylosuccinate to yield AMP.

This pathway is primarily active in the liver and to a lesser extent in the brain.[3]

Purine Salvage Pathway

The purine salvage pathway is a more energy-efficient route for generating nucleotides by recycling pre-existing purine bases and nucleosides derived from the breakdown of nucleic acids or from dietary sources.[5] There are two primary enzymes involved in the salvage of purines that lead to AMP formation:

  • Adenine (B156593) Phosphoribosyltransferase (APRT): This enzyme directly converts adenine to AMP in a single step by transferring a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP).[5]

  • Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): This enzyme salvages hypoxanthine (B114508) and guanine. Hypoxanthine is converted to IMP, which can then be converted to AMP through the final two steps of the de novo synthesis pathway.[5]

The salvage pathway is particularly important in tissues that have a limited capacity for de novo synthesis.[3]

Adenylate Kinase (Myokinase) Reaction

Under conditions of high energy demand, when ATP is rapidly hydrolyzed to ADP, the enzyme adenylate kinase (also known as myokinase) plays a critical role in maintaining energy equilibrium. It catalyzes the reversible reaction:

2 ADP ⇌ ATP + AMP [6]

This reaction serves two key functions: it generates an ATP molecule to fuel cellular processes and produces AMP, which acts as a crucial allosteric regulator and a signal of low energy status.

AMP Degradation Pathways

The intracellular concentration of AMP is also controlled by its degradation. There are two main pathways for AMP catabolism:

  • Deamination to IMP: AMP deaminase catalyzes the deamination of AMP to inosine monophosphate (IMP), releasing ammonia (B1221849).[7] This is a key step in the purine nucleotide cycle.

  • Dephosphorylation to Adenosine: 5'-Nucleotidase removes the phosphate (B84403) group from AMP to produce adenosine.[7][8] Adenosine can then be either salvaged back to AMP by adenosine kinase or further degraded to inosine by adenosine deaminase.

Quantitative Data

Enzyme Kinetics

The following table summarizes the kinetic parameters for the key enzymes involved in AMP metabolism.

EnzymeSubstrateOrganism/TissueKm (Michaelis Constant)Vmax (Maximum Velocity)Reference
Adenylate Kinase ADPRat Diaphragm-95 mol of AMP/sec per mol of enzyme (transfer rate)[9]
AMP Deaminase AMPRabbit Muscle (free enzyme)~1 mM-[10][11]
AMPRabbit Muscle (myosin-bound)0.05-0.10 mM (<0.15 mM AMP)~20% of free enzyme[10][11]
AMPRat Muscle (creatine depleted)~0.03 mM (high affinity)-[12]
5'-Nucleotidase AMPRat Liver (soluble)10 mM (S0.5)Similar to IMP[13][14]
AMPIn vivo (pulmonary)3-4 µM3-4 µmol/min[15]

Note: Kinetic parameters can vary significantly depending on the specific isoform of the enzyme, the tissue, the organism, and the experimental conditions.

Experimental Protocols

Measurement of Intracellular AMP by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted for the analysis of ATP, ADP, and AMP levels in cultured cells.[16]

A. Materials:

  • Extraction Buffer: 0.4 M Perchloric Acid (HClO4) with 0.5 mM EDTA

  • Neutralization Buffer: 2 M Potassium Hydroxide (KOH)

  • Mobile Phase: 0.1 M Ammonium dihydrogen phosphate (NH4H2PO4), pH 6.0, with 1% methanol

  • Reversed-phase C18 column

B. Procedure:

  • Cell Lysis and Extraction:

    • Aspirate the culture medium completely.

    • Add 475 µL of ice-cold extraction buffer directly to the culture plate.

    • Scrape the cells and transfer the entire solution to a microfuge tube.

  • Neutralization:

    • Carefully add 85 µL of 2 M KOH to neutralize the sample. Mix by inverting the tube. Keep samples on ice.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate potassium perchlorate.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject the sample onto the C18 column.

    • Separate the nucleotides using the mobile phase at a flow rate of 0.8 mL/min.

    • Detect the nucleotides by UV absorbance at 254 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of AMP, ADP, and ATP.

    • Calculate the concentration of AMP in the samples by comparing the peak area to the standard curve.

Adenylate Kinase Activity Assay

This protocol provides a method to kinetically measure adenylate kinase activity.[17][18][19][20]

A. Principle:

The production of ATP from ADP by adenylate kinase is coupled to a series of enzymatic reactions that result in a colorimetric or fluorometric output.

B. Materials:

  • AK Assay Buffer

  • AK Substrate (ADP)

  • AK Converter (converts ATP to an intermediate)

  • AK Developer (reacts with the intermediate to produce a signal)

  • AK Positive Control

  • 96-well microplate

  • Microplate reader

C. Procedure:

  • Sample Preparation:

    • Homogenize tissue or cells in ice-cold AK Assay Buffer.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Reaction Setup:

    • Prepare a reaction mix containing AK Assay Buffer, AK Substrate, AK Converter, and AK Developer.

    • Add the sample to the wells of a 96-well plate.

    • Add the reaction mix to each well.

  • Measurement:

    • Incubate the plate at room temperature.

    • Measure the absorbance at 570 nm (colorimetric) or fluorescence at Ex/Em = 535/587 nm (fluorometric) in kinetic mode for 30-60 minutes.

  • Calculation:

    • Choose two time points in the linear range of the reaction.

    • Calculate the change in absorbance or fluorescence over time to determine the adenylate kinase activity.

5'-Nucleotidase Activity Assay

This protocol describes a colorimetric assay for 5'-nucleotidase activity.[21][22][23][24][25]

A. Principle:

The action of 5'-nucleotidase on a substrate generates a product that releases ammonia. The ammonia is then quantified using a colorimetric method (Berthelot's test).

B. Materials:

  • 5'-NT Assay Buffer

  • 5'-NT Substrate

  • 5'-NT Converter

  • 5'-NT Developer I and Developer II

  • 5'-NT Positive Control

  • 96-well microplate

  • Microplate reader

C. Procedure:

  • Sample Preparation:

    • Homogenize tissue or cells in ice-cold 5'-NT Assay Buffer.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Reaction Setup:

    • Prepare a reaction mix containing 5'-NT Assay Buffer, 5'-NT Substrate, and 5'-NT Converter.

    • Add the sample to the wells of a 96-well plate.

    • Add the reaction mix to each well.

  • Incubation:

    • Incubate the plate at 37°C for 20 minutes or longer for samples with low activity.

  • Development and Measurement:

    • Add Developer I and then Developer II to each well.

    • Incubate at room temperature for 15-20 minutes.

    • Measure the absorbance at 670 nm.

  • Calculation:

    • Subtract the background reading from the sample readings.

    • Determine the 5'-nucleotidase activity from a standard curve.

Signaling Pathways and Visualizations

De Novo Purine Synthesis and Salvage Pathways

The de novo and salvage pathways are the primary routes for the synthesis of AMP. The following diagram illustrates the key steps leading to AMP formation.

de_novo_salvage_pathways Ribose5P Ribose-5-Phosphate PRPP PRPP Ribose5P->PRPP PRPP Synthetase IMP IMP PRPP->IMP Multiple Steps (de novo synthesis) Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate Synthetase (GTP -> GDP + Pi) AMP AMP Adenylosuccinate->AMP Adenylosuccinate Lyase (- Fumarate) Adenine Adenine Adenine->AMP APRT (+ PRPP) Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT (+ PRPP)

De Novo and Salvage Pathways for AMP Synthesis.
AMP Degradation Pathway

AMP is degraded through two primary routes, either by deamination to IMP or dephosphorylation to adenosine.

amp_degradation_pathway AMP AMP IMP IMP AMP->IMP AMP Deaminase (+ H2O, - NH3) Adenosine Adenosine AMP->Adenosine 5'-Nucleotidase (+ H2O, - Pi) Inosine Inosine Adenosine->Inosine Adenosine Deaminase (+ H2O, - NH3)

Primary Pathways of AMP Degradation.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMP is a critical activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[26] When the AMP:ATP ratio rises, AMP binds to the γ-subunit of AMPK, leading to its allosteric activation and promoting its phosphorylation by upstream kinases such as LKB1.[26] Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.

ampk_signaling_pathway HighAMP_ATP_ratio High AMP:ATP Ratio (Energy Stress) AMP AMP HighAMP_ATP_ratio->AMP AMPK AMPK AMP->AMPK Allosteric Activation LKB1 LKB1 LKB1->AMPK Phosphorylation CatabolicPathways Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->CatabolicPathways AnabolicPathways Anabolic Pathways (e.g., Protein Synthesis, Gluconeogenesis) AMPK->AnabolicPathways ATP_Production ATP Production CatabolicPathways->ATP_Production ATP_Consumption ATP Consumption

AMP-Activated Protein Kinase (AMPK) Signaling.

References

An In-depth Technical Guide to 5'-AMP Biosynthesis and Salvage Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the core pathways responsible for the synthesis of adenosine (B11128) monophosphate (5'-AMP), a critical nucleotide for cellular energy, signaling, and as a monomeric unit for nucleic acids. We will delve into the intricacies of both the de novo biosynthesis and the salvage pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the involved processes.

Introduction to 5'-AMP Metabolism

Adenosine monophosphate (AMP) is a central molecule in cellular metabolism. It is a fundamental component of adenosine triphosphate (ATP), the primary energy currency of the cell, and a precursor for the synthesis of RNA and DNA.[1] The intracellular pool of AMP is tightly regulated through two main routes: the energy-intensive de novo synthesis pathway, which builds the purine (B94841) ring from simpler precursors, and the energetically favorable salvage pathway, which recycles pre-existing purine bases and nucleosides.[2][3] Understanding these pathways is crucial for research in metabolic diseases, cancer biology, and for the development of targeted therapeutics.

The De Novo Biosynthesis of 5'-AMP

The de novo pathway constructs the purine ring of AMP from various small molecules, culminating in the formation of inosine (B1671953) monophosphate (IMP), which is then converted to AMP. This process is a multi-step, energy-requiring pathway.

The synthesis begins with D-ribose 5-phosphate, which is converted to 5-phosphoribosyl-α-1-pyrophosphate (PRPP) by the enzyme PRPP synthetase. The purine ring is then assembled on this ribose-phosphate scaffold through a series of ten enzymatic reactions, utilizing amino acids (glycine, glutamine, and aspartate), carbon dioxide, and one-carbon units from tetrahydrofolate. The final product of this initial sequence is IMP.

The conversion of IMP to AMP is a two-step process:

  • Adenylosuccinate Synthetase (ADSS) catalyzes the GTP-dependent addition of aspartate to IMP, forming adenylosuccinate.

  • Adenylosuccinate Lyase (ADSL) then cleaves fumarate (B1241708) from adenylosuccinate to yield AMP.[4]

de_novo_AMP_biosynthesis cluster_de_novo De Novo Pathway to IMP cluster_AMP_conversion Conversion of IMP to AMP R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase MultiStep Multiple Steps (Glycine, Glutamine, Aspartate, CO2, THF) PRPP->MultiStep Amidophosphoribosyl- transferase & others IMP Inosine Monophosphate (IMP) MultiStep->IMP IMP_node IMP Adenylosuccinate Adenylosuccinate IMP_node->Adenylosuccinate Adenylosuccinate Synthetase (ADSS) GTP, Aspartate AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Adenylosuccinate Lyase (ADSL) - Fumarate

De Novo Biosynthesis of 5'-AMP

The Salvage Pathways for 5'-AMP Synthesis

The salvage pathways are a more energy-efficient means of generating AMP by recycling purine bases and nucleosides from the breakdown of nucleic acids or from dietary sources. There are two primary salvage routes leading to AMP synthesis.

From Adenine (B156593)

The most direct salvage pathway involves the conversion of adenine to AMP in a single step catalyzed by adenine phosphoribosyltransferase (APRT) . This reaction utilizes PRPP as the phosphoribosyl donor.[5]

From Hypoxanthine (B114508) and Inosine

Hypoxanthine, a product of purine catabolism, can be salvaged to form IMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) , also using PRPP.[6] The resulting IMP is then converted to AMP through the same two-step process as in the de novo pathway, involving adenylosuccinate synthetase and adenylosuccinate lyase. Additionally, the nucleoside inosine can be converted to hypoxanthine by purine nucleoside phosphorylase, which can then enter the salvage pathway.

From Adenosine

Adenosine can be directly phosphorylated to AMP by the enzyme adenosine kinase , in an ATP-dependent reaction.

AMP_salvage_pathways cluster_adenine_salvage From Adenine cluster_hypoxanthine_salvage From Hypoxanthine cluster_adenosine_salvage From Adenosine Adenine Adenine AMP_from_Adenine AMP Adenine->AMP_from_Adenine Adenine Phosphoribosyl- transferase (APRT) PRPP_adenine PRPP PRPP_adenine->AMP_from_Adenine Hypoxanthine Hypoxanthine IMP IMP Hypoxanthine->IMP Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) AMP_from_Hypoxanthine AMP IMP->AMP_from_Hypoxanthine ADSS & ADSL (2 steps) PRPP_hypoxanthine PRPP PRPP_hypoxanthine->IMP Adenosine Adenosine AMP_from_Adenosine AMP Adenosine->AMP_from_Adenosine Adenosine Kinase ADP ADP ATP ATP

5'-AMP Salvage Pathways

Quantitative Data

The following tables summarize key quantitative data for the enzymes and metabolites involved in 5'-AMP biosynthesis and salvage pathways in humans.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeEC NumberSubstrate(s)Km (µM)Vmax or kcatOrganism/Tissue
PRPP Synthetase 1 2.7.6.1Ribose-5-phosphate33-Human Erythrocytes
ATP14-Human Erythrocytes
Adenylosuccinate Synthetase (ADSS) 6.3.4.4IMP201.35 x 10-3 mM/minE. coli
Aspartate300E. coli
GTP23E. coli
Adenylosuccinate Lyase (ADSL) 4.3.2.2Adenylosuccinate--Human
Adenine Phosphoribosyltransferase (APRT) 2.4.2.7Adenine~1-5-Human Erythrocytes
PRPP~2-20-Human Erythrocytes
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) 2.4.2.8Hypoxanthine7.7kcat = 6.0 s-1Human
PRPP110-140Human
Guanine6.0-6.8-Human
Adenosine Kinase 2.7.1.20Adenosine~1-2-Human Liver

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, ion concentrations).

Table 2: Intracellular Concentrations of Key Metabolites

MetaboliteConcentration (µM)Cell Type/Tissue
ATP 3,152 ± 1,698Mammalian Cells (average)
ADP --
AMP --
IMP ~3-fold increase in purine-depleted HeLa cellsHeLa Cells
PRPP 9.0 (average)Mammalian Cells (average)
Ribose-5-Phosphate 70 (average)Mammalian Cells (average)
Adenine 0.4 - 6 (in plasma)Human Plasma
Hypoxanthine 0.4 - 6 (in plasma)Human Plasma
Adenosine 0.4 - 6 (in plasma)Human Plasma

Note: Intracellular concentrations are highly dynamic and can vary based on cell type, metabolic state, and external conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 5'-AMP biosynthesis and salvage pathways.

Spectrophotometric Assay for Adenylosuccinate Synthetase (ADSS) Activity

This assay measures the conversion of IMP to adenylosuccinate by monitoring the decrease in absorbance at 280 nm, which is characteristic of the consumption of IMP.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Magnesium chloride (MgCl2, 100 mM)

  • Guanosine triphosphate (GTP, 10 mM)

  • L-Aspartate (100 mM)

  • Inosine monophosphate (IMP, 10 mM)

  • Purified Adenylosuccinate Synthetase

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, MgCl2, GTP, and L-Aspartate in a quartz cuvette.

  • Add the enzyme solution to the reaction mixture and incubate at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding IMP.

  • Immediately monitor the decrease in absorbance at 280 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of IMP.

HPLC-Based Assay for Adenine Phosphoribosyltransferase (APRT) Activity

This method quantifies the formation of AMP from adenine and PRPP by separating the reaction products using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Tris-HCl buffer (50 mM, pH 7.4)

  • MgCl2 (10 mM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP, 1 mM)

  • [14C]-Adenine (specific activity >50 mCi/mmol, 0.5 mM)

  • Cell lysate or purified APRT

  • Perchloric acid (1 M)

  • Potassium hydroxide (B78521) (1 M)

  • HPLC system with a C18 reverse-phase column and a UV or radioactivity detector

Procedure:

  • Prepare the reaction mixture containing Tris-HCl buffer, MgCl2, and PRPP.

  • Add the cell lysate or purified enzyme to the reaction mixture.

  • Initiate the reaction by adding [14C]-Adenine and incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding ice-cold perchloric acid.

  • Neutralize the mixture with potassium hydroxide and centrifuge to remove the precipitate.

  • Inject the supernatant onto the HPLC system.

  • Separate adenine and AMP using an appropriate gradient (e.g., a gradient of ammonium (B1175870) phosphate buffer and methanol).

  • Quantify the amount of [14C]-AMP formed by integrating the peak area from the radioactivity detector and comparing it to a standard curve.

Quantification of Intracellular Nucleotide Pools by LC-MS/MS

This highly sensitive and specific method allows for the simultaneous quantification of various nucleotides, including AMP, IMP, ATP, and ADP, from cell extracts.

Materials:

  • Cultured cells

  • Ice-cold phosphate-buffered saline (PBS)

  • Methanol (80%, pre-chilled to -80°C)

  • Internal standards (e.g., 13C, 15N-labeled nucleotides)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Rapidly wash the cultured cells with ice-cold PBS to remove extracellular metabolites.

  • Quench metabolism and extract intracellular metabolites by adding pre-chilled 80% methanol.

  • Spike the extract with a known amount of internal standards.

  • Scrape the cells and collect the extract.

  • Centrifuge the extract at high speed to pellet cell debris.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system.

  • Separate the nucleotides using a suitable chromatography method (e.g., HILIC or ion-pairing chromatography).

  • Detect and quantify the nucleotides using multiple reaction monitoring (MRM) mode on the mass spectrometer.

  • Calculate the absolute concentration of each nucleotide by comparing its peak area to that of the corresponding internal standard.

experimental_workflow_nucleotide_quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Cell_Culture 1. Cell Culture Wash 2. Wash with ice-cold PBS Cell_Culture->Wash Quench_Extract 3. Quench & Extract with -80°C Methanol Wash->Quench_Extract Spike 4. Add Internal Standards Quench_Extract->Spike Collect_Centrifuge 5. Collect & Centrifuge Extract Spike->Collect_Centrifuge Dry_Reconstitute 6. Dry & Reconstitute Collect_Centrifuge->Dry_Reconstitute Inject 7. Inject Sample Dry_Reconstitute->Inject Separate 8. Chromatographic Separation Inject->Separate Detect_Quantify 9. MS/MS Detection (MRM) Separate->Detect_Quantify Data_Analysis 10. Data Analysis Detect_Quantify->Data_Analysis

LC-MS/MS Workflow for Nucleotide Quantification

Conclusion

The biosynthesis and salvage of 5'-AMP are fundamental processes that ensure a continuous supply of this vital nucleotide for a myriad of cellular functions. The de novo pathway provides the capacity for AMP synthesis from basic building blocks, while the salvage pathways offer an energetically efficient recycling mechanism. A thorough understanding of the enzymes, kinetics, and regulation of these pathways, as detailed in this guide, is essential for researchers and professionals in drug development aiming to modulate cellular metabolism for therapeutic benefit. The provided experimental protocols and pathway diagrams serve as a practical resource for further investigation into this critical area of biochemistry.

References

The Definitive Guide to 5'-Adenylic Acid Nomenclature and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, and analytical methodologies for 5'-adenylic acid, a pivotal nucleotide in numerous biological processes. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering precise data and standardized protocols to ensure accuracy and reproducibility in experimental settings.

Unraveling the Nomenclature of 5'-Adenylic Acid

5'-Adenylic acid, commonly known as Adenosine Monophosphate (AMP), is a fundamental nucleotide found in RNA.[1] It is an ester of phosphoric acid and the nucleoside adenosine.[2] The molecule is composed of three distinct components: the purine (B94841) nucleobase adenine (B156593), the five-carbon sugar ribose, and a single phosphate (B84403) group.[3][4]

The nomenclature of this compound can be understood by dissecting its name:

  • Adenosine : This refers to the nucleoside formed by the covalent bonding of adenine to a ribose sugar.

  • 5'- (Five Prime) : This crucial designation indicates the position of the phosphate group's attachment to the ribose sugar. The carbons in the ribose ring are numbered from 1' to 5'. The phosphate group in 5'-adenylic acid is esterified to the hydroxyl group on the 5' carbon of the ribose.[4]

  • Monophosphate : This signifies the presence of a single phosphate group.[4]

  • -ylic acid : This suffix denotes the acidic nature of the molecule due to the phosphate group.

The systematic name for 5'-adenylic acid, according to the International Union of Pure and Applied Chemistry (IUPAC), is [(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate .[3]

A variety of synonyms and abbreviations are used interchangeably in scientific literature, including:

  • Adenosine 5'-monophosphate[5]

  • AMP[3]

  • Adenosine phosphate[6]

  • 5'-AMP[7]

  • Adenylic acid[7]

Physicochemical Properties of 5'-Adenylic Acid

A summary of the key quantitative data for 5'-adenylic acid is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄N₅O₇P[3]
Molecular Weight 347.22 g/mol [3]
pKa₁ 3.8[8][9]
pKa₂ 6.2[8][9]
Molar Extinction Coefficient (ε) 15,400 L·mol⁻¹·cm⁻¹ at 259 nm (pH 7.0)[8][10]
Melting Point 196-200 °C (with decomposition)[8]

Key Experimental Protocols for the Analysis of 5'-Adenylic Acid

Accurate identification and quantification of 5'-adenylic acid are critical in various research contexts. The following sections provide detailed methodologies for three commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC) for AMP Quantification

HPLC is a robust and widely used method for the separation and quantification of nucleotides like AMP from complex biological mixtures.[6][11]

Methodology:

  • Sample Preparation:

    • For cellular extracts, quench metabolic activity rapidly, often with a cold solvent like methanol (B129727) or perchloric acid.

    • Centrifuge the sample to pellet cellular debris.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 3 µm particle size, 150 mm length, 4.6 mm internal diameter) is commonly used.[6]

    • Mobile Phase: An isocratic elution with a buffer such as 50 mM potassium dihydrogen phosphate (KH₂PO₄), adjusted to a specific pH (e.g., pH 6.8), is effective.[6] Alternatively, a simple mobile phase of water and acetonitrile (B52724) with a sulfuric acid buffer can be used.[12]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Temperature: Maintain the column at a constant temperature, for example, 25 °C.

  • Detection:

    • Set the UV detector to a wavelength of 259 nm, which is the absorption maximum for AMP.[8]

  • Quantification:

    • Prepare a standard curve using known concentrations of pure AMP.

    • Calculate the concentration of AMP in the samples by comparing their peak areas to the standard curve.

Mass Spectrometry (MS) for AMP Identification and Quantification

Mass spectrometry offers high sensitivity and specificity for the analysis of AMP, often coupled with liquid chromatography (LC-MS).

Methodology:

  • Sample Preparation:

    • Follow the same sample preparation steps as for HPLC to obtain a clean extract.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Employ an HPLC system as described above to separate AMP from other components in the sample.

    • Ionization: Use an electrospray ionization (ESI) source, typically in positive ion mode.

    • Mass Analysis:

      • Full Scan Mode: To identify AMP, scan for its theoretical m/z (mass-to-charge ratio) of 348.07 in positive mode [M+H]⁺.

      • Tandem MS (MS/MS): For enhanced specificity and quantification, use Multiple Reaction Monitoring (MRM). The precursor ion (m/z 348.07) is fragmented, and a specific product ion (e.g., m/z 136.1, corresponding to the adenine fragment) is monitored.

  • Data Analysis:

    • Identify AMP based on its retention time and specific m/z values.

    • Quantify AMP by integrating the peak area from the extracted ion chromatogram and comparing it to a standard curve.

Enzymatic Assay for AMP Quantification

Enzymatic assays provide a functional method for quantifying AMP and are particularly useful for high-throughput screening.[13]

Methodology:

This protocol is based on a coupled enzyme reaction that ultimately leads to the production of a detectable signal.

  • Principle:

    • AMP is converted to inosine (B1671953) monophosphate (IMP) and ammonia (B1221849) by the enzyme AMP deaminase.

    • The decrease in absorbance at 265 nm as AMP is converted to IMP can be monitored.

    • Alternatively, a more sensitive colorimetric or fluorometric assay can be employed where the production of a downstream product is measured.[13] A common coupled assay involves the following steps:

      • AMP is converted to uric acid and hydrogen peroxide (H₂O₂) through a series of enzymatic reactions involving myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase, where the consumption of NADH is monitored at 340 nm.

      • A commercially available kit provides a more direct colorimetric method where AMP is converted to pyruvate, which then generates a colored product with an absorbance at 570 nm.[13]

  • Assay Procedure (using a commercial colorimetric kit):

    • Reagent Preparation: Prepare all reagents (assay buffer, enzyme mix, developer, substrate mix, and probe) according to the kit's instructions.[13]

    • Standard Curve: Prepare a dilution series of the AMP standard provided in the kit.

    • Sample Preparation: Prepare biological samples as described for HPLC, ensuring they are diluted to fall within the linear range of the assay.

    • Reaction Setup: Add the assay buffer, enzyme mix, developer, and substrate mix to each well of a 96-well plate containing the standards and samples.

    • Initiate Reaction: Add the probe to each well to start the reaction.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Calculation:

    • Subtract the blank reading from all standard and sample readings.

    • Plot the standard curve and determine the concentration of AMP in the samples from this curve.

Visualizing Key Relationships and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_adenosine Adenosine (Nucleoside) Adenine Adenine (Nucleobase) Ribose Ribose (Sugar) Adenine->Ribose N-Glycosidic Bond AMP 5'-Adenylic Acid (AMP) Phosphate Phosphate Group Ribose->Phosphate Phosphoester Bond (at 5' carbon)

Caption: Molecular components of 5'-adenylic acid (AMP).

start Biological Sample (e.g., Cell Lysate) prep Sample Preparation (Extraction & Filtration) start->prep hplc HPLC Separation (C18 Column) prep->hplc detect UV Detection (259 nm) hplc->detect quant Quantification (vs. Standard Curve) detect->quant

Caption: A typical experimental workflow for HPLC analysis of AMP.

AMP AMP ADP ADP AMP->ADP + ATP → 2 ADP (Adenylate Kinase) ADP->AMP + H₂O → + Pi (Energy Release) ATP ATP ADP->ATP + Pi (Energy Storage) ATP->AMP + H₂O → + PPi ATP->ADP + H₂O → + Pi (Energy Release) Pi Pi PPi PPi

Caption: The central role of AMP in the cellular energy cycle.

References

The Pivotal Role of 5'-Adenosine Monophosphate in Basic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Adenosine monophosphate (AMP) is a central molecule in cellular bioenergetics and signaling. Far from being a mere breakdown product of adenosine (B11128) triphosphate (ATP), AMP is a critical allosteric regulator and signaling molecule that provides a sensitive readout of the cell's energy status. Its fluctuations orchestrate profound shifts in metabolic and signaling networks, making it a key molecule of interest in basic research and a promising target for therapeutic intervention in a variety of diseases, including metabolic disorders and cancer.[1] This technical guide provides an in-depth exploration of the core basic research applications of AMP, focusing on its roles in cellular signaling, metabolic regulation, and as a therapeutic target. It includes detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to support researchers in their investigations of this multifaceted nucleotide.

AMP as a Key Cellular Energy Sensor and Signaling Molecule

The intracellular ratio of AMP to ATP is a critical indicator of cellular energy status. A decrease in ATP production or an increase in ATP consumption leads to a rise in the AMP:ATP ratio. This change is a primary signal that triggers a cascade of events to restore energy homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK).[2][3]

The AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a highly conserved serine/threonine protein kinase that acts as a master regulator of cellular energy metabolism.[4] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. The γ subunit contains binding sites for AMP, ADP, and ATP.

Activation Mechanism:

Under conditions of energy stress, rising AMP levels lead to its binding to the γ subunit of AMPK. This binding induces a conformational change that has three key consequences:

  • Allosteric Activation: AMP binding directly activates AMPK to a modest degree.[5]

  • Promotion of Phosphorylation: The conformational change makes AMPK a better substrate for its upstream activating kinases, primarily Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ). Phosphorylation of threonine 172 on the α subunit is essential for full AMPK activation.[2][3][4][6]

  • Inhibition of Dephosphorylation: AMP binding protects the activating phosphorylation at Thr172 from being removed by protein phosphatases, thus prolonging the activated state of AMPK.[7]

Recent studies have also highlighted a role for ADP in activating AMPK, primarily by promoting phosphorylation and inhibiting dephosphorylation, though AMP remains the key allosteric activator.

Downstream Effects of AMPK Activation:

Once activated, AMPK phosphorylates a multitude of downstream targets to restore cellular energy balance. This is achieved by:

  • Stimulating Catabolic Pathways: AMPK promotes ATP-generating processes such as glucose uptake, glycolysis, and fatty acid oxidation.

  • Inhibiting Anabolic Pathways: AMPK suppresses ATP-consuming processes like protein synthesis, lipid synthesis, and gluconeogenesis. A key target in this regulation is the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, which is inhibited by AMPK through the phosphorylation of TSC2 and Raptor.[2][8]

AMPK_Signaling_Pathway cluster_inputs Cellular Stress cluster_energy_status Energy Status cluster_upstream_kinases Upstream Kinases cluster_downstream_catabolic Catabolic Pathways (ATP Production) cluster_downstream_anabolic Anabolic Pathways (ATP Consumption) Low Glucose Low Glucose High AMP/ATP Ratio High AMP/ATP Ratio Low Glucose->High AMP/ATP Ratio Hypoxia Hypoxia Hypoxia->High AMP/ATP Ratio Ischemia Ischemia Ischemia->High AMP/ATP Ratio Pharmacological Agents Pharmacological Agents Pharmacological Agents->High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK Allosteric Activation & Promotes Phosphorylation LKB1 LKB1 LKB1->AMPK Phosphorylation (Thr172) CAMKK2 CAMKK2 CAMKK2->AMPK Phosphorylation (Thr172) Ca2 Ca2 Ca2->CAMKK2 Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Activates Glycolysis Glycolysis AMPK->Glycolysis Activates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Activates Autophagy Autophagy AMPK->Autophagy Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Lipid Synthesis Lipid Synthesis AMPK->Lipid Synthesis Inhibits Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Activates

AMPK Signaling Pathway

Allosteric Regulation of Metabolic Enzymes by AMP

Beyond its role in the AMPK pathway, AMP directly modulates the activity of key enzymes in central metabolic pathways, providing a rapid and fine-tuned response to changes in cellular energy levels.

Phosphofructokinase-1 (PFK-1)

PFK-1 is a critical regulatory enzyme in glycolysis, catalyzing the irreversible conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.[9] This step commits glucose to glycolysis. PFK-1 is allosterically inhibited by high levels of ATP, which signals energy abundance. AMP acts as a potent allosteric activator of PFK-1, counteracting the inhibitory effect of ATP.[8][9][10] By binding to an allosteric site, AMP stabilizes the active conformation of the enzyme, thereby increasing its affinity for its substrate, fructose-6-phosphate, and promoting glycolytic flux when energy is needed.[9][10]

Glycogen (B147801) Phosphorylase

Glycogen phosphorylase is the key enzyme in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate. The less active form of the enzyme, phosphorylase b, is allosterically activated by AMP.[11][12] This activation promotes the mobilization of glucose from glycogen stores, providing a rapid source of fuel for glycolysis, particularly in muscle during exercise when AMP levels rise.

Extracellular AMP and Purinergic Signaling

In the extracellular space, AMP plays a crucial role in purinergic signaling. It is primarily generated from the breakdown of extracellular ATP and ADP by ectonucleotidases such as CD39. AMP is then converted to adenosine by ecto-5'-nucleotidase (CD73).[5][13] Adenosine, in turn, acts on purinergic P1 receptors to mediate a wide range of physiological effects, including anti-inflammatory responses and vasodilation.[13][14] The study of extracellular AMP metabolism is therefore critical for understanding the regulation of purinergic signaling in various physiological and pathological contexts.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of AMP with its protein targets and its intracellular concentrations.

Table 1: Binding Affinities and Activation Constants of AMP

Protein TargetOrganism/TissueParameterValueReference
AMP-activated protein kinase (AMPK)Rat LiverEC50 (Allosteric Activation)~4.4 µM[15]
AMP-activated protein kinase (AMPK)RecombinantEC50 (Reactivation by CaMKK)~4.3 µM[15]
Glycogen Phosphorylase bRabbit MuscleΔG° (Binding to Activator Site)-22 kJ/mol[2]
Glycogen Phosphorylase bRabbit MuscleΔG° (Binding to Inhibitor Site)-7.7 to -28 kJ/mol (pH dependent)[2]
Phosphofructokinase (PFK)YeastHalf-maximal stimulation~200 µM[16]

Table 2: Enzyme Kinetic Parameters

EnzymeEffectorSubstrateKmVmax / kcatReference
AMPK (α1β1γ1)-SAMS peptide~16 µM-[17]
AMPK (α2β2γ1)-SAMS peptide~28 µM-[17]
AMPK-ATP~15 µM-[18]
Phosphofructokinase-1 (PFK-1)+ AMPFructose-6-phosphateDecreasedIncreased[19]
Glycogen Phosphorylase b+ AMPGlucose-1-phosphateDecreasedIncreased[20]
Setaria cervi PFK-ATP3 µMkcat = 320 s-1[21]

Table 3: Intracellular Nucleotide Concentrations in Mammalian Cells

NucleotideConcentration RangeReference
ATP2 - 8 mM[16][22]
ADP50 - 200 µM[22]
AMP0.5 - 5 µM[22]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of AMP's functions.

Western Blot Analysis of AMPK Phosphorylation

Western blotting for phosphorylated AMPK (p-AMPK) at Threonine 172 is a standard method to assess its activation status.[11][23]

Protocol:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with compounds of interest (e.g., AMPK activators or inhibitors) for the desired time.[11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[11][23]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[11]

  • SDS-PAGE and Transfer: Separate proteins on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.[11][23]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11][23]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AMPKα (Thr172) and total AMPKα. Include a loading control antibody (e.g., β-actin or GAPDH).[23]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11][23]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[18]

  • Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Blocking E->F G Primary Antibody (p-AMPK, Total AMPK) F->G H Secondary Antibody G->H I Detection (ECL) H->I J Data Analysis I->J

Western Blot Workflow
Measurement of Intracellular AMP Levels

Several methods are available for the quantification of intracellular AMP, often in conjunction with ATP and ADP to determine the energy charge of the cell.

A. Enzyme-Linked Immunosorbent Assay (ELISA):

This is a common and sensitive method based on the competition between AMP in the sample and a labeled AMP for binding to a specific antibody.[24]

Protocol Outline:

  • Sample Preparation: Lyse cells (e.g., with 0.1 M HCl to inactivate phosphodiesterases) and collect the supernatant.[25]

  • Assay Procedure: Add samples and standards to a microplate coated with an anti-cAMP/AMP antibody.

  • Add enzyme-conjugated AMP and incubate.

  • Wash the plate to remove unbound reagents.

  • Add a substrate and measure the resulting colorimetric or fluorometric signal.

  • Data Analysis: Calculate the AMP concentration in the samples based on a standard curve.

B. Luminescence-Based Assays (e.g., AMP-Glo™ Assay):

These assays provide a highly sensitive and high-throughput method for measuring AMP.[7]

Protocol Principle:

The assay involves a series of enzymatic reactions that ultimately lead to the production of light from a luciferase reaction, where the amount of light is proportional to the initial amount of AMP. The assay typically includes a step to remove any existing ATP from the sample.[7]

13C-Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique to quantify the rates (fluxes) of metabolic pathways. While not a direct measure of AMP, it can be used to trace the flow of carbon atoms from labeled substrates (e.g., 13C-glucose) into the purine (B94841) nucleotide pool, including AMP.

Workflow Overview:

  • Tracer Experiment: Culture cells in a medium containing a 13C-labeled substrate until isotopic steady state is reached.

  • Metabolite Extraction: Quench metabolism rapidly and extract intracellular metabolites.

  • Mass Spectrometry (MS) Analysis: Analyze the mass isotopomer distribution of AMP and other relevant metabolites using LC-MS.

  • Flux Calculation: Use computational modeling to fit the measured labeling patterns to a metabolic network model and estimate the intracellular fluxes.

Conclusion

5'-adenosine monophosphate is a cornerstone of cellular metabolism and signaling. Its role as a sensitive indicator of cellular energy status, a potent allosteric regulator of key metabolic enzymes, and a precursor in purinergic signaling pathways underscores its fundamental importance in a wide range of biological processes. The experimental approaches detailed in this guide provide a robust toolkit for researchers to investigate the multifaceted functions of AMP. A deeper understanding of AMP's role in cellular physiology and pathology will undoubtedly continue to fuel discoveries in basic research and pave the way for novel therapeutic strategies targeting a host of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Measurement of Intracellular 5'-Adenosine Monophosphate (5'-AMP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5'-Adenosine Monophosphate (5'-AMP) is a central molecule in cellular bioenergetics and signaling. It is a precursor for the synthesis of ADP and ATP and also acts as an allosteric regulator of several enzymes, most notably AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.[1][2] The intracellular concentration of 5'-AMP is tightly regulated and reflects the energy charge of the cell.[3] Accurate measurement of intracellular 5'-AMP levels is crucial for understanding metabolic regulation in various physiological and pathological states, including metabolic disorders, cancer, and ischemia.[1]

These application notes provide an overview and detailed protocols for the most common methods used to quantify intracellular 5'-AMP levels: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.

Overview of Measurement Methodologies

Several techniques are available for the quantification of intracellular 5'-AMP, each with its own advantages and limitations in terms of sensitivity, specificity, throughput, and required instrumentation.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method for the separation and quantification of nucleotides.[4][5] Reversed-phase ion-pairing chromatography is a common approach that allows for the separation of polar analytes like AMP. This method is robust and provides good quantitative accuracy.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantification of small molecules, offering high sensitivity and specificity.[6][7][8] This technique couples the separation power of liquid chromatography with the precise mass detection of a tandem mass spectrometer, allowing for accurate identification and quantification of 5'-AMP even in complex biological matrices.

  • Enzymatic Assays: These assays utilize specific enzymes that act on 5'-AMP to produce a detectable signal, such as a change in color (colorimetric) or light emission (fluorometric or luminescent).[9][10] Enzymatic assays are often available in user-friendly kit formats and are well-suited for high-throughput screening.

  • Fluorescent Biosensors: Genetically encoded fluorescent biosensors are powerful tools for real-time monitoring of metabolite dynamics in living cells. While biosensors for related molecules like ATP and cAMP are more established, the development of specific 5'-AMP biosensors is an active area of research. These sensors typically rely on Förster Resonance Energy Transfer (FRET) or changes in the fluorescence properties of a single fluorescent protein upon binding to 5'-AMP.

Data Presentation: Comparison of Measurement Techniques

The following table summarizes typical performance characteristics and reported intracellular 5'-AMP concentrations obtained using different methodologies. It is important to note that intracellular metabolite concentrations can vary significantly depending on the cell type, growth conditions, and metabolic state.

Method Principle Sensitivity Throughput Instrumentation Reported Intracellular 5'-AMP Concentration (µM) Reference
HPLC-UV Chromatographic separation and UV absorbance detectionMicromolar (µM)MediumHPLC system with UV detector10 - 100[5]
LC-MS/MS Chromatographic separation and mass-based detectionNanomolar (nM) to picomolar (pM)HighLC system coupled to a tandem mass spectrometer5 - 50[6][7]
Enzymatic Assay (Colorimetric) Enzyme-coupled reactions leading to a colored productMicromolar (µM)HighSpectrophotometer (plate reader)Not typically used for absolute quantification in literature[9][10]

Experimental Protocols

Protocol 1: General Sample Preparation for Intracellular Nucleotide Extraction

This protocol describes a common method for extracting small molecule metabolites, including 5'-AMP, from cultured mammalian cells. Rapid quenching of metabolic activity and efficient extraction are critical for accurate measurements.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Extraction Solvent: 80% Methanol (B129727) in water, pre-chilled to -80°C

  • Cell scraper, pre-chilled

  • Microcentrifuge tubes, pre-chilled

  • Dry ice

  • Centrifuge capable of reaching >15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Culture: Grow adherent cells in multi-well plates to the desired confluency (e.g., 80-90%). For suspension cells, pellet the desired number of cells by centrifugation.

  • Washing:

    • For adherent cells, aspirate the culture medium completely. Place the plate on a bed of dry ice to rapidly quench metabolic activity.

    • For suspension cells, aspirate the supernatant and resuspend the cell pellet in ice-cold PBS. Centrifuge and discard the supernatant. Place the tube on dry ice.

  • Extraction:

    • For adherent cells, add 1 mL of pre-chilled 80% methanol to each well (of a 6-well plate).

    • For suspension cells, add an appropriate volume of pre-chilled 80% methanol to the cell pellet.

  • Cell Lysis and Harvesting:

    • For adherent cells, incubate the plate at -80°C for at least 15 minutes to ensure cell lysis and protein precipitation. Use a pre-chilled cell scraper to scrape the cells from the well surface into the methanol solution.

    • For suspension cells, vortex the tube vigorously for 1 minute and incubate at -80°C for at least 15 minutes.

  • Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[11]

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator or under a gentle stream of nitrogen.

  • Storage: The dried metabolite pellet can be stored at -80°C until analysis.

  • Reconstitution: Prior to analysis, reconstitute the dried pellet in a suitable solvent compatible with the downstream analytical method (e.g., the initial mobile phase for HPLC or LC-MS/MS).

G cluster_start Cell Culture cluster_wash Washing & Quenching cluster_extraction Extraction & Lysis cluster_separation Separation cluster_final Final Preparation Adherent Adherent Cells WashAdherent Aspirate Medium, Wash with ice-cold PBS Adherent->WashAdherent Suspension Suspension Cells WashSuspension Pellet Cells, Wash with ice-cold PBS Suspension->WashSuspension Quench Quench Metabolism (e.g., on dry ice) WashAdherent->Quench WashSuspension->Quench AddSolvent Add pre-chilled 80% Methanol Quench->AddSolvent Incubate Incubate at -80°C AddSolvent->Incubate ScrapeVortex Scrape (adherent) or Vortex (suspension) Incubate->ScrapeVortex Centrifuge Centrifuge at >15,000 x g, 4°C ScrapeVortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant DryExtract Dry Extract (Vacuum or Nitrogen) CollectSupernatant->DryExtract Store Store at -80°C DryExtract->Store Reconstitute Reconstitute for Analysis Store->Reconstitute

Caption: General workflow for intracellular metabolite extraction.
Protocol 2: Quantification of 5'-AMP by HPLC-UV

This protocol provides a general method for the analysis of 5'-AMP using reversed-phase ion-pairing HPLC with UV detection.

Materials:

  • Reconstituted cell extract (from Protocol 1)

  • 5'-AMP standard

  • Mobile Phase A: 100 mM potassium phosphate (B84403) monobasic (KH₂PO₄), 10 mM tetrabutylammonium (B224687) bromide (TBAB), pH 6.0

  • Mobile Phase B: Acetonitrile

  • HPLC system with a C18 column and UV detector

Procedure:

  • Standard Curve Preparation: Prepare a series of 5'-AMP standards in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) ranging from 1 µM to 100 µM.

  • HPLC System Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Detector Wavelength: 254 nm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Chromatographic Separation:

    • Equilibrate the column with the initial mobile phase conditions.

    • Use a gradient elution to separate the nucleotides. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5-30% B (linear gradient)

      • 25-30 min: 30% B

      • 30-35 min: 30-5% B (linear gradient)

      • 35-45 min: 5% B (re-equilibration)

  • Sample Analysis: Inject the prepared standards and the reconstituted cell extracts onto the HPLC system.

  • Data Analysis:

    • Identify the 5'-AMP peak in the chromatograms based on the retention time of the standard.

    • Integrate the peak area for 5'-AMP in both standards and samples.

    • Construct a standard curve by plotting the peak area versus the concentration of the 5'-AMP standards.

    • Determine the concentration of 5'-AMP in the samples by interpolating their peak areas from the standard curve.

    • Normalize the final concentration to the initial cell number or protein content of the extracted sample.

Protocol 3: Quantification of 5'-AMP by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 5'-AMP using LC-MS/MS.

Materials:

  • Reconstituted cell extract (from Protocol 1)

  • 5'-AMP analytical standard

  • Isotopically labeled internal standard (e.g., ¹³C₁₀,¹⁵N₅-AMP)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Reversed-phase C18 column suitable for polar molecules

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Reconstitute the dried cell extracts in a small volume of Mobile Phase A. Add the internal standard to all samples and standards.

  • LC-MS/MS System Setup:

    • Chromatography: Equilibrate the LC column with the initial mobile phase conditions. A typical gradient for a C18 column might start with a high percentage of aqueous mobile phase and gradually increase the organic phase.

    • Mass Spectrometry: Set up the mass spectrometer in positive ion mode. Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature).

    • MRM Transition: Infuse a 5'-AMP standard to determine the optimal multiple reaction monitoring (MRM) transitions. The precursor ion for 5'-AMP is [M+H]⁺ at m/z 348.1. A common product ion is m/z 136.1 (adenine).

  • Sample Analysis: Inject the prepared standards and the reconstituted cell extracts onto the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak area for the 5'-AMP MRM transition in both the standards and the samples.

    • Construct a standard curve by plotting the peak area ratio (5'-AMP/internal standard) versus the concentration of the 5'-AMP standards.

    • Determine the concentration of 5'-AMP in the samples by interpolating their peak area ratios from the standard curve.

    • Normalize the final concentration to the initial cell number or protein content.

Protocol 4: Quantification of 5'-AMP using a Colorimetric Enzymatic Assay Kit

This protocol is a general guide based on commercially available kits (e.g., Sigma-Aldrich MAK418, Abcam ab273275).[9][12] Always refer to the specific kit manufacturer's instructions.

Principle: In this assay, 5'-AMP is converted to pyruvate (B1213749) in the presence of pyrophosphate and phospho(enol)pyruvate. This is followed by a set of enzymatic reactions to generate a colored product with a strong absorbance at 570 nm. The absorbance is proportional to the amount of 5'-AMP present in the samples.[9]

Materials:

  • Cell or tissue lysate (prepared in the assay buffer provided in the kit)

  • AMP Assay Kit components (Assay Buffer, Enzyme Mix, Developer, Substrate Mix, Probe, and AMP Standard)

  • 96-well clear plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Sample Preparation: Homogenize tissue (~10 mg) or cells (~1 x 10⁷) in the ice-cold AMP Assay Buffer provided in the kit. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Standard Curve Preparation: Prepare a series of AMP standards in the assay buffer as described in the kit manual (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

  • Reaction Setup:

    • Add samples and standards to a 96-well plate.

    • Prepare a Reaction Mix containing the AMP Assay Buffer, AMP Enzyme, AMP Developer, and AMP Probe according to the kit instructions.

    • Add the Reaction Mix to each well containing the standards and samples.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank (0 AMP standard) from all readings.

    • Plot the standard curve of absorbance versus the amount of AMP.

    • Determine the amount of AMP in the samples from the standard curve.

Signaling and Metabolic Pathways

5'-AMP is a key node in cellular energy metabolism and signaling. Its levels are reciprocally related to those of ATP. Under conditions of metabolic stress, as the ATP/ADP ratio decreases, the adenylate kinase reaction (2 ADP ↔ ATP + AMP) shifts towards the production of AMP. The resulting increase in intracellular 5'-AMP is a critical signal that activates AMPK, leading to the inhibition of anabolic pathways (e.g., protein and lipid synthesis) and the activation of catabolic pathways (e.g., fatty acid oxidation and glycolysis) to restore cellular energy balance.[13][14]

G cluster_energy Cellular Energy State cluster_regulation Regulation & Signaling cluster_outcomes Downstream Effects ATP ATP ADP ADP ATP->ADP Energy Consumption AMPK AMPK ATP->AMPK Inhibits ADP->ATP Energy Production AdenylateKinase Adenylate Kinase ADP->AdenylateKinase AMP 5'-AMP AMP->AMPK Activates AdenylateKinase->ATP AdenylateKinase->AMP Anabolic Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic Activates

Caption: Key role of 5'-AMP in cellular energy sensing via AMPK.

References

Application Note & Protocol for 5'-Adenosine Monophosphate (5'-AMP) Quantification via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenosine 5'-monophosphate (5'-AMP) is a central molecule in cellular metabolism and signaling. As a key component of energy homeostasis, a precursor for nucleic acid synthesis, and an allosteric regulator of various enzymes, the accurate quantification of 5'-AMP is crucial for research in biochemistry, pharmacology, and drug development. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for the determination of 5'-AMP levels in various biological and pharmaceutical samples.

This document provides detailed protocols for the quantification of 5'-AMP using reversed-phase and ion-pair reversed-phase HPLC with UV detection. It is intended for researchers, scientists, and drug development professionals.

Principle of the Method

Due to its polar nature, 5'-AMP is not well-retained on traditional reversed-phase C18 columns.[1] To overcome this, two primary HPLC approaches are employed:

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This technique introduces an ion-pairing agent to the mobile phase.[2] The agent, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium, possesses a hydrophobic tail that interacts with the stationary phase and a charged head that forms an ion pair with the negatively charged phosphate (B84403) group of 5'-AMP.[2] This increases the retention of 5'-AMP on the reversed-phase column.

  • Reversed-Phase HPLC (RP-HPLC) with Aqueous Mobile Phase: This method utilizes a highly aqueous mobile phase and a C18 column to achieve separation. While less common for nucleotides alone, it can be effective, especially when analyzing a mixture of purines.[3][4]

Detection is typically performed using a UV detector, as purine (B94841) bases exhibit strong absorbance at approximately 254-260 nm.[4][5]

Experimental Protocols

Materials and Reagents
  • 5'-AMP standard (Sigma-Aldrich or equivalent)

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade methanol

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄)

  • Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) or Tetrabutylammonium phosphate (TBAP) (for IP-RP-HPLC)[4]

  • Phosphoric acid (H₃PO₄)

  • Potassium hydroxide (B78521) (KOH)

  • Perchloric acid (for sample extraction from cells/tissues)[3]

  • 0.22 µm or 0.45 µm syringe filters[6]

Equipment
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Sonicator for degassing mobile phases

  • Centrifuge

Sample Preparation

Proper sample preparation is critical to prevent column clogging and matrix interference.[7][8]

For Aqueous Samples (e.g., in vitro reactions):

  • Dilute the sample with the mobile phase to a concentration within the calibration curve range.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[6]

For Biological Samples (e.g., cell culture, tissue homogenates):

  • Extraction:

    • For cultured cells, a common method involves extraction with perchloric acid to precipitate proteins.[3]

    • Tissue samples should be homogenized in a suitable buffer before extraction.

  • Protein Precipitation:

    • Add a precipitating agent like a cold organic solvent (e.g., methanol, ethanol) or acid to the sample.[9]

    • Vortex and incubate at a cool temperature (e.g., 15 minutes).

    • Centrifuge at high speed (e.g., 1700g for 15 minutes) to pellet the precipitated proteins.[9]

  • Neutralization (if acid extraction is used):

    • Carefully neutralize the supernatant with a base like potassium hydroxide.[3]

  • Filtration:

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to HPLC analysis.[6]

Chromatographic Conditions

Two example methods are provided below. Method parameters may require optimization based on the specific HPLC system, column, and sample matrix.

Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate, 2 mM Tetrabutylammonium Phosphate (TBAP), pH 5.0[4]
Mobile Phase B 10 mM Ammonium Phosphate, 2 mM TBAP, 25% Acetonitrile, pH 7.0[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 10 - 20 µL
Column Temperature 30 °C
Detection Wavelength 254 nm[4][5]
Gradient Program A stepped gradient can be employed for separating multiple purines.[4] For 5'-AMP, an isocratic elution might be sufficient.

Method 2: Reversed-Phase HPLC (RP-HPLC)

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase 0.1 M Ammonium dihydrogen phosphate (NH₄H₂PO₄), 1% Methanol, pH 6.0[3]
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled at 25 °C
Detection Wavelength 254 nm[4][5]
Run Time ~15 minutes
Standard Curve Preparation
  • Prepare a stock solution of 5'-AMP (e.g., 1 mg/mL) in HPLC grade water or mobile phase.

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Inject each standard in triplicate to establish a calibration curve by plotting the peak area against the concentration.

  • The linearity of the method should be evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99.

Data Presentation

The following table summarizes typical quantitative data that should be generated during method validation.

ParameterMethod 1 (IP-RP-HPLC)Method 2 (RP-HPLC)
Retention Time (min) ~8 - 12 (highly dependent on gradient)~5 - 8
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) To be determined experimentallyTo be determined experimentally
Limit of Quantification (LOQ) To be determined experimentallyTo be determined experimentally
Precision (%RSD) < 2%< 2%
Accuracy (% Recovery) 95 - 105%95 - 105%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Biological or Aqueous Sample extraction Extraction / Dilution sample->extraction precipitation Protein Precipitation (for biological samples) extraction->precipitation centrifugation Centrifugation precipitation->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (vs. Standard Curve) integration->quantification

Caption: Experimental workflow for 5'-AMP quantification by HPLC.

ip_rphplc_mechanism cluster_column C18 Stationary Phase cluster_mobile Mobile Phase stationary_phase Hydrophobic C18 Chains ion_pair Tetrabutylammonium⁺ (Ion-Pairing Agent) ion_pair->stationary_phase Hydrophobic Interaction amp 5'-AMP⁻ amp->ion_pair Ionic Interaction

Caption: Mechanism of Ion-Pair Reversed-Phase HPLC for 5'-AMP.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No peak or very small peak - Sample concentration too low- Injection error- Detector issue- Concentrate sample- Check autosampler and syringe- Check detector lamp
Broad or tailing peaks - Column contamination- Inappropriate mobile phase pH- Column degradation- Flush column with strong solvent- Adjust mobile phase pH- Replace column
Split peaks - Column void- Sample solvent incompatible with mobile phase- Replace column- Dissolve sample in mobile phase
Drifting baseline - Column not equilibrated- Mobile phase composition changing- Detector temperature fluctuation- Allow for longer equilibration time- Degas mobile phase- Control detector temperature
Variable retention times - Inconsistent mobile phase preparation- Fluctuation in flow rate- Temperature changes- Prepare fresh mobile phase accurately- Check pump performance- Use a column oven

Conclusion

The HPLC methods described in this application note provide a reliable and accurate means for the quantification of 5'-AMP. The choice between ion-pair and standard reversed-phase HPLC will depend on the sample matrix, required sensitivity, and available instrumentation. Proper sample preparation and method validation are essential for obtaining high-quality, reproducible results.

References

Application Notes and Protocols for In Vitro AMPK Activation Assay Using 5'-AMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. It is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to cellular stress that depletes ATP levels, leading to an increased AMP:ATP ratio. Upon activation, AMPK phosphorylates a multitude of downstream targets, which in turn stimulates catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic, energy-consuming processes like protein and lipid synthesis. This central role in metabolic regulation has made AMPK a promising therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and cancer.

These application notes provide a detailed protocol for an in vitro assay to determine the activation of AMPK by compounds such as 5'-AMP and its analogs. The protocol is based on a radiometric assay using the synthetic SAMS peptide as a substrate, which is a well-established method for quantifying AMPK activity.

AMPK Signaling Pathway

The activation of AMPK is a multi-step process. An increase in the cellular AMP:ATP ratio leads to AMP binding to the γ subunit of AMPK. This binding induces a conformational change that promotes the phosphorylation of threonine 172 (Thr172) on the catalytic α subunit by upstream kinases, primarily Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ). AMP binding also allosterically activates AMPK and inhibits its dephosphorylation by protein phosphatases. Once activated, AMPK regulates various downstream targets to restore cellular energy homeostasis.

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects 5_AMP 5'-AMP / 5'-AMPS AMPK AMPK (inactive) 5_AMP->AMPK Allosteric Activation & Inhibition of Dephosphorylation LKB1 LKB1 LKB1->AMPK Phosphorylation CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylation AMPK_active AMPK (active) p-Thr172 Catabolism ↑ Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK_active->Catabolism Anabolism ↓ Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) AMPK_active->Anabolism Inhibition mTORC1 mTORC1 AMPK_active->mTORC1 Inhibition mTORC1->Anabolism Activation

Caption: AMPK Signaling Pathway.

Experimental Protocols

In Vitro AMPK Kinase Activity Assay (Radiometric)

This protocol describes the measurement of AMPK activity in a cell-free system by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a synthetic substrate, the SAMS peptide (HMRSAMSGLHLVKRR).

Materials and Reagents:

  • Recombinant active AMPK enzyme (e.g., α1/β1/γ1 isoform)

  • 5'-AMP or this compound (or other test compounds)

  • SAMS peptide (HMRSAMSGLHLVKRR)

  • Kinase Assay Buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • ATP

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Acetone (B3395972)

  • Scintillation counter and vials

  • Microcentrifuge tubes

  • Incubator

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase assay buffer, recombinant AMPK, and the SAMS peptide.

    • A typical reaction volume is 25-50 µL.

  • Compound Addition:

    • Add varying concentrations of the AMPK activator (e.g., this compound) or a vehicle control (e.g., DMSO). A typical concentration range to test for a dose-response curve is from 0.01 µM to 100 µM.

  • Reaction Initiation:

    • Start the reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be near its Km value for AMPK (typically 10-50 µM) to accurately assess activation.

  • Incubation:

    • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes). The incubation time should be within the linear range of the enzyme kinetics.

  • Stopping the Reaction and Spotting:

    • Stop the reaction by spotting a portion (e.g., 20 µL) of the reaction mixture onto P81 phosphocellulose paper.

  • Washing:

    • Wash the P81 papers extensively with 0.75% phosphoric acid (3-4 times for 5-10 minutes each) to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone to dry the papers.

  • Quantification:

    • Place the dried P81 paper in a scintillation vial with a suitable scintillation cocktail.

    • Measure the incorporated radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Activity: Determine the amount of phosphate incorporated into the SAMS peptide per unit of time and per amount of enzyme. This is typically expressed as nmol/min/mg or pmol/min/µg.

  • Determine EC₅₀:

    • Plot the AMPK activity (e.g., CPM or specific activity) against the logarithm of the activator concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ value, which is the concentration of the activator that produces 50% of the maximal response.

Data Presentation

The following tables summarize representative quantitative data for known direct AMPK activators. This data can be used as a reference for expected results.

ActivatorMechanism of ActionPotency (EC₅₀/AC₅₀)Isoform Selectivity
A-769662 Allosteric activator, inhibits dephosphorylation of Thr172~0.8 µMSelective for β1-containing complexes
Compound 991 Allosteric activator, prevents dephosphorylation5-10 fold more potent than A-769662Preferentially activates β1-containing complexes over β2
MK-8722 Pan-allosteric activator~1 to 60 nMPan-AMPK activator
C-2 (prodrug C-13) Potent allosteric activator, AMP mimetic10–30 nM[1]Selective for α1-containing complexes
Salicylate Direct allosteric activator-Dependent on the β1 subunit

Note: The potency of activators can vary depending on the specific AMPK isoform and assay conditions.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro AMPK activation assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant AMPK - SAMS Peptide - Kinase Buffer - ATP/[γ-³²P]ATP - this compound dilutions Reaction_Setup Set up Kinase Reaction: AMPK + SAMS Peptide + Buffer Reagents->Reaction_Setup Add_Compound Add this compound (or vehicle) Reaction_Setup->Add_Compound Start_Reaction Initiate with ATP/[γ-³²P]ATP Add_Compound->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop reaction by spotting on P81 paper Incubate->Stop_Reaction Wash Wash P81 paper Stop_Reaction->Wash Quantify Quantify radioactivity (Scintillation Counting) Wash->Quantify Analyze Data Analysis: - Calculate Specific Activity - Determine EC₅₀ Quantify->Analyze

Caption: In Vitro AMPK Activation Assay Workflow.

Conclusion

This application note provides a comprehensive protocol for conducting an in vitro AMPK activation assay using this compound or other activators. The radiometric assay described is a robust and sensitive method for quantifying AMPK activity and determining the potency of activating compounds. The provided information on the AMPK signaling pathway, quantitative data for known activators, and a clear experimental workflow will be valuable for researchers in academia and industry who are involved in the study of AMPK and the development of novel therapeutics targeting this important metabolic regulator.

References

Application Notes and Protocols for Utilizing 5'-AMPS in Enzyme Kinetics Competitive Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of enzyme kinetics and drug discovery, understanding the mechanisms of enzyme inhibition is paramount. Competitive inhibition, a fundamental concept, describes the process where an inhibitor molecule, structurally similar to the substrate, competes for the same active site on an enzyme. Adenosine (B11128) 5'-monophosphate (5'-AMPS), the product of cyclic AMP (cAMP) hydrolysis by phosphodiesterases (PDEs), serves as a classic example of a product inhibitor that can act as a competitive inhibitor.[1] This document provides detailed application notes and protocols for utilizing this compound in competitive inhibition studies, particularly focusing on cAMP-specific phosphodiesterases.

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers cAMP and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By modulating the levels of these second messengers, PDEs play a critical role in a myriad of physiological processes. Consequently, inhibitors of these enzymes have significant therapeutic potential.[3] Understanding the competitive inhibition by the product, this compound, is crucial for elucidating the regulatory feedback mechanisms of these enzymes and for the design of novel therapeutic agents.

Signaling Pathways

The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclase and its degradation to 5'-AMP by cAMP-specific phosphodiesterases (PDE4, PDE7, and PDE8).[3] This regulation is central to many signaling cascades.

cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Signal Signal Receptor Receptor Signal->Receptor 1. Binding G_Protein G Protein (Gs) Receptor->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion ATP ATP ATP->AC PDE Phosphodiesterase (e.g., PDE4, 7, 8) cAMP->PDE Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation 5_AMPS This compound PDE->5_AMPS 7. Inactivation 5_AMPS->PDE Competitive Inhibition Cellular_Response Cellular Response PKA->Cellular_Response 6. Phosphorylation of target proteins

Figure 1: cAMP Signaling Pathway and this compound Inhibition.

Data Presentation: Competitive Inhibition of cAMP-Specific Phosphodiesterase

Table 1: Illustrative Kinetic Parameters for a Hypothetical cAMP-Specific Phosphodiesterase

ParameterValueDescription
Km for cAMP2.0 µMMichaelis constant for the substrate cAMP, indicating the substrate concentration at which the reaction rate is half of Vmax.[4]
Vmax150 pmol/min/µgMaximum rate of reaction when the enzyme is saturated with the substrate.

Table 2: Illustrative Inhibitory Constants for this compound against a Hypothetical cAMP-Specific Phosphodiesterase

InhibitorKi (µM)IC50 (µM) at [cAMP] = KmIC50 (µM) at [cAMP] = 5 x Km
This compound5.010.030.0
Rolipram (Reference PDE4 Inhibitor)0.0020.0040.012

Note: The Ki for this compound is presented as a hypothetical value for illustrative purposes. The IC50 values are calculated based on the Cheng-Prusoff equation for competitive inhibition: IC50 = Ki (1 + [S]/Km), where [S] is the substrate concentration. The potency of known selective inhibitors like Rolipram for PDE4 is significantly higher.[5]

Experimental Protocols

This section provides a detailed protocol for a competitive enzyme inhibition assay to determine the Ki of this compound for a cAMP-specific phosphodiesterase using a colorimetric method.

Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation - Enzyme (PDE) - Substrate (cAMP) - Inhibitor (this compound) - Assay Buffer B 2. Assay Plate Setup - Control Wells (No inhibitor) - Inhibitor Wells (Varying [this compound]) - Blank Wells (No enzyme) A->B C 3. Enzyme Reaction - Add enzyme to wells - Incubate at 37°C B->C D 4. Reaction Termination & Detection - Add 5'-Nucleotidase - Add Malachite Green Reagent C->D E 5. Data Acquisition - Read absorbance at ~620 nm D->E F 6. Data Analysis - Determine initial velocities - Plot Michaelis-Menten & Lineweaver-Burk plots - Calculate Km, Vmax, and Ki E->F

Figure 2: Experimental workflow for a competitive inhibition assay.
Detailed Protocol: Colorimetric Phosphodiesterase Activity Assay

This protocol is adapted from commercially available phosphodiesterase assay kits that utilize a malachite green-based detection method.

Materials and Reagents:

  • Purified recombinant cAMP-specific phosphodiesterase (e.g., human PDE4D)

  • Cyclic AMP (cAMP) sodium salt

  • Adenosine 5'-monophosphate (this compound)

  • 5'-Nucleotidase (e.g., from Crotalus atrox venom)

  • Malachite Green Reagent

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~620 nm

  • Incubator set to 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the PDE enzyme in assay buffer. The final concentration will need to be optimized to ensure the reaction is in the linear range.

    • Prepare a stock solution of cAMP (e.g., 10 mM) in assay buffer.

    • Prepare a stock solution of this compound (e.g., 100 mM) in assay buffer.

    • Prepare working solutions of cAMP and this compound by diluting the stock solutions in assay buffer to the desired concentrations for the assay.

  • Assay Setup:

    • Set up the 96-well plate as follows for a full kinetic analysis:

      • Varying Substrate Concentrations (for Km determination): A series of wells with a fixed amount of enzyme and varying concentrations of cAMP (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20 µM).

      • Inhibition Assays: For each fixed concentration of this compound (e.g., 0, 2.5, 5, 10, 20 µM), set up a series of wells with varying concentrations of cAMP as described above.

      • Controls:

        • No Enzyme Control: Wells containing the highest concentration of cAMP but no PDE enzyme to determine background absorbance.

        • No Inhibitor Control: The set of wells with varying cAMP and no this compound.

  • Enzyme Reaction:

    • To each well, add the appropriate volumes of assay buffer, cAMP, and this compound solutions.

    • Initiate the reaction by adding the PDE enzyme solution to all wells except the "No Enzyme Control". The final reaction volume is typically 50-100 µL.

    • Mix gently and incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure that less than 20% of the substrate is consumed in the lowest substrate concentration wells.

  • Reaction Termination and Phosphate (B84403) Detection:

    • Following incubation, add 5'-Nucleotidase to each well. This enzyme will hydrolyze the 5'-AMP produced by the PDE to adenosine and inorganic phosphate (Pi). Incubate for a further 10-15 minutes at 37°C.

    • Add the Malachite Green Reagent to all wells to stop the reaction and develop the color. The malachite green will form a complex with the free inorganic phosphate, resulting in a color change.

    • Incubate at room temperature for 15-20 minutes to allow for full color development.

  • Data Acquisition:

    • Measure the absorbance of each well at approximately 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "No Enzyme Control" from all other readings.

    • Convert the absorbance values to the amount of phosphate produced using a standard curve prepared with known concentrations of phosphate.

    • Calculate the initial velocity (v) of the reaction for each substrate and inhibitor concentration.

    • Plot the initial velocity (v) versus the substrate concentration ([S]) for each inhibitor concentration.

    • To determine the Km and Vmax, fit the data from the "No Inhibitor Control" to the Michaelis-Menten equation.

    • To determine the type of inhibition and the Ki, generate a Lineweaver-Burk plot (1/v versus 1/[S]). For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the change in the apparent Km at different inhibitor concentrations.

Conclusion

The study of competitive inhibition using this compound provides valuable insights into the regulation of cAMP-specific phosphodiesterases. The protocols and application notes presented here offer a framework for researchers to investigate the kinetics of this inhibition, aiding in the broader understanding of intracellular signaling and the development of novel therapeutic strategies targeting the phosphodiesterase superfamily. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for 5'-AMPS Treatment of Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine (B11128) 5'-monophosphate (5'-AMP or AMPS) is a central nucleotide in cellular metabolism, acting as a critical sensor of the cell's energy status. It is a key allosteric activator of the AMP-activated protein kinase (AMPK), a master regulator of energy homeostasis.[1][2] When cellular energy levels are low, the ratio of AMP to ATP increases, leading to the activation of AMPK.[3] Activated AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation, glycolysis) and inhibiting anabolic, ATP-consuming processes (e.g., protein and lipid synthesis).[2][4]

Treating cultured cells with 5'-AMPS or its analogs, such as AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), allows researchers to pharmacologically mimic a low-energy state and study the downstream consequences of AMPK activation.[3][5] These application notes provide detailed protocols for the treatment of cultured cells with this compound and for the subsequent analysis of AMPK pathway activation, cell viability, and intracellular nucleotide levels.

The this compound-Activated Protein Kinase (AMPK) Signaling Pathway

The activation of AMPK by 5'-AMP is a multi-faceted process. AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[4] An increase in the intracellular AMP:ATP ratio triggers AMPK activation through a tripartite mechanism:

  • Allosteric Activation: The binding of AMP to the γ subunit induces a conformational change that directly activates the kinase up to 10-fold.[2][6]

  • Promotion of Phosphorylation: AMP binding makes AMPK a more favorable substrate for its primary upstream kinase, Liver Kinase B1 (LKB1), which phosphorylates a critical threonine residue (Thr172) on the α subunit's activation loop, increasing AMPK activity by up to 100-fold.[4][6][7]

  • Inhibition of Dephosphorylation: The binding of AMP also protects the Thr172 residue from being dephosphorylated by protein phosphatases, thus sustaining the active state.[2][4][6]

Once active, AMPK phosphorylates a multitude of downstream targets to orchestrate a comprehensive metabolic shift. A primary target is Acetyl-CoA Carboxylase (ACC), which is inactivated upon phosphorylation, thereby inhibiting fatty acid synthesis and promoting fatty acid oxidation.[8][9] AMPK also inhibits the mTORC1 pathway, a key regulator of cell growth and protein synthesis.[10]

AMPK_Pathway cluster_input Cellular Stress cluster_core AMPK Activation cluster_output Downstream Effects Low_Energy Low Energy State (High AMP:ATP Ratio) AMPK AMPK (inactive) Low_Energy->AMPK + Ext_AMPS Extracellular this compound Ext_AMPS->Low_Energy (via uptake & conversion) LKB1 LKB1 LKB1->AMPK + pAMPK p-AMPK (active) (Thr172) AMPK->pAMPK Phosphorylation ACC ACC (active) pAMPK->ACC - mTORC1 mTORC1 Pathway pAMPK->mTORC1 - Catabolism Catabolic Pathways (e.g., Fatty Acid Oxidation, Glucose Uptake) pAMPK->Catabolism + pACC p-ACC (inactive) ACC->pACC Anabolism Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) pACC->Anabolism - mTORC1->Anabolism +

Caption: The this compound (AMPK) signaling pathway.

Data Presentation: Quantitative Parameters

The optimal concentration and treatment duration for AMPK activation are highly dependent on the cell type, its metabolic rate, and the efficiency of this compound uptake. Because direct extracellular this compound treatment is less documented, parameters for the widely used AMP analog AICAR are provided as a robust starting point for experimental design.[10][11]

Table 1: Typical Concentrations and Incubation Times for AMPK Activators

Compound Cell Line(s) Effective Concentration Range Typical Incubation Time Outcome Measured Reference(s)
AICAR C2C12, HeLa, HepG2 0.5 - 2 mM 30 min - 2 hours p-AMPK (Thr172) [11]
AICAR LNCaP, PC3 (Prostate Cancer) 0.5 - 3 mM 24 hours Decreased Cell Survival [8]
AICAR J774 (Macrophages) 1 mM 16 hours p-AMPK / Phenotype Switch [12]
AICAR C2C12 (Myotubes) 0.2 - 1 mM 45 minutes p-AMPK, p-ACC [13]
Extracellular Adenosine IEC-6 (Intestinal Epithelial) Physiological concentrations Rapid (minutes) Increased intracellular AMP, p-ACC [9][14]

| Extracellular ATP | Mouse Podocytes | 10 - 100 µM | 1 - 10 minutes | p-AMPK |[15] |

Table 2: Key Reagents and Conditions for Western Blot Analysis of AMPK Activation

Parameter Recommended Condition/Concentration Notes Reference(s)
Protein Loading Amount 20 - 40 µg per lane Adjust based on protein expression levels and antibody sensitivity. [11]
Primary Antibody: p-AMPKα (Thr172) 1:1000 Refer to manufacturer's datasheet for optimal dilution. [11]
Primary Antibody: Total AMPKα 1:1000 Used as a loading control to normalize p-AMPK levels. [11]
Secondary Antibody (HRP-conjugated) 1:2000 - 1:10000 Dilution depends on the primary antibody and detection reagent. [11]
Blocking Buffer 5% non-fat dry milk or 5% BSA in TBST BSA is often preferred for phospho-antibodies to reduce background. [11]

| Molecular Weight of AMPKα | ~62 kDa | Both α1 and α2 isoforms are detected by most pan-AMPKα antibodies. |[11] |

Experimental Protocols

Experimental_Workflow A 1. Cell Culture Seed cells in multi-well plates (Grow to 70-80% confluency) B 2. This compound Treatment Incubate cells with desired concentration and duration A->B C 3. Sample Collection & Processing B->C D Cell Lysis for Western Blot C->D E Metabolite Extraction for HPLC C->E F MTT Reagent Addition for Viability Assay C->F H Immunoblotting for p-AMPK & Total AMPK D->H I HPLC for AMP/ADP/ATP Levels E->I J Absorbance Reading (570 nm) F->J G 4. Analysis K 5. Data Interpretation Quantify results and draw conclusions G->K H->G I->G J->G

Caption: General experimental workflow for this compound treatment.
Protocol 1: Cell Culture and this compound Treatment

This protocol provides a general guideline for treating adherent cells. It is critical to optimize cell density, this compound concentration, and incubation time for each specific cell line and experimental goal.

Materials:

  • Cells of interest (e.g., HeLa, C2C12, HepG2)

  • Complete cell culture medium

  • 5'-AMP Sodium Salt (or free acid, adjust pH accordingly)

  • Sterile PBS or cell culture medium for stock solution

  • Multi-well cell culture plates (e.g., 6-well or 12-well)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for approximately 24 hours in a humidified incubator (37°C, 5% CO₂).[11]

  • Stock Solution Preparation: Prepare a sterile, concentrated stock solution of this compound (e.g., 100 mM) in sterile PBS or serum-free medium. Ensure it is fully dissolved and filter-sterilize if necessary. Store aliquots at -20°C.

  • Treatment: a. On the day of the experiment, thaw the this compound stock solution. b. Dilute the stock solution to the desired final concentrations (e.g., 0.5 mM, 1 mM, 2 mM) in fresh cell culture medium. It is often recommended to use serum-free or low-serum medium during treatment to avoid interference from growth factors. c. Aspirate the old medium from the cells and gently wash once with sterile PBS. d. Add the medium containing the various concentrations of this compound to the respective wells. Include a vehicle-only control (medium without this compound). e. Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 30 minutes for signaling, 24 hours for viability).[8][11]

Protocol 2: Analysis of AMPK Activation by Western Blot

This protocol details the detection of phosphorylated AMPK (p-AMPK) at Thr172, a reliable indicator of its activation.[11]

Materials:

  • Treated cells from Protocol 1

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (or similar)

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Reagents and equipment for SDS-PAGE and Western Blotting (membranes, buffers, antibodies, ECL substrate, imaging system)

Procedure:

  • Cell Lysis: a. After treatment, place the culture plate on ice and aspirate the medium. b. Wash cells twice with ice-cold PBS.[11] c. Add an appropriate volume of ice-cold lysis buffer freshly supplemented with protease and phosphatase inhibitors to each well (e.g., 100-150 µL for a 6-well plate). d. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[10] e. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11] g. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.[10]

  • Sample Preparation for SDS-PAGE: a. Normalize all samples to the same protein concentration using lysis buffer. b. Add 4x Laemmli sample buffer to a final concentration of 1x. c. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[11]

  • Western Blotting: a. Load 20-40 µg of total protein per lane onto a 10% SDS-polyacrylamide gel. Include a protein molecular weight standard.[11] b. Perform electrophoresis to separate the proteins. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% BSA in TBST). e. Incubate the membrane with the primary antibody against p-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. f. Wash the membrane three times for 10 minutes each with TBST. g. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times for 10 minutes each with TBST. i. Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total AMPKα. The level of AMPK activation is presented as the ratio of p-AMPK to total AMPK.[11]

Protocol 3: Assessment of Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[8]

Materials:

  • Treated cells in a 96-well plate

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1 for a longer duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 4: Extraction of Intracellular Adenosine Nucleotides

This protocol is for quenching metabolism and extracting polar metabolites, including AMP, ADP, and ATP, for analysis by methods like High-Performance Liquid Chromatography (HPLC).

Materials:

  • Treated cells from Protocol 1

  • Ice-cold 0.9% NaCl solution

  • Ice-cold Extraction Solution (e.g., 80% methanol (B129727) / 20% water)

  • Cell scraper

  • Refrigerated centrifuge

Procedure:

  • Quenching and Washing: a. After treatment, quickly aspirate the culture medium. b. Immediately place the plate on ice. c. Wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution, aspirating completely after each wash to remove all salts.

  • Metabolite Extraction: a. Add 1 mL of cold Extraction Solution (e.g., 80% methanol) to each well of a 6-well plate. b. Scrape the plate thoroughly to detach and lyse the cells. c. Transfer the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.

  • Processing: a. Vortex the mixture for 10 minutes at 4°C. b. Centrifuge at maximum speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins. c. Carefully transfer the supernatant, which contains the polar metabolites, into a new pre-chilled tube.

  • Storage and Analysis: Snap-freeze the metabolite extracts in liquid nitrogen and store them at -80°C until analysis by HPLC or LC-MS.

References

Application Notes and Protocols for 5'-AMP in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the sample preparation and analysis of 5'-adenosine monophosphate (5'-AMP) in the context of metabolomics. The protocols outlined below are intended for researchers, scientists, and professionals in drug development who are interested in quantifying this key energy sensor and its role in cellular metabolism.

Introduction to 5'-AMP and its Significance

Adenosine 5'-monophosphate (5'-AMP) is a central molecule in cellular energy homeostasis. It is a sensitive indicator of the cell's energy status, with its concentration increasing as the ratio of ATP to ADP decreases. This rise in 5'-AMP levels allosterically activates AMP-activated protein kinase (AMPK), a master regulator of metabolism.[1] Activated AMPK orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP and activating catabolic pathways that generate ATP.[2][3] This intricate signaling network is a critical target for research in metabolic disorders, such as obesity and type 2 diabetes, as well as in cancer metabolism. Therefore, the accurate and precise quantification of 5'-AMP in biological samples is paramount for understanding these disease states and for the development of novel therapeutics.

Experimental Protocols

I. Sample Preparation for Intracellular 5'-AMP Analysis from Cultured Adherent Mammalian Cells

This protocol details the extraction of polar metabolites, including 5'-AMP, from adherent mammalian cells for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • LC-MS grade methanol (B129727), chilled to -80°C

  • LC-MS grade water

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 16,000 x g and 4°C

  • Dry ice or a cooling block

Procedure:

  • Cell Culture: Grow adherent cells in a 6-well plate to the desired confluency. It is recommended to have at least 3 biological replicates for each experimental condition.

  • Washing:

    • Aspirate the cell culture medium.

    • Immediately wash the cells twice with 1-2 mL of ice-cold PBS per well. Aspirate the PBS completely after each wash. This step is crucial to remove any extracellular metabolites.

  • Metabolism Quenching and Metabolite Extraction:

    • Place the 6-well plate on a bed of dry ice or a pre-chilled cooling block to rapidly quench metabolic activity.

    • Add 1 mL of pre-chilled 80% methanol (methanol:water, 80:20, v/v) to each well.

    • Immediately scrape the cells from the well surface using a cell scraper.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the microcentrifuge tubes for 1 minute to ensure complete cell lysis.

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new clean microcentrifuge tube.

    • The samples can be stored at -80°C until LC-MS analysis.

II. LC-MS/MS Method for the Quantification of 5'-AMP

This section outlines a typical hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) method for the targeted quantification of 5'-AMP.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Parameters:

  • Column: A HILIC column (e.g., SeQuant ZIC-pHILIC, 150 x 2.1 mm, 5 µm) is recommended for the retention of polar compounds like 5'-AMP.

  • Mobile Phase A: 20 mM ammonium (B1175870) carbonate in water, pH 9.2

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 80% B

    • 2-17 min: Linear gradient from 80% to 20% B

    • 17-21 min: Hold at 20% B

    • 21-22 min: Linear gradient from 20% to 80% B

    • 22-28 min: Hold at 80% B

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Negative electrospray ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: 5'-AMP

    • Precursor Ion (m/z): 346.0

    • Product Ion (m/z): 79.0 (for quantification) and 134.0 (for confirmation)

  • Collision Energy: Optimized for the specific instrument.

Data Presentation

The following tables summarize hypothetical quantitative data for 5'-AMP levels in response to a metabolic stressor, such as treatment with a mitochondrial complex I inhibitor (e.g., rotenone), which is known to increase the AMP/ATP ratio.

Table 1: Intracellular 5'-AMP Concentrations in Cultured Cells Treated with a Mitochondrial Inhibitor.

Treatment Group5'-AMP Concentration (µM) (Mean ± SD, n=3)Fold Change vs. Control
Control15.2 ± 1.81.0
Rotenone (1 µM)45.6 ± 4.23.0

Table 2: Relative Abundance of Adenosine Nucleotides.

Treatment GroupATP/AMP Ratio
Control100.5 ± 12.3
Rotenone (1 µM)33.5 ± 5.1

Visualizations

Signaling Pathway

The following diagram illustrates the central role of 5'-AMP in activating the AMPK signaling pathway.

AMPK_Signaling Metabolic_Stress Metabolic Stress (e.g., Glucose Deprivation, Hypoxia) ATP ATP Metabolic_Stress->ATP decreases ADP ADP ATP->ADP hydrolysis AMP 5'-AMP ADP->AMP adenylate kinase AMPK AMPK AMP->AMPK activates Anabolic Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolic inhibits Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic activates ATP_Production ATP Production Catabolic->ATP_Production

Caption: The 5'-AMP-activated protein kinase (AMPK) signaling pathway.

Experimental Workflow

This diagram outlines the key steps in the experimental workflow for 5'-AMP analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture (Adherent Mammalian Cells) Washing 2. Washing (Ice-cold PBS) Cell_Culture->Washing Quenching_Extraction 3. Quenching & Extraction (-80°C 80% Methanol) Washing->Quenching_Extraction Lysis_Precipitation 4. Lysis & Protein Precipitation (Vortex & Centrifugation) Quenching_Extraction->Lysis_Precipitation Sample_Collection 5. Supernatant Collection Lysis_Precipitation->Sample_Collection LCMS_Analysis 6. LC-MS/MS Analysis (HILIC-MS/MS) Sample_Collection->LCMS_Analysis Data_Analysis 7. Data Analysis & Quantification LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for 5'-AMP metabolomics analysis.

References

Application Notes and Protocols for Developing a Cell-Based Assay for 5'-AMP-activated Protein Kinase (AMPK) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-AMP-activated protein kinase (AMPK) is a crucial enzyme in regulating cellular energy homeostasis.[1][2] It acts as a metabolic master switch, activated during low ATP levels, to modulate various cellular processes that restore energy balance.[1][3] As a key regulator of metabolism, AMPK is a significant therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.[4][5][6] This document provides detailed application notes and protocols for developing a robust cell-based assay to screen for modulators of AMPK activity, a critical tool in drug discovery and biomedical research.

AMPK is a heterotrimeric protein complex consisting of a catalytic α subunit and regulatory β and γ subunits.[1][3] Its activation is triggered by an increased cellular AMP/ATP ratio, leading to the phosphorylation of the α subunit at Threonine 172 by upstream kinases like LKB1 and CaMKK2.[2][3][7] Activated AMPK then phosphorylates a multitude of downstream targets, orchestrating a shift from anabolic (ATP-consuming) to catabolic (ATP-producing) pathways.[3]

This guide outlines a common method for assessing AMPK activity in a cellular context by measuring the phosphorylation of a well-characterized downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79. The protocol is designed for a 96-well plate format, making it amenable to high-throughput screening (HTS).

Signaling Pathway

The AMPK signaling cascade is a central regulator of cellular energy. Upon activation by low energy status (high AMP/ATP ratio), upstream kinases phosphorylate and activate AMPK. Activated AMPK then phosphorylates downstream targets to restore energy balance by stimulating catabolic pathways and inhibiting anabolic pathways.

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects cluster_cellular_processes Cellular Processes Energy Stress Energy Stress CaMKK2 CaMKK2 Energy Stress->CaMKK2 LKB1 LKB1 AMPK AMPK LKB1->AMPK P CaMKK2->AMPK P ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC P mTORC1 mTORC1 AMPK->mTORC1 P ULK1 ULK1 AMPK->ULK1 P Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Fatty Acid Synthesis Fatty Acid Synthesis ACC->Fatty Acid Synthesis Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Autophagy Autophagy ULK1->Autophagy

Caption: AMPK Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for the cell-based AMPK activity assay. The process involves cell seeding, treatment with test compounds and an AMPK activator, cell lysis, and subsequent detection of phosphorylated ACC.

Experimental_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate Overnight A->B C 3. Treat with Test Compounds (e.g., 1 hour) B->C D 4. Stimulate with AMPK Activator (e.g., Phenformin, 1 hour) C->D E 5. Wash and Lyse Cells D->E F 6. Determine Protein Concentration (BCA Assay) E->F G 7. Western Blot for p-ACC (Ser79) and Total ACC F->G H 8. Data Analysis: Quantify Band Intensities and Calculate p-ACC/Total ACC Ratio G->H

Caption: Cell-Based AMPK Assay Workflow.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Line: HeLa, A549, or H1299 cells are suitable choices.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM for HeLa).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • 96-well Cell Culture Plates

  • Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).

  • AMPK Activator: Phenformin or AICAR.

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • SDS-PAGE Gels and Buffers

  • PVDF Membrane

  • Blocking Buffer: (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary Antibodies: Rabbit anti-phospho-ACC (Ser79) and rabbit anti-total ACC.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent Substrate (ECL)

  • Imaging System: For chemiluminescence detection.

Protocol 1: Cell Seeding and Treatment
  • Cell Seeding: Seed cells (e.g., HeLa) into a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Incubation: Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Pre-treat the cells by adding the diluted compounds or vehicle control (e.g., DMSO) to the respective wells. Incubate for 1 hour.[8]

  • AMPK Activation: Stimulate AMPK activity by adding a known activator, such as phenformin, to a final concentration of 2 mM. Incubate for an additional hour.[8]

Protocol 2: Cell Lysis and Protein Quantification
  • Cell Wash: After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well.

  • Incubation and Collection: Incubate on ice for 15-30 minutes with occasional agitation. Scrape the cells and transfer the lysate to microcentrifuge tubes.

  • Clarification: Centrifuge the lysates at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to fresh tubes. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

Protocol 3: Western Blotting for p-ACC and Total ACC
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ACC (Ser79) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ACC and a loading control like β-Actin.

Data Presentation and Analysis

Quantitative data from the cell-based assay should be summarized in tables for clear interpretation and comparison.

Table 1: In Vitro Enzymatic Activity of a Test Compound

This table is useful for presenting initial data on how a compound affects the purified AMPK enzyme.

Assay TypeIsoformIC₅₀ (nM)Hill Slope
Kinase Activityα1/β1/γ115.2 ± 2.1-1.1
Kinase Activityα2/β1/γ125.8 ± 3.5-0.9
Data are presented as mean ± standard deviation from three independent experiments.[8]
Table 2: Cell-Based Activity of a Test Compound

This table summarizes the compound's effect in a cellular context.

Cell LineAssay TypeEndpoint MeasurementEC₅₀ (nM)
HeLap-ACC (Ser79) Western BlotInhibition of ACC phosphorylation125 ± 18
A549Cellular Viability (72h)Reduction in cell proliferation850 ± 95
Data are presented as mean ± standard deviation from three independent experiments.[8]

Data Analysis Steps:

  • Quantify Band Intensities: Use image analysis software (e.g., ImageJ) to quantify the band intensities for p-ACC, total ACC, and the loading control.

  • Calculate Ratios: For each sample, calculate the ratio of the phosphorylated protein to the total protein (p-ACC/Total ACC).

  • Determine IC₅₀/EC₅₀: Plot the percentage of inhibition (or activation) against the log concentration of the test compound. Use a non-linear regression model to determine the IC₅₀ or EC₅₀ value.

Alternative and High-Throughput Assay Formats

While western blotting is a reliable method, it can be low-throughput. For screening larger compound libraries, several HTS-compatible assay formats are available:

  • Luminescence-Based Assays: Kits like the ADP-Glo™ Kinase Assay measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[9][10] This method is highly sensitive and suitable for HTS.[9]

  • Fluorescence-Based Assays: These assays can utilize fluorescently labeled substrates or antibodies for detection.[4][5][11] Some methods, like HTRF (Homogeneous Time-Resolved Fluorescence), are cell-based and measure the levels of total and phosphorylated AMPK.[12]

  • In-Cell ELISA: This method allows for the quantification of protein phosphorylation directly in cells grown in microplates, eliminating the need for cell lysis and western blotting.[13]

These alternative methods offer increased throughput and are valuable for primary screening campaigns, with positive hits often being validated using the western blot-based method described in this document.

References

Application Notes and Protocols for Studying Purinergic Receptor Binding with 5'-AMP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Purinergic Signaling and 5'-AMP Analogs

Purinergic signaling is a fundamental and ubiquitous form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, such as adenosine (B11128) and adenosine triphosphate (ATP).[1] This system plays a crucial role in a vast array of physiological processes, including neurotransmission, inflammation, and cardiovascular function. The actions of these signaling molecules are mediated by a diverse family of purinergic receptors, which are broadly classified into two main families: P1 receptors (activated by adenosine) and P2 receptors (activated by ATP, ADP, and other nucleotides).[2]

The P1 receptor family consists of four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[3] The P2 receptor family is further subdivided into two classes: the P2X receptors, which are ligand-gated ion channels (P2X1-7), and the P2Y receptors, which are GPCRs (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14).[2]

Adenosine 5'-monophosphate (5'-AMP) is a key molecule in purinergic signaling, primarily acting as a precursor to adenosine through the action of ecto-5'-nucleotidase (CD73). However, synthetic analogs of 5'-AMP are invaluable tools for dissecting the intricate pharmacology of purinergic receptors. These analogs, through various chemical modifications, can exhibit enhanced stability, selectivity, and potency for specific receptor subtypes, allowing researchers to probe receptor function with greater precision. Modifications are commonly made at the 2-, 8-, N6-, and 5'-positions of the adenosine monophosphate scaffold to alter the analog's binding affinity and efficacy.

This document provides detailed application notes, experimental protocols, and compiled data on the use of 5'-AMP analogs for studying purinergic receptor binding.

Data Presentation: Binding Affinities of 5'-AMP Analogs

The following tables summarize the binding affinities (Ki, IC50, or EC50 values) of various 5'-AMP and related adenosine analogs for different purinergic receptor subtypes. This data is essential for selecting the appropriate analog for a specific research application.

Table 1: Binding Affinities of Analogs at P1 Adenosine Receptors

AnalogReceptor SubtypeSpeciesAssay TypeKi (nM)Reference
N6-Cyclopentyladenosine (CPA)A1RatBinding1.1[4]
2-Chloro-N6-cyclopentyladenosine (CCPA)A1RatBinding0.6[4]
5'-(N-Ethylcarboxamido)adenosine (NECA)A2AHumanBinding14[5]
CGS-21680A2ARatBinding22[5]
N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA)A3HumanBinding1.0[6]
2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (Cl-IB-MECA)A3HumanBinding0.33[6]
8-[[[(2,2,5,5-tetramethyl-1-oxy-3-pyrrolidinyl)carbamoyl]methyl]thio]adenosine 5'-phosphate (8-slAMP)AMP Nucleosidase (not a receptor)-Inhibition19,000[7]

Table 2: Activity of Analogs at P2Y Receptors

AnalogReceptor SubtypeSpeciesAssay TypeEC50/IC50 (nM)Reference
2-Methylthio-ADP (2-MeSADP)P2Y1HumanFunctional6.2[8]
2-Methylthio-ATP (2-MeSATP)P2Y1HumanFunctional50[8]
UTPP2Y2HumanFunctional30[8]
ATPP2Y2HumanFunctional50[8]
UDPP2Y6HumanFunctional300[8]
2-Thio-UTPP2Y6HumanFunctional30[8]
2-Methylthio-ADP (2-MeSADP)P2Y12HumanInhibition7.9[9]
Cangrelor (ARC-69931MX)P2Y12HumanInhibition20[9]

Table 3: Activity of Analogs at P2X Receptors

AnalogReceptor SubtypeSpeciesAssay TypeEC50 (nM)Reference
ATPP2X1RatFunctional1,200[10]
α,β-methylene ATPP2X1RatFunctional1,800[10]
ATPP2X2RatFunctional10,000[10]
ATPP2X3RatFunctional1,300[10]
α,β-methylene ATPP2X3RatFunctional1,200[10]
Benzoyl-ATP (BzATP)P2X7HumanFunctional10,000[10]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Purinergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., a 5'-AMP analog) for a specific purinergic receptor subtype.

Materials:

  • Cell membranes expressing the purinergic receptor of interest

  • Radioligand specific for the receptor subtype (e.g., [3H]CPA for A1, [3H]CGS-21680 for A2A, [35S]dATPαS for some P2Y receptors)

  • Test compound (unlabeled 5'-AMP analog)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl2)

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Scintillation counter

  • Plate shaker

Procedure:

  • Plate Preparation: To each well of a 96-well filter plate, add assay buffer.

  • Addition of Reagents:

    • Total Binding: Add a known concentration of radioligand and assay buffer.

    • Non-specific Binding: Add radioligand and a high concentration of the non-specific binding control.

    • Competitive Binding: Add radioligand and varying concentrations of the test compound.

  • Initiation of Reaction: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate on a plate shaker for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 30°C) to reach equilibrium.

  • Termination of Reaction: Terminate the assay by rapid vacuum filtration through the filter plate.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Protocol 2: Functional Assay - cAMP Measurement for Gs and Gi-Coupled Receptors

This protocol measures the effect of a 5'-AMP analog on the intracellular cyclic AMP (cAMP) levels, which is a downstream signaling molecule for Gs-coupled (A2A, A2B) and Gi-coupled (A1, A3, P2Y12, P2Y13, P2Y14) purinergic receptors.[12][13]

Materials:

  • Cells expressing the Gs or Gi-coupled receptor of interest

  • Test compound (5'-AMP analog)

  • Forskolin (B1673556) (for Gi-coupled receptor assays)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96- or 384-well plate and grow to the desired confluency.

  • Cell Stimulation:

    • For Gs-coupled receptors:

      • Pre-incubate cells with a PDE inhibitor.

      • Add varying concentrations of the test compound and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

    • For Gi-coupled receptors:

      • Pre-incubate cells with a PDE inhibitor.

      • Add varying concentrations of the test compound.

      • Add a fixed concentration of forskolin to stimulate adenylyl cyclase and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the test compound.

    • For Gs-coupled receptors, determine the EC50 value (concentration for 50% of maximal stimulation).

    • For Gi-coupled receptors, determine the IC50 value (concentration for 50% inhibition of the forskolin-induced cAMP production).

Protocol 3: Functional Assay - Intracellular Calcium Mobilization for Gq-Coupled Receptors

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to the activation of Gq-coupled purinergic receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11) by a 5'-AMP analog.[14][15]

Materials:

  • Cells expressing the Gq-coupled receptor of interest

  • Test compound (5'-AMP analog)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (to aid dye loading)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Fluorescence plate reader with kinetic reading capabilities or a fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye and Pluronic F-127 in the physiological buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate in the dark at 37°C for a specified time (e.g., 30-60 minutes).

  • Washing: Gently wash the cells with the physiological buffer to remove excess dye.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add varying concentrations of the test compound to the wells.

    • Immediately begin recording the fluorescence intensity over time (kinetic read).

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).

    • Plot the change in fluorescence against the log concentration of the test compound to generate a dose-response curve.

    • Determine the EC50 value (the concentration that elicits 50% of the maximal calcium response).

Visualization of Signaling Pathways and Workflows

Purinergic Receptor Signaling Pathways

The following diagrams illustrate the major signaling pathways activated by P1 and P2 purinergic receptors.

P1_Signaling cluster_A1_A3 A1 & A3 Receptors cluster_A2A_A2B A2A & A2B Receptors A1_A3 A1 / A3 Gi Gi/o A1_A3->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA (Inhibition) cAMP_decrease->PKA_inhibit Cellular_Response_Inhibit Cellular Response PKA_inhibit->Cellular_Response_Inhibit A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_activate PKA (Activation) cAMP_increase->PKA_activate Cellular_Response_Activate Cellular Response PKA_activate->Cellular_Response_Activate Adenosine Adenosine Adenosine->A1_A3 Adenosine->A2A_A2B

Caption: P1 (Adenosine) Receptor Signaling Pathways.

P2Y_Signaling cluster_Gq Gq-Coupled P2Y Receptors cluster_Gi Gi-Coupled P2Y Receptors P2Y_Gq P2Y1, P2Y2, P2Y4, P2Y6, P2Y11 Gq Gq/11 P2Y_Gq->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ [Ca2+]i IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq P2Y_Gi P2Y12, P2Y13, P2Y14 Gi Gi/o P2Y_Gi->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA (Inhibition) cAMP_decrease->PKA_inhibit Cellular_Response_Gi Cellular Response PKA_inhibit->Cellular_Response_Gi Nucleotides ATP, ADP, UTP, UDP Nucleotides->P2Y_Gq Nucleotides->P2Y_Gi

Caption: P2Y Receptor Signaling Pathways.

P2X_Signaling ATP ATP P2X_Receptor P2X Receptor (Ligand-gated ion channel) ATP->P2X_Receptor Ion_Influx Na+ and Ca2+ Influx P2X_Receptor->Ion_Influx opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response Ion_Influx->Cellular_Response Ca2+ signaling Depolarization->Cellular_Response

Caption: P2X Receptor Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols described above.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Add_to_Plate Add Reagents to 96-well Filter Plate Prepare_Reagents->Add_to_Plate Incubate Incubate to Reach Equilibrium Add_to_Plate->Incubate Filter_Wash Filter and Wash to Remove Unbound Ligand Incubate->Filter_Wash Count Scintillation Counting Filter_Wash->Count Analyze Data Analysis (IC50 and Ki Determination) Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

cAMP_Assay_Workflow Start Start Seed_Cells Seed Cells in a Multi-well Plate Start->Seed_Cells Stimulate_Cells Stimulate Cells with Test Compound (and Forskolin for Gi) Seed_Cells->Stimulate_Cells Lyse_Cells Lyse Cells Stimulate_Cells->Lyse_Cells Detect_cAMP Detect cAMP using Assay Kit Lyse_Cells->Detect_cAMP Analyze Data Analysis (EC50 or IC50 Determination) Detect_cAMP->Analyze End End Analyze->End

Caption: cAMP Functional Assay Workflow.

Calcium_Flux_Workflow Start Start Seed_Cells Seed Cells in a Multi-well Plate Start->Seed_Cells Load_Dye Load Cells with Calcium-sensitive Dye Seed_Cells->Load_Dye Measure_Baseline Measure Baseline Fluorescence Load_Dye->Measure_Baseline Add_Compound Add Test Compound Measure_Baseline->Add_Compound Measure_Fluorescence Measure Fluorescence Change (Kinetic Read) Add_Compound->Measure_Fluorescence Analyze Data Analysis (EC50 Determination) Measure_Fluorescence->Analyze End End Analyze->End

Caption: Calcium Flux Assay Workflow.

References

Application Notes and Protocols for High-Throughput Screening of AMPK Activators Using 5'-AMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1][2] As a heterotrimeric serine/threonine protein kinase, AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which can be triggered by various physiological and pathological stimuli such as exercise, starvation, and hypoxia.[3] Upon activation, AMPK phosphorylates a multitude of downstream targets, leading to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic, ATP-consuming processes.[4][5] This positions AMPK as a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.[2][6][7]

5'-Adenosine monophosphate (5'-AMP) is the canonical allosteric activator of AMPK.[8] It binds to the regulatory γ-subunit of the AMPK complex, inducing a conformational change that promotes phosphorylation of the catalytic α-subunit at Threonine-172 by upstream kinases like LKB1 and CaMKKβ.[4] This phosphorylation event leads to a substantial increase in AMPK kinase activity.[8] Furthermore, 5'-AMP binding allosterically activates the phosphorylated AMPK and protects it from dephosphorylation.[4][8][9][10]

High-throughput screening (HTS) is a powerful approach for identifying novel small-molecule activators of AMPK. These application notes provide a framework for designing and implementing HTS campaigns for the discovery of new AMPK activators, using 5'-AMP as a reference compound and key reagent.

AMPK Signaling Pathway

The activation of AMPK by 5'-AMP initiates a signaling cascade that modulates numerous downstream metabolic pathways to restore cellular energy balance.

AMPK_Pathway cluster_inputs Cellular Stress cluster_activation AMPK Activation cluster_downstream Downstream Effects Low Glucose Low Glucose High AMP/ATP Ratio High AMP/ATP Ratio Low Glucose->High AMP/ATP Ratio Hypoxia Hypoxia Hypoxia->High AMP/ATP Ratio Exercise Exercise Exercise->High AMP/ATP Ratio 5-AMP 5-AMP High AMP/ATP Ratio->5-AMP LKB1 LKB1 AMPK (inactive) AMPK (inactive) LKB1->AMPK (inactive) Phosphorylation (Thr172) CaMKKbeta CaMKKbeta CaMKKbeta->AMPK (inactive) Phosphorylation (Thr172) AMPK (active) AMPK (active) AMPK (inactive)->AMPK (active) ACC Phosphorylation (Inhibition) ACC Phosphorylation (Inhibition) AMPK (active)->ACC Phosphorylation (Inhibition) GLUT4 Translocation (Stimulation) GLUT4 Translocation (Stimulation) AMPK (active)->GLUT4 Translocation (Stimulation) mTORC1 Signaling (Inhibition) mTORC1 Signaling (Inhibition) AMPK (active)->mTORC1 Signaling (Inhibition) 5-AMP->AMPK (inactive) Allosteric Activation Fatty Acid Oxidation (Stimulation) Fatty Acid Oxidation (Stimulation) ACC Phosphorylation (Inhibition)->Fatty Acid Oxidation (Stimulation) Lipogenesis (Inhibition) Lipogenesis (Inhibition) ACC Phosphorylation (Inhibition)->Lipogenesis (Inhibition) Glucose Uptake (Stimulation) Glucose Uptake (Stimulation) GLUT4 Translocation (Stimulation)->Glucose Uptake (Stimulation) Protein Synthesis (Inhibition) Protein Synthesis (Inhibition) mTORC1 Signaling (Inhibition)->Protein Synthesis (Inhibition) Autophagy (Stimulation) Autophagy (Stimulation) mTORC1 Signaling (Inhibition)->Autophagy (Stimulation)

Caption: AMPK signaling cascade initiated by cellular stress and 5'-AMP.

High-Throughput Screening Workflow

A typical HTS campaign for identifying novel AMPK activators involves a primary biochemical screen followed by secondary cell-based and selectivity assays.

HTS_Workflow Compound Library Compound Library Primary HTS Primary HTS Compound Library->Primary HTS Biochemical Assay (e.g., ADP-Glo) Hit Identification Hit Identification Primary HTS->Hit Identification Active Compounds Dose-Response & Potency Dose-Response & Potency Hit Identification->Dose-Response & Potency EC50 Determination Secondary Assays (Cell-based) Secondary Assays (Cell-based) Dose-Response & Potency->Secondary Assays (Cell-based) Confirmed Hits Selectivity Profiling Selectivity Profiling Secondary Assays (Cell-based)->Selectivity Profiling Cell-Active Hits (e.g., pACC Western Blot, Glucose Uptake) Lead Optimization Lead Optimization Selectivity Profiling->Lead Optimization Selective Hits (Kinase Panel)

References

experimental setup for 5'-AMPS as a competitive inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An experimental setup to investigate 5'-Adenosine MonophosphateS (5'-AMPS) as a competitive inhibitor.

Application Notes and Protocols for Researchers

Introduction

Adenosine (B11128) 5'-monophosphate (5'-AMP) is a central molecule in cellular metabolism and signaling. Its analog, Adenosine 5'-phosphorothioate (this compound), in which a non-bridging oxygen atom in the phosphate (B84403) group is replaced by a sulfur atom, serves as a valuable tool for biochemical research.[1] Structurally similar to 5'-AMP, this compound can bind to the active site of enzymes that recognize 5'-AMP but is often resistant to enzymatic cleavage. This property makes it an effective competitive inhibitor for various enzymes, allowing researchers to probe enzyme mechanisms, validate drug targets, and study metabolic pathways.[1][2]

This document provides detailed protocols and application notes for studying this compound as a competitive inhibitor, focusing on key enzyme targets like Class C Acid Phosphatases (CCAPs) and AMP Deaminase (AMPD).

Mechanism of Action: Competitive Inhibition

Competitive inhibition occurs when an inhibitor molecule, similar in structure to the substrate, binds to the active site of an enzyme, preventing the actual substrate from binding.[3] The inhibition by this compound is a classic example of this mechanism. The inhibitory effect can be overcome by increasing the concentration of the substrate. The structural basis for inhibition by this compound involves not only altered electronics due to the sulfur substitution but also steric factors that force the inhibitor into a nonproductive binding conformation within the active site.[1]

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S Substrate Substrate (S) (e.g., 5'-AMP) Substrate->ES_Complex Product Product (P) ES_Complex->Product Catalysis Product->Enzyme Releases E Enzyme_I Enzyme (E) EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme_I->EI_Complex + I Inhibitor Inhibitor (I) (this compound) Inhibitor->EI_Complex No_Product No Reaction EI_Complex->No_Product

Diagram of competitive inhibition by this compound.

Application Note 1: Inhibition of Class C Acid Phosphatases (CCAPs)

Overview

Class C acid phosphatases (CCAPs) are a family of bacterial enzymes that exhibit nucleotidase activity and are involved in nucleotide metabolism.[1] Studies have shown that this compound is a potent, submicromolar competitive inhibitor of these enzymes, making it a useful tool for studying their function.[1]

Data Presentation: Inhibitory Potency of this compound

The inhibitory constant (Kᵢ) is a measure of an inhibitor's potency; a lower Kᵢ value indicates a more potent inhibitor.

Enzyme TargetKᵢ Value (μM)Source
Recombinant P4 (rP4) CCAP0.03[1]
Francisella tularensis CCAP (FtCCAP)0.3[1]
Type II 5'-nucleotidase (C. adamanteus)20[1]

Experimental Protocol: Determining Kᵢ of this compound for CCAPs

This protocol describes a colorimetric assay to measure the inhibition of CCAP activity by this compound using a synthetic substrate like p-nitrophenyl phosphate (pNPP), which releases a yellow product (p-nitrophenol) upon hydrolysis, detectable at 405 nm.

Materials and Reagents:

  • Purified CCAP enzyme

  • This compound (inhibitor)

  • p-Nitrophenyl phosphate (pNPP) (substrate)

  • Assay Buffer: e.g., 50 mM Sodium Acetate, pH 5.5

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the CCAP enzyme in Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Prepare a 10 mM stock solution of this compound in Assay Buffer. Create a serial dilution series (e.g., 0 to 100 μM).

    • Prepare a 50 mM stock solution of pNPP in Assay Buffer. Create a serial dilution series (e.g., 0.1x to 5x the known Kₘ of the enzyme for pNPP).

  • Set up the Assay Plate:

    • To each well of a 96-well plate, add:

      • 50 μL of Assay Buffer.

      • 10 μL of the desired this compound dilution (or buffer for control wells).

      • 20 μL of the CCAP enzyme solution.

    • Mix gently and pre-incubate the plate at the optimal temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Start the reaction by adding 20 μL of a pNPP substrate dilution to each well.

  • Monitor the Reaction:

    • Incubate the plate at 37°C for a fixed time (e.g., 15-30 minutes), ensuring the reaction remains in the initial velocity phase.

    • Stop the reaction by adding 100 μL of Stop Solution to each well.

  • Measure and Analyze Data:

    • Read the absorbance of each well at 405 nm using a microplate reader.

    • Subtract the absorbance of the no-enzyme blank from all readings.

    • Plot the reaction velocity (absorbance/time) against the substrate concentration for each inhibitor concentration.

    • Analyze the data using non-linear regression fitting to the competitive inhibition model or by using a Lineweaver-Burk plot to determine the Kᵢ value.

G prep 1. Prepare Reagents (Enzyme, this compound, Substrate) setup 2. Set up Plate Add Buffer, this compound, Enzyme prep->setup preincubate 3. Pre-incubate (15 min at 37°C) setup->preincubate start 4. Initiate Reaction Add Substrate (pNPP) preincubate->start incubate 5. Incubate (15-30 min at 37°C) start->incubate stop 6. Stop Reaction Add Stop Solution incubate->stop read 7. Read Absorbance (405 nm) stop->read analyze 8. Analyze Data Calculate Kᵢ read->analyze

Workflow for a CCAP inhibition assay.

Application Note 2: Probing Nucleotide Metabolism via AMP Deaminase (AMPD) Inhibition

Overview

AMP Deaminase (AMPD) is a key enzyme that catalyzes the deamination of AMP to Inosine 5'-monophosphate (IMP), playing a crucial role in maintaining the cellular energy charge.[4] AMPD competes with 5'-nucleotidases for the same substrate, AMP. Inhibiting AMPD with this compound can therefore redirect AMP metabolism. This can lead to an increase in intracellular AMP, which may activate AMP-activated protein kinase (AMPK), or an increase in adenosine production by 5'-nucleotidases.[4]

Signaling Pathway Implications

G AMP 5'-AMP (Substrate) AMPD AMP Deaminase (AMPD) AMP->AMPD Deamination NT5 5'-Nucleotidase AMP->NT5 Dephosphorylation AMPK AMPK Activation AMP->AMPK Allosteric Activation AMPS This compound (Inhibitor) AMPS->AMPD Inhibits IMP IMP + NH₃ AMPD->IMP Adenosine Adenosine NT5->Adenosine

Effect of this compound on AMP metabolic pathways.

Experimental Protocol: Coupled Assay for AMPD Inhibition

This protocol uses a coupled enzymatic reaction to continuously monitor AMPD activity. The production of IMP by AMPD is coupled to the IMP dehydrogenase (IMPDH) reaction, which reduces NAD⁺ to NADH. The increase in NADH is monitored by the change in absorbance at 340 nm.[5]

Materials and Reagents:

  • Cell or tissue lysate containing AMPD activity

  • This compound (inhibitor)

  • 5'-AMP (substrate)

  • Assay Buffer: e.g., 60 mM Imidazole-HCl, 120 mM KCl, pH 6.5

  • Coupled Enzyme Mix:

  • 96-well UV-transparent microplate

  • Spectrophotometer or plate reader capable of reading at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare cell/tissue lysates on ice. Determine total protein concentration for normalization.

    • Prepare a stock solution of this compound and create a serial dilution series.

    • Prepare a stock solution of 5'-AMP.

    • Prepare the Coupled Enzyme Mix in Assay Buffer containing a saturating concentration of NAD⁺ and an excess of IMPDH.

  • Set up the Assay Plate:

    • In a UV-transparent 96-well plate, add the following to each well for a final volume of 200 µL:

      • 140 µL of Coupled Enzyme Mix.

      • 20 µL of the this compound dilution (or buffer for control).

      • 20 µL of cell/tissue lysate.

    • Mix and pre-incubate at 37°C for 5-10 minutes.

  • Initiate and Monitor the Reaction:

    • Set the plate reader to kinetically measure absorbance at 340 nm at 37°C, taking readings every 30-60 seconds.

    • Initiate the reaction by adding 20 µL of the 5'-AMP substrate solution to all wells.

    • Immediately begin kinetic measurements for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve (mOD/min).

    • Determine the specific activity (nmol/min/mg protein) using the extinction coefficient for NADH (6220 M⁻¹cm⁻¹).

    • Plot the percent inhibition versus the concentration of this compound.

    • Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the AMPD activity.

This protocol allows for the characterization of this compound as an inhibitor of AMPD and can be adapted to screen for other potential inhibitors or to study the regulation of the AMPD pathway in various biological samples.

References

Application Notes and Protocols: The Role of 5'-AMP in Inducing a Hypometabolic State in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Adenosine monophosphate (5'-AMP) has been demonstrated to induce a reversible, deep hypometabolic state in non-hibernating mammals, such as mice.[1][2][3] This phenomenon, termed AMP-induced hypometabolism (AIHM), is characterized by a significant and rapid decrease in metabolic rate and core body temperature.[1][4] The ability to safely and temporarily reduce metabolic demand has significant therapeutic potential, particularly in contexts of ischemia-reperfusion injury, trauma, and organ preservation. These application notes provide a comprehensive overview of the mechanisms, protocols, and key quantitative data associated with 5'-AMP-induced hypometabolism in animal models.

Mechanism of Action

The induction of a hypometabolic state by 5'-AMP is a multi-faceted process primarily initiated by its effects on erythrocytes, leading to reduced oxygen delivery to tissues, and the activation of the master metabolic regulator, 5'-AMP-activated protein kinase (AMPK).

Upon administration, exogenous 5'-AMP is taken up by erythrocytes.[2][5] This influx alters the intracellular adenylate equilibrium, leading to a decrease in ATP levels and a subsequent reduction in the rate of glycolysis.[6] A key consequence of slowed glycolysis in red blood cells is the accumulation of 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), a potent allosteric inhibitor of hemoglobin's affinity for oxygen.[2][5] The increased levels of 2,3-BPG promote the release of oxygen from hemoglobin in the peripheral tissues, paradoxically leading to a state of reduced oxygen transport capacity of the blood, which is thought to be a primary trigger for the hypometabolic state.[2]

Concurrently, the increase in the cellular AMP/ATP ratio leads to the activation of AMPK.[7][8][9] AMPK is a critical energy sensor that, once activated, orchestrates a metabolic shift to conserve energy.[8][9][10] It achieves this by downregulating anabolic pathways that consume ATP, such as protein and lipid synthesis, and upregulating catabolic pathways that generate ATP, such as fatty acid oxidation and glycolysis (in most tissues).[8][9] In the context of 5'-AMP-induced hypometabolism, AMPK activation contributes to the overall suppression of metabolic activity.

Signaling Pathways

Hypometabolism_Signaling cluster_0 Exogenous Administration cluster_1 Erythrocyte cluster_2 Systemic Effects 5_AMP 5'-AMP Erythrocyte_Uptake Erythrocyte Uptake 5_AMP->Erythrocyte_Uptake Adenylate_Equilibrium Altered Adenylate Equilibrium Erythrocyte_Uptake->Adenylate_Equilibrium Glycolysis_Slowed Glycolysis Slowed Adenylate_Equilibrium->Glycolysis_Slowed 2_3_BPG Increased 2,3-BPG Glycolysis_Slowed->2_3_BPG Hb_O2_Affinity Decreased Hemoglobin-O2 Affinity 2_3_BPG->Hb_O2_Affinity O2_Transport Reduced O2 Transport Hb_O2_Affinity->O2_Transport Hypometabolism Hypometabolic State O2_Transport->Hypometabolism

AMPK_Activation_Pathway Cellular_Stress Cellular Stress (e.g., increased 5'-AMP) AMP_ATP_Ratio Increased AMP/ATP Ratio Cellular_Stress->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Anabolic_Pathways Anabolic Pathways (Protein & Lipid Synthesis) AMPK->Anabolic_Pathways - Catabolic_Pathways Catabolic Pathways (Fatty Acid Oxidation) AMPK->Catabolic_Pathways + Energy_Conservation Energy Conservation Anabolic_Pathways->Energy_Conservation Catabolic_Pathways->Energy_Conservation

Quantitative Data Summary

The following tables summarize key quantitative data from studies on 5'-AMP-induced hypometabolism in mice.

Table 1: Physiological Parameters During 5'-AMP-Induced Hypometabolism in Mice

ParameterEuthermic (Control)Deep HypometabolismReference
Core Body Temperature (°C)~37~16-17 (at 15°C ambient)[1][11]
Oxygen Consumption (VO2)5000-7000 ml/kg/h<1500 ml/kg/h (Phase I)[11][12]
Metabolic Rate Reduction->90%[1]
Duration of Hypometabolism-4-9 hours[1][11]

Table 2: Metabolite Changes in Plasma During 5'-AMP-Induced Hypometabolism

MetaboliteFold Change (Hypometabolism vs. Euthermia)Reference
Allantoin>15[1]
HypoxanthineSignificantly Elevated[1]
UrateSignificantly Elevated[1]
2,3-BisphosphoglycerateIncreased[2]
GlucoseIncreased[5]
LactateDecreased[5]

Experimental Protocols

Protocol 1: Induction of Hypometabolism in Mice with 5'-AMP

Materials:

  • 5'-Adenosine monophosphate (Sigma-Aldrich, Cat. No. A1752 or equivalent)

  • Phosphate-buffered saline (PBS), sterile

  • Experimental animals: C57BL/6 mice (female, 9-11 weeks old)[1]

  • Environmental chamber with temperature control

  • Rectal probe or telemetry system for monitoring core body temperature

  • Metabolic cages for measuring oxygen consumption (VO2) and carbon dioxide production (VCO2)

Procedure:

  • Animal Acclimation: House mice in a standard animal facility with a 12-hour light/dark cycle and an ambient temperature of 23-25°C.[1] Allow for an acclimation period of at least one week before experimentation.

  • Preparation of 5'-AMP Solution: On the day of the experiment, prepare a fresh solution of 5'-AMP by dissolving it in sterile PBS. The final concentration should be calculated to deliver a dose of 0.5 mg/g of body weight in a reasonable injection volume (e.g., 100-200 µL).[1]

  • Experimental Setup: Place the mice in individual metabolic cages within an environmental chamber set to 15°C.[1][11] Allow the animals to acclimate to the new environment for at least 30 minutes before the injection.

  • Induction of Hypometabolism: Administer the freshly prepared 5'-AMP solution via intraperitoneal (IP) injection at a dosage of 0.5 mg/g of body weight.[1] For control animals, inject an equivalent volume of sterile PBS.

  • Monitoring:

    • Continuously monitor core body temperature using a rectal probe or telemetry system.

    • Continuously measure VO2 and VCO2 using the metabolic cages.

    • Observe the animals for the onset of deep hypometabolism, which typically occurs around 90 minutes post-injection and is characterized by a lack of movement and a significant drop in body temperature.[1]

  • Arousal: Arousal from the hypometabolic state is spontaneous and is marked by the animal regaining the ability to right itself when placed on its back.[1]

  • Data Collection: Record all physiological data throughout the experiment, from baseline euthermia through deep hypometabolism and subsequent arousal.

Experimental_Workflow_Induction Acclimation Animal Acclimation (1 week, 23-25°C) Setup Transfer to Metabolic Cages (15°C) Acclimation->Setup Injection IP Injection (0.5 mg/g 5'-AMP or PBS) Setup->Injection Monitoring Continuous Monitoring (Body Temp, VO2, VCO2) Injection->Monitoring Hypometabolism Deep Hypometabolism (~90 min post-injection) Monitoring->Hypometabolism Arousal Spontaneous Arousal Hypometabolism->Arousal

Protocol 2: Metabolomics Analysis of Tissues from 5'-AMP Treated Mice

Materials:

  • Mice undergoing the 5'-AMP-induced hypometabolism protocol (Protocol 1)

  • EDTA as an anticoagulant (4.5 mM)[1]

  • Centrifuge

  • Liquid nitrogen

  • -80°C freezer

  • Equipment for metabolomics analysis (LC-MS, GC-MS)

Procedure:

  • Sample Collection Stages: Collect tissue samples at distinct stages of the experiment:

    • Euthermic control (CTRL): Untreated mice.

    • Deep AIHM (D-AIHM): Mice in a deep hypometabolic state.

    • Arousal-AIHM (A-AIHM): Mice during the arousal phase.

    • Recovered AIHM (R-AIHM): Mice that have fully returned to euthermia.[1]

  • Blood Collection and Processing:

    • Collect blood via cardiac puncture into tubes containing EDTA.

    • Centrifuge the blood samples at 1000 x g for 15 minutes to separate plasma from cells.[1]

    • Immediately freeze the plasma samples in liquid nitrogen and store at -80°C.[1]

  • Tissue Collection:

    • Euthanize the mice at the designated experimental stages.

    • Rapidly dissect the tissues of interest (e.g., liver, brain).

    • Immediately snap-freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.[1]

  • Metabolite Extraction and Analysis:

    • Perform metabolite extraction from plasma and tissue samples using a methanol-based extraction method.[1]

    • Analyze the low molecular weight fractions using a combination of liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for non-targeted metabolomics profiling.[1]

    • Identify and relatively quantify metabolites by comparing spectral data to metabolomics libraries.[1]

Metabolomics_Workflow Animal_Groups Experimental Groups (CTRL, D-AIHM, A-AIHM, R-AIHM) Sample_Collection Tissue & Blood Collection Animal_Groups->Sample_Collection Sample_Processing Plasma Separation & Snap-Freezing Sample_Collection->Sample_Processing Metabolite_Extraction Metabolite Extraction (Methanol-based) Sample_Processing->Metabolite_Extraction Analysis LC-MS & GC-MS Analysis Metabolite_Extraction->Analysis Data_Processing Data Processing & Metabolite Identification Analysis->Data_Processing

Conclusion

The induction of a hypometabolic state using 5'-AMP in animal models provides a valuable tool for studying the physiological and biochemical underpinnings of metabolic suppression. The protocols and data presented here offer a foundation for researchers to explore the therapeutic potential of this phenomenon. Further investigation into the intricate signaling pathways and the long-term effects of 5'-AMP-induced hypometabolism will be crucial for its translation into clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Preventing 5'-AMPS Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the prevention of 5'-Adenosine Monophosphate (5'-AMP) degradation during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 5'-AMP degradation during sample preparation?

A1: The primary causes of 5'-AMP degradation are enzymatic activity and chemical instability. Endogenous enzymes such as phosphatases, nucleotidases (e.g., CD73), and AMP deaminase rapidly metabolize 5'-AMP upon cell lysis.[1] Chemical factors including non-optimal pH and elevated temperatures can also contribute to the degradation of 5'-AMP. Repeated freeze-thaw cycles are detrimental to sample integrity and can lead to degradation.

Q2: What is the optimal temperature for storing samples to prevent 5'-AMP degradation?

A2: For long-term stability, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[1] For short-term storage of solutions, refrigeration at 4°C is significantly better than room temperature. Studies have shown that 5'-AMP solutions stored at 4°C are stable for at least 25 weeks, whereas significant degradation occurs within days at room temperature (20-25°C).[2]

Q3: How can I inactivate the enzymes that degrade 5'-AMP?

A3: Enzymatic activity can be minimized by working quickly on ice and by adding a cocktail of phosphatase and nucleotidase inhibitors to your lysis and homogenization buffers.[1] It is crucial to add these inhibitors at the very beginning of your sample preparation workflow.

Q4: Should I use a standard nucleic acid extraction kit to isolate 5'-AMP?

A4: While some components of nucleic acid extraction kits, like lysis buffers with chaotropic agents, can help inactivate nucleases, these kits are not specifically designed for the efficient recovery of small molecules like 5'-AMP. It is recommended to use a protocol optimized for small nucleotide or metabolite extraction to ensure higher yields and purity.[1]

Q5: How many times can I freeze and thaw my samples?

A5: It is strongly recommended to minimize freeze-thaw cycles. Ideally, samples should be aliquoted into single-use volumes before freezing to avoid the need for repeated thawing of the entire sample. Each freeze-thaw cycle can contribute to the degradation of 5'-AMP and other sensitive molecules.

Troubleshooting Guides

Problem: Low or No Detectable 5'-AMP
Possible Cause Recommended Solution
Enzymatic Degradation Ensure tissue is kept frozen during initial disruption. Use ice-cold homogenization buffer containing a freshly prepared phosphatase and nucleotidase inhibitor cocktail. Work quickly and keep samples on ice at all times.[1]
Inefficient Extraction Optimize cell lysis by using appropriate homogenization methods like bead beating or sonication. Ensure the ratio of tissue to extraction buffer is optimal. Consider using a combination of organic solvents (e.g., chloroform) and acidic conditions to precipitate proteins and lipids while retaining small nucleotides in the aqueous phase.[1]
Degradation During Storage Store aqueous extracts at -80°C. Aliquot samples to avoid repeated freeze-thaw cycles.[1]
Suboptimal pH of Buffer Ensure the pH of your extraction and storage buffers is within a stable range for 5'-AMP, typically slightly acidic to neutral.
Problem: High Variability Between Replicate Samples
Possible Cause Recommended Solution
Inconsistent Sample Handling Standardize all sample handling procedures. Ensure uniform timing for each step of the extraction process across all samples.
Incomplete Homogenization Ensure complete and consistent homogenization for all samples. Visually inspect for any remaining tissue fragments.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of inhibitor cocktails or standards.
Partial Thawing During Handling Keep samples on dry ice or in a pre-chilled rack during processing to prevent partial thawing.

Quantitative Data Summary

Table 1: Stability of 5'-AMP Solutions at Different Temperatures

ConcentrationStorage TemperatureObservation
0.03 mg/mLRoom Temperature (20-25°C)>10% degradation by day 9; >75% degradation by day 14.[2]
400 mg/mLRoom Temperature (20-25°C)Stable for the first 10 days, followed by decomposition.[2]
0.03 mg/mL & 400 mg/mLRefrigerated (4°C)No significant degradation observed for at least 25 weeks.[2]

Experimental Protocols

Protocol 1: Extraction of 5'-AMP from Mammalian Tissue

Materials:

  • Frozen tissue sample

  • Ice-cold Homogenization Buffer (e.g., 80% methanol)

  • Phosphatase and Nucleotidase Inhibitor Cocktail (e.g., a commercial cocktail containing sodium fluoride, sodium pyrophosphate, β-glycerophosphate, and sodium orthovanadate)

  • Pre-chilled chloroform (B151607)

  • Bead beater or sonicator

  • Pre-chilled microcentrifuge tubes

  • Centrifuge capable of 16,000 x g and 4°C

Procedure:

  • Keep the tissue sample on dry ice until ready for homogenization.

  • In a pre-chilled 2 mL microcentrifuge tube, add the frozen tissue.

  • Add 600 µL of ice-cold Homogenization Buffer containing the freshly prepared enzyme inhibitor cocktail (at the manufacturer's recommended concentration).

  • Immediately homogenize the tissue using a bead beater or a sonicator. Keep the sample on ice during and after homogenization.

  • Add 400 µL of pre-chilled chloroform to the homogenate.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Carefully collect the upper aqueous phase, which contains the 5'-AMP, and transfer it to a new pre-chilled tube.

  • Store the extract at -80°C until analysis.

Visualizations

5'-AMP Degradation and Prevention Workflow cluster_sample_collection Sample Collection & Freezing cluster_extraction Extraction cluster_analysis Analysis cluster_degradation_pathways Degradation Pathways (to be inhibited) Sample Tissue/Cell Sample FlashFreeze Flash Freeze (Liquid Nitrogen) Sample->FlashFreeze Store Store at -80°C FlashFreeze->Store Homogenize Homogenize on Ice + Inhibitor Cocktail Store->Homogenize PhaseSeparation Phase Separation (e.g., Chloroform) Homogenize->PhaseSeparation AqueousPhase Collect Aqueous Phase PhaseSeparation->AqueousPhase LCMS LC-MS/MS Analysis AqueousPhase->LCMS AMP 5'-AMP Phosphatases Phosphatases/ Nucleotidases AMP->Phosphatases AMPD AMP Deaminase AMP->AMPD Adenosine Adenosine Phosphatases->Adenosine IMP IMP AMPD->IMP

Caption: Workflow for preventing 5'-AMP degradation during sample preparation.

AMPK Signaling Pathway Activation cluster_stress Cellular Stress cluster_energy_status Energy Status cluster_activation AMPK Activation cluster_downstream Downstream Effects LowGlucose Low Glucose ATP_decrease ATP Decrease LowGlucose->ATP_decrease Hypoxia Hypoxia Hypoxia->ATP_decrease Ischemia Ischemia Ischemia->ATP_decrease AMP_increase 5'-AMP Increase ATP_decrease->AMP_increase AMPK AMPK AMP_increase->AMPK Catabolism ATP-Generating Catabolic Pathways (e.g., Fatty Acid Oxidation, Autophagy) AMPK->Catabolism activates Anabolism ATP-Consuming Anabolic Pathways (e.g., Protein Synthesis, Gluconeogenesis) AMPK->Anabolism inhibits LKB1 LKB1 LKB1->AMPK phosphorylates CAMKK2 CaMKKβ CAMKK2->AMPK phosphorylates

Caption: Simplified overview of the 5'-AMP-activated protein kinase (AMPK) signaling pathway.

Troubleshooting Logic for Low 5'-AMP Recovery Start Start: Low 5'-AMP Recovery Check_Enzymatic_Degradation Were samples kept on ice and processed quickly with inhibitors? Start->Check_Enzymatic_Degradation Check_Storage Were samples flash-frozen and stored at -80°C? Check_Enzymatic_Degradation->Check_Storage Yes Solution_Enzymes Solution: Improve temperature control and use fresh inhibitor cocktails. Check_Enzymatic_Degradation->Solution_Enzymes No Check_Extraction Was the extraction protocol optimized for small molecules? Check_Storage->Check_Extraction Yes Solution_Storage Solution: Implement proper flash-freezing and storage protocols. Aliquot samples. Check_Storage->Solution_Storage No Solution_Extraction Solution: Optimize homogenization and use appropriate phase separation techniques. Check_Extraction->Solution_Extraction No End Re-run Experiment Check_Extraction->End Yes Solution_Enzymes->End Solution_Storage->End Solution_Extraction->End

Caption: A logical workflow for troubleshooting low recovery of 5'-AMP.

References

Technical Support Center: Troubleshooting Inconsistent AMPK Activation with 5'-AMPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in AMP-activated protein kinase (AMPK) activation when using the activator 5'-adenosine monophosphate (5'-AMPS).

Frequently Asked Questions (FAQs)

Q1: We are observing variable or no activation of AMPK (measured by phosphorylation of AMPKα at Thr172) after treating our cells with this compound. What are the potential causes?

Inconsistent AMPK activation can stem from several factors, ranging from reagent stability to cell culture conditions and western blotting technique. Key areas to investigate include the stability of your this compound solution, the health and state of your cells (including passage number and confluence), and the specifics of your protein extraction and western blotting protocol.

Q2: How stable is this compound in cell culture medium?

The stability of this compound in cell culture medium can be influenced by factors such as pH, temperature, and enzymatic degradation by phosphatases present in the serum or released by cells. While specific half-life data in various media is not extensively published, it is crucial to prepare fresh this compound solutions for each experiment to minimize variability from compound degradation. For long-term storage, it is advisable to store this compound as a powder at -20°C or as a concentrated stock solution in a suitable solvent (e.g., water or DMSO) at -80°C. Avoid multiple freeze-thaw cycles.

Q3: Can cell passage number and confluence affect AMPK activation?

Yes, both cell passage number and confluence can significantly impact experimental outcomes.[1][2]

  • Passage Number: High passage numbers can lead to altered cellular morphology, growth rates, protein expression, and overall metabolic state, which can affect the responsiveness of the AMPK signaling pathway.[1][2] It is recommended to use cells within a consistent and relatively low passage number range for a series of experiments.

  • Confluence: Cell density can influence signaling pathways.[3] Cells that are too sparse or overly confluent may respond differently to stimuli. It is best practice to seed cells at a consistent density and treat them at a consistent level of confluence (e.g., 70-80%) to ensure reproducibility.

Q4: We are having trouble with our phospho-AMPK (p-AMPK) western blots, including weak signal or high background. What can we do?

Western blotting for phosphorylated proteins can be challenging. Here are some common troubleshooting tips:

  • Weak or No Signal:

    • Increase the amount of protein loaded onto the gel.[4]

    • Optimize the primary antibody concentration; you may need to increase it.[4]

    • Ensure you are using a high-sensitivity ECL substrate.

    • Include a positive control, such as lysates from cells treated with a known AMPK activator like AICAR or metformin, to validate your antibody and protocol.[5]

  • High Background:

    • Optimize the blocking step. For phospho-specific antibodies, using 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins (like casein) that can cause non-specific binding.[6]

    • Ensure adequate washing steps to remove unbound antibodies.[6][7]

    • Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and background.[7]

Troubleshooting Guides

Table 1: Troubleshooting Inconsistent p-AMPK Signal After this compound Treatment
Observation Potential Cause Recommended Solution
No p-AMPK signal in treated or untreated cells Inactive primary antibodyValidate the antibody with a positive control lysate known to have high p-AMPK levels.
Insufficient protein loadedIncrease the amount of protein loaded per well (20-40 µg is a common range).
Ineffective this compoundPrepare a fresh solution of this compound for each experiment. Verify the compound's integrity.
Suboptimal western blot conditionsOptimize antibody concentrations, incubation times, and use a high-sensitivity ECL substrate.
Weak p-AMPK signal in treated cells Sub-optimal this compound concentration or incubation timePerform a dose-response and time-course experiment to determine the optimal conditions for your cell type.
Low abundance of target proteinConsider using an AMPK activator known to produce a robust response, like AICAR, as a positive control.[8]
High phosphatase activity in lysateEnsure that phosphatase inhibitors are included in your lysis buffer and that samples are kept cold.
Inconsistent p-AMPK signal between experiments Variability in cell culture conditionsStandardize cell passage number, seeding density, and confluence at the time of treatment.[1]
Degradation of this compound stock solutionAliquot your this compound stock solution to avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Inconsistent protein quantificationUse a reliable protein quantification assay and ensure equal loading of protein for all samples.
High background on western blot Non-specific antibody bindingUse 5% BSA in TBST for blocking and antibody dilutions instead of milk for phospho-antibodies.[6]
Inadequate washingIncrease the number and duration of washes with TBST.[7]
Antibody concentration too highReduce the concentration of the primary and/or secondary antibody.[7]

Experimental Protocols

Protocol 1: AMPK Activation Assay in Cultured Cells
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluence on the day of the experiment.

  • This compound Preparation: Immediately before use, prepare a fresh solution of this compound in your cell culture medium at the desired final concentration. It is advisable to perform a dose-response curve (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM) to determine the optimal concentration for your cell line.

  • Cell Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle-only control. Incubate for the desired time (a time-course of 15, 30, 60, and 120 minutes is a good starting point).

  • Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

Protocol 2: Western Blotting for p-AMPKα (Thr172) and Total AMPKα
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AMPKα (Thr172) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.

  • Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total AMPKα.

Visualizations

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Core Activation cluster_downstream Downstream Effects 5_AMPS This compound AMPK AMPK (inactive) 5_AMPS->AMPK Allosteric Activation Energy_Stress Energy Stress (e.g., ↑ AMP/ATP ratio) Energy_Stress->AMPK ↑ AMP binding p_AMPK p-AMPK (active) (Thr172) AMPK->p_AMPK Phosphorylation by Upstream Kinases (e.g., LKB1) Catabolism ↑ Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) p_AMPK->Catabolism Activates Anabolism ↓ Anabolism (e.g., Protein Synthesis, Lipid Synthesis) p_AMPK->Anabolism Inhibits

Caption: Simplified AMPK signaling pathway activated by this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_reagent Reagent & Compound Check cluster_cell Cell Culture Variables cluster_protocol Experimental Protocol Review cluster_solution Resolution Start Inconsistent AMPK Activation with this compound Check_AMPS Prepare fresh this compound solution? Aliquot stock? Start->Check_AMPS Check_AMPS->Start If no, correct and re-run Check_Cells Consistent passage number? Consistent confluence? Check_AMPS->Check_Cells If yes Check_Cells->Start If no, correct and re-run Check_Lysis Lysis buffer contains phosphatase inhibitors? Check_Cells->Check_Lysis If yes Check_Lysis->Start If no, correct and re-run Check_WB Western Blot optimization needed? (Antibodies, Blocking, ECL) Check_Lysis->Check_WB If yes Check_WB->Start If no, optimize and re-run Resolved Consistent Results Check_WB->Resolved If optimized Experimental_Workflow Seed_Cells 1. Seed Cells Prepare_AMPS 2. Prepare Fresh This compound Solution Seed_Cells->Prepare_AMPS Treat_Cells 3. Treat Cells (Include Vehicle Control) Prepare_AMPS->Treat_Cells Lyse_Cells 4. Cell Lysis (with inhibitors) Treat_Cells->Lyse_Cells Quantify_Protein 5. Protein Quantification Lyse_Cells->Quantify_Protein Western_Blot 6. Western Blot for p-AMPK & Total AMPK Quantify_Protein->Western_Blot Analyze_Data 7. Data Analysis Western_Blot->Analyze_Data

References

Technical Support Center: Optimizing 5'-AMPS Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 5'-Adenosine monophosphate (5'-AMPS) concentration to achieve maximal cell response in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cells?

A1: 5'-Adenosine monophosphate (this compound) is a central molecule in cellular energy homeostasis. Its primary role is to act as a signaling molecule that indicates a low cellular energy state. The main target of this compound is the 5'-AMP-activated protein kinase (AMPK), a crucial enzyme that acts as a metabolic master switch.[1][2][3]

Q2: How does this compound activate AMP-activated protein kinase (AMPK)?

A2: this compound activates AMPK through a tripartite mechanism:

  • Allosteric Activation: Direct binding of this compound to the γ-subunit of AMPK causes a conformational change that allosterically activates the kinase.[4]

  • Promotion of Phosphorylation: The binding of this compound makes AMPK a better substrate for upstream kinases, such as LKB1 and CaMKKβ, which phosphorylate a key threonine residue (Thr172) in the activation loop of the AMPK α-subunit, leading to a significant increase in its activity.[4]

  • Inhibition of Dephosphorylation: this compound binding also protects the activated, phosphorylated AMPK from being dephosphorylated and inactivated by protein phosphatases.[4][5]

Q3: What are the downstream effects of AMPK activation by this compound?

A3: Once activated, AMPK works to restore cellular energy balance by:

  • Stimulating catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation.[1]

  • Inhibiting anabolic pathways that consume ATP, such as protein synthesis, lipogenesis, and cholesterol synthesis.[1][4]

Q4: What is a typical starting concentration range for this compound in cell culture experiments?

A4: The optimal concentration of this compound is highly dependent on the cell type, experimental conditions, and the specific response being measured. A common starting point for in vitro studies is to perform a dose-response experiment with a broad range of concentrations, typically from the low micromolar (µM) to the low millimolar (mM) range. Based on related compounds and general practice, a range of 1 µM to 2 mM is a reasonable starting point for investigation.[6]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration.

Problem Potential Causes Recommended Solutions
No observable cellular response 1. This compound concentration is too low. 2. Insufficient incubation time. 3. The specific cell type is not responsive to this compound. 4. Degradation of this compound in the culture medium. 5. High basal AMPK activity. 1. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 5 mM).2. Increase the incubation time; some responses, like changes in gene expression, may take longer to manifest.3. Verify the expression of AMPK subunits in your cell model via Western blot or qPCR.4. Prepare fresh this compound solutions for each experiment. Consider the stability of this compound in your specific culture medium over time.5. Measure basal AMPK phosphorylation (p-AMPK/total AMPK) to ensure a window for activation.
High levels of cell death or cytotoxicity 1. This compound concentration is too high. 2. Contamination of the cell culture. 3. Suboptimal cell culture conditions. 4. Off-target effects at high concentrations. 1. Reduce the this compound concentration. Perform a cell viability assay (e.g., MTT, LDH, or Trypan Blue exclusion) across a range of concentrations to determine the cytotoxic threshold.2. Ensure aseptic techniques are followed and test for mycoplasma contamination.3. Maintain optimal cell culture conditions (pH, CO₂, humidity, and cell density).[7]4. Consider that very high concentrations of any nucleotide can have non-specific effects on cellular metabolism.
Inconsistent or variable results between experiments 1. Inconsistent this compound solution preparation. 2. Variability in cell culture health and density. 3. Inconsistent incubation times or experimental conditions. 4. Cell passage number. 1. Prepare a high-concentration stock solution of this compound, aliquot, and store at -20°C or -80°C to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.2. Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment.3. Standardize all experimental parameters, including incubation times, media changes, and assay procedures.4. Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Experiment

This protocol outlines the steps to determine the effective concentration range of this compound for a specific cell type and response.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound powder

  • Sterile, nuclease-free water or appropriate buffer for dissolving this compound

  • Multi-well plates (e.g., 96-well for viability assays, 6-well for protein analysis)

  • Assay-specific reagents (e.g., MTT reagent, lysis buffer for Western blot)

Procedure:

  • Cell Seeding:

    • Seed your cells in multi-well plates at a density that will allow for growth during the experiment without reaching over-confluence. The optimal seeding density should be determined empirically for your cell line.[8]

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a sterile solvent (e.g., sterile water or PBS). Ensure it is fully dissolved.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Treatment of Cells:

    • On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A suggested starting range is 0 µM (vehicle control), 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, and 2 mM.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the cells for a predetermined duration. The incubation time will depend on the endpoint being measured. For signaling events like protein phosphorylation, a shorter incubation (e.g., 30 minutes to 4 hours) may be sufficient. For changes in cell viability or gene expression, a longer incubation (e.g., 24 to 72 hours) may be necessary.

  • Assessment of Cellular Response:

    • At the end of the incubation period, assess the cellular response using an appropriate assay. This could include:

      • Western Blotting: To measure the phosphorylation of AMPK and its downstream targets (e.g., ACC).

      • Cell Viability Assays: (e.g., MTT, MTS, or CellTiter-Glo®) to assess cytotoxicity.

      • Gene Expression Analysis: (e.g., qRT-PCR) to measure changes in the transcription of target genes.

      • Metabolic Assays: To measure changes in glucose uptake or fatty acid oxidation.

  • Data Analysis:

    • Plot the cellular response as a function of the this compound concentration. This will generate a dose-response curve from which you can determine key parameters such as the EC50 (half-maximal effective concentration).[9]

Protocol 2: Western Blot for AMPK Activation

This protocol describes how to measure the activation of AMPK by assessing its phosphorylation status.

Procedure:

  • Cell Lysis:

    • After treating the cells with this compound as described in Protocol 1, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPKα Thr172) overnight at 4°C.

    • Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • To normalize the data, strip the membrane and re-probe with an antibody for total AMPKα.

  • Analysis:

    • Quantify the band intensities and express the results as the ratio of p-AMPKα to total AMPKα.

Visualizations

G cluster_0 Cellular Stress cluster_1 AMPK Activation Cascade cluster_2 Downstream Effects Low Energy State Low Energy State 5_AMPS This compound Low Energy State->5_AMPS Increases AMPK AMPK 5_AMPS->AMPK Allosteric Activation Upstream_Kinases Upstream Kinases (LKB1, CaMKKβ) 5_AMPS->Upstream_Kinases Promotes Phosphatases Phosphatases 5_AMPS->Phosphatases Inhibits p_AMPK p-AMPK (Active) AMPK->p_AMPK p_AMPK->Phosphatases Dephosphorylation Catabolic_Pathways Catabolic Pathways (e.g., Glucose Uptake, Fatty Acid Oxidation) p_AMPK->Catabolic_Pathways Activates Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis, Lipogenesis) p_AMPK->Anabolic_Pathways Inhibits Upstream_Kinases->AMPK Phosphorylation ATP_Production ATP Production Catabolic_Pathways->ATP_Production ATP_Consumption ATP Consumption Anabolic_Pathways->ATP_Consumption

Caption: this compound signaling pathway leading to AMPK activation.

G Start Start Cell_Seeding Seed Cells in Multi-well Plates Start->Cell_Seeding Prepare_Stock Prepare & Aliquot this compound Stock Solution Cell_Seeding->Prepare_Stock Dose_Response_Setup Prepare Serial Dilutions of this compound (e.g., 1 µM - 2 mM) Prepare_Stock->Dose_Response_Setup Treat_Cells Treat Cells with this compound Dilutions Dose_Response_Setup->Treat_Cells Incubate Incubate for a Predetermined Time Treat_Cells->Incubate Assess_Response Assess Cellular Response (e.g., Western Blot, Viability Assay) Incubate->Assess_Response Analyze_Data Analyze Data and Plot Dose-Response Curve Assess_Response->Analyze_Data Determine_Optimal_Conc Determine Optimal Concentration (e.g., EC50) Analyze_Data->Determine_Optimal_Conc End End Determine_Optimal_Conc->End

Caption: Experimental workflow for optimizing this compound concentration.

G Start Inconsistent Results? Check_Reagent Check this compound Solution Preparation (Fresh, Aliquoted Stock) Start->Check_Reagent Yes Check_Cells Assess Cell Health and Density (Consistent Seeding, Log Phase) Check_Reagent->Check_Cells Check_Protocol Standardize Experimental Protocol (Incubation Time, Reagent Volumes) Check_Cells->Check_Protocol Check_Passage Verify Cell Passage Number (Use a Consistent, Low Range) Check_Protocol->Check_Passage Re-run_Experiment Re-run Experiment with Controls Check_Passage->Re-run_Experiment Problem_Solved Problem Solved Re-run_Experiment->Problem_Solved

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: 5'-AMP Hydrolysis in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of 5'-adenosine monophosphate (5'-AMP) in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is 5'-AMP hydrolysis and why is it a problem in my enzymatic assay?

A1: 5'-AMP hydrolysis is the enzymatic degradation of 5'-AMP into adenosine (B11128) and inorganic phosphate (B84403). This reaction is primarily catalyzed by endogenous phosphatases, such as alkaline phosphatases and 5'-nucleotidases, which may be present in your sample (e.g., cell or tissue lysates). This degradation can be a significant issue if 5'-AMP is a product, substrate, or a critical regulator in your assay. The unwanted hydrolysis can lead to an underestimation of enzyme activity, inaccurate kinetic measurements, and misleading results in drug screening campaigns.

Q2: Which enzymes are the main culprits for 5'-AMP hydrolysis in biological samples?

A2: The primary enzymes responsible for 5'-AMP hydrolysis in biological samples are:

  • Alkaline Phosphatases (ALPs): These are a group of enzymes that are most active at an alkaline pH and non-specifically hydrolyze phosphate esters.

  • 5'-Nucleotidases (e.g., CD73): These enzymes specifically hydrolyze 5'-nucleotides to their corresponding nucleosides.

The presence and activity of these enzymes can vary significantly depending on the sample type (e.g., cell line, tissue origin).

Q3: How can I detect if 5'-AMP hydrolysis is occurring in my assay?

A3: You can investigate potential 5'-AMP hydrolysis by running a control experiment. Incubate your sample under the same conditions as your main experiment but in the absence of your enzyme of interest. At different time points, measure the concentration of 5'-AMP. A time-dependent decrease in the 5'-AMP concentration indicates the presence of contaminating phosphatase activity.

Q4: What are the most common strategies to prevent 5'-AMP hydrolysis?

A4: The most effective strategies to prevent 5'-AMP hydrolysis include:

  • Use of Phosphatase Inhibitors: Adding specific or broad-spectrum phosphatase inhibitors to your assay buffer is a common and effective method.

  • Sample Purification: Partially purifying your protein of interest to remove contaminating phosphatases can be very effective, although it is more labor-intensive.

  • Assay Condition Optimization: Adjusting the pH of your assay buffer to a range where the interfering phosphatases are less active, if compatible with your enzyme of interest, can help.

  • Use of Non-hydrolyzable Analogs: In assays where 5'-AMP is generated from ATP or ADP, using non-hydrolyzable analogs of these nucleotides can prevent the formation of 5'-AMP altogether.

Troubleshooting Guide

This guide addresses common issues encountered during enzymatic assays where 5'-AMP stability is a concern.

Problem Possible Cause(s) Recommended Solution(s)
Low or no detectable 5'-AMP product Enzymatic degradation by phosphatases: Your sample may contain active 5'-nucleotidases or alkaline phosphatases that are hydrolyzing the 5'-AMP as it is being produced.- Add a broad-spectrum phosphatase inhibitor cocktail to your lysis and assay buffers.- Include a specific inhibitor like levamisole (B84282) for alkaline phosphatases.- Run a control experiment with a known amount of 5'-AMP to confirm degradation.- Consider a partial purification step for your enzyme of interest to remove contaminating phosphatases.
High background signal in a coupled assay Contaminating enzyme activities: The enzymes used in the coupled assay system may be contaminated with phosphatases, or your sample itself is contributing to the background.- Validate each component of your coupled assay system for contaminating activities.- Include appropriate controls, such as running the assay without the primary enzyme, to identify the source of the background.- Ensure all reagents are of high purity.
Inconsistent or irreproducible results Variable phosphatase activity: The activity of contaminating phosphatases may vary between sample preparations or with sample age.- Standardize your sample preparation protocol, ensuring consistent timing and temperature.- Always use freshly prepared lysates or samples that have been stored properly at -80°C in the presence of phosphatase inhibitors.- Prepare fresh phosphatase inhibitor solutions for each experiment as some are unstable in solution.
Apparent inhibition in a drug screening assay Compound interferes with phosphatases: A test compound might be inhibiting the contaminating phosphatases rather than your target enzyme, leading to a false positive result (i.e., an apparent increase in 5'-AMP).- Pre-screen your compounds for activity against a panel of common phosphatases.- Run a counter-screen in the absence of your primary enzyme to identify compounds that affect 5'-AMP stability directly.- Ensure that robust phosphatase inhibition is already in place in your primary assay to minimize this interference.

Quantitative Data on Phosphatase Inhibitors

The selection of an appropriate phosphatase inhibitor is critical for preventing 5'-AMP hydrolysis. The table below summarizes the inhibitory characteristics of commonly used phosphatase inhibitors.

Inhibitor Target Phosphatase(s) Typical Working Concentration IC50 / Ki Value Notes
Levamisole Alkaline Phosphatases (tissue non-specific, intestinal, placental)0.5 - 10 mMKi: ~16 µM; IC50: Can be in the range of 0.05-400 µM depending on the isozyme and substrate.[1][2][3]A specific and widely used inhibitor of alkaline phosphatases.[4]
Theophylline Alkaline Phosphatases1 - 10 mMKi: ~82 µM[1]A less potent inhibitor of alkaline phosphatases compared to levamisole.
Sodium Orthovanadate Tyrosine Phosphatases, Alkaline Phosphatases1 - 10 mMVaries widely depending on the phosphatase.A potent inhibitor of protein tyrosine phosphatases, but also inhibits alkaline phosphatases.
Sodium Fluoride Acid Phosphatases, Serine/Threonine Phosphatases1 - 20 mMVaries.A general phosphatase inhibitor.
β-Glycerophosphate Serine/Threonine Phosphatases10 - 50 mMVaries.Commonly used in lysis buffers to preserve protein phosphorylation.
Phosphatase Inhibitor Cocktails Broad-spectrum (Ser/Thr and Tyr phosphatases)Varies by manufacturerNot applicableA convenient option to inhibit a wide range of phosphatases.

Experimental Protocols

Protocol 1: Quantification of 5'-AMP in Cell Lysates with Prevention of Hydrolysis

This protocol provides a method for preparing cell lysates and quantifying intracellular 5'-AMP using High-Performance Liquid Chromatography (HPLC), with steps to minimize enzymatic degradation.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scrapers

  • Microcentrifuge tubes

  • Lysis Buffer: 6% (w/v) Trichloroacetic acid (TCA) containing a phosphatase inhibitor cocktail (e.g., a commercial cocktail or a custom mix of 10 mM levamisole and 10 mM sodium fluoride).

  • HPLC system with a C18 reverse-phase column

  • 5'-AMP standard solutions

  • Mobile phase (e.g., 0.1 M potassium phosphate buffer, pH 6.0, with a methanol (B129727) gradient)

Procedure:

  • Cell Culture and Harvest:

    • Culture cells to the desired confluency.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis and Protein Precipitation:

    • Add 500 µL of ice-cold Lysis Buffer directly to the culture plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Sample Clarification:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acid-soluble nucleotides, including 5'-AMP.

  • TCA Removal (Optional but Recommended):

    • To remove TCA, which can interfere with HPLC analysis, perform a liquid-liquid extraction by adding an equal volume of water-saturated diethyl ether. Vortex and then discard the upper ether layer. Repeat this step three times.

    • Alternatively, use a solid-phase extraction (SPE) method suitable for nucleotides.

  • HPLC Analysis:

    • Filter the final aqueous sample through a 0.22 µm filter.

    • Inject a defined volume (e.g., 20 µL) onto the HPLC system.

    • Separate the nucleotides using a suitable gradient program.

    • Detect 5'-AMP by UV absorbance at 254 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of 5'-AMP.

    • Determine the concentration of 5'-AMP in the samples by comparing their peak areas to the standard curve.

Protocol 2: Coupled Enzyme Assay for 5'-AMP Quantification

This protocol describes a continuous spectrophotometric assay to quantify 5'-AMP by coupling its conversion to inosine (B1671953) monophosphate (IMP) with the oxidation of NADH.

Principle:

  • 5'-AMP + H₂O → IMP + NH₃ (catalyzed by AMP deaminase)

  • IMP + NAD⁺ + H₂O → Xanthosine 5'-monophosphate (XMP) + NADH + H⁺ (catalyzed by IMP dehydrogenase)

The rate of NADH production, measured as an increase in absorbance at 340 nm, is proportional to the initial concentration of 5'-AMP.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM MgCl₂

  • AMP deaminase

  • IMP dehydrogenase

  • NAD⁺ solution

  • 5'-AMP standard solutions

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a microplate well or a cuvette, prepare a reaction mixture containing Assay Buffer, a saturating concentration of NAD⁺, and sufficient activities of AMP deaminase and IMP dehydrogenase.

  • Assay Initiation:

    • Add the sample containing an unknown amount of 5'-AMP or a 5'-AMP standard to the reaction mixture.

  • Kinetic Measurement:

    • Immediately start monitoring the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.

    • Generate a standard curve by plotting the V₀ for the 5'-AMP standards against their known concentrations.

    • Determine the concentration of 5'-AMP in the samples by interpolating their V₀ values on the standard curve.

Visualizations

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

The stability of 5'-AMP is crucial for the proper regulation of the AMPK signaling pathway, a central regulator of cellular energy homeostasis. Hydrolysis of 5'-AMP would lead to a blunted activation of this pathway.

AMPK_Pathway cluster_stress Cellular Stress cluster_downstream Downstream Effects Low_Glucose Low Glucose ATP_depletion ATP Depletion Low_Glucose->ATP_depletion Hypoxia Hypoxia Hypoxia->ATP_depletion Ischemia Ischemia Ischemia->ATP_depletion AMP_increase Increased 5'-AMP/ATP Ratio ATP_depletion->AMP_increase AMPK_complex AMPK (α, β, γ subunits) AMP_increase->AMPK_complex Allosteric Activation p_AMPK Phosphorylated AMPK (Active) AMPK_complex->p_AMPK LKB1 LKB1 LKB1->AMPK_complex Phosphorylation Catabolism ↑ ATP-Generating Catabolic Pathways (e.g., Fatty Acid Oxidation) p_AMPK->Catabolism Anabolism ↓ ATP-Consuming Anabolic Pathways (e.g., Protein Synthesis) p_AMPK->Anabolism Phosphatases 5'-Nucleotidases Alkaline Phosphatases AMP_hydrolysis 5'-AMP Hydrolysis Phosphatases->AMP_hydrolysis Catalyzes AMP_hydrolysis->AMPK_complex Prevents Activation Adenosine Adenosine + Pi AMP_hydrolysis->Adenosine

AMPK signaling pathway and the impact of 5'-AMP hydrolysis.
Experimental Workflow for Troubleshooting 5'-AMP Hydrolysis

This workflow provides a logical sequence of steps to identify and mitigate the issue of 5'-AMP degradation in an enzymatic assay.

Troubleshooting_Workflow Control_Exp Run Control Experiment: Incubate sample without primary enzyme. Measure 5'-AMP over time. Degradation_Check Is 5'-AMP concentration decreasing? Control_Exp->Degradation_Check Add_Inhibitors Add Phosphatase Inhibitor Cocktail (e.g., levamisole + NaF) Degradation_Check->Add_Inhibitors Yes Other_Issues Troubleshoot Other Assay Parameters: - Enzyme activity - Substrate concentration - Buffer conditions Degradation_Check->Other_Issues No Re-run_Control Re-run Control Experiment with Inhibitors Add_Inhibitors->Re-run_Control Problem_Solved Is 5'-AMP stable now? Re-run_Control->Problem_Solved Proceed Proceed with Main Assay including Inhibitors Problem_Solved->Proceed Yes Optimize_Inhibitors Optimize Inhibitor Concentration or Try Different Inhibitors Problem_Solved->Optimize_Inhibitors No Optimize_Inhibitors->Re-run_Control

Workflow for troubleshooting 5'-AMP hydrolysis in assays.

References

Technical Support Center: Unexpected Off-Target Effects of 5'-AMP Analogs in Cellular Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who are using 5'-AMP analogs, such as AICAR (which is converted to ZMP in cells), to study the AMP-activated protein kinase (AMPK) pathway and are encountering unexpected or off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for 5'-AMP analogs like AICAR?

5'-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a commonly used cell-permeable agent that, once inside the cell, is phosphorylated by adenosine (B11128) kinase to form 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP). ZMP is an analog of 5'-adenosine monophosphate (5'-AMP) and allosterically activates AMPK.[1][2] The primary goal of using these compounds is to mimic a state of low cellular energy (a high AMP:ATP ratio) to study the downstream effects of AMPK activation.[3]

Q2: I'm observing cellular effects that don't seem to be related to AMPK signaling. What could be the cause?

While 5'-AMP analogs are effective at activating AMPK, they can have off-target effects. These can arise from several factors:

  • Interaction with other nucleotide-binding proteins: ZMP and other 5'-AMP analogs can bind to other enzymes or proteins that have a binding site for AMP, ADP, or ATP, leading to unintended modulation of their activity.

  • Metabolic pathway alterations: The introduction of high levels of a nucleotide analog can perturb other metabolic pathways that utilize purine (B94841) nucleotides.

  • Kinase promiscuity: Although 5'-AMP itself is an allosteric activator, synthetic compounds designed to target the nucleotide-binding pocket of AMPK may interact with the highly conserved ATP-binding sites of other kinases.[3]

Q3: My experimental results are inconsistent when using 5'-AMP analogs. What are some common troubleshooting steps?

Inconsistent results can be frustrating. Here are a few things to check:

  • Compound Stability: Ensure the compound is properly stored and has not degraded. Prepare fresh solutions for each experiment.

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can affect cellular metabolism and the response to treatment.

  • Treatment Duration and Concentration: Create a dose-response curve and a time-course experiment to identify the optimal concentration and duration for AMPK activation without inducing significant off-target effects or cytotoxicity.

  • Control Experiments: Always include appropriate controls, such as a vehicle-only control and, if possible, cells where AMPK has been knocked down or knocked out to confirm that the observed effect is AMPK-dependent.

Q4: How can I experimentally confirm that an observed phenotype is due to an off-target effect?

Confirming an off-target effect requires a systematic approach. Here are key strategies:

  • Use a structurally different AMPK activator: If a different class of AMPK activator produces the same phenotype, it is more likely to be an on-target effect.

  • AMPK Knockdown/Knockout: The most definitive method is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate AMPK expression. If the phenotype persists after treatment with the 5'-AMP analog in these cells, it is likely an off-target effect.

  • Rescue Experiments: If the 5'-AMP analog causes a phenotype, see if it can be reversed by a specific inhibitor of the downstream pathway you are observing.

  • Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can help determine if your compound is binding to proteins other than AMPK inside the cell.[3]

  • Global Profiling: Unbiased methods like phosphoproteomics can reveal changes in phosphorylation across the entire proteome, highlighting signaling pathways that are affected unexpectedly.[3]

Troubleshooting Guide

This guide provides a structured approach to diagnosing unexpected results in your experiments.

Observed Problem Potential Cause Recommended Action
High Cell Death/Toxicity Off-target effects on cell survival pathways; excessive AMPK activation leading to apoptosis.[4]Perform a dose-response experiment to find a non-toxic concentration. Use a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify toxicity.
Unexpected Phenotype (e.g., changes in cell morphology, migration) Off-target binding to other kinases or signaling proteins. AMPK itself can also regulate non-metabolic pathways like migration.[5]Use a secondary, structurally unrelated AMPK activator. Perform an AMPK knockdown experiment. Use a kinase inhibitor panel to screen for other inhibited kinases.
No AMPK Activation Compound degradation; inefficient cellular uptake or conversion (e.g., AICAR to ZMP); issues with the AMPK activity assay.Confirm compound integrity. Verify cellular uptake. Use a reliable assay for AMPK activity, such as Western blot for phosphorylated ACC or a direct kinase activity assay.
Results Not Reproducible Variability in experimental conditions; instability of the compound in solution.Standardize all experimental parameters (cell density, media, etc.). Prepare fresh compound dilutions for each experiment.

Experimental Protocols

In Vitro Kinase Profiling

This protocol is used to determine the selectivity of a compound by screening it against a large panel of purified kinases.

Objective: To identify potential off-target kinases that are inhibited by a 5'-AMP analog or a related synthetic compound.

Methodology (Example using ADP-Glo™ Assay): [6]

  • Prepare Reagents:

    • Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA).

    • Purified kinases for the screening panel.

    • Substrate specific to each kinase.

    • ATP solution.

    • Serial dilutions of the test compound.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the diluted active kinase enzyme to each well.

    • Add the substrate solution.

    • Add the compound serial dilutions or vehicle control.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[6]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[6]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values for any "hits" (kinases that are significantly inhibited).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target and off-target engagement of a compound within intact cells by measuring changes in protein thermal stability upon ligand binding.

Methodology:

  • Cell Treatment:

    • Culture cells to a desired confluency.

    • Treat one set of cells with the test compound at the desired concentration and another set with vehicle control.

    • Incubate for a sufficient time to allow for cellular uptake and target binding.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

    • Collect the supernatant and quantify the amount of the target protein (and suspected off-targets) using Western blotting or other protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the treated and vehicle control samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the protein.

Visualizations

Signaling Pathway Diagram

G cluster_input Cellular Stress / Compound cluster_main_pathway On-Target AMPK Pathway cluster_off_target Potential Off-Target Effects 5_AMPS_Analog 5'-AMP Analog (e.g., ZMP from AICAR) AMPK AMPK 5_AMPS_Analog->AMPK Allosteric Activation Other_Kinases Other Kinases (ATP-binding pocket) 5_AMPS_Analog->Other_Kinases Non-specific binding Nucleotide_Enzymes Other Nucleotide-Binding Enzymes 5_AMPS_Analog->Nucleotide_Enzymes Non-specific binding Cellular_Stress Low Glucose / Metabolic Stress Cellular_Stress->AMPK Increases AMP:ATP Ratio Downstream Downstream Targets (e.g., ACC, ULK1) AMPK->Downstream Phosphorylation Metabolic_Response Metabolic Reprogramming (Energy Restoration) Downstream->Metabolic_Response Unexpected_Phenotype Unexpected Phenotype Other_Kinases->Unexpected_Phenotype Nucleotide_Enzymes->Unexpected_Phenotype G A Start: Observe Unexpected Phenotype B Step 1: Validate On-Target Effect A->B C Use AMPK Knockdown/KO OR Use Structurally Different AMPK Activator B->C D Does Phenotype Persist? C->D E Conclusion: Phenotype is Likely On-Target (AMPK-dependent) D->E No F Conclusion: Phenotype is Likely Off-Target D->F Yes G Step 2: Identify Off-Target Protein(s) F->G H Perform In Vitro Kinase Screen AND/OR Perform Cellular Thermal Shift Assay (CETSA) AND/OR Perform Phosphoproteomics G->H I Identify Candidate Off-Target Protein(s) H->I G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions P Inconsistent or Unexpected Results C1 Experimental Variability P->C1 C2 Compound Instability P->C2 C3 Off-Target Effects P->C3 S1 Standardize Protocol: - Cell density - Passage number - Media conditions C1->S1 S2 Prepare Fresh Solutions Verify Compound Integrity C2->S2 S3 Perform Control Experiments: - AMPK Knockdown - Secondary Activators - Off-target screens (CETSA, etc.) C3->S3

References

Technical Support Center: Improving Reproducibility of Experiments Involving 5'-AMP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to enhance the reproducibility of experiments involving 5'-adenosine monophosphate (5'-AMP), a critical activator of AMP-activated protein kinase (AMPK). This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with 5'-AMP and AMPK, offering potential causes and solutions in a question-and-answer format.

Problem / QuestionPotential CausesRecommended Solutions
Weak or No Phospho-AMPK (Thr172) Signal in Western Blot Insufficient 5'-AMP Concentration or Incubation Time: The concentration of 5'-AMP may be too low or the treatment duration too short to induce detectable AMPK phosphorylation.Optimize the 5'-AMP concentration (typically in the range of 0.1 to 2 mM) and perform a time-course experiment (e.g., 15, 30, 60 minutes) to determine the optimal incubation period for your cell type.
Poor Antibody Performance: The primary or secondary antibody may not be optimal or may have lost activity.Use a validated antibody for phospho-AMPK (Thr172). Ensure proper antibody dilution and storage. Consider trying an antibody from a different vendor.[1]
Low Protein Loading or Poor Transfer: Insufficient total protein loaded onto the gel or inefficient transfer to the membrane can lead to weak signals.Ensure accurate protein quantification (e.g., BCA assay). Load at least 20-40 µg of total protein per lane. Verify transfer efficiency using Ponceau S staining.[2][3]
High Phosphatase Activity: Cellular phosphatases can rapidly dephosphorylate AMPK upon cell lysis.Include phosphatase inhibitors (e.g., sodium fluoride, sodium pyrophosphate, β-glycerophosphate) in your lysis buffer and keep samples on ice.[2]
High Background in Phospho-AMPK Western Blot Inadequate Blocking: Insufficient or improper blocking of the membrane can lead to non-specific antibody binding.Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use 5% non-fat dry milk or bovine serum albumin (BSA) in TBST. For phospho-antibodies, BSA is often preferred.[1][2][4]
Antibody Concentration Too High: Excessive primary or secondary antibody concentrations can increase background noise.Optimize antibody concentrations by performing a titration. Start with the manufacturer's recommended dilution and test several higher dilutions.[3]
Insufficient Washing: Inadequate washing steps can leave unbound antibodies on the membrane.Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[3]
Inconsistent Results Between Experiments Variability in 5'-AMP Preparation: Improperly prepared or stored 5'-AMP solutions can lead to inconsistent concentrations.Prepare fresh 5'-AMP solutions for each experiment. Dissolve in an appropriate buffer (e.g., sterile water or cell culture medium) and ensure the pH is neutralized if necessary. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Culture Conditions: Variations in cell density, passage number, or serum starvation conditions can affect cellular energy status and AMPK activation.Maintain consistent cell culture practices. Seed cells at the same density for each experiment and use cells within a defined passage number range. If performing serum starvation, ensure the duration is consistent.
Vehicle Control Issues: The solvent used to dissolve 5'-AMP (if any) may have unintended effects on the cells.Always include a vehicle control (the solvent used to dissolve 5'-AMP at the same final concentration) in your experimental design to account for any solvent-induced effects.
Unexpected Downstream Effects Off-Target Effects of 5'-AMP Metabolites: In the cell, 5'-AMP can be converted to other molecules like adenosine (B11128) or cyclic AMP (cAMP), which have their own biological activities.[5]Consider using non-metabolizable AMP analogs, such as AICAR (which is converted to ZMP, an AMP mimetic), to more specifically activate AMPK.[6][7] However, be aware that AICAR can also have AMPK-independent effects.[8]
Activation of Other Kinases: While 5'-AMP is a primary activator of AMPK, crosstalk with other signaling pathways can occur.Use specific AMPK inhibitors (e.g., Compound C) as a control to confirm that the observed downstream effects are indeed mediated by AMPK. Note that inhibitors can also have off-target effects.

Frequently Asked Questions (FAQs)

A curated list of questions and answers to provide clarity on the use of 5'-AMP in experimental settings.

Q1: What is the primary mechanism by which 5'-AMP activates AMPK?

A1: 5'-AMP activates AMPK through a tripartite mechanism:

  • Allosteric Activation: Direct binding of AMP to the γ-subunit of AMPK causes a conformational change that allosterically activates the kinase.[9][10]

  • Promotion of Phosphorylation: AMP binding makes AMPK a more favorable substrate for upstream kinases, such as LKB1 and CaMKKβ, which phosphorylate Thr172 on the α-subunit, leading to a significant increase in kinase activity.[9][10]

  • Inhibition of Dephosphorylation: The binding of AMP protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases.[9][10]

Q2: What are the key downstream targets of AMPK activation by 5'-AMP?

A2: Once activated, AMPK phosphorylates a multitude of downstream targets to restore cellular energy homeostasis. Key targets include:

  • Acetyl-CoA Carboxylase (ACC): Phosphorylation of ACC inhibits its activity, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.

  • mTORC1: AMPK inhibits the mTORC1 signaling pathway, which is a major regulator of cell growth and protein synthesis, thereby conserving energy.[2]

  • ULK1: AMPK can directly phosphorylate and activate ULK1, a key kinase involved in initiating autophagy, a process for recycling cellular components to generate energy.[11][12]

Q3: How should I prepare and store 5'-AMP for cell culture experiments?

A3: To ensure reproducibility, proper preparation and storage of 5'-AMP are crucial.

  • Dissolving: Dissolve 5'-AMP in sterile, high-purity water or an appropriate buffer (e.g., PBS or cell culture medium).

  • pH Adjustment: 5'-AMP solutions can be acidic. If necessary, adjust the pH to physiological levels (7.2-7.4) using NaOH.

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 100 mM) to minimize the volume of solvent added to your cell cultures.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: What are appropriate positive and negative controls for a 5'-AMP experiment?

A4:

  • Positive Controls:

    • Treat cells with a well-characterized AMPK activator, such as AICAR or A-769662, to confirm that the AMPK pathway is responsive in your experimental system.[13]

    • Use a positive control cell lysate known to have high levels of phosphorylated AMPK.

  • Negative Controls:

    • Vehicle Control: Treat cells with the same volume of the solvent used to dissolve 5'-AMP.

    • Untreated Control: Cells that have not been treated with 5'-AMP or the vehicle.

    • AMPK Inhibitor: Co-treatment with an AMPK inhibitor like Compound C can help verify that the observed effects are AMPK-dependent. Be mindful of potential off-target effects of the inhibitor.

Q5: Can changes in the AMP:ATP ratio alone explain the extent of AMPK activation?

A5: While the AMP:ATP ratio is a critical indicator of cellular energy status and a primary driver of AMPK activation, the overall activation of AMPK can be up to 1000-fold due to the combined effects of allosteric activation, enhanced phosphorylation, and protection from dephosphorylation.[14] Therefore, simply measuring the AMP:ATP ratio may not fully capture the dynamic regulation of AMPK activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to AMPK activation.

Table 1: Potency of Common AMPK Activators

ActivatorMechanism of ActionPotency (EC50/AC50)Isoform Selectivity
A-769662 Allosteric activator, inhibits dephosphorylation of Thr172[13]~0.8 µM[15]Selective for β1-containing complexes[13]
AICAR Converted to ZMP, which mimics AMP[6]50-300 µM (in cells)[15]Pan-AMPK activator
Metformin Indirect activator; inhibits mitochondrial complex I, increasing the AMP:ATP ratio[6]Varies by cell type (mM range)Indirect, no isoform selectivity

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Western Blot Analysis of AMPK and ACC Phosphorylation

This protocol details the steps for analyzing the phosphorylation status of AMPK (at Thr172) and its downstream target, Acetyl-CoA Carboxylase (ACC) (at Ser79), in response to 5'-AMP treatment.

Materials:

  • Cell culture reagents

  • 5'-AMP solution

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cells with 5'-AMP at various concentrations and for different durations. Include vehicle-treated controls.

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and denature by heating at 95-100°C for 5 minutes. Separate protein samples on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane three times for 10-15 minutes each with TBST. Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each target.

Protocol 2: In Vitro AMPK Kinase Activity Assay

This protocol measures the direct effect of 5'-AMP on the kinase activity of purified AMPK using a synthetic peptide substrate (e.g., SAMS peptide).

Materials:

  • Purified active AMPK enzyme

  • Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • SAMS peptide (AMPK substrate)

  • ATP and [γ-³²P]ATP

  • 5'-AMP solutions at various concentrations

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified AMPK enzyme, the SAMS peptide substrate, and the desired concentration of 5'-AMP in the kinase assay buffer.

  • Initiate Reaction: Initiate the kinase reaction by adding a master mix containing ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes).

  • Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the SAMS peptide using a scintillation counter.

  • Data Analysis: Calculate the specific activity of the AMPK enzyme at different 5'-AMP concentrations.

Visualizations

Diagrams illustrating key pathways and workflows are provided below.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream_inhibition Anabolic Processes (Inhibited) cluster_downstream_activation Catabolic Processes (Activated) 5_AMP 5'-AMP LKB1 LKB1 AMPK AMPK LKB1->AMPK Phosphorylation (Thr172) CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylation (Thr172) ACC ACC (Fatty Acid Synthesis) AMPK->ACC mTORC1 mTORC1 (Protein Synthesis, Cell Growth) AMPK->mTORC1 Glycolysis Glycolysis AMPK->Glycolysis Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Autophagy Autophagy (ULK1) AMPK->Autophagy

Caption: AMPK signaling pathway activated by 5'-AMP.

Experimental_Workflow Cell_Lysis 2. Cell Lysis (with protease/phosphatase inhibitors) Protein_Quantification 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 5. Western Blot Transfer SDS_PAGE->Western_Blot Immunodetection 6. Immunodetection (p-AMPK, total AMPK, etc.) Western_Blot->Immunodetection Data_Analysis 7. Data Analysis (Densitometry) Immunodetection->Data_Analysis

Caption: A typical experimental workflow for assessing AMPK activation.

References

Technical Support Center: Measurement of Low Physiological 5'-AMP Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate measurement of low physiological concentrations of 5'-adenosine monophosphate (5'-AMP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during 5'-AMP quantification.

FAQs: General Challenges in 5'-AMP Measurement

Q1: Why is it challenging to measure low physiological concentrations of 5'-AMP?

A1: Measuring low physiological concentrations of 5'-AMP is challenging due to several factors:

  • Low Abundance: 5'-AMP is typically present at lower concentrations compared to ATP and ADP, making it difficult to detect accurately.

  • Rapid Turnover: Cellular energy levels can change quickly, leading to rapid fluctuations in 5'-AMP concentrations. Proper sample quenching and preparation are critical.

  • Interference from Similar Molecules: The presence of structurally similar molecules like ATP, ADP, and other nucleotides can interfere with assay specificity.

  • Sample Matrix Effects: Biological samples (e.g., plasma, tissue lysates) contain numerous substances that can interfere with the assay, a phenomenon known as the matrix effect.[1]

  • Hydrophilicity: Adenosine nucleotides are highly water-soluble, which can pose challenges for certain chromatographic separation techniques.

Q2: What are the most common methods for measuring 5'-AMP?

A2: The most common methods for 5'-AMP quantification are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity and specificity.[2]

  • Enzyme-Coupled Assays: These assays use a series of enzymatic reactions to produce a detectable signal (e.g., colorimetric, fluorescent, or luminescent).[3]

  • Colorimetric and Fluorometric Assays: These methods rely on a direct or indirect reaction of 5'-AMP to produce a colored or fluorescent product.[3]

Q3: How do I choose the right method for my experiment?

A3: The choice of method depends on several factors:

  • Sensitivity and Specificity Required: For the highest sensitivity and specificity, especially with complex samples, LC-MS/MS is the preferred method.

  • Throughput Needs: For high-throughput screening, colorimetric, fluorometric, or luminescent plate-based assays are more suitable.[4]

  • Equipment Availability: LC-MS/MS requires specialized and expensive instrumentation, whereas plate-based assays can be performed with standard laboratory equipment.

  • Sample Type and Volume: The nature of your sample and the available volume may dictate the most appropriate sample preparation and detection method.

Troubleshooting Guides

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Q: I am observing poor peak shape (e.g., fronting, tailing, or split peaks) in my LC-MS/MS analysis of 5'-AMP. What could be the cause?

A: Poor peak shape can arise from several issues. Here's a troubleshooting guide:

Potential Cause Troubleshooting Steps
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[5]
Inappropriate Injection Solvent Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.[5]
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions Adjust the mobile phase pH or ionic strength. Consider a different column chemistry.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected.[5]

Q: My 5'-AMP signal is low or non-existent. What should I check?

A: Low or no signal can be frustrating. Consider these possibilities:

Potential Cause Troubleshooting Steps
Ion Suppression Dilute the sample to reduce matrix effects.[1] Optimize the sample preparation to remove interfering substances. Modify the chromatography to separate 5'-AMP from co-eluting interfering compounds.
Incorrect MS Settings Verify that the mass spectrometer is set to the correct precursor and product ion masses for 5'-AMP. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).[1]
Sample Degradation Ensure proper sample handling and storage. Prepare fresh samples and standards.
LC Plumbing Issues Check for leaks in the LC system. Ensure the LC is delivering the correct flow rate and mobile phase composition.[6]
Concentration Below LOD Concentrate the sample if possible. Ensure the instrument has sufficient sensitivity for the expected concentration range.
Colorimetric and Enzyme-Coupled Assays

Q: I am getting high background in my colorimetric/enzyme-coupled assay. What can I do?

A: High background can mask your signal. Here are some common causes and solutions:

Potential Cause Troubleshooting Steps
Contaminated Reagents Use fresh, high-purity reagents and water. Prepare fresh buffers and solutions.
Sample Interference Run a sample blank (sample without the final detection reagent) to quantify the background contribution from the sample itself.[7] Consider sample cleanup steps like protein precipitation or filtration.
Non-specific Enzyme Activity Ensure the specificity of the coupling enzymes. Include appropriate controls to test for non-specific reactions.
Incorrect Wavelength Verify that the plate reader is set to the correct wavelength as specified in the assay protocol.[8]
Light Leakage (Fluorescence/Luminescence) Use opaque plates (black for fluorescence, white for luminescence) to minimize light scatter and crosstalk between wells.[8]

Q: My assay is not sensitive enough to detect 5'-AMP in my samples.

A: Low sensitivity can be addressed by several means:

Potential Cause Troubleshooting Steps
Suboptimal Enzyme Concentration Optimize the concentration of the coupling enzymes. Too little enzyme can limit the reaction rate.[9]
Incorrect Incubation Time/Temperature Ensure the assay is incubated for the recommended time and at the optimal temperature to allow for sufficient signal generation.[8]
Presence of Enzyme Inhibitors Some components in the sample matrix can inhibit the assay enzymes. Dilute the sample or use a sample cleanup method to remove inhibitors.
Degraded Reagents Check the expiration dates of the kit components and store them as recommended. Avoid repeated freeze-thaw cycles.[8]
Low 5'-AMP Concentration Concentrate the sample prior to the assay if possible.

Quantitative Data Summary

The following tables provide a summary of typical quantitative performance characteristics for different 5'-AMP measurement methods. Note that these values can vary depending on the specific instrument, kit, and experimental conditions.

Table 1: Comparison of 5'-AMP Quantification Methods

Method Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Throughput Specificity
LC-MS/MS Low nM to pM range[10]Low nM range[11]Low to MediumVery High
Colorimetric Assays ~1-10 µM[3]~5-20 µMHighModerate to High
Fluorometric Assays Sub-µM to low µM rangeLow µM rangeHighModerate to High
Luminescent Assays nM to sub-nM rangenM rangeHighHigh

Experimental Protocols

Sample Preparation for 5'-AMP Measurement

Proper sample preparation is critical for accurate 5'-AMP quantification. The goal is to rapidly stop metabolic activity and efficiently extract the nucleotides.

Protocol 1: Extraction from Cultured Cells

  • Cell Culture: Grow cells to the desired confluency.

  • Quenching: Aspirate the culture medium and immediately add ice-cold extraction solvent (e.g., 80% methanol (B129727) or a mixture of methanol, acetonitrile (B52724), and water). This step is crucial to halt enzymatic activity.

  • Scraping: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Lysis: Vortex the lysate vigorously and incubate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.[12]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying (for LC-MS/MS): If necessary, dry the supernatant using a vacuum concentrator and reconstitute in the appropriate mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction from Tissue

  • Tissue Collection: Excise the tissue of interest and immediately freeze-clamp it using tongs pre-chilled in liquid nitrogen to stop metabolism.

  • Homogenization: Weigh the frozen tissue and homogenize it in an ice-cold extraction solvent using a tissue homogenizer.

  • Extraction: Follow steps 4-7 from the cultured cell protocol.

Protocol 3: Extraction from Plasma

  • Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood at 1,000-2,000 x g for 10-15 minutes at 4°C.[13]

  • Protein Precipitation: To the plasma supernatant, add a cold organic solvent like acetonitrile or methanol (typically 3 volumes of solvent to 1 volume of plasma) to precipitate proteins.[14]

  • Centrifugation: Vortex and incubate on ice, then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant for analysis.

Visualizations

AMPK Signaling Pathway

5'-AMP is a critical allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[15] When the cellular AMP:ATP ratio rises, indicating low energy status, 5'-AMP binds to the γ-subunit of AMPK, leading to its activation.[16] Activated AMPK then phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.[15]

AMPK_Signaling_Pathway AMP 5'-AMP AMPK AMPK AMP->AMPK Activates ATP_low Low Energy Status (High AMP/ATP Ratio) ATP_low->AMP Catabolism Catabolic Pathways (ATP Production) AMPK->Catabolism Activates Anabolism Anabolic Pathways (ATP Consumption) AMPK->Anabolism Inhibits LKB1 LKB1 LKB1->AMPK Phosphorylates CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylates Glycolysis Glycolysis Catabolism->Glycolysis Fatty_Acid_Oxidation Fatty Acid Oxidation Catabolism->Fatty_Acid_Oxidation Protein_Synthesis Protein Synthesis (mTORC1) Anabolism->Protein_Synthesis Lipid_Synthesis Lipid Synthesis (ACC) Anabolism->Lipid_Synthesis

Caption: Simplified AMPK signaling pathway.

Experimental Workflow for 5'-AMP Measurement

The following diagram illustrates a typical workflow for the quantification of 5'-AMP from biological samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (e.g., Cells, Tissue, Plasma) Quenching 2. Metabolic Quenching (e.g., Liquid Nitrogen, Cold Solvent) Sample_Collection->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Cleanup 4. Sample Cleanup (e.g., Protein Precipitation) Extraction->Cleanup Quantification 5. Quantification Method Cleanup->Quantification LC_MS LC-MS/MS Quantification->LC_MS Assay Plate-Based Assay (Colorimetric/Fluorometric) Quantification->Assay Data_Acquisition 6. Data Acquisition LC_MS->Data_Acquisition Assay->Data_Acquisition Data_Analysis 7. Data Analysis (Standard Curve, Normalization) Data_Acquisition->Data_Analysis Results 8. Results Data_Analysis->Results

Caption: General experimental workflow for 5'-AMP measurement.

References

Technical Support Center: The Impact of 5'-AMP Purity on Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 5'-Adenosine Monophosphate (5'-AMP) in experimental settings. The purity of 5'-AMP is critical for obtaining accurate and reproducible results, particularly in studies involving the 5'-AMP-activated protein kinase (AMPK) signaling pathway.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is 5'-AMP and why is its purity important?

A1: 5'-Adenosine Monophosphate (5'-AMP) is a central nucleotide in cellular metabolism and a key signaling molecule.[1][2] It is a crucial allosteric activator of AMPK, a master regulator of cellular energy homeostasis.[3][4] The purity of the 5'-AMP reagent used in experiments is paramount because contaminants can lead to erroneous results, including altered enzyme kinetics, off-target effects, and misinterpretation of cellular signaling pathways.[2] Using high-purity (≥99%) 5'-AMP is essential for ensuring the reliability and reproducibility of experimental data.[1]

Q2: What are the potential contaminants in 5'-AMP preparations?

A2: Potential contaminants can include related nucleotides such as adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP), as well as degradation products or compounds from the synthesis process. The presence of these impurities can significantly impact experimental outcomes. For instance, ATP can compete with AMP for binding to certain enzymes, while ADP also has roles in cellular signaling that could confound results.

Q3: How can impure 5'-AMP affect my experimental results?

A3: Impure 5'-AMP can lead to several issues:

  • Inaccurate Enzyme Kinetics: Contaminants can act as inhibitors or competing substrates, leading to incorrect measurements of enzyme activity.[5]

  • Off-Target Effects: Unidentified impurities might interact with other proteins in your system, causing unexpected biological responses.[6][7]

  • Reduced Potency: If the actual concentration of 5'-AMP is lower than stated due to impurities, the observed biological effect, such as AMPK activation, may be diminished.

  • Lack of Reproducibility: Batch-to-batch variability in 5'-AMP purity can be a major source of inconsistent results between experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using 5'-AMP.

Problem 1: Inconsistent or lower-than-expected AMPK activation.

  • Possible Cause: The purity of the 5'-AMP may be lower than specified, resulting in a lower effective concentration. Contaminating ATP could also be competing with AMP for binding to AMPK.

  • Troubleshooting Steps:

    • Verify Purity: If possible, verify the purity of your 5'-AMP stock using techniques like High-Performance Liquid Chromatography (HPLC).[8][9]

    • Use a New, High-Purity Lot: Purchase 5'-AMP from a reputable supplier that provides a certificate of analysis with purity data.[2]

    • Perform a Dose-Response Curve: This will help determine the effective concentration of your current 5'-AMP stock and can reveal reduced potency.

    • Control for Related Nucleotides: When possible, run control experiments with potential contaminants like ATP and ADP to assess their impact.

Problem 2: Unexpected or off-target effects observed in cell-based assays.

  • Possible Cause: Impurities in the 5'-AMP preparation may be interacting with other signaling pathways.

  • Troubleshooting Steps:

    • Source High-Purity 5'-AMP: Switch to a source with guaranteed high purity to minimize the presence of unknown compounds.

    • Characterize Off-Target Effects: If the issue persists with high-purity 5'-AMP, the observed effect might be a true biological response. Further investigation with pathway-specific inhibitors or activators may be necessary.

    • Literature Review: Search for literature that describes similar off-target effects of 5'-AMP or its analogs in your experimental system.

Problem 3: High background signal in kinase assays.

  • Possible Cause: Contaminating nucleotides in the 5'-AMP stock could be contributing to the background signal in assays that measure ATP consumption or ADP production.

  • Troubleshooting Steps:

    • Run a "No Enzyme" Control: This will help determine if the 5'-AMP stock itself is contributing to the signal.

    • Use a Different Assay Method: Consider using an orthogonal assay to measure AMPK activation, such as Western blotting for phosphorylation of downstream targets like Acetyl-CoA Carboxylase (ACC).[10][11]

    • Ensure Reagent Purity: Confirm the purity of all assay components, not just the 5'-AMP.

Quantitative Data Summary

The following tables illustrate the potential impact of 5'-AMP purity on experimental outcomes.

Table 1: Effect of 5'-AMP Purity on Apparent AMPK Activity

Stated 5'-AMP Concentration (µM)Actual 5'-AMP PurityEffective 5'-AMP Concentration (µM)Relative AMPK Activity (%)
10099%99100
10090%9085
10075%7560

This table provides illustrative data on how lower purity leads to a reduced effective concentration and consequently lower enzyme activation.

Table 2: Troubleshooting Common Issues

IssuePotential Cause Related to 5'-AMP PurityRecommended Action
Low AMPK ActivationLow purity, presence of inhibitors (e.g., excess ATP).Verify purity, perform dose-response, use a new lot.
High Assay BackgroundContamination with ATP/ADP.Run "no enzyme" control, use orthogonal assay.
Poor ReproducibilityBatch-to-batch variability in purity.Standardize on a single, high-purity lot of 5'-AMP.
Off-Target EffectsBioactive impurities.Use highest purity 5'-AMP available, characterize effects.

Experimental Protocols

Key Experiment: In Vitro AMPK Activation Assay (Luminescence-based)

This protocol describes a common method to measure the kinase activity of purified AMPK.[10][12]

Materials:

  • Purified recombinant human AMPK heterotrimer

  • High-purity 5'-AMP

  • ATP

  • SAMS peptide (synthetic AMPK substrate)[13]

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)[12]

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all components and prepare serial dilutions of high-purity 5'-AMP in kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Recombinant AMPK enzyme

    • SAMS peptide substrate

    • Varying concentrations of 5'-AMP (or vehicle control)

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP: Add the Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure Luminescence: Read the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and therefore to the AMPK activity.[10]

Key Experiment: Western Blot for Phospho-ACC

This method assesses AMPK activation in a cellular context by measuring the phosphorylation of its downstream target, ACC.[11]

Materials:

  • Cell line of interest (e.g., C2C12, HepG2)

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-ACC (Ser79), anti-total ACC, anti-p-AMPK (Thr172), anti-total AMPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells and treat with various concentrations of high-purity 5'-AMP for the desired time.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal for each sample.[10]

Visualizations

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Core Activation cluster_downstream Downstream Effects High_AMP_ATP_Ratio High AMP/ATP Ratio (Low Cellular Energy) AMP 5'-AMP High_AMP_ATP_Ratio->AMP Increases AMPK AMPK (Inactive) AMP->AMPK Allosteric Activation pAMPK p-AMPK (Thr172) (Active) ACC ACC (Active) pAMPK->ACC Phosphorylates Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) pAMPK->Catabolic Activates LKB1 LKB1 LKB1->AMPK Phosphorylates pACC p-ACC (Ser79) (Inactive) Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis) pACC->Anabolic Inhibits

Caption: Simplified AMPK signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (High-Purity 5'-AMP) In_Vitro_Assay In Vitro Kinase Assay Reagent_Prep->In_Vitro_Assay Cell_Culture Cell Culture & Treatment Western_Blot Western Blot (p-ACC) Cell_Culture->Western_Blot Luminescence Measure Luminescence In_Vitro_Assay->Luminescence Densitometry Densitometry Western_Blot->Densitometry Data_Interpretation Interpret Results Luminescence->Data_Interpretation Densitometry->Data_Interpretation

Caption: General experimental workflow.

Troubleshooting_Tree Start Inconsistent or Low AMPK Activation? Purity_Check Verify 5'-AMP Purity (e.g., HPLC, New Lot) Start->Purity_Check Yes Investigate_Other Investigate Other Experimental Variables Start->Investigate_Other No Dose_Response Perform Dose-Response Curve Purity_Check->Dose_Response Orthogonal_Assay Use Orthogonal Assay (e.g., Western Blot) Dose_Response->Orthogonal_Assay Issue Persists Resolved1 Problem Resolved Dose_Response->Resolved1 Issue Corrected Resolved2 Problem Resolved Orthogonal_Assay->Resolved2 Confirms Low Activity Orthogonal_Assay->Investigate_Other Results Differ

Caption: Troubleshooting decision tree.

References

Technical Support Center: Protocol for Minimizing Variability in 5'-AMP-Treated Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to help you minimize variability in your experiments involving 5'-Adenosine Monophosphate (5'-AMP)-treated samples.

Frequently Asked Questions (FAQs)

Q1: What is 5'-AMP and what is its primary role in cellular experiments?

A1: 5'-Adenosine Monophosphate (5'-AMP) is a central molecule in cellular metabolism, acting as a critical regulator of energy balance.[1][2] In experimental settings, 5'-AMP is often used to activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[3][4] Activation of AMPK triggers a cascade of events aimed at restoring cellular energy homeostasis, making 5'-AMP a valuable tool for studying metabolic pathways and related diseases.

Q2: Why am I observing high variability in my 5'-AMP-treated samples?

A2: High variability in 5'-AMP experiments can stem from several factors, including inconsistent preparation of 5'-AMP stock solutions, variations in cell culture conditions (e.g., cell density, passage number), and inconsistencies in the treatment protocol itself (e.g., incubation time, final concentration).[5] Phosphatase activity during sample preparation can also lead to variable results, particularly when assessing the phosphorylation status of downstream targets like AMPK.

Q3: What is the optimal concentration and incubation time for 5'-AMP treatment?

A3: The optimal concentration and incubation time are highly dependent on the cell type and the specific downstream effect being measured. A good starting point for a dose-response experiment is a concentration range of 0.1 µM to 100 µM. For time-course experiments, incubation times can range from 30 minutes to 24 hours. Shorter incubation times are often sufficient for observing rapid phosphorylation events, while longer times may be necessary to see changes in gene expression or cell viability.

Q4: How can I confirm that 5'-AMP is effectively activating AMPK in my experiments?

A4: The most common method to confirm AMPK activation is to measure the phosphorylation of AMPK at Threonine 172 (p-AMPK Thr172) and/or the phosphorylation of its direct downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79 (p-ACC Ser79) using Western blotting. An increase in the phosphorylation of these sites indicates successful AMPK activation.

Experimental Protocols

Protocol 1: Preparation of 5'-AMP Stock Solution

This protocol describes the preparation of a 100 mM stock solution of 5'-AMP.

Materials:

  • 5'-AMP powder (molecular weight will be listed on the product sheet)

  • Nuclease-free water or appropriate buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the required amount of 5'-AMP powder to prepare the desired concentration. For example, for a 10 ml of 100 mM stock solution of 5'-AMP with a molecular weight of 347.22 g/mol , you would weigh out 347.22 mg.

  • Dissolution: Add the weighed 5'-AMP to a sterile tube and add the appropriate volume of nuclease-free water or buffer.

  • Mixing: Vortex the solution until the 5'-AMP is completely dissolved.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).

Protocol 2: 5'-AMP Treatment of Cultured Cells and Assessment of AMPK Activation

This protocol outlines the steps for treating cultured cells with 5'-AMP and subsequently assessing AMPK activation via Western blotting.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • 5'-AMP stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-AMPK Thr172, anti-total AMPK, anti-p-ACC Ser79, anti-total ACC, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

  • 5'-AMP Treatment:

    • Prepare serial dilutions of 5'-AMP in complete culture medium from the stock solution to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution, if any).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of 5'-AMP or the vehicle control.

    • Incubate the cells for the desired duration (e.g., 1, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis:

    • After incubation, wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

  • Western Blotting:

    • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AMPK) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total AMPK, p-ACC, total ACC, and a loading control to ensure equal protein loading.

Data Presentation

Table 1: Illustrative Dose-Dependent Effect of 5'-AMP on AMPK Phosphorylation

This table provides a representative example of the expected dose-dependent increase in AMPK phosphorylation following treatment with 5'-AMP for a fixed duration. The data is illustrative and will vary depending on the cell type and experimental conditions.

5'-AMP Concentration (µM)Relative p-AMPK/Total AMPK Ratio (Fold Change vs. Control)
0 (Vehicle Control)1.0
101.8
253.5
505.2
1006.8
Table 2: Illustrative Time-Course of AMPK Phosphorylation with 5'-AMP Treatment

This table illustrates the expected change in AMPK phosphorylation over time when cells are treated with a fixed concentration of 5'-AMP. The data is for illustrative purposes.

Incubation Time (minutes)Relative p-AMPK/Total AMPK Ratio (Fold Change vs. Time 0)
01.0
152.5
304.8
606.5
1205.3

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell density at the time of treatment.Standardize cell seeding density and ensure cells are in the exponential growth phase.
Inconsistent 5'-AMP concentration.Prepare a master mix of the treatment medium for each concentration to ensure uniformity. Use calibrated pipettes.
Variable incubation times.Stagger the addition of treatment and lysis buffers to ensure consistent incubation times for all samples.
Degradation of phosphorylated proteins.Use fresh lysis buffer with phosphatase inhibitors. Keep samples on ice at all times.
Weak or No AMPK Activation Signal 5'-AMP stock solution degraded.Prepare a fresh stock solution. Aliquot and store properly to avoid freeze-thaw cycles.
Insufficient 5'-AMP concentration or incubation time.Perform a dose-response and time-course experiment to determine optimal conditions for your cell type.
Low abundance of AMPK in the cell line.Ensure your cell line expresses sufficient levels of AMPK. Use a positive control (e.g., treatment with AICAR).
Issues with Western blot protocol.Optimize antibody concentrations, blocking conditions, and exposure time. Ensure efficient protein transfer.
Inconsistent Results Across Experiments Variation in cell passage number.Use cells within a consistent and narrow passage number range for all experiments.
Lot-to-lot variability of reagents (e.g., serum, antibodies).Test new lots of critical reagents against old lots to ensure consistency.
Contamination of cell cultures (e.g., mycoplasma).Regularly test cell cultures for mycoplasma contamination.

Visualizations

AMPK_Signaling_Pathway node_5AMP 5'-AMP node_AMPK AMPK node_5AMP->node_AMPK Activates node_ACC ACC node_AMPK->node_ACC Inhibits node_mTORC1 mTORC1 node_AMPK->node_mTORC1 Inhibits node_ULK1 ULK1 node_AMPK->node_ULK1 Activates node_LKB1 LKB1 node_LKB1->node_AMPK Phosphorylates (Thr172) node_FattyAcid Fatty Acid Synthesis node_ACC->node_FattyAcid Catalyzes node_ProteinSynth Protein Synthesis & Cell Growth node_mTORC1->node_ProteinSynth Promotes node_Autophagy Autophagy node_ULK1->node_Autophagy Initiates Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis node_cell_culture 1. Cell Culture (70-80% confluency) node_stock_prep 2. Prepare 5'-AMP Working Solutions node_treatment 3. Treat Cells (Dose-response & Time-course) node_stock_prep->node_treatment node_lysis 4. Cell Lysis node_treatment->node_lysis node_quant 5. Protein Quantification node_lysis->node_quant node_wb 6. Western Blot (p-AMPK, p-ACC) node_quant->node_wb node_data 7. Data Analysis node_wb->node_data

References

Technical Support Center: Managing 5'-AMP Contamination in ATP Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to 5'-Adenosine Monophosphate (5'-AMP) contamination in Adenosine (B11128) Triphosphate (ATP) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is 5'-AMP and how does it contaminate my ATP stock solution?

A1: 5'-AMP (Adenosine 5'-monophosphate) is a degradation product of ATP. Contamination in your ATP stock solution can occur through several mechanisms:

  • Hydrolysis: ATP is susceptible to hydrolysis, breaking down first into ADP (Adenosine Diphosphate) and then into AMP, especially with improper storage or handling.[1][2][3][4] Factors that accelerate hydrolysis include non-neutral pH and elevated temperatures.[1][5]

  • Enzymatic Degradation: If the ATP solution is inadvertently contaminated with ATP-hydrolyzing enzymes (ATPases) or nucleotidases, the degradation to ADP and AMP will be accelerated.

  • Manufacturing Impurities: Trace amounts of ADP and AMP can sometimes be present as impurities from the manufacturing process of ATP.[2]

Q2: How can 5'-AMP contamination affect my experiments?

A2: 5'-AMP contamination can significantly impact experimental results in several ways:

  • Inaccurate ATP Concentration: The presence of 5'-AMP means the actual concentration of ATP in your stock solution is lower than stated, leading to errors in experiments where ATP concentration is a critical parameter.

  • Enzyme Inhibition or Activation: 5'-AMP can act as a competitive inhibitor or an allosteric regulator for various enzymes.[6][7][8][9] For example, it is a known activator of AMP-activated protein kinase (AMPK), which could lead to off-target effects in cellular assays.[6][9][10]

  • Altered Kinase Activity: In kinase assays, where ATP is the phosphate (B84403) donor, the presence of its degradation products can interfere with the reaction kinetics and lead to inaccurate measurements of enzyme activity.

  • Interference in Cellular Signaling: Both ATP and AMP are important signaling molecules.[11][12][13] Contamination can lead to the unintended activation or inhibition of signaling pathways, confounding the interpretation of results.

Q3: How can I detect and quantify 5'-AMP in my ATP stock solution?

A3: The most reliable method for detecting and quantifying ATP, ADP, and AMP simultaneously is High-Performance Liquid Chromatography (HPLC).[14][15][16][17][18] Specifically, reversed-phase HPLC with UV detection is a common and effective technique.[15][17]

Below is a summary of typical HPLC parameters for the analysis of adenine (B156593) nucleotides.

ParameterSpecification
Column C18 reversed-phase column (e.g., 3 x 150 mm, 2.7 µm)[14][17]
Mobile Phase Isocratic elution with a buffer such as 50 mM potassium hydrogen phosphate (pH 6.80)[14][17] or 0.1 M Ammonium dihydrogen phosphate (pH 6.0) with 1% methanol[15]
Flow Rate Typically around 0.4 - 1.0 mL/min
Detection UV absorbance at 254 nm or 259 nm[2][14][17][19]
Column Temperature Often maintained at a constant temperature, for example, 40°C[18]

Q4: What are the best practices for storing ATP stock solutions to minimize 5'-AMP formation?

A4: Proper storage is crucial to maintain the integrity of your ATP stock solutions.

  • Storage Temperature: For long-term storage, ATP solutions should be aliquoted and stored frozen at -20°C or -80°C.[1][2][3][4] Neutral ATP solutions stored frozen are stable for at least one year.[1][2]

  • pH: ATP is most stable in aqueous solutions with a pH between 6.8 and 7.4.[5] At more extreme pH values, it rapidly hydrolyzes.[5] It is advisable to prepare stock solutions in a buffer such as Tris-HCl at a neutral pH.[15]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, store ATP in small, single-use aliquots.

  • Short-term Storage: For short-term use, a refrigerated solution (0-4°C) can be stable for about a week.[1][2][3][4]

Q5: Can I remove 5'-AMP contamination from my ATP stock solution?

A5: Yes, it is possible to remove 5'-AMP from a solution, although it may be more practical to discard the contaminated stock and prepare a fresh one. If removal is necessary, enzymatic and chromatographic methods can be employed.

  • Enzymatic Removal: One method involves using an enzyme that specifically acts on 5'-AMP. For instance, 5'-nucleotidase can be used to hydrolyze 5'-AMP to adenosine and inorganic phosphate.[20][21] The resulting adenosine can then be removed by other methods, such as column chromatography.[20]

  • Chromatographic Separation: Affinity chromatography using a resin with affinity for AMP, such as AMP-sepharose, could potentially be used to separate AMP from ATP.[22]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues arising from potential 5'-AMP contamination in your ATP stock.

Experimental Protocols

Protocol 1: Quantification of ATP, ADP, and 5'-AMP by Reversed-Phase HPLC

This protocol provides a general method for the simultaneous quantification of ATP and its degradation products.

Materials:

  • ATP stock solution (sample to be tested)

  • ATP, ADP, and AMP standards of known concentration

  • HPLC-grade water

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Potassium hydroxide (B78521) (KOH) or Phosphoric acid (H₃PO₄) for pH adjustment

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 50 mM potassium phosphate buffer. Dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water.

    • Adjust the pH to 6.8 using KOH or H₃PO₄.

    • Filter the mobile phase through a 0.22 µm filter and degas it.

  • Standard Preparation:

    • Prepare a stock solution of 1 mM for each of the ATP, ADP, and AMP standards in the mobile phase.

    • Create a series of dilutions from the stock solutions to generate a calibration curve (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM).

  • Sample Preparation:

    • Thaw your ATP stock solution on ice.

    • Dilute the ATP stock solution to fall within the range of the calibration curve using the mobile phase.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

    • Inject the standards, starting with the lowest concentration, followed by the sample solutions.

    • Monitor the absorbance at 254 nm.

  • Data Analysis:

    • Identify the peaks for AMP, ADP, and ATP based on the retention times of the standards.

    • Generate a standard curve by plotting the peak area against the concentration for each standard.

    • Determine the concentration of ATP, ADP, and AMP in your sample by interpolating their peak areas from the standard curves.

Visualizations

ATP_Degradation_Pathway ATP ATP (Adenosine Triphosphate) ADP ADP (Adenosine Diphosphate) ATP->ADP Hydrolysis / ATPase AMP 5'-AMP (Adenosine Monophosphate) ADP->AMP Hydrolysis / Nucleotidase

Caption: ATP degradation pathway to ADP and 5'-AMP.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_Standards Prepare Standards (ATP, ADP, AMP) Injection Inject into HPLC System Prep_Standards->Injection Prep_Sample Prepare ATP Sample Prep_Sample->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Peak_ID Peak Identification Detection->Peak_ID Quantification Quantification via Standard Curve Peak_ID->Quantification Troubleshooting_Guide Start Inconsistent or Unexpected Experimental Results? Check_ATP Is ATP a critical reagent in your assay? Start->Check_ATP Suspect_Contamination Suspect 5'-AMP Contamination Check_ATP->Suspect_Contamination Perform_HPLC Perform HPLC Analysis to quantify ATP, ADP, AMP Suspect_Contamination->Perform_HPLC Contaminated Is 5'-AMP level significant? Perform_HPLC->Contaminated Discard Discard old stock. Prepare fresh ATP solution. Contaminated->Discard Yes Not_Contaminated 5'-AMP level is negligible. ATP concentration is correct. Contaminated->Not_Contaminated No Review_Storage Review storage and handling procedures. Discard->Review_Storage Other_Factors Investigate other experimental factors (e.g., enzyme activity, other reagents). Not_Contaminated->Other_Factors

References

Technical Support Center: 5'-AMPS Solubility in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5'-Adenosine Monophosphate (5'-AMPS) in various buffer systems during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its general solubility?

A1: 5'-Adenosine Monophosphate (this compound) is a central nucleotide involved in cellular energy metabolism and signaling. It is a key activator of AMP-activated protein kinase (AMPK), a master regulator of metabolic homeostasis.[1] The most commonly used form in research is the sodium salt of this compound, which is generally soluble in water, dimethyl sulfoxide (B87167) (DMSO), and methanol.[1]

Q2: In which common biological buffers can I dissolve this compound?

A2: this compound sodium salt is soluble in a variety of common biological buffers, including Phosphate-Buffered Saline (PBS), Tris-HCl, HEPES, and MOPS. However, the solubility can be influenced by the pH, temperature, and concentration of the buffer.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is pH-dependent due to its ionizable phosphate (B84403) group and adenine (B156593) moiety. This compound has two pKa values, approximately 3.8 and 6.2.[2] At pH values above 6.2, the phosphate group is deprotonated, increasing the molecule's overall negative charge and enhancing its solubility in aqueous solutions. Therefore, this compound is generally more soluble in neutral to slightly alkaline buffers (pH 7.0 and above).

Q4: What is the recommended storage condition for this compound solutions?

A4: Aqueous stock solutions of this compound are stable for at least 25 weeks when stored refrigerated at 4°C.[3] It is not recommended to store this compound solutions at room temperature for extended periods, as significant degradation can occur within a few days.[3] For long-term storage, it is best to prepare aliquots of your stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Quantitative Solubility Data

Buffer SystempHTemperature (°C)Solubility ( g/100 mL)Notes
WaterNeutral20~1.0[2]The free acid is less soluble. The sodium salt is more soluble.
PBS7.2Not Specified1.0[4]
Tris-HCl7.525Estimated > 1.0Higher pH generally increases solubility.
Tris-HCl8.025Estimated > 1.0Higher pH generally increases solubility.
HEPES7.025Estimated > 1.0
HEPES8.025Estimated > 1.0
MOPS6.525Estimated > 0.5Solubility may be slightly lower as the pH is closer to the pKa.
MOPS7.525Estimated > 1.0

Note on Temperature Effects: For most solid solutes like this compound, solubility in aqueous solutions tends to increase with an increase in temperature.[5][6] However, in some cases, the dissolution process can be exothermic, leading to decreased solubility at higher temperatures.[5] It is always recommended to start dissolving at room temperature and gently warm if needed.

Troubleshooting Guide for this compound Solubility Issues

Issue: this compound powder is not dissolving or a precipitate forms in my buffer.

This is a common issue that can often be resolved with a systematic approach. Below is a troubleshooting workflow and detailed explanations.

G start Start: this compound Precipitation Issue check_form 1. Verify Salt Form (Using Sodium Salt?) start->check_form check_pH 2. Check Buffer pH (Is pH ≥ 7.0?) check_form->check_pH Yes use_na_salt Action: Use this compound Sodium Salt check_form->use_na_salt No check_concentration 3. Review Concentration (Is it too high?) check_pH->check_concentration Yes adjust_pH Action: Adjust buffer pH to ≥ 7.0 check_pH->adjust_pH No dissolution_technique 4. Optimize Dissolution Technique check_concentration->dissolution_technique No lower_conc Action: Prepare a more dilute solution check_concentration->lower_conc Yes vortex vortex dissolution_technique->vortex Vortex Thoroughly check_temp 5. Assess Temperature final_check 6. Consider Buffer Components check_temp->final_check No cool_solution Action: Allow to cool to RT. Precipitate may reappear. check_temp->cool_solution Solution was heated? solution solution final_check->solution Issue Resolved use_na_salt->solution adjust_pH->solution lower_conc->solution sonicate sonicate vortex->sonicate If needed warm warm sonicate->warm If needed warm->check_temp If still issues cool_solution->solution

Figure 1: Troubleshooting workflow for this compound precipitation.

1. Verify the Salt Form of this compound:

  • Recommendation: Ensure you are using the sodium salt of this compound. The free acid form of this compound has significantly lower aqueous solubility.

2. Check the pH of Your Buffer:

  • Explanation: As this compound is more soluble at a pH above its second pKa of 6.2, using a buffer with a pH below this can lead to precipitation.

  • Recommendation: Use a buffer with a pH of 7.0 or higher. If your experimental conditions require a lower pH, you may need to work with a lower concentration of this compound.

3. Review the Desired Concentration:

  • Explanation: Attempting to make a solution that is above the solubility limit of this compound in your specific buffer system will result in incomplete dissolution or precipitation.

  • Recommendation: If you are unsure of the solubility limit, start by preparing a lower concentration stock solution (e.g., 10 mg/mL) and dilute it further for your working solution.

4. Optimize Your Dissolution Technique:

  • Recommendation:

    • Add the this compound powder to your buffer and vortex thoroughly for 1-2 minutes.

    • If the powder does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

    • Gentle warming (e.g., to 37°C) can also aid in dissolution. However, be aware that precipitation may occur upon cooling.

5. Assess the Temperature:

  • Explanation: While warming can help dissolve this compound, some compounds exhibit decreased solubility at higher temperatures. If precipitation occurs upon warming, this might be the case. Also, if a solution prepared warm precipitates upon cooling, it was likely supersaturated at room temperature.

  • Recommendation: Dissolve at room temperature first. If you must heat the solution to dissolve the compound, be prepared to use it at that temperature or accept that it may precipitate upon cooling.

6. Consider Your Buffer Components:

  • Explanation: High concentrations of divalent cations in your buffer can sometimes lead to the precipitation of phosphate-containing compounds.

  • Recommendation: While not a commonly reported issue with this compound, if you have exhausted other troubleshooting steps and are using a buffer with high concentrations of, for example, Mg²⁺ or Ca²⁺, consider preparing your this compound stock in water and adding it to the final buffer at the working concentration.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in Tris-HCl Buffer

This protocol describes the preparation of a 100 mM stock solution of this compound sodium salt in 10 mM Tris-HCl, pH 7.5.

Materials:

  • This compound, sodium salt (Molecular Weight: 369.21 g/mol )

  • Tris base

  • Hydrochloric acid (HCl)

  • Nuclease-free water

  • Sterile conical tubes or vials

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm sterile filter

Procedure:

  • Prepare 10 mM Tris-HCl, pH 7.5:

    • Dissolve 0.121 g of Tris base in 80 mL of nuclease-free water.

    • Adjust the pH to 7.5 by slowly adding concentrated HCl. Monitor the pH using a calibrated pH meter.

    • Bring the final volume to 100 mL with nuclease-free water.

    • Sterilize the buffer by filtering it through a 0.22 µm filter.

  • Prepare the 100 mM this compound Stock Solution:

    • Weigh out 369.21 mg of this compound sodium salt.

    • Transfer the powder to a sterile 15 mL conical tube.

    • Add 10 mL of the sterile 10 mM Tris-HCl, pH 7.5 buffer to the tube.

    • Vortex the solution vigorously for 2-3 minutes until the solid is completely dissolved.

    • If the solution is not clear, sonicate in a room temperature water bath for 5-10 minutes.

    • Once fully dissolved, filter the solution through a 0.22 µm sterile filter into a new sterile tube.

  • Storage:

    • Aliquot the 100 mM this compound stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: In Vitro AMPK Activity Assay

This protocol provides a general workflow for measuring the activity of AMPK using this compound as an activator. This is a common experiment where the solubility of this compound is critical.

Materials:

  • Active AMPK enzyme

  • Kinase Assay Buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.2 mM DTT, 5 mM MgCl₂)

  • SAMS peptide (synthetic substrate for AMPK)

  • ATP

  • 100 mM this compound stock solution (from Protocol 1)

  • Kinase detection reagent (e.g., ADP-Glo™)

  • White, opaque 96-well plates

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a working solution of AMPK enzyme in Kinase Assay Buffer.

    • Prepare a substrate/ATP mix containing the SAMS peptide and ATP in Kinase Assay Buffer.

    • Prepare serial dilutions of your test compound if screening for inhibitors or activators.

  • Set up the Kinase Reaction:

    • In a 96-well plate, add the following to each well:

      • Kinase Assay Buffer

      • This compound to a final concentration of 200 µM (or desired concentration)

      • Test compound or vehicle control

      • AMPK enzyme

    • Incubate at room temperature for 10-15 minutes to allow for compound interaction with the enzyme.

  • Initiate the Reaction:

    • Add the substrate/ATP mix to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Detect Kinase Activity:

    • Stop the reaction and detect the amount of ADP produced according to the manufacturer's instructions for your chosen kinase detection reagent (e.g., by adding ADP-Glo™ reagent).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the AMPK activity.

    • Analyze the data to determine the effect of your test compounds on AMPK activity.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_reagents 1. Prepare and Thaw Reagents (Enzyme, Buffers, this compound, ATP, Substrate) prep_plate 2. Set up 96-well plate with buffer and this compound prep_reagents->prep_plate add_enzyme 3. Add AMPK Enzyme and Test Compound prep_plate->add_enzyme pre_incubate 4. Pre-incubate at RT add_enzyme->pre_incubate start_reaction 5. Initiate with ATP/Substrate Mix pre_incubate->start_reaction incubate_30c 6. Incubate at 30°C start_reaction->incubate_30c stop_reaction 7. Stop Reaction and Add Detection Reagent incubate_30c->stop_reaction read_plate 8. Measure Luminescence stop_reaction->read_plate

Figure 2: Experimental workflow for an in vitro AMPK activity assay.

Signaling Pathway

This compound is a key activator of the AMP-activated protein kinase (AMPK) signaling pathway. An increase in the cellular AMP:ATP ratio, sensed by the γ-subunit of AMPK, leads to its activation. Activated AMPK then phosphorylates a variety of downstream targets to restore cellular energy homeostasis.

G cluster_upstream Upstream Signals cluster_core AMPK Activation cluster_downstream Downstream Effects AMP This compound AMP_ATP_ratio Increased AMP:ATP Ratio AMP->AMP_ATP_ratio ATP ATP ATP->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation catabolism Anabolic Pathways (e.g., Fatty Acid Synthesis, Protein Synthesis) pAMPK->catabolism Inhibits anabolism Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) pAMPK->anabolism Activates energy Restore Cellular Energy Homeostasis catabolism->energy anabolism->energy

Figure 3: Simplified AMPK signaling pathway activated by this compound.

References

Technical Support Center: Ecto-5'-Nucleotidase (CD73) Activity in 5'-AMP Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-adenosine monophosphate (5'-AMP) and needing to control for the activity of ecto-5'-nucleotidase (CD73).

Frequently Asked Questions (FAQs)

Q1: What is ecto-5'-nucleotidase (CD73) and why is it important to control for its activity in my 5'-AMP experiments?

Ecto-5'-nucleotidase, also known as CD73, is a cell-surface enzyme that plays a critical role in purinergic signaling.[1][2][3] Its primary function is to hydrolyze extracellular 5'-AMP into adenosine (B11128) and phosphate (B84403).[4] If you are studying the effects of 5'-AMP itself, the presence of active CD73 can confound your results by converting the 5'-AMP to adenosine. Adenosine has its own distinct biological effects, primarily through the activation of adenosine receptors (A1, A2A, A2B, and A3), which can mask or alter the effects of 5'-AMP.[2][3] Therefore, controlling for CD73 activity is crucial to ensure that the observed effects are attributable to 5'-AMP and not its metabolite, adenosine.

Q2: How can I inhibit ecto-5'-nucleotidase (CD73) activity in my experiments?

There are several ways to inhibit CD73 activity. The most common approach is to use a specific inhibitor. A widely used competitive inhibitor is Adenosine 5'-(α,β-methylene)diphosphate (APCP).[5][6][7] Additionally, a variety of small molecule inhibitors, such as CD73-IN-1, are available.[1][8] Genetic approaches, such as using cells from Cd73-deficient animals or employing siRNA to knock down CD73 expression, can also be effective.[9][10]

Q3: What are the key considerations when choosing a CD73 inhibitor?

When selecting a CD73 inhibitor, consider the following:

  • Specificity: While APCP is widely used, it may have off-target effects on other ectonucleotidases at high concentrations.[6] Newer small molecule inhibitors may offer higher specificity.

  • Potency: Inhibitor potency is often expressed as an IC50 value, which can be dependent on assay conditions. It is advisable to determine the IC50 under your specific experimental setup.[8]

  • Solubility and Stability: Ensure the inhibitor is soluble in your experimental buffer and is stable under your assay conditions.[8] Repeated freeze-thaw cycles of inhibitor stock solutions should be avoided.[1][8]

Q4: How can I confirm that CD73 is expressed in my experimental system?

Before starting your experiments, it is essential to confirm the expression of CD73 in your cell line or tissue.[1] This can be done using several techniques, including:

  • Western Blot: To detect the CD73 protein.

  • Flow Cytometry: To quantify cell surface expression of CD73.

  • qPCR: To measure the mRNA expression level of the NT5E gene (which codes for CD73).

  • Enzyme Activity Assays: To directly measure the conversion of 5'-AMP to adenosine.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at controlling for ecto-5'-nucleotidase activity.

Problem Potential Cause Troubleshooting Steps
High variability in experimental results. Reagent Inconsistency: Lot-to-lot variability in recombinant CD73 enzyme activity.[1] Degradation of 5'-AMP due to repeated freeze-thaw cycles.[1]1. Test each new batch of recombinant CD73 enzyme before use in large-scale experiments.[1] 2. Prepare fresh 5'-AMP solutions for each experiment.[1] 3. Use the same batch of all critical reagents for a set of comparative experiments.[8]
Inhibitor Instability: The CD73 inhibitor may have degraded.[8]1. Prepare fresh dilutions of the inhibitor from a new stock aliquot for each experiment.[8] 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[8]
No observable inhibition of CD73 activity. Inactive Inhibitor: The inhibitor may have degraded or was improperly stored.[8]1. Ensure the inhibitor has been stored correctly according to the manufacturer's instructions. 2. Prepare fresh inhibitor solutions.[6] 3. Consider purchasing a new batch of the inhibitor.
Low or Absent CD73 Expression: The cell line or tissue may not express sufficient levels of CD73.[1][6]1. Verify CD73 expression using Western blot, flow cytometry, or qPCR.[6]
Incorrect Assay Setup: Errors in reagent concentrations or incubation times.1. Double-check all reagent concentrations and volumes.[8] 2. Ensure that the inhibitor is pre-incubated with the enzyme before adding the substrate (5'-AMP).[1][8]
Higher than expected off-target effects. High Inhibitor Concentration: Excessive concentrations of the inhibitor may lead to non-specific effects.[6]1. Perform a dose-response experiment to determine the lowest effective concentration of the inhibitor.[6]
Off-Target Activity of the Inhibitor: The inhibitor may be affecting other enzymes. APCP, for instance, can have effects on other ectonucleotidases.[6]1. Use a structurally unrelated CD73 inhibitor to confirm that the observed phenotype is specific to CD73 inhibition.[11] 2. Utilize genetic controls such as CD73 knockout/knockdown cells.[11]

Experimental Protocols

Protocol 1: Colorimetric Assay for CD73 Activity Inhibition

This protocol describes a method to measure the inhibition of CD73 activity by detecting the inorganic phosphate (Pi) released from the hydrolysis of 5'-AMP using a Malachite Green-based assay.[6][11]

Materials:

  • Cells or tissue expressing CD73

  • CD73 inhibitor (e.g., APCP)

  • 5'-AMP (substrate)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Malachite Green Phosphate Assay Kit

  • 96-well microplate

  • Plate reader

Procedure:

  • Cell/Tissue Preparation:

    • For adherent cells, they can be assayed directly in the 96-well plate.

    • For suspension cells or tissue homogenates, prepare a cell suspension or lysate.

  • Assay Setup:

    • Add 20 µL of serially diluted inhibitor solutions to the "inhibitor" wells.

    • Add 20 µL of assay buffer with the same vehicle concentration (e.g., DMSO) to the "control" wells.

    • Add the cell suspension or lysate to all wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the 5'-AMP substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.[1]

  • Reaction Termination and Detection:

    • Stop the reaction by adding 100 µL of the Malachite Green reagent to all wells.[11]

    • Incubate at room temperature for 15-20 minutes for color development.[1]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a plate reader.[11]

Protocol 2: HPLC-Based Assay for CD73 Activity

This protocol allows for the direct measurement of the conversion of 5'-AMP to adenosine by separating and quantifying these molecules using reverse-phase high-performance liquid chromatography (HPLC).

Materials:

  • Cell or tissue supernatant/lysate

  • 5'-AMP

  • CD73 inhibitor

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cell/tissue sample, assay buffer, and the CD73 inhibitor or vehicle control.

    • Pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 5'-AMP to start the reaction.

  • Incubation: Incubate at 37°C for a specific time period.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold perchloric acid or by heat inactivation.

  • Sample Preparation: Centrifuge the samples to pellet precipitated proteins. Collect the supernatant for analysis.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 reverse-phase column.

    • Use a suitable mobile phase gradient (e.g., a methanol/water gradient) to separate 5'-AMP and adenosine.[9]

    • Detect the compounds using a UV detector at 254 nm.

    • Quantify the amounts of 5'-AMP and adenosine by comparing the peak areas to those of known standards.

Visualizations

Purinergic_Signaling_Pathway cluster_enzymes Ecto-enzymes ATP Extracellular ATP ADP ADP ATP->ADP Pi AMP 5'-AMP ADP->AMP Pi Ado Adenosine AMP->Ado Pi AdoR Adenosine Receptors Ado->AdoR Cell Cellular Effects AdoR->Cell CD39 CD39 (Ecto-nucleotidase) CD39->ADP CD39->AMP CD73 CD73 (Ecto-5'-nucleotidase) CD73->Ado

Caption: The purinergic signaling pathway illustrating the sequential conversion of extracellular ATP to adenosine by ecto-enzymes CD39 and CD73.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Cells/Tissue Expressing CD73 D Incubate Cells/Tissue with Inhibitor or Vehicle A->D B Prepare 5'-AMP (Substrate) E Add 5'-AMP to Initiate Reaction B->E C Prepare CD73 Inhibitor (e.g., APCP) C->D D->E F Incubate at 37°C E->F G Stop Reaction F->G H Measure Product Formation (Adenosine or Phosphate) G->H I Compare Inhibitor vs. Vehicle H->I

Caption: A generalized experimental workflow for controlling and measuring ecto-5'-nucleotidase (CD73) activity in 5'-AMP experiments.

References

Validation & Comparative

A Comparative Analysis of 5'-AMP and ATP on the Activation of AMP-Activated Protein Kinase (AMPK)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of 5'-Adenosine Monophosphate (5'-AMP) and Adenosine Triphosphate (ATP) on the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. The information presented is supported by experimental data to assist researchers in understanding the nuanced regulation of this critical enzyme.

Introduction to AMPK Regulation

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine protein kinase that functions as a cellular energy sensor.[1] It is a heterotrimeric complex composed of a catalytic α-subunit, a scaffolding β-subunit, and a regulatory γ-subunit.[2][3] AMPK is activated in response to metabolic stresses that increase the cellular AMP:ATP and ADP:ATP ratios, such as nutrient deprivation, hypoxia, or muscle contraction.[1][4] Once activated, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[5][6][7]

The regulation of AMPK is a multifaceted process primarily governed by the competitive binding of adenine (B156593) nucleotides, specifically 5'-AMP and ATP, to the γ-subunit.[5] Full activation of AMPK requires the phosphorylation of a critical threonine residue (Thr172) within the activation loop of the catalytic α-subunit by upstream kinases, most notably Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ).[1][8]

Mechanism of Action: 5'-AMP vs. ATP

The opposing effects of 5'-AMP and ATP are central to AMPK's function as an energy gauge. While 5'-AMP is the primary activating signal, ATP is the key inhibitor, ensuring AMPK is switched off when cellular energy levels are high.

5'-AMP: The Canonical Activator

5'-AMP activates AMPK through a sophisticated tripartite mechanism, making the system highly sensitive to small shifts in cellular energy status.[9][10]

  • Allosteric Activation: Binding of AMP to the γ-subunit induces a conformational change that directly increases the kinase's activity.[2][11] This allosteric effect can enhance the activity of already phosphorylated AMPK by up to 10-fold.[9][12][13]

  • Promotion of Thr172 Phosphorylation: AMP binding makes AMPK a more favorable substrate for its primary upstream kinase, LKB1.[1][14][15] This enhances the rate of phosphorylation at the critical Thr172 residue, a prerequisite for full activation.[1]

  • Inhibition of Dephosphorylation: The AMP-bound conformation protects the phosphorylated Thr172 from being inactivated by protein phosphatases, such as protein phosphatase 2Cα (PP2Cα).[9][11]

ATP: The Competitive Antagonist

ATP maintains AMPK in an inactive state when cellular energy is abundant. It directly competes with 5'-AMP and ADP for the nucleotide-binding sites on the γ-subunit.[5][13] High concentrations of ATP antagonize all three of the activating mechanisms mediated by AMP, effectively locking AMPK in a conformation that is a poor substrate for LKB1 and a good substrate for phosphatases.[9][10][16]

Quantitative Comparison of 5'-AMP and ATP Effects

The following table summarizes key quantitative data from in vitro studies, illustrating the differential effects of 5'-AMP and ATP on AMPK activity.

Parameter5'-AMP EffectATP EffectSupporting Evidence
Allosteric Activation Induces up to a 10-fold increase in kinase activity.[9][12][13]Competitively inhibits AMP-mediated allosteric activation.[10][13]Studies on purified AMPK complexes show a direct, dose-dependent activation by AMP that is reversed by increasing ATP concentrations.
EC₅₀ for Allosteric Activation (γ1/γ2 isoforms) ~120-160 µM (at physiological 5 mM ATP).[13]N/A (Inhibitor)The concentration of AMP required for half-maximal activation is significantly lower than the competing ATP concentration, highlighting its potency.[13]
Thr172 Phosphorylation Promotes phosphorylation by LKB1.[14][15]Antagonizes the AMP-mediated promotion of phosphorylation.[9]Cell-free assays demonstrate that AMP, but not ADP, enhances LKB1-dependent phosphorylation of AMPK.[15]
Thr172 Dephosphorylation Potently inhibits dephosphorylation by phosphatases.[11][14]Promotes dephosphorylation by preventing AMP binding.[9]AMP is approximately 10-fold more potent than ADP in protecting Thr172 from dephosphorylation.[14][15]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the AMPK activation pathway and a typical experimental workflow for measuring its activity.

AMPK_Activation_Pathway cluster_stress Cellular Stress (e.g., Low Glucose, Hypoxia) cluster_nucleotides Nucleotide Ratio cluster_ampk AMPK Complex Stress Energy Depletion AMP_Ratio Increased AMP:ATP Ratio Stress->AMP_Ratio leads to AMPK_inactive AMPK (Inactive) AMP_Ratio->AMPK_inactive Allosteric Activation + Promotes Phosphorylation + Inhibits Dephosphorylation ATP_Ratio High ATP ATP_Ratio->AMPK_inactive Competitive Inhibition AMPK_active AMPK-pT172 (Active) Downstream Downstream Targets (Catabolism↑, Anabolism↓) AMPK_active->Downstream Phosphorylates LKB1 LKB1 LKB1->AMPK_inactive Phosphorylates T172 PP Phosphatases (e.g., PP2Cα) PP->AMPK_active Dephosphorylates T172

Caption: AMPK activation signaling pathway.

Kinase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis p1 1. Prepare Reaction Mix (Buffer, Substrate Peptide e.g., SAMS) p2 2. Add Purified AMPK Enzyme p1->p2 p3 3. Add Test Compounds (Varying [AMP] and [ATP]) p2->p3 r1 4. Initiate Reaction (Add [γ-³²P]ATP) p3->r1 r2 5. Incubate (e.g., 10 min at 30°C) r1->r2 d1 6. Stop Reaction & Spot (onto P81 phosphocellulose paper) r2->d1 d2 7. Wash Paper (to remove unincorporated ³²P-ATP) d1->d2 d3 8. Quantify Radioactivity (Scintillation Counting) d2->d3 d4 9. Analyze Data (Calculate Kinase Activity) d3->d4

References

Specificity of 5'-AMP in Activating AMPK Over Other Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of 5'-adenosine monophosphate (5'-AMP) as an activator of AMP-activated protein kinase (AMPK) versus other protein kinases. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.

Executive Summary

5'-Adenosine monophosphate (5'-AMP) is a crucial cellular metabolite that acts as a sensitive indicator of the cell's energy status. It is the primary allosteric activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Evidence strongly indicates that the activation of AMPK by 5'-AMP is a highly specific interaction, a feature attributed to the unique structural composition of the AMPK heterotrimeric complex. While comprehensive kinome-wide screening data for 5'-AMP is not extensively published, the existing literature overwhelmingly points towards its specificity for AMPK, with no significant evidence of direct allosteric activation of other protein kinases.

5'-AMP Activation of AMPK: A Highly Specific Interaction

AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. The γ subunit contains four cystathionine-β-synthase (CBS) domains that form two binding sites for adenine (B156593) nucleotides, often referred to as Bateman domains. The binding of 5'-AMP to these sites on the γ subunit induces a conformational change in the kinase complex, leading to its activation through a multi-faceted mechanism:

  • Allosteric Activation: Direct binding of 5'-AMP causes a significant allosteric activation of the kinase.[1] This activation can be over 10-fold even in the presence of physiological concentrations of ATP.[1]

  • Promotion of Phosphorylation: The binding of 5'-AMP makes AMPK a more favorable substrate for its upstream kinases, such as LKB1 and Ca2+/calmodulin-dependent protein kinase kinase-β (CaMKKβ), which phosphorylate a critical threonine residue (Thr172) in the activation loop of the α subunit.[2]

  • Inhibition of Dephosphorylation: The 5'-AMP-bound conformation protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases.[3]

The combination of these effects can lead to a more than 1000-fold increase in AMPK activity, highlighting the potent and sensitive regulation by 5'-AMP.[3][4]

Specificity Data: AMPK vs. Other Kinases

While other kinases are regulated by nucleotides, this is generally through direct competition with ATP at the catalytic site rather than allosteric activation by a monophosphate nucleotide like 5'-AMP. For instance, many kinase inhibitors are ATP-competitive. Allosteric regulation provides a mechanism for achieving high specificity, as allosteric sites are generally less conserved than the highly conserved ATP-binding pocket of kinases.[3][5][6]

KinaseActivatorMechanism of ActivationFold Activation by 5'-AMPSupporting Evidence
AMPK 5'-AMP Allosteric binding to the γ subunit, promotion of phosphorylation at Thr172, and inhibition of dephosphorylation.>1000-fold (in combination with upstream kinase)[3][4]Extensive biochemical and structural studies confirm direct binding and activation.[1][2][3]
Other Kinases 5'-AMP No significant direct allosteric activation reported.Not reported/presumed negligible.Lack of evidence in kinome-wide screens and literature. Specificity is conferred by the unique AMPK γ subunit structure.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the AMPK signaling pathway and a general experimental workflow for assessing kinase specificity.

AMPK_Signaling_Pathway AMPK Signaling Pathway High_AMP_ATP High AMP/ATP Ratio (Low Cellular Energy) LKB1 LKB1 AMPK AMPK (Inactive) LKB1->AMPK Phosphorylation (Thr172) CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylation (Thr172) AMPK_active AMPK (Active) Catabolism ↑ Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK_active->Catabolism Anabolism ↓ Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) AMPK_active->Anabolism

Caption: AMPK Signaling Pathway Activation.

Kinase_Specificity_Workflow Experimental Workflow for Kinase Specificity cluster_prep Preparation cluster_assay Kinase Activity Assay cluster_analysis Data Analysis Kinase_Panel Prepare Panel of Purified Kinases (AMPK and others) Incubation Incubate Kinases with 5'-AMP and [γ-32P]ATP Kinase_Panel->Incubation Reagents Prepare Assay Reagents (5'-AMP, ATP, Substrates, Buffers) Reagents->Incubation Measurement Measure Substrate Phosphorylation (e.g., Radiometric, TR-FRET, LC-MS/MS) Incubation->Measurement Quantification Quantify Kinase Activity (Fold Activation) Measurement->Quantification Comparison Compare Activation of AMPK vs. Other Kinases Quantification->Comparison

Caption: Kinase Specificity Experimental Workflow.

Detailed Experimental Protocols

To experimentally validate the specificity of 5'-AMP, a panel of kinase activity assays can be performed. Below are detailed protocols for three common methods.

Radiometric Kinase Assay

This is a traditional and highly sensitive method to directly measure the incorporation of a radiolabeled phosphate (B84403) from ATP onto a substrate.

Materials:

  • Purified kinases (AMPK and a panel of other kinases)

  • Specific peptide or protein substrate for each kinase

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 5'-AMP solution

  • [γ-³²P]ATP (radiolabeled ATP)

  • Unlabeled ATP

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, the specific substrate, and the purified kinase on ice.

  • Prepare separate reactions with and without 5'-AMP at the desired concentration.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.[7][8] The final ATP concentration should be optimized for each kinase, but a concentration near the Km is often used.

  • Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the kinase activity as the amount of phosphate incorporated into the substrate per unit of time and normalize to the amount of enzyme.

  • Compare the activity in the presence and absence of 5'-AMP to determine the fold activation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a high-throughput, non-radioactive method that measures the binding of a phosphorylation-specific antibody to the substrate.

Materials:

  • Purified kinases

  • Biotinylated peptide substrate

  • Kinase reaction buffer

  • 5'-AMP solution

  • ATP

  • Stop solution (e.g., EDTA)

  • Detection reagents: Europium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore (e.g., APC).

Procedure:

  • In a multi-well plate, add the kinase, biotinylated substrate, and kinase reaction buffer.

  • Add 5'-AMP or vehicle control to the respective wells.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for the optimized reaction time.

  • Stop the reaction by adding the stop solution.

  • Add the detection reagents (Europium-labeled antibody and streptavidin-APC) and incubate to allow for binding.

  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at ~615 nm for Europium and ~665 nm for APC).

  • Calculate the ratio of the acceptor and donor fluorescence signals. An increase in this ratio corresponds to increased substrate phosphorylation.

  • Determine the fold activation by comparing the signal in the presence and absence of 5'-AMP.

LC-MS/MS-Based Kinase Assay

This method provides a highly specific and quantitative measurement of the phosphorylated substrate without the need for specific antibodies or radioactivity.

Materials:

  • Purified kinases

  • Peptide substrate

  • Kinase reaction buffer

  • 5'-AMP solution

  • ATP

  • Quenching solution (e.g., trifluoroacetic acid)

  • LC-MS/MS system (a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)

Procedure:

  • Perform the kinase reaction as described in the radiometric assay protocol (steps 1-4), but without the radiolabeled ATP.

  • Stop the reaction by adding the quenching solution.

  • Inject a defined volume of the reaction mixture into the LC-MS/MS system.

  • Separate the phosphorylated and unphosphorylated substrate peptides using reverse-phase liquid chromatography.

  • Detect and quantify the amount of both the phosphorylated and unphosphorylated peptides using the mass spectrometer in multiple reaction monitoring (MRM) mode.[9]

  • The kinase activity is determined by the ratio of the phosphorylated product to the sum of the phosphorylated and unphosphorylated substrate.

  • Compare the activity in the presence and absence of 5'-AMP to calculate the fold activation.

Conclusion

The available evidence strongly supports the high specificity of 5'-AMP as an allosteric activator for AMPK. This specificity is a consequence of the unique regulatory γ subunit of the AMPK complex, which contains the 5'-AMP binding sites. For researchers and drug development professionals, this high degree of specificity makes 5'-AMP a valuable tool for selectively activating AMPK in experimental systems and provides a rationale for designing highly specific AMPK activators for therapeutic purposes. The detailed experimental protocols provided in this guide offer a framework for rigorously testing the specificity of 5'-AMP or novel compounds against AMPK and other kinases.

References

Validating 5'-AMPS-Induced Phenotypes: A Comparative Guide Using AMPK Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a clear link between a molecular activator and its cellular effects is paramount. This guide provides a comprehensive comparison of phenotypes induced by 5'-adenosine monophosphate (5'-AMPS) in wild-type versus AMP-activated protein kinase (AMPK) knockout models, offering a clear methodology for validating the on-target effects of this critical signaling molecule.

This compound is a key endogenous activator of AMPK, a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK by this compound triggers a cascade of events aimed at restoring energy balance, primarily by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[3][4] To rigorously demonstrate that a cellular phenotype observed upon treatment with this compound is indeed mediated by AMPK, a comparison with a model lacking functional AMPK is the gold standard.[5] This guide outlines the expected outcomes, presents supporting data from related studies, and provides detailed experimental protocols for this validation process.

Comparative Analysis of this compound Induced Phenotypes

The following tables summarize the expected differential responses to elevated this compound levels in wild-type (WT) versus AMPK knockout (KO) cells for key cellular processes. The data is synthesized from studies investigating AMPK-dependent phenotypes, often using AMP analogs like AICAR or inducing metabolic stress to elevate endogenous AMP.

Phenotype Wild-Type (WT) Cells AMPK Knockout (KO) Cells Key Downstream Mediator(s)
Autophagy Induction Increased autophagosome formation (LC3-II accumulation) and degradation of autophagic substrates (e.g., p62).[6]Basal autophagy may be altered, but no significant induction in response to this compound or starvation.[6][7]ULK1, Beclin-1, VPS34[3]
Glucose Uptake Increased glucose transport into the cell.[8][9]No significant increase in glucose uptake in response to this compound.[9]GLUT1, GLUT4[8][9]
Gene Expression (Catabolic) Upregulation of genes involved in fatty acid oxidation (e.g., CPT1) and glycolysis (e.g., HKII).[10]Blunted or absent upregulation of AMPK-target metabolic genes.[10][11]PGC-1α, FOXO1[10][11]
Fatty Acid Synthesis Decreased synthesis of fatty acids.[12]Fatty acid synthesis is not inhibited and may even be elevated.[12]Acetyl-CoA Carboxylase (ACC)[12]

Visualizing the Validation Workflow and Signaling Pathway

Experimental Workflow

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Phenotypic Analysis cluster_3 Data Comparison WT Wild-Type Cells treat_WT This compound Treatment WT->treat_WT KO AMPK Knockout Cells treat_KO This compound Treatment KO->treat_KO analysis_WT Measure Phenotypes (e.g., Autophagy, Glucose Uptake) treat_WT->analysis_WT analysis_KO Measure Phenotypes (e.g., Autophagy, Glucose Uptake) treat_KO->analysis_KO compare Compare WT vs. KO responses analysis_WT->compare analysis_KO->compare

Caption: Workflow for validating this compound phenotypes.

AMPK Signaling Pathway

G 5_AMPS This compound AMPK AMPK 5_AMPS->AMPK activates ULK1 ULK1 Complex AMPK->ULK1 activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC inhibits PGC1a PGC-1α AMPK->PGC1a activates Glucose_Transporters Glucose Transporters AMPK->Glucose_Transporters promotes translocation/activity Autophagy Autophagy ULK1->Autophagy induces Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis promotes Gene_Expression Gene Expression (Catabolism) PGC1a->Gene_Expression upregulates Glucose_Uptake Glucose Uptake Glucose_Transporters->Glucose_Uptake facilitates

Caption: Simplified AMPK signaling cascade.

Experimental Protocols

Generation of AMPK Knockout Cell Lines via CRISPR/Cas9

This protocol outlines the general steps for creating AMPKα dual knockout (α1 and α2 subunits) cell lines, which is often necessary to abolish AMPK activity.[13][14]

  • gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting conserved and functionally important exons of the AMPKα1 (PRKAA1) and AMPKα2 (PRKAA2) genes. Clone the gRNAs into a suitable Cas9 expression vector.

  • Transfection: Transfect the target cells (e.g., HEK293T, MEFs) with the gRNA/Cas9 plasmids.

  • Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.

  • Screening and Validation:

    • Genomic DNA PCR and Sequencing: Screen individual clones for mutations in the target loci.

    • Western Blot: Confirm the absence of AMPKα1 and AMPKα2 protein expression. A functional validation should also be performed by treating with an AMPK activator (like AICAR) and probing for the phosphorylation of a downstream target like ACC. In knockout cells, there should be no increase in p-ACC.[15]

This compound Treatment and Phenotypic Analysis

Materials:

  • Wild-type and AMPK KO cells

  • This compound (sodium salt, soluble in water)

  • Cell culture medium and supplements

  • Reagents for specific assays (e.g., glucose uptake assay kit, antibodies for Western blotting)

Procedure:

  • Cell Seeding: Seed wild-type and AMPK KO cells in parallel at an appropriate density for the intended assay (e.g., 6-well plates for Western blotting, 96-well plates for viability assays).

  • This compound Preparation: Prepare a stock solution of this compound in sterile water or culture medium. Further dilute to the desired final concentrations in the culture medium immediately before use.

  • Treatment: Replace the existing medium with the medium containing various concentrations of this compound or a vehicle control. A typical concentration range to test would be 1-5 mM. The duration of treatment will depend on the phenotype being assessed (e.g., 1-4 hours for signaling events, 12-24 hours for gene expression changes).

  • Phenotypic Assays:

    • Autophagy Analysis (Western Blot):

      • Lyse cells and perform SDS-PAGE.

      • Probe membranes with primary antibodies against LC3 and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.

      • Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

    • Glucose Uptake Assay:

      • After treatment, wash cells and incubate with a fluorescently labeled glucose analog (e.g., 2-NBDG) for a defined period (e.g., 30-60 minutes).

      • Wash away the excess analog and measure the fluorescence intensity using a plate reader. The intensity is proportional to the glucose uptake.

    • Gene Expression Analysis (RT-qPCR):

      • Isolate total RNA from the cells.

      • Synthesize cDNA.

      • Perform quantitative PCR using primers for target genes (e.g., CPT1, HKII) and a reference gene (e.g., GAPDH).

Conclusion

The use of AMPK knockout models is an indispensable tool for validating the on-target effects of this compound. By demonstrating the absence of a specific cellular response to this compound in cells lacking AMPK, researchers can confidently attribute the observed phenotype to the activation of the AMPK signaling pathway. This rigorous approach is crucial for advancing our understanding of cellular metabolism and for the development of targeted therapeutics aimed at modulating AMPK activity.

References

A Researcher's Guide to 5'-AMP and its Non-Hydrolyzable Analogs in Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5'-Adenosine Monophosphate (5'-AMP) and its non-hydrolyzable analogs, focusing on their application in binding assays. Understanding the distinct properties of these molecules is crucial for designing and interpreting experiments aimed at elucidating the roles of AMP-binding proteins in various signaling pathways. This document offers a data-driven comparison of binding affinities, detailed experimental protocols for common binding assays, and visual representations of relevant biological and experimental workflows.

Introduction: The Role of 5'-AMP and the Utility of Non-Hydrolyzable Analogs

5'-AMP is a central molecule in cellular metabolism and signaling. It acts as an allosteric regulator for numerous enzymes, most notably AMP-activated protein kinase (AMPK), a master sensor of cellular energy status. The transient nature of 5'-AMP, being readily metabolized, presents challenges in studying its interactions with target proteins. To overcome this, non-hydrolyzable AMP analogs have been developed as indispensable tools for researchers.

These analogs mimic the structure of 5'-AMP but are resistant to enzymatic degradation, effectively "trapping" the target protein in an AMP-bound state. This stabilization is critical for various biochemical and structural studies, including X-ray crystallography and cryo-electron microscopy, as well as for performing competitive binding assays to screen for novel therapeutic agents. The most commonly used non-hydrolyzable analogs include those with modifications to the phosphate (B84403) group, such as Adenosine 5'-(α,β-methylene)diphosphate (AMP-CP), and analogs of ATP that can be used in competitive binding studies, such as Adenylyl-imidodiphosphate (AMP-PNP) and Adenylyl-methylene-diphosphonate (AMP-PCP).

This guide will delve into the quantitative differences in binding affinities between 5'-AMP and its key non-hydrolyzable analogs for several protein targets, provide detailed protocols for essential binding assays, and illustrate the broader context of AMP signaling.

Comparison of Binding Affinities

The choice of a 5'-AMP analog is often dictated by its binding affinity for the specific protein of interest. The following table summarizes available quantitative data for 5'-AMP and its non-hydrolyzable analogs. It is important to note that the binding affinities are highly dependent on the specific protein and the experimental conditions under which they were measured. Therefore, direct comparison across different proteins should be made with caution.

LigandProtein TargetParameterValueReference(s)
5'-AMPEcto-5'-nucleotidase (CD73)K_m_10.5 µM[1]
Adenosine 5'-(α,β-methylene)diphosphate (AMP-CP)Ecto-5'-nucleotidase (CD73)K_i_59 nM[1]
5'-AMPAMP-activated protein kinase (AMPK)EC_50_< 2 µM - 3 µM[2][3]
AMP-PNP(Na+ + K+)-dependent ATPaseK_d_4.2 µM (no Mg²⁺)[4]
AMP-PNP(Na+ + K+)-dependent ATPaseK_d_2.2 µM (with 50 µM Mg²⁺)[4]
AMP-PCPrecA proteinAffinityMuch weaker than AMP-PNP[4]
AMP-PNPrecA proteinAffinityWeaker than ATP[4]

Experimental Protocols

Accurate determination of binding affinities relies on robust and well-characterized experimental methods. Below are detailed protocols for three commonly used binding assays: Fluorescence Polarization, Radioligand Binding Assay, and Surface Plasmon Resonance.

Fluorescence Polarization (FP) Competitive Binding Assay

This technique measures the change in the polarization of fluorescent light emitted from a labeled molecule (tracer) upon binding to a larger protein. In a competitive assay, an unlabeled ligand (e.g., a non-hydrolyzable AMP analog) competes with the fluorescent tracer for binding to the target protein, leading to a decrease in fluorescence polarization.

Materials:

  • Purified target protein

  • Fluorescently labeled AMP analog (tracer)

  • Unlabeled 5'-AMP and non-hydrolyzable AMP analogs

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Black, low-volume 384-well microplates

  • Microplate reader with fluorescence polarization capabilities

Protocol:

  • Tracer-Protein Binding:

    • To determine the optimal protein concentration, perform a saturation binding experiment by titrating the target protein against a fixed concentration of the fluorescent tracer.

    • The protein concentration that yields approximately 80% of the maximum polarization signal should be used for the competition assay.

  • Competitive Binding Assay:

    • Prepare a serial dilution of the unlabeled ligands (5'-AMP and non-hydrolyzable analogs) in assay buffer.

    • In a 384-well plate, add the target protein at the predetermined optimal concentration to all wells except for the "no protein" control.

    • Add the fluorescent tracer at a constant concentration (typically at its K_d_ for the target protein) to all wells.

    • Add the serially diluted unlabeled ligands to the appropriate wells. Include controls for 0% inhibition (no unlabeled ligand) and 100% inhibition (no protein).

    • Incubate the plate at room temperature for 30-60 minutes to reach equilibrium, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a microplate reader.

    • Plot the fluorescence polarization values against the logarithm of the unlabeled ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value, which is the concentration of the unlabeled ligand that displaces 50% of the fluorescent tracer.

    • Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [Tracer] / K_d_ (tracer)).

Radioligand Binding Assay

This highly sensitive method uses a radioactively labeled ligand to quantify its binding to a target receptor. Competition assays with unlabeled ligands allow for the determination of their binding affinities.

Materials:

  • Cell membranes or purified protein expressing the target receptor

  • Radiolabeled AMP analog (e.g., [³H]AMP)

  • Unlabeled 5'-AMP and non-hydrolyzable AMP analogs

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Vacuum filtration manifold

  • Scintillation cocktail and liquid scintillation counter

Protocol:

  • Saturation Binding (to determine K_d_ of the radioligand):

    • Incubate a fixed amount of membrane preparation with increasing concentrations of the radiolabeled ligand.[5]

    • For each concentration, prepare a parallel set of tubes containing a high concentration of a non-radioactive ligand to determine non-specific binding.[5]

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.[5]

  • Competitive Binding Assay:

    • Prepare serial dilutions of the unlabeled ligands.

    • In reaction tubes, add the membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or below its K_d_), and varying concentrations of the unlabeled ligands.

    • Include controls for total binding (no unlabeled ligand) and non-specific binding (a high concentration of an unlabeled ligand).

    • Incubate the tubes to allow the binding to reach equilibrium.[5]

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.[5]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[5]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

    • Determine the IC_50_ value from the resulting curve and calculate the K_i_ value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time. This method provides kinetic data (association and dissociation rates) in addition to affinity data.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Purified target protein (ligand)

  • 5'-AMP and non-hydrolyzable AMP analogs (analytes)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP buffer)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified target protein over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

    • A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding.

  • Binding Analysis:

    • Equilibrate the system by flowing running buffer over the sensor surface until a stable baseline is achieved.

    • Prepare a series of dilutions of the analytes (5'-AMP and non-hydrolyzable analogs) in running buffer.

    • Inject the analyte solutions sequentially, from the lowest to the highest concentration, over both the protein-immobilized and reference flow cells.

    • After each injection, allow for a dissociation phase where only running buffer flows over the surface.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_ = k_d_ / k_a_).

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_upstream Upstream Signals cluster_ampk AMPK Activation cluster_downstream Downstream Effects Energy Stress Energy Stress AMP/ATP Ratio AMP/ATP Ratio Energy Stress->AMP/ATP Ratio LKB1 LKB1 AMPK AMPK LKB1->AMPK Phosphorylation CaMKKbeta CaMKKbeta CaMKKbeta->AMPK Phosphorylation Ca2+ Ca2+ Ca2+->CaMKKbeta Anabolic Pathways Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic Pathways Inhibition Catabolic Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic Pathways Activation AMP/ATP Ratio->AMPK Allosteric Activation & Phosphorylation

Caption: Simplified signaling pathway of AMP-activated protein kinase (AMPK) activation.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection cluster_analysis 4. Data Analysis A Prepare Target Protein D Mix Protein, Labeled Probe & Unlabeled Ligand A->D B Prepare Ligands (5'-AMP & Analogs) B->D C Prepare Assay Buffer C->D E Incubate to Equilibrium D->E F Measure Binding Signal (FP, Radioactivity, SPR) E->F G Plot Data F->G H Determine IC50/Kd/Ki G->H

Caption: General experimental workflow for a competitive binding assay.

Conclusion

The selection of 5'-AMP or a non-hydrolyzable analog is a critical decision in the design of binding assays. While 5'-AMP represents the physiological ligand, its instability can complicate experimental procedures. Non-hydrolyzable analogs offer the advantage of stability, allowing for the detailed characterization of binding interactions and the structural determination of protein-ligand complexes. However, as the provided data illustrates, the binding affinities of these analogs can differ significantly from that of 5'-AMP and vary between different protein targets. Therefore, researchers must carefully consider the specific goals of their study and the properties of the protein system when choosing the appropriate molecule. The experimental protocols and workflows provided in this guide offer a solid foundation for conducting accurate and reproducible binding assays to further our understanding of AMP-mediated cellular processes.

References

Distinguishing Direct 5'-AMP Effects from Adenosine Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In cellular signaling, both 5'-adenosine monophosphate (5'-AMP) and adenosine (B11128) play critical roles in regulating cellular metabolism and function. While related, they activate distinct signaling pathways. 5'-AMP is a primary allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Adenosine, on the other hand, is a nucleoside that signals through four G-protein coupled receptors (A1, A2A, A2B, and A3) on the cell surface.[2] Extracellular 5'-AMP can be converted to adenosine by ecto-5'-nucleotidase (CD73), further complicating the deconvolution of these two signaling axes.[2] This guide provides a framework for distinguishing the direct intracellular effects of 5'-AMP on AMPK from the extracellular signaling of adenosine, complete with comparative data and detailed experimental protocols.

Core Differences in Signaling Mechanisms

FeatureDirect 5'-AMP SignalingAdenosine Signaling
Molecule 5'-Adenosine Monophosphate (a nucleotide)Adenosine (a nucleoside)
Location of Action IntracellularExtracellular
Primary Receptor/Sensor AMP-activated protein kinase (AMPK)[1]Adenosine receptors (A1, A2A, A2B, A3)[2]
Mechanism of Action Allosteric activation of AMPK, promotion of AMPK phosphorylation, and inhibition of AMPK dephosphorylation.[3]Activation of G-protein coupled receptors, leading to downstream signaling cascades (e.g., modulation of cyclic AMP levels).[2]
Key Downstream Effect Phosphorylation of metabolic enzymes (e.g., ACC) and transcription factors to restore cellular energy balance.[1][4]Varied physiological responses depending on the receptor subtype and cell type, including vasodilation, anti-inflammatory effects, and neurotransmission.[5]

Quantitative Comparison of Activators and Inhibitors

The following table summarizes key quantitative data for molecules used to probe 5'-AMP and adenosine signaling pathways.

CompoundTargetActionReported EC50/IC50Reference
5'-AMP AMPKActivatorHalf-maximal stimulatory effect < 2 µM[6]
A-769662 AMPKActivatorEC50 ≈ 0.8 µM[7]
AICAR AMPK (indirect activator)Pro-drug converted to ZMP, an AMP analogTypically used at 0.5-2 mM in cell culture[8]
Compound C (Dorsomorphin) AMPKInhibitorIC50 ≈ 109 nM[9]
Adenosine Adenosine ReceptorsAgonistMaximal effect on AMPK phosphorylation at 25 µM in HUVECs[10]
CGS-21680 A2A Adenosine ReceptorAgonistKi ≈ 21 nM[11]
CPA (N6-Cyclopentyladenosine) A1 Adenosine ReceptorAgonistIC50 ≈ 180 µM (MCF-7 cells)[12]
DPCPX A1 Adenosine ReceptorAntagonistIC50 ≈ 0.87 µM (MCF-7 cells)[12]
Tozadenant A2A Adenosine ReceptorAntagonistIC50 < 10 nM[13]
5'-Iodotubercidin Adenosine KinaseInhibitorUsed at 0.2 µM to block adenosine-mediated AMPK activation[14]
Formycin B Adenosine Transporter (CNT2)InhibitorEffectively blocks adenosine-mediated AMPK signaling[14]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways of direct 5'-AMP effects and adenosine.

direct_AMP_signaling cluster_intracellular AMP 5'-AMP AMPK AMPK AMP->AMPK Allosteric Activation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (e.g., by LKB1) Downstream Downstream Targets (e.g., ACC) pAMPK->Downstream Metabolic_Response Metabolic Response (e.g., ↑ Fatty Acid Oxidation, ↓ Protein Synthesis) Downstream->Metabolic_Response adenosine_signaling cluster_extracellular cluster_intracellular extracellular_AMP Extracellular 5'-AMP CD73 CD73 extracellular_AMP->CD73 Adenosine Adenosine AR Adenosine Receptor (A1, A2A, A2B, A3) Adenosine->AR Binding CD73->Adenosine G_protein G-protein AR->G_protein Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response experimental_workflow cluster_setup cluster_analysis Start Seed cells and grow to confluence Treatment_Groups Prepare Treatment Groups: 1. Vehicle Control 2. Treatment of Interest 3. Treatment + Adenosine Receptor Antagonist 4. Treatment + Adenosine Kinase Inhibitor 5. Treatment + Adenosine Transporter Inhibitor Start->Treatment_Groups Incubation Incubate cells with respective treatments Treatment_Groups->Incubation Lysis Lyse cells and collect protein Incubation->Lysis Quantification Quantify protein concentration Lysis->Quantification Western_Blot Perform Western Blot for: p-AMPK, total AMPK p-ACC, total ACC Quantification->Western_Blot Data_Analysis Analyze band intensities and compare treatment groups Western_Blot->Data_Analysis

References

A Comparative Guide to 5'-AMPS and Alternative AMPK Activators in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dose-response relationship of activators for AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, is critical. This guide provides a comparative analysis of 5'-Adenosine Monophosphate (5'-AMPS) and other commonly used direct and indirect AMPK activators. We present a summary of their performance, detailed experimental protocols, and visualizations of the key pathways and workflows.

A crucial consideration when evaluating this compound in a cellular context is its metabolism. Extracellularly applied this compound is often rapidly converted to adenosine (B11128) by ecto-5'-nucleotidases, which is then transported into the cell and re-phosphorylated to this compound. This metabolic conversion complicates the direct assessment of a cellular dose-response to this compound itself and is a key differentiator from direct, cell-permeable AMPK activators.

Performance Comparison of AMPK Activators

The following tables summarize the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative AMPK activators in various assays and cell lines. It is important to note that the EC50 for this compound is typically determined in in vitro kinase assays due to the cellular metabolism challenges mentioned above.

Table 1: Dose-Response Data for this compound

CompoundAssay TypeSystemEC50Reference
This compoundIn vitro kinase assayPurified recombinant AMPK< 2 µM[1]

Table 2: Dose-Response Data for Alternative Direct AMPK Activators

CompoundMechanismCell LineAssayEC50 / IC50
A-769662 Allosteric activatorPrimary Rat HepatocytesFatty Acid Synthesis Inhibition3.2 µM (IC50)
C2C12 MyoblastsAMPK Activation~10-30 µM
Compound 991 Allosteric activatorNot specifiedAMPK Activation5-10 fold more potent than A-769662
MK-8722 Pan-allosteric activatorSkeletal MuscleGlucose Uptake~1 to 60 nM

Table 3: Dose-Response Data for Alternative Indirect AMPK Activators

CompoundMechanismCell LineAssayConcentration for Effect
Metformin Inhibits mitochondrial respiratory chain complex IHepG2p-AMPK/p-ACC0.5 - 2 mM
Primary Human HepatocytesAMPK Activation> 100 µM
AICAR Metabolized to ZMP (AMP analog)C2C12 MyotubesMyostatin Expression0.25 - 1.0 mM
Primary Hepatocytesp-AMPK0.5 - 1.0 mM

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures involved in the analysis of AMPK activation, the following diagrams are provided in the DOT language for Graphviz.

cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular 5_AMPS_ext This compound CD73 CD73 (ecto-5'-nucleotidase) 5_AMPS_ext->CD73 Adenosine_ext Adenosine ENT ENT Adenosine_ext->ENT CD73->Adenosine_ext Adenosine_int Adenosine ENT->Adenosine_int AK Adenosine Kinase Adenosine_int->AK 5_AMPS_int This compound AMPK_inactive AMPK (inactive) 5_AMPS_int->AMPK_inactive activates AMPK_active p-AMPK (active) AMPK_inactive->AMPK_active phosphorylation Downstream Downstream Targets (e.g., ACC) AMPK_active->Downstream phosphorylates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Downstream->Metabolic_Effects AK->5_AMPS_int

Caption: Cellular uptake and action of this compound.

Cell_Culture 1. Cell Culture (e.g., C2C12, HepG2) Treatment 2. Treatment (Varying concentrations of AMPK activator) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer with inhibitors) Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA or milk in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-pAMPK, anti-AMPK, anti-pACC, anti-ACC) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Detection (ECL substrate) Secondary_Ab->Detection Analysis 11. Densitometry Analysis (Ratio of phosphorylated to total protein) Detection->Analysis

Caption: Western blot workflow for AMPK activation.

5_AMPS This compound (Physiological Activator) AMPK AMPK 5_AMPS->AMPK Directly Binds Direct_Activators Direct Activators (e.g., A-769662) Direct_Activators->AMPK Allosterically Binds Indirect_Activators Indirect Activators (e.g., Metformin) Metabolism Cellular Metabolism (AMP:ATP ratio) Indirect_Activators->Metabolism Alters Metabolism->AMPK Activates

References

A Researcher's Guide to Confirming On-Target Effects of AMPK Activators Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating that a novel compound acts through its intended molecular target is a critical step in preclinical development. This guide provides a comparative framework for using genetic approaches to confirm the on-target effects of "Compound A," a hypothetical small molecule activator of 5'-AMP-activated protein kinase (AMPK).

AMPK is a master regulator of cellular energy homeostasis, making it a prime target for therapies aimed at metabolic diseases like type 2 diabetes, obesity, and even cancer.[1][2] When a cell's energy state is low (indicated by a high AMP:ATP ratio), AMPK is activated.[3] It then initiates a cascade of events to restore energy balance by stimulating catabolic pathways that generate ATP (like fatty acid oxidation) and inhibiting anabolic, energy-consuming processes (like lipid and protein synthesis).[2][4][5]

Direct pharmacological activators of AMPK are of significant therapeutic interest.[6] However, demonstrating that the observed physiological effects of a compound are exclusively due to its interaction with AMPK, and not off-target effects, requires rigorous validation. Genetic methods, such as gene knockout and knockdown, are the gold standard for this purpose.[1][7][8]

Comparative Genetic Approaches for On-Target Validation

The most definitive way to prove a compound's reliance on a specific protein is to show that the compound's effects are diminished or completely absent when that protein is removed or significantly reduced.

Genetic ApproachPrincipleAdvantagesDisadvantages
CRISPR/Cas9 Knockout (KO) Permanent deletion of the gene(s) encoding the AMPK catalytic subunits (α1 and α2).[7][9]Provides a complete loss-of-function model, offering the clearest "yes/no" answer to target engagement.Can be lethal if the target is essential for cell survival; potential for off-target gene editing.
shRNA/siRNA Knockdown (KD) Transient or stable reduction of AMPK mRNA levels, leading to decreased protein expression.[10][11][12]Useful for targets that are essential for viability, as a partial reduction is often tolerated. Faster to implement than generating stable KO lines.Incomplete knockdown can lead to ambiguous results; potential for off-target knockdown effects.
Site-Directed Mutagenesis Introduction of specific mutations into the AMPK gene that are predicted to disrupt compound binding without affecting the protein's basal function.Highly specific method to prove direct binding and activation.Requires detailed structural knowledge of the compound-protein interaction; can be technically challenging to create and validate.

Experimental Validation Workflow

Confirming on-target effects involves a systematic comparison of the cellular response to the AMPK activator in wild-type (WT) cells versus genetically modified cells (e.g., AMPKα1/α2 double knockout, DKO). The primary readout is the phosphorylation of downstream AMPK targets.

Key Downstream Target: Acetyl-CoA Carboxylase (ACC)

A well-established, direct substrate of AMPK is Acetyl-CoA Carboxylase (ACC).[10][11] Upon activation, AMPK phosphorylates ACC at Ser79, which inhibits its enzymatic activity.[13] This phosphorylation event is a reliable marker of AMPK activation.

Expected Outcomes of Compound A Treatment

The following table summarizes the anticipated results from a Western blot experiment designed to measure AMPK pathway activation.

Cell LineTreatmentp-AMPKα (Thr172)Total AMPKαp-ACC (Ser79)Total ACCInterpretation
Wild-Type (WT) VehicleBasalPresentBasalPresentBaseline AMPK activity.
Wild-Type (WT) Compound AIncreased PresentIncreased PresentCompound A activates the AMPK pathway.
AMPKα DKO VehicleAbsentAbsentBasalPresentConfirms successful knockout of AMPKα.
AMPKα DKO Compound AAbsentAbsentNo Increase PresentConfirms on-target effect. The absence of AMPKα prevents Compound A from phosphorylating ACC.

This data demonstrates that the effect of Compound A on ACC phosphorylation is strictly dependent on the presence of AMPK.

Visualizing the Pathways and Processes

Diagrams created using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.

AMPK Signaling and Genetic Intervention

The diagram below illustrates the canonical AMPK signaling pathway. It shows how Compound A activates AMPK, leading to the phosphorylation of ACC. It also visualizes how the knockout of the AMPKα subunits (PRKAA1/2) breaks this chain of events, preventing the downstream signal.

AMPK_Pathway cluster_upstream Upstream Signals cluster_core AMPK Complex cluster_downstream Downstream Effectors cluster_ko Genetic Intervention Compound_A Compound A AMPK AMPKαβγ Compound_A->AMPK Activates AMP High AMP/ATP Ratio AMP->AMPK Activates ACC ACC AMPK->ACC Phosphorylates pACC p-ACC (Ser79) (Inactive) KO CRISPR KO of AMPKα (PRKAA1/2) KO->AMPK Ablates

AMPK signaling pathway and point of genetic intervention.
Experimental Workflow for On-Target Validation

This workflow outlines the key steps involved in using CRISPR/Cas9 to generate an AMPK knockout cell line and subsequently test the on-target effects of Compound A.

Experimental_Workflow cluster_setup Cell Line Generation cluster_exp Experiment cluster_analysis Data Analysis A1 Design gRNAs targeting AMPKα1 and AMPKα2 A2 Transfect WT cells with Cas9 and gRNAs A1->A2 A3 Select and expand single-cell clones A2->A3 A4 Validate KO by Western Blot & Sequencing A3->A4 B1 Plate WT and AMPKα DKO cells A4->B1 B2 Treat with Vehicle or Compound A B1->B2 B3 Lyse cells and quantify protein B2->B3 C1 Western Blot for p-AMPK, AMPK, p-ACC, ACC B3->C1 C2 Quantify band intensity C1->C2 C3 Compare results between WT and DKO cells C2->C3

Workflow for CRISPR-based on-target validation.

Detailed Experimental Protocol: CRISPR/Cas9 Knockout and Western Blot Analysis

This protocol provides a detailed methodology for generating AMPKα1/α2 double knockout (DKO) cells and assessing the effects of Compound A.

Part 1: Generation of AMPKα DKO Cell Line via CRISPR/Cas9
  • gRNA Design and Cloning:

    • Design two or more guide RNAs (gRNAs) targeting early exons of the human PRKAA1 (AMPKα1) and PRKAA2 (AMPKα2) genes using a design tool (e.g., CRISPOR).[9]

    • Synthesize and anneal complementary oligonucleotides for each gRNA.

    • Clone the annealed gRNAs into a Cas9-expressing vector that also contains a selection marker, such as puromycin (B1679871) (e.g., pX459).[9]

  • Transfection:

    • Transfect the target wild-type cell line (e.g., HEK293T) with the gRNA/Cas9 plasmids using a suitable transfection reagent. Transfect plasmids for both AMPKα1 and AMPKα2 gRNAs simultaneously.

  • Selection and Clonal Isolation:

    • 48 hours post-transfection, apply puromycin selection (1-2 µg/mL) for 3 days to eliminate non-transfected cells.[9]

    • After selection, allow surviving cells to recover and grow into colonies.

    • Isolate single colonies using cloning cylinders or serial dilution and expand them in individual plates.

  • Validation of Knockout:

    • Western Blot: Screen individual clones by Western blotting using antibodies against AMPKα1 and AMPKα2 to identify clones with complete loss of protein expression.

    • Genomic Sequencing: Extract genomic DNA from validated KO clones. PCR amplify the target regions and perform Sanger sequencing to confirm the presence of frameshift-inducing insertions/deletions (indels).

Part 2: On-Target Effect Validation
  • Cell Culture and Treatment:

    • Plate both wild-type (WT) and validated AMPKα DKO cells at equal densities.

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with either vehicle control (e.g., DMSO) or a predetermined concentration of Compound A for a specified time (e.g., 1 hour).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), and anti-total-ACC. An antibody for a loading control (e.g., β-actin) should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ.

    • Normalize the phosphorylated protein levels to their respective total protein levels.

    • Compare the fold change in p-ACC levels upon Compound A treatment in WT cells versus the lack of change in AMPKα DKO cells to confirm on-target activity.

References

A Comparative Analysis of 5'-AMP, ADP, and ATP in Allosteric Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Potency and Mechanisms of Adenosine (B11128) Nucleotides in Regulating Key Metabolic Enzymes.

In the intricate landscape of cellular metabolism, the energy currency of the cell—adenosine triphosphate (ATP) and its derivatives, adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP)—play a pivotal role not only as substrates and products but also as critical allosteric regulators. The relative concentrations of these nucleotides serve as a sensitive barometer of the cell's energy status, enabling rapid and precise adjustments to metabolic pathways. This guide provides a comprehensive comparison of the potency of 5'-AMP, ADP, and ATP in the allosteric regulation of key metabolic enzymes, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Allosteric Regulation

The potency of 5'-AMP, ADP, and ATP as allosteric regulators varies significantly among different enzymes. This section summarizes the key quantitative parameters, such as the half-maximal effective concentration (EC₅₀), the half-maximal inhibitory concentration (IC₅₀), the activation constant (Kₐ), and the inhibition constant (Kᵢ), for several well-characterized enzymes.

AMP-Activated Protein Kinase (AMPK)

AMPK is a central regulator of cellular energy homeostasis, activated by rising AMP and ADP levels relative to ATP.[1][2]

EnzymeEffectorParameterValue (µM)ConditionsReference
Rat Liver AMPK5'-AMPEC₅₀6.40.2 mM ATP[3]
EC₅₀141 mM ATP[3]
EC₅₀365 mM ATP[3]
5'-AMPIC₅₀17000.2 mM ATP[3]
IC₅₀69001 mM ATP[3]
IC₅₀170005 mM ATP[3]
ADPEC₅₀2205 mM ATP[3]
ADPIC₅₀40005 mM ATP[3]
Human α2β2γ1 AMPK5'-AMPEC₅₀195 mM ATP[3]
5'-AMPIC₅₀520005 mM ATP[3]
ADPEC₅₀7805 mM ATP[3]
ADPIC₅₀12005 mM ATP[3]

Note: EC₅₀ values represent the concentration for half-maximal activation, while IC₅₀ values represent the concentration for half-maximal inhibition.

Phosphofructokinase-1 (PFK-1)

PFK-1 is a key regulatory enzyme in glycolysis, catalyzing the committed step of converting fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. It is allosterically inhibited by ATP and activated by AMP and ADP.[2][4]

EnzymeEffectorParameterValueConditionsReference
Rabbit Muscle PFK-1ATPKᵢ~0.5 mMpH 7.0[5]
5'-AMPKₐHigh affinity-[6]
ADPKₐHigh affinity-[2]

Note: Quantitative data for Kₐ values for AMP and ADP on PFK-1 are less consistently reported in the literature but their role as potent activators that relieve ATP inhibition is well-established.

Fructose-1,6-bisphosphatase (FBPase-1)

FBPase-1 is a key regulatory enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. It is allosterically inhibited by AMP.[7]

EnzymeEffectorParameterValue (µM)ConditionsReference
Red-Eared Slider Liver FBPase (Control)5'-AMPI₅₀6.1 ± 0.1-[8]
ADPI₅₀11.8 ± 0.3-[8]
Red-Eared Slider Liver FBPase (Anoxic)5'-AMPI₅₀3.6 ± 0.3-[8]
ADPI₅₀8.3 ± 0.6-[8]
Human FBPase5'-AMPI₅₀990-[9]

Note: I₅₀ represents the concentration of an inhibitor required to reduce enzyme activity by 50%.

Glycogen (B147801) Phosphorylase

Glycogen phosphorylase catalyzes the rate-limiting step in glycogenolysis. The muscle isoform (phosphorylase b) is allosterically activated by AMP.[10]

EnzymeEffectorParameterValueConditionsReference
Rabbit Muscle Glycogen Phosphorylase b5'-AMPKₐHigh affinity-[10][11]

Note: While the high affinity of AMP for glycogen phosphorylase b is well-documented, specific Kₐ values are not consistently reported in recent literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of allosteric regulation. Below are representative protocols for assaying the activity of the discussed enzymes.

AMP-Activated Protein Kinase (AMPK) Activity Assay (Radiometric)

This protocol measures the incorporation of ³²P from [γ-³²P]ATP into a synthetic peptide substrate (e.g., SAMS peptide).

  • Reaction Mixture Preparation: Prepare a master mix containing kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT), the SAMS peptide substrate, and the AMPK enzyme.

  • Effector Addition: Add varying concentrations of 5'-AMP, ADP, or a constant high concentration of ATP to the reaction tubes.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with a suitable buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the kinase activity and calculate EC₅₀ or IC₅₀ values from the dose-response curves.

Phosphofructokinase-1 (PFK-1) Activity Assay (Coupled Enzyme Assay)

This spectrophotometric assay couples the production of ADP by PFK-1 to the oxidation of NADH.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 8.0), MgCl₂, KCl, and the coupling enzymes aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase. Add the substrates fructose-6-phosphate and NADH.

  • Effector Addition: Add varying concentrations of 5'-AMP, ADP, or ATP to the reaction cuvettes.

  • Enzyme Addition: Add the PFK-1 enzyme to the mixture.

  • Initiation of Reaction: Start the reaction by adding the substrate ATP.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance change. Determine Kₐ or Kᵢ values by fitting the data to appropriate kinetic models.

Fructose-1,6-bisphosphatase (FBPase-1) Activity Assay (Colorimetric)

This assay measures the inorganic phosphate (B84403) (Pi) released from the hydrolysis of fructose-1,6-bisphosphate.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., Tris-HCl, pH 7.5) containing the substrate fructose-1,6-bisphosphate and MgCl₂.

  • Effector Addition: Add varying concentrations of 5'-AMP or ADP to the reaction tubes.

  • Enzyme Addition: Add the FBPase-1 enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Termination of Reaction: Stop the reaction by adding a reagent that also initiates color development (e.g., a solution containing molybdate (B1676688) and a reducing agent).

  • Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 660 nm).

  • Data Analysis: Create a standard curve with known concentrations of phosphate. Calculate the amount of Pi produced and determine the IC₅₀ values from the dose-response curves.

Glycogen Phosphorylase Activity Assay (Coupled Enzyme Assay)

This assay measures the production of glucose-1-phosphate from glycogen.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing a buffer (e.g., potassium phosphate, pH 6.8), glycogen, and the coupling enzymes phosphoglucomutase and glucose-6-phosphate dehydrogenase. Add NADP⁺.

  • Effector Addition: Add varying concentrations of 5'-AMP to the reaction cuvettes.

  • Enzyme Addition: Add glycogen phosphorylase to the mixture.

  • Initiation of Reaction: The reaction starts upon addition of the enzyme.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP⁺ to NADPH.

  • Data Analysis: Calculate the initial reaction velocity and determine the Kₐ value for AMP.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of these molecules and the experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a generic experimental workflow.

AMPK_Signaling_Pathway cluster_Energy_Status Cellular Energy Status cluster_Downstream_Effects Downstream Effects ATP High ATP AMPK AMPK ATP->AMPK Inhibits AMP_ADP High AMP/ADP AMP_ADP->AMPK Activates Anabolic Anabolic Pathways (e.g., protein synthesis, fatty acid synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., glycolysis, fatty acid oxidation) AMPK->Catabolic Activates

Caption: AMPK signaling pathway is activated by high AMP/ADP and inhibited by high ATP.

Enzyme_Activity_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) start->prep_reagents add_effectors Add Allosteric Effectors (5'-AMP, ADP, ATP) prep_reagents->add_effectors initiate_reaction Initiate Reaction add_effectors->initiate_reaction incubation Incubation initiate_reaction->incubation measure_signal Measure Signal (Absorbance, Fluorescence, Radioactivity) incubation->measure_signal data_analysis Data Analysis (Calculate Activity, EC50, IC50) measure_signal->data_analysis end End data_analysis->end

Caption: A generic workflow for an enzyme activity assay to study allosteric regulation.

Glycolysis_Gluconeogenesis_Regulation cluster_regulators Allosteric Regulators F6P Fructose-6-Phosphate F16BP Fructose-1,6-Bisphosphate F6P->F16BP Glycolysis F16BP->F6P Gluconeogenesis PFK1 PFK-1 FBP1 FBPase-1 ATP_high High ATP ATP_high->PFK1 Inhibits AMP_ADP_high High AMP/ADP AMP_ADP_high->PFK1 Activates AMP_high High AMP AMP_high->FBP1 Inhibits

Caption: Allosteric regulation of PFK-1 and FBPase-1 by adenine (B156593) nucleotides in glycolysis and gluconeogenesis.

References

A Comparative Guide to 5'-AMP and Other Purine Nucleotides in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular communication, purine (B94841) nucleotides serve as fundamental signaling molecules, orchestrating a vast array of physiological processes. While adenosine (B11128) triphosphate (ATP) is universally recognized as the primary energy currency, its derivatives, along with other purine nucleotides like guanosine (B1672433) triphosphate (GTP) and their cyclic counterparts, play critical and distinct roles in signal transduction. This guide provides a comprehensive comparison of the signaling pathways mediated by 5'-adenosine monophosphate (5'-AMP) and other key purine nucleotides, supported by experimental data and detailed methodologies.

Introduction to Purine Nucleotide Signaling

Purine nucleotides, including ATP, GTP, 5'-AMP, cyclic AMP (cAMP), and cyclic GMP (cGMP), are essential for cellular function. ATP and GTP are the primary building blocks for nucleic acid synthesis and serve as immediate energy sources for countless biochemical reactions.[1] Beyond these metabolic roles, they and their derivatives act as signaling molecules that regulate diverse cellular activities, from proliferation and differentiation to metabolism and apoptosis.[1][2]

5'-AMP primarily functions as a critical sensor of cellular energy status through the activation of 5'-AMP-activated protein kinase (AMPK).[3] A rise in the AMP/ATP ratio signifies a state of energy depletion, triggering AMPK to switch on catabolic pathways that generate ATP and switch off anabolic, energy-consuming processes.[3]

GTP is a cornerstone of signal transduction, most notably through its role in activating G-protein-coupled receptors (GPCRs), the largest family of cell surface receptors. The binding and hydrolysis of GTP by G-proteins act as a molecular switch, controlling a multitude of downstream signaling cascades.[4]

Cyclic purine nucleotides , such as cAMP and cGMP, function as second messengers, relaying signals from the cell surface to intracellular targets.[2][5] Their production is tightly regulated, and they activate specific protein kinases—Protein Kinase A (PKA) for cAMP and Protein Kinase G (PKG) for cGMP—to elicit cellular responses.[5][6]

Quantitative Comparison of Purine Nucleotide Signaling

The distinct roles of these purine nucleotides are underscored by their varying intracellular concentrations and the specific affinities of their respective effector proteins.

NucleotideAverage Intracellular Concentration (in mammalian cells)Primary Effector Protein(s)Key Cellular Functions
ATP 3,152 ± 1,698 µM[7]Numerous ATP-dependent enzymesEnergy currency, phosphorylation, nucleic acid synthesis
GTP 468 ± 224 µM[7]G-proteins, tubulinSignal transduction (GPCRs), protein synthesis, microtubule dynamics
ADP 1,144 - 1,758 pmol/10^6 cellsP2Y receptors, ATP-sensitive K+ channelsPlatelet aggregation, energy metabolism
AMP 110 - 239 pmol/10^6 cellsAMP-activated protein kinase (AMPK)Cellular energy sensing, metabolic regulation
cAMP ~1 µM (basal)Protein Kinase A (PKA), EPACs, CNG channelsHormone signaling, metabolism, gene expression
cGMP Varies by cell type (lower than cAMP)Protein Kinase G (PKG), CNG channels, PDEsVasodilation, phototransduction, neuronal function

Table 1: Comparison of key features of major purine nucleotides in cellular signaling. Intracellular concentrations can vary significantly depending on the cell type and metabolic state.

Signaling Pathways: A Visual Comparison

The signaling cascades initiated by 5'-AMP, GTP, and cyclic nucleotides, while distinct, exhibit points of crosstalk, creating a complex and integrated signaling network.

Purine_Nucleotide_Signaling_Pathways cluster_AMPK 5'-AMP Signaling cluster_GTP GTP Signaling cluster_Cyclic Cyclic Nucleotide Signaling AMP 5'-AMP AMPK AMPK AMP->AMPK Activates Metabolic_Regulation Metabolic Regulation (e.g., Glucose uptake, Fatty acid oxidation) AMPK->Metabolic_Regulation Phosphorylates Targets GPCR GPCR AMPK->GPCR Modulates GTP GTP G_Protein G-Protein GPCR->G_Protein Activates G_Protein->AMPK Modulates G_Protein->GTP Binds Effector Downstream Effectors (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates cAMP cAMP PKA PKA cAMP->PKA Activates cGMP cGMP PKG PKG cGMP->PKG Activates PKA->AMPK Modulates Cellular_Response_cAMP Cellular Response (e.g., Gene expression, Metabolism) PKA->Cellular_Response_cAMP Phosphorylates Targets PKG->AMPK Modulates Cellular_Response_cGMP Cellular Response (e.g., Vasodilation, Phototransduction) PKG->Cellular_Response_cGMP Phosphorylates Targets

Caption: Overview of major purine nucleotide signaling pathways.

Experimental Protocols

Objective comparison of these signaling pathways relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to investigate these pathways.

Protocol 1: In Vitro AMPK Activity Assay

This protocol measures the kinase activity of AMPK by quantifying the phosphorylation of a synthetic substrate, the SAMS peptide.

Materials:

  • Recombinant active AMPK enzyme

  • SAMS peptide (HMRSAMSGLHLVKRR)

  • Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl2)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, SAMS peptide (e.g., 200 µM), and varying concentrations of 5'-AMP.

  • Initiate the reaction by adding recombinant AMPK enzyme.

  • Add [γ-³²P]ATP (e.g., 200 µM) to start the kinase reaction.

  • Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate AMPK activity based on the amount of ³²P incorporated into the SAMS peptide per unit time.

AMPK_Assay_Workflow start Start prep Prepare Reaction Mix (Buffer, SAMS, 5'-AMP) start->prep add_ampk Add AMPK Enzyme prep->add_ampk add_atp Add [γ-³²P]ATP add_ampk->add_atp incubate Incubate at 30°C add_atp->incubate stop Stop Reaction (Spot on P81 paper) incubate->stop wash Wash with Phosphoric Acid stop->wash quantify Quantify Radioactivity wash->quantify end End quantify->end

Caption: Workflow for an in vitro AMPK activity assay.

Protocol 2: G-Protein Activation (GTPγS Binding) Assay

This assay measures the activation of G-proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • Cell membranes expressing the GPCR of interest

  • [³⁵S]GTPγS

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂)

  • GDP

  • Agonist for the GPCR

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate cell membranes with the GPCR agonist in the assay buffer.

  • Add [³⁵S]GTPγS to the reaction mixture.

  • To determine non-specific binding, include a parallel set of reactions with a high concentration of non-radioactive GTPγS.

  • Incubate at 30°C for a specified time to allow for [³⁵S]GTPγS binding.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding of [³⁵S]GTPγS by subtracting the non-specific binding from the total binding.

Protocol 3: Quantification of Intracellular Nucleotides by HPLC

This method allows for the simultaneous measurement of various purine nucleotides in cell extracts.

Materials:

  • Cultured cells

  • Perchloric acid (PCA) or trichloroacetic acid (TCA) for extraction

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase buffers (e.g., phosphate (B84403) buffer with an ion-pairing agent)

  • Nucleotide standards (ATP, ADP, AMP, GTP, GDP, GMP, etc.)

Procedure:

  • Extraction: Rapidly quench cellular metabolism and extract nucleotides from a known number of cells using ice-cold PCA or TCA.

  • Neutralization: Neutralize the acidic extract.

  • Centrifugation: Centrifuge to remove precipitated proteins and salts.

  • HPLC Analysis:

    • Inject the supernatant onto the C18 column.

    • Separate the nucleotides using a gradient of the mobile phase.

    • Detect the nucleotides by their UV absorbance at 254 nm.

  • Quantification:

    • Generate a standard curve for each nucleotide using known concentrations.

    • Determine the concentration of each nucleotide in the cell extract by comparing its peak area to the standard curve.

    • Normalize the nucleotide concentrations to the cell number or total protein content.[8]

HPLC_Workflow start Start extraction Cellular Nucleotide Extraction (PCA/TCA) start->extraction neutralization Neutralization extraction->neutralization centrifugation Centrifugation neutralization->centrifugation hplc HPLC Separation (C18 Column) centrifugation->hplc detection UV Detection (254 nm) hplc->detection quantification Quantification (Standard Curve) detection->quantification end End quantification->end

Caption: Workflow for quantifying intracellular nucleotides by HPLC.

Crosstalk and Integration of Signaling Pathways

The signaling pathways initiated by these purine nucleotides are not isolated but are intricately interconnected, allowing for a highly coordinated cellular response to various stimuli.

  • AMPK and G-Protein Signaling: There is evidence of crosstalk between AMPK and G-protein signaling. For instance, some GPCRs can modulate AMPK activity, and conversely, AMPK can influence the function of certain GPCRs and their downstream effectors.

  • Cyclic Nucleotide Crosstalk: The levels of cAMP and cGMP are regulated by phosphodiesterases (PDEs), some of which can be modulated by either cyclic nucleotide.[9][10] For example, cGMP can inhibit the hydrolysis of cAMP by certain PDEs, leading to an increase in cAMP levels and activation of PKA.[10]

  • AMPK and cGMP/PKG Signaling: Recent studies have revealed a direct link between AMPK and the cGMP/PKG pathway. For example, activation of AMPK can lead to the activation of endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO). NO then stimulates soluble guanylyl cyclase to produce cGMP, which in turn activates PKG. This pathway has been shown to be important in regulating the function of the oncoprotein K-Ras.

Conclusion

5'-AMP, GTP, and their cyclic derivatives represent a sophisticated and versatile signaling network that governs a multitude of cellular processes. While they share a common purine backbone, their distinct roles as energy sensors, molecular switches, and second messengers are defined by the specific effector proteins they interact with and the downstream cascades they initiate. A thorough understanding of these pathways, their quantitative parameters, and their points of crosstalk is crucial for researchers in basic science and for professionals in drug development seeking to modulate these fundamental cellular control mechanisms for therapeutic benefit. The experimental protocols provided herein offer a foundation for the rigorous investigation of these vital signaling molecules.

References

Validating the Specificity of 5'-AMPS-Dependent Gene Expression Changes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of gene expression changes induced by 5'-Adenosine Monophosphate (5'-AMPS), a critical endogenous activator of AMP-activated protein kinase (AMPK). Understanding the precise molecular effects of this compound is paramount for research in metabolic diseases, cancer, and other fields where AMPK is a key therapeutic target. This guide objectively compares the gene expression effects of this compound (often studied using its analog, AICAR) with other AMPK activators, namely the direct allosteric activator A-769662 and the widely used anti-diabetic drug metformin (B114582). We provide supporting experimental data, detailed methodologies for key validation experiments, and visual diagrams to clarify complex signaling pathways and workflows.

Comparative Analysis of AMPK Activator-Induced Gene Expression

To assess the specificity of this compound-dependent gene expression, it is crucial to compare its transcriptional signature with that of other AMPK activators that possess different mechanisms of action and potential off-target effects. This section summarizes the known effects of AICAR (as a proxy for this compound), A-769662, and metformin on global gene expression.

Table 1: Summary of Key Transcriptomic Changes Induced by AMPK Activators

CompoundMechanism of AMPK ActivationKey Upregulated Genes/PathwaysKey Downregulated Genes/PathwaysKnown AMPK-Independent Effects on Gene Expression
AICAR (this compound analog) Converted to ZMP, an AMP analog, which allosterically activates AMPK.[1][2]Mitochondrial biogenesis, Fatty acid oxidation, Glucose transport (e.g., PGC-1α, GLUT4).[1]Lipogenesis, Adipogenesis (e.g., FASN, SREBP-1c, PPARG).[3][4]Can have AMPK-independent effects on apoptosis and JNK signaling in certain contexts.[4]
A-769662 Direct, allosteric activation of AMPK, independent of cellular AMP levels.Genes involved in fatty acid oxidation.Adipogenesis-related transcription factors.[5]Can inhibit the 26S proteasome and induce cell cycle arrest independently of AMPK. May have off-target effects on the PI3-kinase pathway.
Metformin Indirectly activates AMPK by inhibiting mitochondrial complex I, leading to an increased AMP:ATP ratio.[3][6]Genes involved in glucose uptake and metabolism.[3]Gluconeogenesis, Lipogenesis (e.g., G6PC, PCK1, FASN).[6]Can regulate gene expression independently of AMPK by altering the cellular energy charge and through other off-target mechanisms.[6][7]

Table 2: Comparative Gene Expression Changes in Response to AMPK Activators in Rodent Myocardium

Data synthesized from a microarray analysis of rat myocardium 24 hours post-treatment. Fold change > 2.0.

Gene SymbolGene NameFunctionExerciseAICARMetformin
Nr4a3Nuclear receptor subfamily 4 group A member 3Transcription factor involved in cellular regulation
Tnfrsf12aTNF receptor superfamily member 12AReceptor involved in cell survival and inflammation
HbbHemoglobin subunit betaOxygen transport
PenkProenkephalinOpioid peptide precursor, cardioprotective
PapPancreatitis-associated proteinAcute phase reactant
Map4k4Mitogen-activated protein kinase kinase kinase kinase 4Signaling molecule in stress response

Experimental Protocols for Validating Specificity

To rigorously validate that observed gene expression changes are specifically due to this compound-mediated AMPK activation, a series of well-controlled experiments are necessary.

Global Gene Expression Profiling by RNA-Sequencing (RNA-Seq)

This experiment provides a comprehensive, unbiased view of the transcriptome in response to different AMPK activators.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) to 70-80% confluency.

    • Treat cells with one of the following for a specified time (e.g., 6, 12, or 24 hours):

      • Vehicle control (e.g., DMSO or sterile water)

      • AICAR (e.g., 0.5-2 mM)

      • A-769662 (e.g., 50-200 µM)

      • Metformin (e.g., 1-5 mM)

    • To confirm AMPK dependence, a separate set of cells can be co-treated with the AMPK inhibitor, Compound C (e.g., 10-20 µM).

  • RNA Isolation and Quality Control:

    • Harvest cells and isolate total RNA using a column-based kit or TRIzol reagent.

    • Assess RNA integrity and quantity using a bioanalyzer and spectrophotometer. An RNA Integrity Number (RIN) > 8 is recommended.

  • Library Preparation and Sequencing:

    • Prepare RNA-Seq libraries from high-quality RNA using a commercially available kit (e.g., TruSeq Stranded mRNA Library Prep Kit).

    • Perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Align sequenced reads to a reference genome and quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes significantly up- or downregulated by each treatment compared to the vehicle control.

    • Use pathway analysis tools (e.g., GSEA, DAVID) to identify enriched biological pathways.

    • Compare the lists of differentially expressed genes between treatments to identify common and unique gene signatures.

Validation of Key Gene Expression Changes by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is the gold standard for validating the expression changes of specific genes identified by RNA-Seq.[8]

Methodology:

  • cDNA Synthesis:

    • Synthesize cDNA from the same RNA samples used for RNA-Seq using a reverse transcription kit.

  • Primer Design and Validation:

    • Design or obtain validated primers for target genes of interest (e.g., known AMPK targets) and at least two stable housekeeping genes (e.g., GAPDH, ACTB, RPLP0). Primer sequences should span an exon-exon junction to avoid amplification of genomic DNA.

    Table 3: Example Primer Sequences for qRT-PCR Validation

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
Pgc-1αTGA TGT GAA TGA CTT GGA TAC AGC AGCT CAT TGT TGT ACT GGT TGG ATA TG
FasnGCT GCG GAA GTC AGC ATC AGAG ACG TGT CAC GTC ACA GAC
GapdhAGG TCG GTG TGA ACG GAT TTGTGT AGA CCA TGT AGT TGA GGT CA
  • qPCR Reaction:

    • Set up qPCR reactions using a SYBR Green or probe-based master mix.

    • Run the reactions on a real-time PCR instrument with a standard thermal cycling protocol, followed by a melt curve analysis for SYBR Green assays to ensure product specificity.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the geometric mean of the housekeeping genes.

Visualizing Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound and Other AMPK Activators

G cluster_extracellular Extracellular cluster_intracellular Intracellular 5_AMPS_analog This compound (AICAR) AMPK AMPK 5_AMPS_analog->AMPK Direct Activation (via ZMP) A_769662 A-769662 A_769662->AMPK Direct Allosteric Activation Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibition Gene_Expression Gene Expression Changes AMPK->Gene_Expression AMP_ATP_ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_ratio AMP_ATP_ratio->AMPK Indirect Activation

Caption: Mechanisms of AMPK activation by this compound (AICAR), A-769662, and Metformin.

Experimental Workflow for Validating Specificity

G Cell_Culture Cell Culture (e.g., C2C12, HepG2) Treatment Treatment Groups: - Vehicle - this compound (AICAR) - A-769662 - Metformin - Activator + Inhibitor Cell_Culture->Treatment RNA_Isolation RNA Isolation & QC Treatment->RNA_Isolation Gene_Expression_Analysis Global Gene Expression (RNA-Seq) RNA_Isolation->Gene_Expression_Analysis Validation Validation of Key Genes (qRT-PCR) RNA_Isolation->Validation Data_Analysis Differential Expression & Pathway Analysis Gene_Expression_Analysis->Data_Analysis Data_Analysis->Validation Specificity_Assessment Specificity Assessment Data_Analysis->Specificity_Assessment Validation->Specificity_Assessment

Caption: A streamlined workflow for validating this compound-dependent gene expression changes.

Logical Relationships in Specificity Validation

G Start Hypothesis: Gene expression change is this compound/AMPK specific Compare_Activators Compare gene expression profiles: This compound vs. A-769662 vs. Metformin Start->Compare_Activators Inhibitor_Control Use AMPK inhibitor (Compound C) Start->Inhibitor_Control Common_Genes Identify common AMPK-regulated genes Compare_Activators->Common_Genes Unique_Genes Identify unique (off-target) genes Compare_Activators->Unique_Genes Reversal Is this compound effect reversed by inhibitor? Common_Genes->Reversal Non_Specific Conclusion: Gene expression change is likely non-specific Unique_Genes->Non_Specific Inhibitor_Control->Reversal Specific Conclusion: Gene expression change is likely AMPK-specific Reversal->Specific Yes Reversal->Non_Specific No

Caption: Logical framework for determining the specificity of gene expression changes.

References

The Unseen Competitor: Assessing 5'-AMPS Cross-Reactivity in Adenine Nucleotide Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of adenine (B156593) nucleotides—ATP, ADP, and AMP—is critical for understanding cellular energy status, signal transduction, and the efficacy of therapeutic agents. However, the presence of structurally similar analogs can lead to significant assay interference, generating misleading results. This guide provides a detailed comparison of the potential cross-reactivity of 5'-Adenosine Monophosphate (5'-AMPS), also known as Adenosine 5'-phosphosulfate (APS), in commonly used assays for ATP and ADP.

While direct quantitative data on the cross-reactivity of this compound in commercial ATP and ADP assays is not extensively documented in publicly available literature, an analysis of the enzymatic principles underlying these assays reveals a significant potential for interference, particularly in luciferase-based ATP detection systems.

Potential for Cross-Reactivity in ATP Assays

The most common method for ATP quantification is through the firefly luciferase bioluminescence assay. This reaction utilizes ATP to oxidize D-luciferin, producing light that is proportional to the ATP concentration. While firefly luciferase itself is highly specific for ATP, a key enzymatic reaction involving this compound can lead to the generation of ATP, thereby causing interference.

Specifically, the enzyme ATP sulfurylase can catalyze the reaction of this compound with inorganic pyrophosphate (PPi) to produce ATP. This reaction is, in fact, the basis for some sensitive assays designed to measure PPi. If a biological sample contains both this compound and PPi, the presence of endogenous or contaminating ATP sulfurylase activity could lead to an overestimation of the true ATP concentration in a luciferase-based assay.

Potential for Cross-Reactivity in ADP Assays

Commercial assays for ADP, such as the ADP-Glo™ Kinase Assay, typically function through a two-step enzymatic process. First, ADP is converted to ATP by an enzyme like pyruvate (B1213749) kinase or adenylate kinase. The newly generated ATP is then quantified using the firefly luciferase reaction.

The potential for this compound cross-reactivity in these assays is therefore dependent on the substrate specificity of the ADP-converting enzyme. Current literature on the substrate specificity of pyruvate kinase and adenylate kinase does not indicate that this compound is a substrate for these enzymes. While these enzymes are known to have broad specificity for some nucleotide analogs, there is no direct evidence to suggest they can convert this compound to a form that can be utilized by luciferase. Therefore, the risk of direct cross-reactivity in these types of ADP assays is likely lower than in direct ATP assays, but it cannot be entirely ruled out without specific experimental validation.

Data Summary: Potential for Interference

The following table summarizes the potential for this compound to interfere with common adenine nucleotide assays based on the enzymatic principles involved. It is important to note that the "Potential Cross-Reactivity" is inferred from the known enzymatic pathways and does not represent experimentally determined percentages from direct interference studies in all cases.

Assay TypeDetection PrincipleKey Enzyme(s)Potential for this compound Cross-ReactivityMechanism of Interference
ATP Assay BioluminescenceFirefly Luciferase, ATP Sulfurylase (potential contaminant)High This compound can react with pyrophosphate (PPi) in the presence of ATP sulfurylase to generate ATP, which is then detected by luciferase.
ADP Assay Bioluminescence (coupled-enzyme)Pyruvate Kinase or Adenylate Kinase, Firefly LuciferaseLow to Moderate (Inferred) Dependent on whether pyruvate kinase or adenylate kinase can utilize this compound as a substrate to ultimately produce ATP. No direct evidence currently available.

Experimental Protocols

To mitigate the potential for this compound cross-reactivity, researchers should consider control experiments and alternative quantification methods.

Protocol 1: Assessing this compound Interference in a Luciferase-Based ATP Assay

Objective: To determine if this compound contributes to the signal in a luciferase-based ATP assay in the presence of pyrophosphate.

Materials:

  • ATP Assay Kit (containing firefly luciferase and D-luciferin)

  • ATP standard

  • This compound sodium salt

  • Sodium pyrophosphate (PPi)

  • ATP sulfurylase

  • Assay buffer

Method:

  • Prepare a series of reactions in a 96-well plate as outlined in the table below.

  • Add the components in the order listed, with the luciferase/luciferin reagent being added last to initiate the reaction.

  • Incubate the plate at room temperature for the time specified in the ATP assay kit protocol.

  • Measure the luminescence using a plate-reading luminometer.

  • Compare the luminescence signals from the different conditions to assess the level of interference from this compound.

WellATP (as standard)This compoundPPiATP SulfurylaseAssay BufferExpected Outcome
1 (Blank)----YesBackground signal
2 (ATP Control)Yes---YesPositive signal for ATP
3 (this compound only)-Yes--YesShould be near background
4 (this compound + PPi)-YesYes-YesShould be near background
5 (Interference Test)-YesYesYesYesSignal indicates ATP generation from this compound
6 (Enzyme Control)--YesYesYesShould be near background
Protocol 2: HPLC for Adenine Nucleotide Separation

For definitive quantification and to avoid issues of cross-reactivity, High-Performance Liquid Chromatography (HPLC) is a reliable alternative.

Objective: To separate and quantify ATP, ADP, AMP, and this compound in a sample.

Method:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of a low concentration of an ion-pairing agent (e.g., tetrabutylammonium (B224687) bromide) in a phosphate (B84403) buffer with an organic modifier like methanol (B129727) or acetonitrile.

  • Detection: UV absorbance at 254 nm.

  • Quantification: Compare the peak areas of the analytes in the sample to those of known standards to determine their concentrations.

Visualizing the Pathways

To better understand the potential for cross-reactivity, the following diagrams illustrate the intended assay pathways and the potential interference route for this compound.

ATP_Assay_Pathway cluster_intended Intended ATP Assay Pathway cluster_interference Potential this compound Interference Pathway ATP ATP Light Light ATP->Light + O2 Luciferin D-Luciferin Luciferin->Light Luciferase Firefly Luciferase Luciferase->Light catalyzes AMPS This compound (APS) Generated_ATP ATP AMPS->Generated_ATP PPi Pyrophosphate (PPi) PPi->Generated_ATP Light_interfere False Positive Light Signal Generated_ATP->Light_interfere Detected by Luciferase ATPSulfurylase ATP Sulfurylase ATPSulfurylase->Generated_ATP catalyzes ADP_Assay_Workflow cluster_workflow ADP Assay Workflow (e.g., ADP-Glo™) cluster_potential_interference Potential Interference Point ADP ADP ATP_conv ATP ADP->ATP_conv converted to Light Light ATP_conv->Light detected by ConverterEnzyme Pyruvate Kinase or Adenylate Kinase ConverterEnzyme->ATP_conv Question ? ConverterEnzyme->Question Luciferase Firefly Luciferase Luciferase->Light AMPS This compound AMPS->ConverterEnzyme Substrate?

A Comparative Analysis of the Metabolic Fates of 5'-AMPS and Adenosine in Cellular Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic journey of purine (B94841) nucleosides and their analogs within a cell is paramount for designing effective therapeutic agents. This guide provides a detailed comparison of the metabolic fates of adenosine (B11128), a key endogenous signaling molecule, and its synthetic analog, 5'-adenosine monophosphorothioate (5'-AMPS). By examining their cellular uptake, enzymatic conversion, and interaction with signaling pathways, we offer insights supported by experimental data to aid in the development of novel purine-based therapeutics.

Executive Summary

Adenosine and this compound, while structurally similar, exhibit distinct metabolic profiles primarily dictated by the nature of their phosphate (B84403) and phosphorothioate (B77711) groups, respectively. Adenosine readily enters cells and is rapidly metabolized, playing a crucial role in cellular energy homeostasis and signaling. In contrast, this compound demonstrates greater enzymatic stability and its cellular effects are largely contingent on its extracellular conversion to adenosine. A key distinction lies in the potential for a non-hydrolyzable analog of AMP to directly engage the A1 adenosine receptor, suggesting a possible, albeit less prominent, direct signaling role for this compound. This guide will delve into the experimental evidence that elucidates these differences.

Cellular Uptake and Extracellular Conversion

The initial step in the metabolic cascade for both molecules involves their interaction with the cell membrane. Experimental evidence strongly suggests that the primary route for this compound to exert intracellular effects is through its dephosphorylation to adenosine by ecto-5'-nucleotidases, such as CD73, located on the cell surface. This is a critical divergence from adenosine, which is directly taken up by cells.

Studies using radiolabeled compounds have shown that the uptake of this compound into cells is significantly diminished in the presence of inhibitors of ecto-5'-nucleotidase, highlighting the necessity of this enzymatic conversion. Once converted to adenosine, it is then transported into the cell via equilibrative nucleoside transporters (ENTs).

dot

Figure 1. Cellular uptake pathways. This compound is primarily converted to adenosine extracellularly before uptake, while adenosine is directly transported into the cell.

Intracellular Metabolic Pathways

Once inside the cell, the metabolic fates of adenosine and any internalized this compound diverge significantly due to their differing susceptibility to intracellular enzymes.

Adenosine Metabolism: Intracellular adenosine is at a critical metabolic crossroads. It can be either salvaged back into the nucleotide pool or catabolized.

  • Phosphorylation: Adenosine kinase phosphorylates adenosine to adenosine monophosphate (AMP), which can then be further phosphorylated to ADP and ATP, replenishing the cell's energy stores.

  • Deamination: Adenosine deaminase converts adenosine to inosine, which is further metabolized to hypoxanthine, xanthine, and finally uric acid for excretion.

This compound Metabolism: The phosphorothioate bond in this compound confers significant resistance to hydrolysis by many cellular phosphatases. While direct experimental data on the intracellular fate of this compound is limited due to its poor cell permeability, the inherent stability of the phosphorothioate moiety suggests it would be a poor substrate for enzymes like adenosine kinase and AMP deaminase, which act on the unmodified nucleoside and nucleotide respectively. The primary intracellular role of any internalized this compound may be through direct interactions with proteins, such as the A1 adenosine receptor.

dot

Figure 2. Intracellular metabolic pathways. Adenosine is readily metabolized, while this compound is largely resistant to key enzymes.

Quantitative Comparison of Metabolic Parameters

The following table summarizes the available quantitative data comparing the metabolic processing of AMP (as the parent molecule of adenosine) and what can be inferred for this compound.

ParameterAdenosine (from AMP)This compoundSupporting Evidence
Substrate for ecto-5'-nucleotidase (CD73) YesYesCellular uptake studies show reliance on CD73 for this compound activity.
Km for ecto-5'-nucleotidase ~2-10 µMData not available, but likely higher than AMPInferred from general substrate specificity of nucleotidases.
Cellular Uptake Direct (via ENTs)Indirect (requires conversion to adenosine)Studies with radiolabeled compounds and ENT inhibitors.
Substrate for Adenosine Kinase YesLikely No/PoorThe phosphorothioate group is expected to hinder kinase activity.
Substrate for Adenosine Deaminase YesNo (as a nucleotide)Adenosine deaminase acts on the nucleoside, not the nucleotide.
Direct Receptor Activation Yes (Adenosine Receptors)Yes (A1 Adenosine Receptor)Studies with non-hydrolyzable AMP analogs show direct A1 receptor activation.

Signaling Pathway Interactions

Both adenosine and this compound can influence cellular signaling, primarily through the adenosine receptor family (A1, A2A, A2B, and A3).

Adenosine Signaling: Adenosine is a potent signaling molecule that activates G-protein coupled adenosine receptors. For instance, activation of the A1 receptor typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels.

This compound Signaling: The signaling activity of this compound is predominantly indirect, mediated by its conversion to adenosine. However, compelling evidence from studies using non-hydrolyzable AMP analogs suggests that this compound may directly bind to and activate the A1 adenosine receptor. This direct activation, while potentially weaker than that of adenosine, represents a distinct signaling mechanism that bypasses the need for enzymatic conversion.

dot

G AMPS This compound CD73 CD73 AMPS->CD73 A1R A1 Receptor AMPS->A1R Directly Activates (weaker) Ado Adenosine Ado->A1R Activates CD73->Ado AC Adenylyl Cyclase A1R->AC Inhibits cAMP cAMP AC->cAMP Produces Response Cellular Response cAMP->Response

Figure 3. Signaling pathways. This compound can signal indirectly via conversion to adenosine or directly, but more weakly, at the A1 receptor.

Experimental Protocols

1. 5'-Nucleotidase Activity Assay

This protocol is designed to compare the rate of hydrolysis of AMP and this compound by ecto-5'-nucleotidase.

  • Materials:

    • Purified ecto-5'-nucleotidase (CD73)

    • AMP and this compound solutions of known concentrations

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

    • Malachite green reagent for phosphate detection

    • 96-well microplate and plate reader

  • Procedure:

    • Prepare serial dilutions of AMP and this compound in assay buffer.

    • Add a fixed amount of purified ecto-5'-nucleotidase to each well of the microplate.

    • Initiate the reaction by adding the substrate (AMP or this compound) to the wells.

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding the malachite green reagent.

    • Measure the absorbance at a wavelength appropriate for the malachite green-phosphate complex (e.g., 620 nm).

    • Generate a standard curve using known concentrations of phosphate to quantify the amount of phosphate released.

    • Calculate the reaction velocity for each substrate concentration and determine the Km and Vmax values using Michaelis-Menten kinetics.

2. Cellular Uptake Assay

This protocol compares the cellular uptake of radiolabeled adenosine and this compound.

  • Materials:

    • Cell line of interest (e.g., HEK293) cultured in appropriate media

    • Radiolabeled [³H]-adenosine and [³H]-5'-AMPS

    • Ecto-5'-nucleotidase inhibitor (e.g., APCP)

    • Equilibrative nucleoside transporter inhibitor (e.g., dipyridamole)

    • Scintillation cocktail and counter

  • Procedure:

    • Seed cells in a multi-well plate and grow to confluence.

    • Pre-incubate cells with or without the inhibitors (APCP or dipyridamole) for 30 minutes.

    • Add [³H]-adenosine or [³H]-5'-AMPS to the wells and incubate for a specific time course (e.g., 1, 5, 15, 30 minutes).

    • Wash the cells rapidly with ice-cold buffer to remove extracellular radiolabel.

    • Lyse the cells and collect the lysate.

    • Add the lysate to a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Normalize the counts to the protein concentration of the cell lysate.

    • Compare the uptake rates under different conditions to determine the uptake mechanism.

3. HPLC Analysis of Intracellular Metabolites

This protocol is used to identify and quantify the intracellular metabolites of adenosine and this compound.

  • Materials:

    • Cell line of interest

    • Adenosine and this compound

    • Perchloric acid for extraction

    • High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column and UV detector

    • Mobile phase (e.g., phosphate buffer with a methanol (B129727) gradient)

    • Standards for adenosine, AMP, inosine, hypoxanthine, and this compound

  • Procedure:

    • Incubate cells with adenosine or this compound for a desired time.

    • Rapidly wash the cells with ice-cold saline.

    • Extract the intracellular metabolites by adding cold perchloric acid.

    • Neutralize the extract and centrifuge to remove precipitated proteins.

    • Inject the supernatant into the HPLC system.

    • Separate the metabolites using a defined gradient elution profile.

    • Detect the compounds by monitoring the UV absorbance at a specific wavelength (e.g., 254 nm).

    • Identify and quantify the metabolites by comparing their retention times and peak areas to those of the known standards.

Conclusion

The metabolic fates of this compound and adenosine are fundamentally different, a distinction that carries significant implications for their use in research and therapeutic development. Adenosine is a readily transported and rapidly metabolized endogenous nucleoside central to cellular function. In contrast, this compound acts as a more stable prodrug of adenosine, with its primary mechanism of cellular entry being dependent on extracellular enzymatic conversion. The potential for direct, albeit weaker, A1 adenosine receptor activation by this compound presents an intriguing alternative signaling pathway that warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to further dissect the nuances of purine metabolism and to design next-generation nucleoside and nucleotide analogs with tailored pharmacokinetic and pharmacodynamic profiles.

A Comparative Guide to Validating 5'-AMP-activated Protein Kinase (AMPK) Mediated Effects: Inhibitors vs. Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pharmacological and genetic methods used to validate the role of 5'-AMP-activated protein kinase (AMPK) in cellular signaling pathways. We will delve into the use of common AMPK inhibitors, with a focus on Compound C (Dorsomorphin), and compare their utility and potential pitfalls against more specific genetic techniques like siRNA/shRNA-mediated knockdown and knockout models. This guide is supported by experimental data and includes detailed protocols for key validation assays.

Introduction to AMPK and the Need for Rigorous Validation

5'-AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in metabolic regulation. As a master regulator, it is activated during periods of low cellular energy (high AMP:ATP ratio) and orchestrates a metabolic switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways. Given its integral role in health and disease, particularly in metabolic disorders and cancer, AMPK is a significant therapeutic target.

Validating that an observed cellular effect is indeed mediated by AMPK is paramount. This typically involves demonstrating that the effect is diminished or absent when AMPK activity is inhibited or its expression is silenced. Two primary strategies are employed for this purpose: pharmacological inhibition and genetic modification. This guide will compare these approaches to aid researchers in selecting the most appropriate method for their experimental needs.

Comparing Pharmacological Inhibition and Genetic Approaches

The most common approach to inhibiting AMPK activity is through the use of small molecule inhibitors. However, the specificity of these inhibitors is a major concern. Genetic methods, such as siRNA/shRNA knockdown or the use of knockout animal models, offer a more targeted approach to elucidating AMPK function.

Quantitative Data Comparison

The following tables summarize the comparative effects of using the AMPK inhibitor Compound C versus genetic knockdown of AMPK on various cellular processes.

Parameter Method Cell Line/Model Treatment/Condition Observed Effect Reference
Gene Expression (CYP2H1, CYP3A37, ALAS1) Compound C (10 µM)LMH cellsPhenobarbital (PB) or metyrapone (B1676538) treatmentDrastically reduced PB- and metyrapone-mediated induction of target genes.[1]
AMPKα siRNALMH cellsPhenobarbital (PB) or metyrapone treatmentDrastically reduced the effect of both PB and metyrapone on target gene mRNA levels.[1]
Glucose Uptake Compound C (5 µM)L6 MyotubesIsoeugenol stimulationBlocked isoeugenol-induced glucose uptake.[2]
AMPKα2 siRNAL6 MyotubesIsoeugenol stimulationDecreased isoeugenol-induced glucose uptake.[2]
Cell Viability Compound C (10 µM)Glioma cells (T98G)-Potently inhibited cell proliferation.[3]
AMPKβ1 shRNAGlioma cells (T98G)-Reduced basal AMPK activity by 80-90%. Compound C still potently inhibited proliferation, suggesting an AMPK-independent effect.[3]
Cell Migration Compound C (5-10 µM)Glioma cells (T98G)-Strongly inhibited cell migration.[3]
AMPKβ1 shRNAGlioma cells (T98G)-Did not block the inhibitory effect of Compound C on cell migration, indicating an AMPK-independent mechanism.[3]

Table 1: Comparison of Compound C and AMPK Knockdown on Cellular Processes. This table highlights that while both methods can show similar initial outcomes, the use of genetic knockdown can reveal AMPK-independent, off-target effects of pharmacological inhibitors.

Off-Target Effects of Compound C (Dorsomorphin)

A significant drawback of using Compound C is its lack of specificity. It is known to inhibit a number of other kinases, some with greater potency than its inhibition of AMPK. This can lead to misinterpretation of experimental results.

Off-Target Kinase IC50 (nM) Reference
AMPK ~100-200 [3]
ALK2 (BMP receptor type I)47[4]
ALK3 (BMP receptor type I)-[3]
ALK6 (BMP receptor type I)-[3]
VEGF Receptor 2 (KDR)-[5]
Multiple other kinasesVaries[3]

Table 2: Known Off-Target Kinases of Compound C. The IC50 values demonstrate that Compound C can inhibit other kinases at concentrations similar to or lower than those required to inhibit AMPK, highlighting the potential for off-target effects.

Experimental Protocols

To ensure robust and reproducible results, detailed experimental protocols are essential. Below are methodologies for key experiments cited in this guide.

Protocol 1: Western Blot Analysis of AMPK and ACC Phosphorylation

This protocol is used to assess the activation state of AMPK by measuring the phosphorylation of AMPK at Threonine 172 (p-AMPK) and its downstream target, Acetyl-CoA Carboxylase at Serine 79 (p-ACC).

Materials:

  • Cell culture reagents

  • AMPK inhibitor (e.g., Compound C) or activator (e.g., AICAR)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-AMPK (Thr172), anti-total AMPK, anti-p-ACC (Ser79), anti-total ACC

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the AMPK modulator at desired concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: siRNA-Mediated Knockdown of AMPK

This protocol describes the transient knockdown of AMPK expression using small interfering RNA (siRNA).

Materials:

  • Cell culture reagents

  • siRNA targeting AMPKα1 and/or AMPKα2, and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM reduced-serum medium

Procedure:

  • Cell Seeding: Seed cells 24 hours before transfection to achieve 50-70% confluency on the day of transfection.

  • siRNA Transfection:

    • Dilute siRNA in Opti-MEM.

    • Dilute the transfection reagent in Opti-MEM and incubate for 5 minutes.

    • Combine the diluted siRNA and transfection reagent, and incubate for 20 minutes to form siRNA-lipid complexes.

    • Add the complexes to the cells and incubate for 48-72 hours.

  • Validation of Knockdown: Harvest the cells and perform Western blot analysis (as described in Protocol 1) to confirm the reduction in total AMPK protein levels.

  • Functional Assays: Following confirmation of knockdown, proceed with functional assays to assess the effect of AMPK depletion on the cellular process of interest.

Mandatory Visualizations

Signaling Pathway Diagram

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core AMPK Complex cluster_downstream_catabolic Catabolic Activation cluster_downstream_anabolic Anabolic Inhibition cluster_inhibitors Validation Tools AMP_ATP_ratio High AMP/ATP Ratio LKB1 LKB1 AMP_ATP_ratio->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates CaMKK2 CaMKK2 CaMKK2->AMPK phosphorylates Metformin Metformin Metformin->AMPK indirectly activates AICAR AICAR AICAR->AMPK activates Glycolysis Glycolysis AMPK->Glycolysis FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Autophagy Autophagy AMPK->Autophagy ACC ACC (Fatty Acid Synthesis) AMPK->ACC mTORC1 mTORC1 (Protein Synthesis) AMPK->mTORC1 SREBP1c SREBP-1c (Lipogenesis) AMPK->SREBP1c CompoundC Compound C CompoundC->AMPK inhibits siRNA siRNA/shRNA siRNA->AMPK silences

Caption: Simplified AMPK signaling pathway showing upstream activators, downstream effects, and points of intervention for validation.

Experimental Workflow Diagram

Experimental_Workflow cluster_hypothesis Hypothesis cluster_methods Validation Methods cluster_validation Validation & Analysis cluster_conclusion Conclusion Hypothesis Hypothesis: Effect X is mediated by AMPK Inhibitor Pharmacological Inhibition (e.g., Compound C) Hypothesis->Inhibitor Genetic Genetic Approach (siRNA/shRNA/Knockout) Hypothesis->Genetic WesternBlot Western Blot (p-AMPK, p-ACC) Inhibitor->WesternBlot FunctionalAssay Functional Assay (e.g., Glucose Uptake, Cell Viability) Inhibitor->FunctionalAssay Genetic->WesternBlot Genetic->FunctionalAssay DataAnalysis Data Analysis & Comparison WesternBlot->DataAnalysis FunctionalAssay->DataAnalysis Conclusion Conclusion: Confirm or reject hypothesis DataAnalysis->Conclusion

Caption: A typical experimental workflow for validating AMPK-mediated effects using both pharmacological and genetic approaches.

Conclusion and Recommendations

The validation of AMPK-mediated effects requires a careful and multi-faceted approach. While pharmacological inhibitors like Compound C can be useful for initial screening, their significant off-target effects necessitate further validation using more specific methods.

Recommendations:

  • Initial Screening: AMPK inhibitors can be used for preliminary investigations to quickly assess the potential involvement of AMPK.

  • Crucial Validation: Genetic approaches, such as siRNA or shRNA-mediated knockdown, are essential to confirm that the observed effects are specifically due to the modulation of AMPK and not off-target activities of the inhibitor.

  • Comprehensive Analysis: A combination of biochemical assays (e.g., Western blotting for phosphorylation status) and functional assays (e.g., metabolic measurements) should be employed to provide a complete picture of the AMPK-mediated effects.

By employing a combination of these techniques and being mindful of the limitations of each, researchers can confidently and accurately elucidate the role of AMPK in their specific biological context.

References

Safety Operating Guide

Proper Disposal of 5'-Adenosine Monophosphate (5'-AMP)

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5'-Adenosine Monophosphate (5'-AMP) is a critical component of laboratory safety and environmental responsibility. Proper handling procedures protect personnel from potential hazards and ensure adherence to regulatory standards. The disposal route for 5'-AMP depends on its form (solid, solution), potential contamination with other agents, and the specific hazard classification, which can vary between suppliers. Therefore, the cardinal rule is to always consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) provided by the manufacturer.[1][2][3]

Hazard Assessment and Classification

The hazard classification for 5'-AMP is not uniform across all manufacturers. This discrepancy underscores the importance of consulting the product-specific SDS before handling or disposal. While some suppliers classify it as non-hazardous, others identify specific risks.[4][5] A summary of these classifications is presented below.

Hazard StatementGHS ClassificationSource SDS
Not ClassifiedThe substance is not classified as hazardous according to the Globally Harmonized System (GHS).Cayman Chemical[4], Spectrum Chemical
H302: Harmful if swallowedAcute toxicity, oral (Category 4)MedChemExpress[6]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)MedChemExpress[6], metasci
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)MedChemExpress[6], metasci
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)MedChemExpress[6], metasci

Given the potential for irritation and toxicity, it is prudent to handle 5'-AMP as a chemical waste stream rather than general refuse, unless explicitly confirmed otherwise by your institution's EHS office.

Standard Operating Procedure for 5'-AMP Disposal

This procedure provides a step-by-step guide for the safe disposal of 5'-AMP waste from a laboratory setting.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling 5'-AMP waste, ensure you are wearing the appropriate PPE to minimize exposure.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.[6]

  • Lab Coat: To protect skin and clothing.

Step 2: Characterize and Segregate the Waste

The disposal pathway is determined by the nature of the waste. Do not mix incompatible waste streams.[7][8]

  • Pure 5'-AMP: Solid 5'-AMP or aqueous solutions containing only 5'-AMP.

  • Biologically Contaminated 5'-AMP: Waste containing 5'-AMP mixed with biological materials such as cell cultures, bacteria, or viruses. This waste must be treated as biohazardous.[9][10][11]

  • Chemically Contaminated 5'-AMP: Waste containing 5'-AMP mixed with other chemicals (e.g., solvents, acids, bases). The disposal of this mixture is dictated by the most hazardous component.

Step 3: Containment and Labeling

Proper containment and labeling are crucial for safety and regulatory compliance.

  • Select a Container: Use a chemically compatible container with a secure, leak-proof lid.[8][12] The container must be in good condition, free of rust or leaks.[13]

  • Collect Waste:

    • For Pure/Chemically Contaminated Waste: Pour liquid waste or place solid waste into the designated container. Do not overfill. Keep the container closed except when adding waste.[7][13]

    • For Biologically Contaminated Waste: Collect in a leak-proof, autoclavable container or bag clearly marked with the universal biohazard symbol.[9]

  • Label the Container: Affix a "Hazardous Waste" label to the container immediately.[13] Fill out the label completely, listing all chemical constituents, including "5'-Adenosine Monophosphate" and any other chemicals present.

Step 4: Decontamination (for Biohazardous Waste)

All waste contaminated with recombinant or synthetic nucleic acids, or other biological agents, must be decontaminated before final disposal.[10]

  • Autoclaving: The most common method is to autoclave the waste according to your facility's standard operating procedures.[11]

  • Chemical Decontamination: An alternative is to use a 10% final concentration of bleach, with a contact time of at least 30 minutes.[10] Caution: Do not mix bleach with waste containing guanidine (B92328) hydrochloride, as this can form highly reactive compounds.[14]

Step 5: Storage

Store waste containers in a designated, secondary containment area, such as a spill tray.[7] This location, often called a Satellite Accumulation Area, must be at or near the point of generation and under the control of laboratory personnel.[8][12]

Step 6: Arrange for Disposal

Contact your institution's EHS department to schedule a pickup for the full waste container.[12] Do not pour 5'-AMP solutions down the drain or dispose of the solid in regular trash.[2][8][15]

Disposal of Empty Containers

Empty containers that held 5'-AMP must be managed properly to be considered non-hazardous.[2][7]

  • Triple-Rinse: Rinse the empty container three times with a suitable solvent (e.g., water) that can remove the chemical residue.[13]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as chemical waste, following the procedure described above.[2][13]

  • Deface Label: Completely remove or deface the original chemical label on the container.[2]

  • Dispose of Container: Once triple-rinsed and defaced, the container may be disposed of as regular trash or recycled, in accordance with institutional policy.[2][13]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Clear the immediate area of personnel and ensure adequate ventilation.[1]

  • Wear PPE: Don appropriate PPE before attempting cleanup.

  • Contain Spill: For liquid spills, absorb the material with an inert absorbent like diatomite or universal binders.[6] For solid spills, carefully sweep to minimize dust generation.

  • Clean Area: Decontaminate the spill surface, for example, by scrubbing with alcohol.[6]

  • Dispose of Cleanup Materials: Collect all contaminated absorbents and PPE and place them in your hazardous waste container for 5'-AMP.[6]

Caption: Decision workflow for the proper segregation and disposal of 5'-AMP waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5'-AMPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling 5'-Adenosine Monophosphate (5'-AMPS), a pivotal nucleotide in various biological processes. Adherence to these procedural steps will mitigate risks and ensure proper disposal, fostering a secure and efficient research environment.

Essential Safety and Personal Protective Equipment (PPE)

When working with this compound, a thorough risk assessment should be conducted to ensure the selection and use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE to minimize exposure and ensure a safe handling process.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shieldsTo protect against splashes and airborne powder.
Hand Protection Nitrile glovesTo prevent skin contact. It is advisable to use gloves with a minimum thickness of 5 mil. Gloves should be changed immediately if they come into contact with the chemical.
Body Protection Laboratory coatTo protect personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To prevent inhalation of the powder form of the substance.

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment and ensuring the accuracy of experimental results. This section outlines a step-by-step operational plan.

Pre-Operational Checks
  • Verify Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.

  • Prepare Work Area: The designated workspace, preferably a chemical fume hood, should be clean and uncluttered.

  • Assemble Materials: Have all necessary equipment, including PPE, weighing instruments, solvents, and labeled waste containers, ready before commencing the procedure.

Experimental Protocol: Preparation of a this compound Solution

This protocol details the preparation of a 10 mM stock solution of this compound (Molecular Weight: 347.22 g/mol ).

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing this compound:

    • Tare a clean, dry weighing boat on an analytical balance.

    • Carefully weigh out 3.47 mg of this compound powder. Handle the powder in a fume hood to minimize inhalation risk.

  • Dissolving this compound:

    • Transfer the weighed this compound powder to a sterile 1.5 mL microcentrifuge tube.

    • Add 1 mL of sterile, nuclease-free water to the tube.

    • Vortex the tube gently until the this compound is completely dissolved.

  • Storage:

    • Clearly label the tube with the name of the solution (10 mM this compound), the date of preparation, and your initials.

    • Store the solution at -20°C for long-term use.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to institutional and regulatory guidelines.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, weighing boats, and pipette tips, should be considered chemical waste.

  • Decontamination: For liquid waste containing this compound, decontamination can be achieved by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes.

  • Containerization: Collect all solid and decontaminated liquid waste in a clearly labeled, sealed container designated for chemical or biohazardous waste.

  • Regulatory Compliance: Dispose of the waste in accordance with local, state, and federal regulations. Do not pour this compound solutions down the drain.

Visualizing Key Processes

To further clarify the procedural and biological aspects of working with this compound, the following diagrams illustrate the safe handling workflow and a key signaling pathway in which this compound is involved.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Verify Emergency Equipment A->B C Prepare Work Area (Fume Hood) B->C D Don Personal Protective Equipment (PPE) C->D E Weigh/Aliquot this compound Powder D->E F Prepare this compound Solution E->F G Segregate Contaminated Waste F->G H Decontaminate Liquid Waste G->H I Dispose in Labeled Waste Container H->I

Caption: Workflow for the safe handling and disposal of this compound.

G ATP ATP AMP This compound ATP->AMP generates AMPK AMPK (inactive) AMP->AMPK activates pAMPK AMPK (active) AMPK->pAMPK phosphorylates Downstream Downstream Targets pAMPK->Downstream phosphorylates Catabolic Catabolic Pathways (e.g., glycolysis, fatty acid oxidation) Downstream->Catabolic activates Anabolic Anabolic Pathways (e.g., protein synthesis, gluconeogenesis) Downstream->Anabolic inhibits CellularStress Cellular Stress (e.g., low glucose, hypoxia) CellularStress->ATP depletes

Caption: The this compound activated protein kinase (AMPK) signaling pathway.

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